molecular formula C7H15NO B112880 4-(2-Aminoethyl)tetrahydropyran CAS No. 65412-03-5

4-(2-Aminoethyl)tetrahydropyran

货号: B112880
CAS 编号: 65412-03-5
分子量: 129.2 g/mol
InChI 键: BZMADPOGYCRPAI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-Aminoethyl)tetrahydropyran is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-(oxan-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMADPOGYCRPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378278
Record name 4-(2-Aminoethyl)tetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65412-03-5
Record name 4-(2-Aminoethyl)tetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxan-4-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(2-Aminoethyl)tetrahydropyran physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-(2-Aminoethyl)tetrahydropyran

Authored by: A Senior Application Scientist

Abstract

This compound, also known by its synonym 2-(tetrahydropyran-4-yl)ethylamine, is a versatile heterocyclic compound featuring a saturated tetrahydropyran ring and a primary aminoethyl side chain.[1] This unique combination of a cyclic ether and an amine functional group imparts a set of physical and chemical properties that make it a valuable building block in medicinal chemistry and material science.[1] It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and is used in the formulation of specialty polymers to enhance flexibility and durability.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, offering researchers, scientists, and drug development professionals a detailed reference for its characterization, handling, and application.

Molecular Identity and Structure

The foundational step in understanding the physical properties of any chemical compound is to establish its precise molecular identity. The structure of this compound, consisting of an oxane (tetrahydropyran) ring substituted at the 4-position with an aminoethyl group, is fundamental to its behavior.[3]

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 65412-03-5 [1][4]
Molecular Formula C₇H₁₅NO [1][4]
Molecular Weight 129.20 g/mol [1]
IUPAC Name 2-(Tetrahydro-2H-pyran-4-yl)ethanamine
Synonyms 2-(Tetrahydropyran-4-yl)ethylamine, 4-AETP [1][3]
InChI Key BZMADPOGYCRPAI-UHFFFAOYSA-N [3]

| MDL Number | MFCD02179433 |[1] |

Core Physical Properties

The physical properties of this compound are dictated by its molecular structure. The presence of both a hydrogen-bond-accepting ether oxygen and a hydrogen-bond-donating primary amine group influences its boiling point, solubility, and other key characteristics. These properties are summarized below.

Table 2: Summary of Physical Properties

Property Value Conditions Source(s)
Physical Form Colorless to light yellow liquid/oil Ambient [1][5]
Boiling Point 88-89 °C at 13 mmHg [4][5]
Density 0.931 ± 0.06 g/cm³ Predicted [5][6]
Flash Point 74.2 ± 13.1 °C
pKa 10.34 ± 0.10 Predicted [5][6]

| Solubility | Moderate aqueous solubility (LogS = -0.43); Soluble in Chloroform (Slightly), Methanol (Slightly) | |[3][5] |

In-Depth Analysis of Physical Characteristics

Boiling Point

The boiling point of 88-89 °C at a reduced pressure of 13 mmHg is indicative of a molecule with significant intermolecular forces.[4][5] The primary amine allows for hydrogen bonding, which elevates the boiling point above that of a non-polar compound of similar molecular weight.

Causality in Experimental Choice: Direct distillation at atmospheric pressure would require a significantly higher temperature, potentially leading to thermal decomposition or oxidation of the amine group. Therefore, vacuum distillation is the standard and necessary method for purifying this compound. The reduced pressure lowers the boiling point to a safer and more stable temperature range.

Solubility Profile

The molecule's amphiphilic nature, with a polar aminoethyl group and a moderately non-polar tetrahydropyran ring, results in a nuanced solubility profile. It exhibits moderate solubility in water, a consequence of the amine and ether groups forming hydrogen bonds with water molecules.[3] Its solubility in organic solvents like methanol and chloroform is also noted, which is critical for its use in organic synthesis.[5] The predicted LogP (partition coefficient) of 0.2 suggests a relatively balanced distribution between aqueous and organic phases, a property often sought in drug development for bioavailability.[4]

Basicity (pKa)

The predicted pKa of 10.34 is characteristic of a primary alkyl amine.[5][6] This basicity is a key feature, allowing the compound to act as a nucleophile or a base in chemical reactions. In a biological context, this pKa value means the amine group will be predominantly protonated at physiological pH (~7.4), which can be crucial for receptor binding and solubility in bodily fluids.

Spectroscopic Characterization

While specific spectra are proprietary, a theoretical analysis based on the structure provides a reliable guide for researchers verifying the compound's identity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. The two protons on the carbon adjacent to the nitrogen (α-CH₂) would appear as a triplet, shifted downfield due to the electron-withdrawing effect of the amine. The protons on the tetrahydropyran ring would produce a series of overlapping multiplets in the aliphatic region. The protons adjacent to the ring oxygen (O-CH₂) would be the most deshielded of the ring protons. The two amine protons (-NH₂) would typically appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The spectrum will show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule (C₇H₁₅NO). The carbons bonded to the heteroatoms (oxygen and nitrogen) will be shifted downfield.

  • Infrared (IR) Spectroscopy: Key vibrational modes will confirm the functional groups. A characteristic N-H stretch for the primary amine will appear as a doublet in the 3300-3400 cm⁻¹ region. A C-N stretch will be visible in the 1020-1250 cm⁻¹ range. The prominent C-O-C stretch of the ether in the tetrahydropyran ring will be observed as a strong band around 1080-1150 cm⁻¹.

  • Mass Spectrometry (MS): In an Electron Impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 129. The fragmentation pattern would likely involve the loss of the aminoethyl side chain or cleavage of the tetrahydropyran ring.

Experimental Protocols for Property Determination

Protocol: Determination of Boiling Point under Reduced Pressure

This protocol ensures an accurate boiling point measurement while preventing thermal degradation. A self-validating system includes calibration of the thermometer and pressure gauge.

G cluster_0 Setup & Calibration cluster_1 Measurement cluster_2 Validation A Assemble Distillation Apparatus B Calibrate Thermometer & Manometer A->B C Add Sample & Boiling Chips B->C D Reduce Pressure to Target (e.g., 13 mmHg) C->D E Apply Heat Gently D->E F Record Temperature at Stable Reflux E->F G Verify Pressure Stability F->G H Repeat Measurement G->H

Caption: Workflow for Vacuum Distillation Boiling Point Measurement.

Methodology:

  • Apparatus Assembly: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a calibrated thermometer, a condenser, and a receiving flask.

  • System Seal: Ensure all glass joints are properly sealed with vacuum grease to maintain a stable low pressure.

  • Vacuum Connection: Connect the apparatus to a vacuum pump through a cold trap and a calibrated manometer to accurately measure the pressure.

  • Sample Preparation: Place the this compound sample and a few boiling chips or a magnetic stir bar into the distillation flask.

  • Pressure Reduction: Turn on the vacuum pump and slowly reduce the pressure in the system to the desired level (e.g., 13 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Observation: Observe for the onset of boiling and the formation of a reflux ring of condensate on the thermometer bulb.

  • Data Recording: Record the temperature at which the liquid is boiling and the condensate is consistently dripping into the receiver. This temperature is the boiling point at the recorded pressure.

Safety and Handling

Proper handling is essential due to the compound's potential hazards.

  • Hazard Classification: It is classified as a skin and eye irritant and may cause respiratory irritation.[3][7] Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] Some sources also include H302 (Harmful if swallowed) and H318 (Causes serious eye damage).

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[8] Work should be conducted in a well-ventilated area or a chemical fume hood.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] Recommended storage is often refrigerated at 2-8°C.[1][5] Keep away from strong oxidizing agents and acids.[8][9]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[7][8]

    • Inhalation: Move the person to fresh air.[7][8]

Conclusion

This compound is a bifunctional organic compound with a well-defined set of physical properties that underpin its utility in research and development. Its liquid state, moderate boiling point under vacuum, and specific solubility profile make it a manageable and versatile synthetic intermediate. A thorough understanding of its physical characteristics, guided by the data and protocols presented herein, is critical for its safe handling, effective application, and the successful development of novel molecules in the pharmaceutical and material science industries.

References

  • Benchchem. (n.d.). This compound | 65412-03-5.
  • Chem-Impex. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound | 65412-03-5.
  • ChemicalBook. (n.d.). This compound CAS#: 65412-03-5.
  • ECHEMI. (n.d.). This compound | 65412-03-5.
  • ChemicalBook. (n.d.). This compound | 65412-03-5.
  • ECHEMI. (n.d.). This compound SDS, 65412-03-5 Safety Data Sheets.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Fisher Scientific. (2014). SAFETY DATA SHEET: this compound, 97%.
  • J&K Scientific. (n.d.). This compound | 65412-03-5.
  • Fisher Scientific. (2009). SAFETY DATA SHEET: Tetrahydropyran-2-ylmethylamine, 97%.

Sources

An In-Depth Technical Guide to 4-(2-Aminoethyl)tetrahydropyran: Chemical Structure and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(2-Aminoethyl)tetrahydropyran, a versatile heterocyclic amine of significant interest to researchers and professionals in drug development and chemical synthesis. This document delves into the compound's chemical structure, physicochemical properties, synthesis methodologies, and detailed analytical protocols for its characterization.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of numerous natural products and synthetic drug candidates. Its presence can enhance metabolic stability, improve pharmacokinetic profiles, and provide a rigid framework for the precise spatial orientation of functional groups. The introduction of an aminoethyl substituent at the 4-position of the THP ring, as in this compound, offers a valuable building block for the synthesis of a diverse array of biologically active molecules.[1] This primary amine functionality serves as a key handle for further chemical modifications, enabling its use in the construction of pharmaceuticals and agrochemicals.[2]

Chemical Structure and Physicochemical Properties

This compound, also known by its IUPAC name 2-(tetrahydro-2H-pyran-4-yl)ethan-1-amine, is a colorless to light yellow liquid under standard conditions.[2] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 65412-03-5[2]
Molecular Formula C₇H₁₅NO[2]
Molecular Weight 129.20 g/mol [3]
Appearance Colorless to light yellow liquid[2]
Boiling Point 88-89 °C at 13 mmHg[4]
IUPAC Name 2-(tetrahydro-2H-pyran-4-yl)ethan-1-amine[4]
Synonyms This compound, 2-(Tetrahydropyran-4-yl)ethylamine[2]

The structure of this compound, characterized by a saturated six-membered ring containing an oxygen atom and a flexible aminoethyl side chain, is depicted below.

G C1 CH2 O O C1->O C2 CH2 C2->C1 C3 CH C3->C2 C5 CH2 C3->C5 C4 CH2 C4->C3 O->C4 N NH2 C5->N

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic routes, primarily involving reductive amination of a corresponding ketone or nucleophilic substitution of a suitable precursor. The choice of methodology often depends on the availability of starting materials and the desired scale of the reaction.

Reductive Amination of 4-Acetyltetrahydropyran

A common and efficient method for the synthesis of primary amines is the reductive amination of ketones.[4] In this approach, 4-acetyltetrahydropyran is reacted with ammonia to form an intermediate imine, which is then reduced in situ to the desired amine.

G ketone 4-Acetyltetrahydropyran imine Imine Intermediate ketone->imine Imine Formation (Dehydration) ammonia Ammonia (NH3) ammonia->imine Imine Formation (Dehydration) reducer Reducing Agent (e.g., NaBH3CN, H2/Pd-C) amine This compound reducer->amine Reduction imine->amine Reduction

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental Protocol: Reductive Amination

  • Imine Formation: To a solution of 4-acetyltetrahydropyran in a suitable solvent (e.g., methanol, ethanol), add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. The reaction is typically stirred at room temperature to facilitate the formation of the imine intermediate. The equilibrium can be shifted towards the imine by removing the water formed during the reaction.[4]

  • Reduction: Once the imine formation is deemed complete (monitored by techniques like TLC or GC-MS), a reducing agent is added to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this purpose as it selectively reduces the imine in the presence of the ketone.[5] Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.[4]

  • Work-up and Purification: After the reduction is complete, the reaction mixture is worked up to remove the catalyst and any remaining reagents. This typically involves quenching the reaction, followed by extraction with an organic solvent. The crude product is then purified, commonly by distillation under reduced pressure or by column chromatography on silica gel.

Nucleophilic Substitution of 4-(2-Bromoethyl)tetrahydropyran

An alternative synthetic route involves the nucleophilic substitution of a suitable leaving group on the ethyl side chain with an amine source. For instance, 4-(2-bromoethyl)tetrahydropyran can be reacted with ammonia to yield the desired product.

G precursor 4-(2-Bromoethyl)tetrahydropyran amine This compound precursor->amine SN2 Reaction ammonia Ammonia (NH3) ammonia->amine SN2 Reaction

Sources

The Strategic Utility of 4-(2-Aminoethyl)tetrahydropyran in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is perpetual. Among these, the tetrahydropyran (THP) moiety has emerged as a "privileged structure," frequently incorporated into a diverse array of biologically active compounds.[1] This guide focuses on a particularly valuable derivative, 4-(2-Aminoethyl)tetrahydropyran (CAS No. 65412-03-5), a versatile building block whose unique structural attributes make it a significant asset in the synthesis of complex therapeutic agents. This document will provide an in-depth exploration of its chemical properties, a detailed synthesis protocol, and a critical analysis of its applications, particularly in the development of pharmaceuticals targeting the central nervous system and other key therapeutic areas.

Physicochemical and Structural Characteristics

This compound, also known as 2-(tetrahydropyran-4-yl)ethylamine, is a colorless to light yellow liquid under standard conditions.[2][3] Its structure features a saturated six-membered tetrahydropyran ring, which imparts enhanced stability and favorable solubility profiles, and a primary aminoethyl group at the 4-position that serves as a key site for chemical derivatization.[2][3] This combination of a lipophilic cyclic ether and a reactive primary amine makes it an attractive intermediate for the synthesis of a wide range of pharmaceutical candidates.

PropertyValueSource(s)
CAS Number 65412-03-5[2][4]
Molecular Formula C₇H₁₅NO[2][3]
Molecular Weight 129.20 g/mol
Appearance Colorless to light yellow liquid[2][3]
Boiling Point 88-89 °C at 13 mmHg[5][6]
Density Approximately 0.931 g/cm³ (Predicted)[5]
Solubility Slightly soluble in chloroform and methanol[5]
Storage Conditions 2-8°C, sealed in a dry, dark place[5]

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of this compound involves the reduction of its nitrile precursor, 2-(tetrahydropyran-4-yl)acetonitrile. This transformation is a robust and scalable method for producing the target amine with high purity.

Experimental Protocol: Catalytic Hydrogenation of 2-(tetrahydropyran-4-yl)acetonitrile

This protocol is based on established nitrile reduction methodologies and provides a reliable pathway to the title compound.

Materials:

  • 2-(tetrahydropyran-4-yl)acetonitrile

  • Palladium on carbon (10% Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Diatomaceous earth (e.g., Celite®)

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • Reactor Setup: In a suitable hydrogenation reactor, charge 2-(tetrahydropyran-4-yl)acetonitrile (1 equivalent).

  • Solvent and Catalyst Addition: Add anhydrous ethanol to the reactor to create a solution or slurry. Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% palladium on carbon (typically 1-5 mol% of the substrate).

  • Hydrogenation: Seal the reactor and purge it with hydrogen gas multiple times to remove any residual air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and commence vigorous stirring. The reaction is typically run at room temperature but may be gently heated to accelerate the conversion.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the uptake of hydrogen and, if possible, by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of aliquots. The reaction is complete when hydrogen uptake ceases.

  • Work-up and Filtration: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude this compound can be purified by vacuum distillation to yield the final product as a clear, colorless to pale yellow liquid.

Self-Validation: The purity of the final product should be assessed by GC-MS and ¹H NMR spectroscopy to confirm its identity and ensure the absence of starting material and byproducts.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product Acetonitrile 2-(tetrahydropyran-4-yl)acetonitrile Reduction Catalytic Hydrogenation (H₂, Pd/C, Ethanol) Acetonitrile->Reduction Amine This compound Reduction->Amine

Caption: Synthetic pathway for this compound.

Applications in Medicinal Chemistry and Drug Discovery

The tetrahydropyran ring is a valuable scaffold in drug design, often improving metabolic stability and aqueous solubility compared to its carbocyclic analogues. The presence of the oxygen atom can also facilitate hydrogen bonding interactions with biological targets. This compound leverages these advantages, providing a versatile entry point for the synthesis of novel therapeutics.

A Key Building Block for Befunolol

A notable application of this compound is in the synthesis of the beta-blocker Befunolol.[7] Befunolol is used in the management of open-angle glaucoma.[2] While several synthetic routes to Befunolol have been published, a Chinese patent highlights this compound as a key raw material, suggesting its importance in an efficient and potentially more recent manufacturing process.[7] Befunolol works by blocking beta-adrenergic receptors in the eye, which leads to a reduction in the production of aqueous humor and consequently lowers intraocular pressure.[4]

Scaffold for CNS-Active Agents and Triple Uptake Inhibitors

The physicochemical properties of the tetrahydropyran moiety are particularly advantageous for developing drugs that target the central nervous system (CNS). The ability of this compound to potentially cross the blood-brain barrier makes it a valuable building block for neuropharmacological agents.[4]

Research into novel antidepressants has explored the use of pyran-based structures in the development of triple uptake inhibitors (TUIs). TUIs simultaneously block the reuptake of serotonin, norepinephrine, and dopamine, offering a broader mechanism of action that may lead to improved efficacy and a faster onset of action compared to traditional antidepressants. The aminoethyl side chain of this compound provides a convenient handle for elaboration into more complex structures, such as those found in TUI candidates.

Applications cluster_pharma Pharmaceutical Applications cluster_polymer Other Applications AETP This compound (CAS 65412-03-5) Befunolol Befunolol Synthesis (Anti-glaucoma) AETP->Befunolol Key Raw Material CNS_Agents CNS-Active Agents (e.g., Neuroleptics) AETP->CNS_Agents Scaffold TUIs Triple Uptake Inhibitors (Antidepressants) AETP->TUIs Building Block Polymers Specialty Polymers (Coatings, Adhesives) AETP->Polymers Monomer/Additive

Caption: Key application areas for this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Therefore, it is essential to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant applications in the pharmaceutical industry. Its unique combination of a stable, lipophilic tetrahydropyran ring and a reactive aminoethyl side chain makes it an ideal starting material for the development of complex drug molecules, including the anti-glaucoma agent Befunolol and novel CNS-active compounds. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling researchers to leverage its advantageous properties in their drug discovery and development programs. As the demand for innovative therapeutics continues to grow, the strategic use of such privileged scaffolds will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

  • Befunolol. In: Wikipedia. ; 2023. Accessed January 7, 2026. [Link]
  • What is Befunolol Hydrochloride used for? Patsnap Synapse. Published June 14, 2024. Accessed January 7, 2026. [Link]
  • CN106083787B - A new method for synthesizing this compound.
  • Befunolol | C16H21NO4 | CID 2309. PubChem. Accessed January 7, 2026. [Link]
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central (PMC). Accessed January 7, 2026. [Link]

Sources

Spectroscopic Characterization of 4-(2-Aminoethyl)tetrahydropyran: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-Aminoethyl)tetrahydropyran, also known as 2-(tetrahydropyran-4-yl)ethylamine, is a versatile bifunctional molecule incorporating a saturated tetrahydropyran ring and a primary aminoethyl side chain.[1] This unique structural combination makes it a valuable building block in medicinal chemistry and material science, finding applications in the synthesis of novel pharmaceuticals and specialty polymers.[2] Accurate and comprehensive spectroscopic analysis is paramount to confirm its structural integrity, purity, and to understand its chemical behavior.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content is tailored for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

The structure of this compound (C₇H₁₅NO, Molecular Weight: 129.20 g/mol ) dictates its characteristic spectroscopic features.[3][4] The tetrahydropyran ring exists predominantly in a chair conformation, leading to distinct axial and equatorial protons. The flexible ethylamine side chain contributes signals that are sensitive to the molecular environment and solvent effects.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment of a molecule. For this compound, the spectrum can be divided into two main regions: the signals from the tetrahydropyran ring protons and those from the ethylamine side chain.[1]

Expected Chemical Shifts and Multiplicities:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-NH₂1.5 - 2.5Broad Singlet2H
-CH₂-N2.7 - 2.9Triplet2H
-CH₂-C(ring)1.4 - 1.6Quartet2H
-CH(ring)1.6 - 1.8Multiplet1H
-CH₂(axial, ring)1.2 - 1.4Multiplet4H
-CH₂(equatorial, ring)3.8 - 4.0Multiplet4H

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

Expert Insights: The broadness of the amine (-NH₂) proton signal is due to quadrupole broadening and exchange with trace amounts of water in the NMR solvent. The protons on the tetrahydropyran ring adjacent to the oxygen atom are expected to be the most deshielded, appearing further downfield.[1] The distinction between axial and equatorial protons can often be resolved at higher magnetic field strengths, with axial protons typically appearing at a slightly lower chemical shift than their equatorial counterparts.

Experimental Protocol for ¹H NMR Data Acquisition

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition Dissolve 5-10 mg of sample Dissolve 5-10 mg of sample Add to NMR tube Add to NMR tube Dissolve 5-10 mg of sample->Add to NMR tube in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)->Add to NMR tube Add a small amount of TMS as internal standard (0 ppm) Add a small amount of TMS as internal standard (0 ppm) Add a small amount of TMS as internal standard (0 ppm)->Add to NMR tube Insert sample into NMR spectrometer Insert sample into NMR spectrometer Lock on the deuterium signal of the solvent Lock on the deuterium signal of the solvent Insert sample into NMR spectrometer->Lock on the deuterium signal of the solvent Shim the magnetic field for homogeneity Shim the magnetic field for homogeneity Lock on the deuterium signal of the solvent->Shim the magnetic field for homogeneity Tune and match the probe for the ¹H frequency Tune and match the probe for the ¹H frequency Shim the magnetic field for homogeneity->Tune and match the probe for the ¹H frequency Acquire a standard 1D ¹H spectrum Acquire a standard 1D ¹H spectrum Set appropriate spectral width, number of scans, and relaxation delay Set appropriate spectral width, number of scans, and relaxation delay Acquire a standard 1D ¹H spectrum->Set appropriate spectral width, number of scans, and relaxation delay Process the FID (Fourier transform, phase correction, baseline correction) Process the FID (Fourier transform, phase correction, baseline correction) Set appropriate spectral width, number of scans, and relaxation delay->Process the FID (Fourier transform, phase correction, baseline correction) Integrate the signals and reference the spectrum to TMS Integrate the signals and reference the spectrum to TMS Process the FID (Fourier transform, phase correction, baseline correction)->Integrate the signals and reference the spectrum to TMS

Caption: Workflow for acquiring ¹H NMR data.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the symmetry of the tetrahydropyran ring, some signals may be equivalent.

Expected Chemical Shifts:

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₂-N40 - 45
-CH₂-C(ring)35 - 40
-CH(ring)30 - 35
-CH₂(ring)25 - 30
-CH₂-O(ring)65 - 70

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

Expert Insights: The carbon atoms adjacent to the electronegative oxygen and nitrogen atoms will be the most deshielded and appear at the highest chemical shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the carbons of the tetrahydropyran ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 3500 (broad)N-H stretchPrimary Amine
2850 - 3000C-H stretchAlkane
1590 - 1650N-H bendPrimary Amine
1050 - 1150C-O stretchEther

Note: A product from Thermo Scientific is noted to have an "Authentic" Infrared Spectrum, confirming that reference data exists.[5]

Expert Insights: The broadness of the N-H stretching band is a characteristic feature of primary amines and is due to hydrogen bonding. The C-O stretch of the ether in the tetrahydropyran ring is typically a strong and prominent peak. The absence of a carbonyl peak (around 1700 cm⁻¹) is a key indicator of the purity of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

Expected Fragmentation Pattern (ESI-MS):

A prominent peak for the protonated molecule [M+H]⁺ is expected at an m/z of 130.2.[1]

Expected Fragmentation Pattern (EI-MS):

m/zFragment
129[M]⁺ (Molecular Ion)
112[M - NH₃]⁺
99[M - CH₂NH₂]⁺
85[Tetrahydropyran ring fragment]⁺
44[CH₂CH₂NH₂]⁺

Expert Insights: The fragmentation of the molecular ion is driven by the cleavage of bonds adjacent to the heteroatoms (oxygen and nitrogen). The loss of the amino group or cleavage of the ethyl side chain are common fragmentation pathways. The tetrahydropyran ring can also undergo characteristic ring-opening fragmentation.

Diagram of a Key Fragmentation Pathway

M+ (m/z 129) M+ (m/z 129) Fragment (m/z 99) Fragment (m/z 99) M+ (m/z 129)->Fragment (m/z 99) - CH₂NH₂ Fragment (m/z 44) Fragment (m/z 44) M+ (m/z 129)->Fragment (m/z 44) α-cleavage

Caption: A simplified representation of two potential fragmentation pathways.

Conclusion

References

  • Tetrahydropyran - NIST WebBook. (n.d.).
  • 2h-pyran-4-ethanamine, tetrahydro-4-methyl- (C8H17NO) - PubChem. (n.d.).
  • 2-(3-{[3-(Tetrahydro-2H-pyran-4-ylamino)-3-oxetanyl]methyl}-1,2-oxazol-5-yl)ethanol - mzCloud. (n.d.).
  • 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem. (n.d.).
  • 2-Vinyl-tetrahydropyran - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • N-Methyltetrahydro-2H-pyran-4-amine | CAS 220641-87-2 | AMERICAN ELEMENTS ®. (n.d.).
  • 2-(Oxan-4-yl)ethan-1-amine | C7H15NO | CID 2773198 - PubChem. (n.d.).
  • 2-Methoxytetrahydropyran | C6H12O2 | CID 23057 - PubChem. (n.d.).

Sources

Solubility and stability of 4-(2-Aminoethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-(2-Aminoethyl)tetrahydropyran For Research, Development, and Formulation

Abstract

This compound is a versatile heterocyclic amine that serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3] Its utility in drug development is intrinsically linked to its physicochemical properties, particularly its solubility and stability, which are critical determinants of its bioavailability, formulation feasibility, and shelf-life. This guide provides a comprehensive technical overview of the core solubility and stability characteristics of this compound. It is intended for researchers, medicinal chemists, and formulation scientists, offering both foundational knowledge and detailed, actionable protocols for characterization. The methodologies described herein are grounded in established principles of pharmaceutical analysis and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).

Introduction to this compound

This compound, with CAS Number 65412-03-5, is an organic compound featuring a tetrahydropyran ring substituted at the 4-position with an aminoethyl group.[1] This structure confers a combination of a cyclic ether moiety, which can influence lipophilicity and hydrogen bonding capabilities, and a primary aliphatic amine, which imparts basicity and a primary site for salt formation and potential degradation.[1] Its role as a pharmaceutical intermediate is significant, often utilized in the synthesis of complex molecules targeting a range of therapeutic areas.[2][3][4] A thorough understanding of its solubility and stability is paramount for efficient process development, formulation design, and ensuring the safety and efficacy of any resulting active pharmaceutical ingredient (API).

Physicochemical Properties

A baseline understanding of the fundamental physicochemical properties of this compound is essential before undertaking detailed solubility and stability assessments.

PropertyValueSource
Molecular Formula C₇H₁₅NO[5]
Molecular Weight 129.20 g/mol [5]
Appearance Clear, colorless to pale yellow liquid/oil[1][6]
Boiling Point 88-89 °C at 13 mmHg[1][7]
pKa (Predicted) 10.34 ± 0.10[6]
LogS (Predicted) -0.43 (Moderate aqueous solubility)[1]
Storage 2-8°C, in a dark place, sealed in dry conditions[6][7]
Safety Skin/eye irritant, respiratory hazard[1][5][7]

Solubility Profile

Solubility is a critical attribute that influences everything from reaction kinetics in synthesis to absorption and bioavailability in vivo. For an amine-containing compound, solubility is highly dependent on pH.

pH-Dependent Aqueous Solubility

The primary amine group (pKa ≈ 10.34) of this compound dictates its aqueous solubility behavior.[6] In acidic to neutral pH, the amine is protonated, forming a cationic species that is significantly more water-soluble than the neutral free base. As the pH increases above the pKa, the equilibrium shifts towards the less soluble free base.

Causality of Experimental Choice: A pH-solubility profile is essential for predicting the compound's behavior in different physiological environments (e.g., stomach vs. intestine) and for developing aqueous formulations. The experiment is designed to quantify solubility across a physiologically relevant pH range.

Experimental Protocol: Equilibrium Shake-Flask Method for pH-Solubility Profiling
  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 12.

  • Sample Preparation: Add an excess amount of this compound to vials containing each buffer solution to create a saturated system.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases via centrifugation or filtration. Ensure the filter material does not bind the compound.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • pH Measurement: Measure the final pH of each solution after equilibration.

Solubility in Organic Solvents

Solubility in organic solvents is critical for synthetic applications, purification, and the development of non-aqueous or lipid-based formulations.

Data Presentation: Solubility of this compound in Common Solvents

SolventTypePredicted/Observed SolubilityRationale for Use
WaterPolar ProticModerately Soluble (pH-dependent)Aqueous formulations, physiological relevance
MethanolPolar ProticSoluble[6]
EthanolPolar ProticSolubleCommon formulation excipient, solvent
ChloroformNonpolarSlightly Soluble[6]
DichloromethaneNonpolarSolubleCommon reaction and extraction solvent
AcetonitrilePolar AproticSolubleHPLC mobile phase, reaction solvent
TetrahydrofuranPolar AproticSolubleReaction solvent (ether)
TolueneNonpolarSparingly SolubleNonpolar reaction/crystallization solvent
HexanesNonpolarInsolubleAnti-solvent for precipitation/crystallization

Stability Profile and Forced Degradation Studies

Understanding the intrinsic stability of this compound is crucial for determining appropriate storage conditions, identifying potential degradation pathways, and developing a stability-indicating analytical method. Forced degradation, or stress testing, is a systematic process to accelerate this degradation under conditions more severe than standard stability testing.[8][9][10] The goal is to generate degradation products to establish analytical specificity and gain insight into the molecule's liabilities.[10][11]

Trustworthiness through Self-Validation: A well-designed forced degradation study serves as a self-validating system. By demonstrating that the analytical method can separate and detect the parent compound from degradants formed under a variety of stress conditions, the method is proven to be "stability-indicating."

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Stressed_Samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Stressed_Samples Thermal Thermal (e.g., 60-80°C) Thermal->Stressed_Samples Photo Photolytic (ICH Q1B) Photo->Stressed_Samples HPLC HPLC-UV/MS Analysis Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Peak_Purity Peak Purity Assessment HPLC->Peak_Purity Report Identify Degradation Pathways & Validate Method Mass_Balance->Report Peak_Purity->Report API This compound (API Solution) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose Control Control Sample (Unstressed) API->Control Stressed_Samples->HPLC Control->HPLC

Caption: Workflow for a forced degradation study.

Experimental Protocols for Forced Degradation

The following protocols are designed to achieve a target degradation of 5-20% of the parent compound, as excessive degradation can lead to secondary products that complicate analysis.[8]

Summary of Stress Conditions

ConditionReagent/ParametersTypical DurationRationale & Potential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, RT or 60°C2 - 24 hoursThe tetrahydropyran ether linkage is susceptible to acid-catalyzed cleavage.[12]
Base Hydrolysis 0.1 M - 1 M NaOH, RT or 60°C2 - 24 hoursGenerally stable, but evaluation is necessary.
Oxidation 3% - 30% H₂O₂, RT6 - 24 hoursThe primary amine is susceptible to oxidation, forming N-oxides or other species.
Thermal 60°C - 80°C (in solution and as solid)1 - 7 daysTo assess intrinsic thermal stability.
Photostability ICH Q1B compliant light source (UV/Vis)Per ICH Q1BTo assess light sensitivity, which can induce radical-based degradation.

Step-by-Step Methodology: Acid Hydrolysis

  • Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Application: Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubation: Store the solution at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the aliquots with an equivalent amount of NaOH to stop the degradation reaction.

  • Analysis: Dilute the neutralized samples appropriately and analyze by a stability-indicating HPLC method. A control sample (without acid) should be analyzed in parallel.

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method (SIAM) is essential to accurately quantify the decrease in the parent compound and the increase in degradation products.[13]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common technique for this purpose.

  • Column: A C18 column is a typical starting point, providing good retention for moderately polar compounds.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to separate the polar parent compound from potentially less polar degradants.

  • Detection:

    • UV/Vis: If the compound or its degradants possess a chromophore. For aliphatic amines without a strong chromophore, derivatization may be necessary, or alternative detection methods used.

    • Mass Spectrometry (MS): HPLC-MS is highly powerful, providing molecular weight information that is invaluable for the structural elucidation of unknown degradation products.[14][15]

Diagram: Analytical Workflow for Stability Sample Analysis

Analytical_Workflow Sample Stressed/Stability Sample Dilution Dilute to Working Concentration Sample->Dilution HPLC Inject onto Validated HPLC-UV/MS System Dilution->HPLC Chromatogram Acquire Chromatogram and MS Spectra HPLC->Chromatogram Integration Integrate Peaks (Parent & Degradants) Chromatogram->Integration ID Identify Degradants (using MS data) Chromatogram->ID Quantification Quantify Parent Assay (%) Integration->Quantification Impurity_Profile Profile Impurities (Area %) Integration->Impurity_Profile Report Report Results Quantification->Report Impurity_Profile->Report ID->Report

Caption: Analytical workflow for stability sample analysis.

Conclusion

The solubility and stability of this compound are foundational pillars supporting its successful application in research and drug development. Its pH-dependent aqueous solubility, driven by the basic amine functionality, must be quantitatively characterized to guide formulation strategies. A systematic approach to forced degradation is not merely a regulatory requirement but a scientific necessity, providing critical insights into the molecule's chemical liabilities and enabling the development of robust, stability-indicating analytical methods. The protocols and frameworks presented in this guide offer a comprehensive approach for researchers to thoroughly characterize this compound, ensuring data integrity and accelerating the development timeline for new chemical entities derived from this important intermediate.

References

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1035. [Link]
  • Luminata Critical Path Services. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
  • Patel, Y., et al. (2011). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 4(2), 169-175. [Link]
  • Kamberi, M., & Tsutsumi, Y. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Slideshare.
  • EMBIBE. Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. [Link]
  • Chem-Impex. This compound. [Link]
  • Khan Academy. Hinsberg test. [Link]
  • BYJU'S. Test for Amino Groups. [Link]
  • Xia, Y., et al. (2013). High throughput and sensitive analysis of urinary heterocyclic aromatic amines using isotope-dilution liquid chromatography-tandem mass spectrometry and robotic sample preparation system. Analytical and Bioanalytical Chemistry, 405(2-3), 881-891. [Link]
  • Li, D., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 371, 131175. [Link]
  • Chen, B. H., & Chiu, C. P. (1999). Stability of heterocyclic amines during heating. Journal of Food Protection, 62(7), 786-793. [Link]
  • University of Helsinki.
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
  • Eagle.

Sources

4-(2-Aminoethyl)tetrahydropyran safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-(2-Aminoethyl)tetrahydropyran

Introduction

This compound (CAS No. 65412-03-5), also known as 4-AETP or 2-(Tetrahydropyran-4-yl)ethylamine, is a versatile chemical intermediate increasingly utilized in drug development and polymer science.[1][2][3] Its structure, combining a tetrahydropyran ring with an aminoethyl group, makes it a valuable building block for synthesizing complex molecules and specialty polymers.[2][3] However, the same reactivity that makes it useful necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety and handling precautions for this compound. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, grounding our protocols in the compound's specific chemical properties and GHS hazard classifications.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the substance's intrinsic hazards. This compound is classified as hazardous under the Globally Harmonized System (GHS) and OSHA standards.[4] The primary risks are associated with irritation to the skin, eyes, and respiratory system, alongside its classification as a combustible liquid.[4][5]

GHS Hazard Classification

The following table summarizes the GHS classifications for this compound. Understanding these classifications is the first step in developing a robust risk mitigation strategy.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5]
Serious Eye Damage/IrritationCategory 2 / 1H319: Causes serious eye irritation / H318: Causes serious eye damage[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][5]
Flammable LiquidsCategory 4Combustible liquid[4]

Signal Word: Warning or Danger [4][5]

  • Causality Insight: The amino group imparts a basic character, while the overall molecule can penetrate tissues, leading to irritation upon contact. The H335 classification underscores the importance of respiratory protection, as inhaled vapors can irritate the mucous membranes of the respiratory tract.[4][5]

Physicochemical Properties Relevant to Safety

The physical state and properties of a chemical directly influence its handling and storage requirements.

PropertyValueSafety Implication
Appearance Colorless to light yellow liquid/oil[1][2][6]Spills may be hard to see; good housekeeping is essential.
CAS Number 65412-03-5[1][4][5]Unique identifier for accurate safety information retrieval.
Molecular Formula C₇H₁₅NO[2]
Molecular Weight 129.20 g/mol
Boiling Point 88-89 °C @ 13 mmHg[1][7]Volatility requires handling in ventilated areas to avoid vapor inhalation.
Flash Point 74 °C[1]Classified as a combustible liquid; must be kept away from ignition sources.[4]

Section 2: Exposure Controls and Personal Protection

Following the hierarchy of controls, the primary method for mitigating risk is through engineering solutions. Personal Protective Equipment (PPE) serves as the essential final barrier between the researcher and the chemical.

Engineering Controls

The causality for requiring robust engineering controls is directly linked to the H335 "May cause respiratory irritation" classification.

  • Chemical Fume Hood: All handling of this compound that could generate aerosols or vapors must be conducted in a properly functioning chemical fume hood.[1] This is the most effective way to prevent inhalation of the irritant vapors.

  • Ventilation: Work areas must be well-ventilated to prevent the accumulation of vapors.[4][5]

  • Safety Showers and Eyewash Stations: Due to the severe skin and eye irritation risk (H315, H319), eyewash stations and safety showers must be readily accessible and tested regularly.[4][8]

Personal Protective Equipment (PPE)

PPE must be selected based on the specific hazards identified. The following PPE is mandatory when handling this compound.

Protection TypeSpecificationRationale and Standard
Eye/Face Protection Tightly fitting safety goggles or a face shield.[4][5]Protects against splashes that can cause serious eye irritation (H319). Must conform to EN 166 (EU) or NIOSH (US) standards.[5]
Skin Protection Nitrile gloves and a lab coat.[1] Fire/flame resistant and impervious clothing may be necessary for larger quantities.[5]Prevents skin contact which causes irritation (H315). Gloves must be inspected before use and changed immediately if contaminated.[5]
Respiratory Protection Not typically required if work is performed in a fume hood.If ventilation is inadequate or in the event of a large spill, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors should be used.[9]

Section 3: Protocols for Safe Handling and Storage

Adherence to standardized protocols minimizes the risk of accidental exposure and ensures experimental integrity.

Safe Handling Workflow
  • Preparation: Before handling, ensure the work area (fume hood) is clean and uncluttered. Confirm the location and functionality of the nearest eyewash station and safety shower.

  • Don PPE: Put on all required PPE as detailed in Section 2.2.

  • Transferring: Use non-sparking tools to handle the container.[5] When transferring the liquid, do so slowly and carefully to avoid splashing. Keep the container opening away from your breathing zone.

  • Post-Handling: Tightly close the container immediately after use.[4][5]

  • Decontamination: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[4][5] Remove and launder any contaminated clothing before reuse.[4]

Storage Requirements

Proper storage is critical for maintaining chemical stability and preventing hazardous situations.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Several sources recommend refrigeration at 2-8°C to maintain product quality.[2][6]

  • Security: The storage area should be locked to restrict access to authorized personnel only.[4][5]

  • Incompatibilities: Store separately from strong oxidizing agents and strong acids to prevent potentially exothermic or violent reactions.[4][8][10]

Section 4: Emergency Procedures

In the event of an accidental release or exposure, a rapid and informed response is crucial to minimizing harm.

First-Aid Measures

The following table provides a summary of first-aid procedures. Immediate medical attention should always be sought following exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[4][5][11]
Skin Contact Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4]
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[4][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5]
Spill Response Protocol

A small, incidental spill can be managed by trained laboratory personnel. A large spill requires an emergency response team.

SpillResponse cluster_InitialActions Initial Actions cluster_Response Response Protocol Spill Spill Detected Alert Alert personnel in immediate area Spill->Alert Assess Assess spill size & risk Alert->Assess Evacuate Evacuate area if spill is large or ventilation is poor Assess->Evacuate Large or unmanageable spill PPE Don appropriate PPE: - Respirator (if needed) - Goggles/Face Shield - Impervious Gloves & Gown Assess->PPE Small, manageable spill Ignition Remove all ignition sources PPE->Ignition Contain Contain spill with absorbent material (sand, vermiculite) Ignition->Contain Absorb Cover and absorb spill Contain->Absorb Collect Collect residue into a sealed container for hazardous waste Absorb->Collect Clean Clean spill area with soap and water Collect->Clean Dispose Dispose of waste according to regulations Clean->Dispose

Caption: Emergency response workflow for a this compound spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][5] A water spray or mist may be used to cool closed containers but a direct water jet could spread the fire.[4][8][10]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][5]

  • Hazards: The compound is combustible and containers may explode when heated.[4] Fire will produce hazardous decomposition products including carbon monoxide, carbon dioxide, and nitrogen oxides.[4][10]

Section 5: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Procedure: Collect waste in a clearly labeled, sealed container.[1]

  • Regulations: Disposal must be carried out by a licensed waste disposal company in strict accordance with all applicable federal, state, and local environmental regulations.[4] Do not allow the chemical to enter drains or waterways.[12]

Conclusion

While this compound is a valuable tool in chemical synthesis, its potential hazards demand respect and meticulous handling. By understanding the underlying reasons for safety protocols—from its irritant and combustible nature to its specific storage needs—researchers can effectively mitigate risks. A safety-first culture, built on the principles of engineering controls, correct PPE usage, and emergency preparedness, is paramount to ensuring the well-being of laboratory personnel and the integrity of scientific research.

References

  • Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards.
  • Safety Data Sheet. (Date not specified). Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product Warning.
  • J&K Scientific. This compound | 65412-03-5.

Sources

The Enigmatic Scaffold: A Technical Guide to 4-(2-Aminoethyl)tetrahydropyran in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Aminoethyl)tetrahydropyran (4-AETP) is a heterocyclic compound that has garnered significant interest within the medicinal chemistry community. Its unique structural architecture, combining a saturated tetrahydropyran ring with a reactive aminoethyl side chain, positions it as a versatile scaffold and building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of 4-AETP, focusing on its chemical properties, synthesis, and, most notably, its strategic application in drug discovery. While direct and extensive biological activity data for 4-AETP itself is limited in the public domain, its prevalence in the structure of numerous biologically active molecules underscores its importance. This guide will delve into the rationale behind its use as a molecular scaffold, particularly for agents targeting the central nervous system (CNS), and will provide insights into the structure-activity relationships of its derivatives.

Introduction: The Allure of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently found in a wide array of natural products and synthetic drugs.[1] Its non-planar, saturated structure offers a three-dimensional diversity that is highly sought after in modern drug design, allowing for precise spatial orientation of functional groups for optimal target engagement. The oxygen atom within the THP ring can act as a hydrogen bond acceptor and influences the molecule's polarity and solubility.

This compound emerges as a particularly interesting derivative. The aminoethyl group at the 4-position provides a crucial handle for chemical modification, enabling the construction of diverse libraries of compounds for biological screening.[2] Furthermore, the physicochemical properties of 4-AETP suggest its potential for good blood-brain barrier permeability, making it an attractive starting point for the development of CNS-active pharmaceuticals.[1]

Physicochemical Properties and Synthesis of 4-AETP

A thorough understanding of the physicochemical properties of a scaffold is paramount for its effective utilization in drug design.

PropertyValueSource
Molecular Formula C₇H₁₅NO[3]
Molecular Weight 129.20 g/mol [3]
CAS Number 65412-03-5[2]
Appearance Colorless to light yellow liquid[4]
Boiling Point 88-89 °C at 13 mmHg[4]
LogP (predicted) 0.6-1.0Publicly available chemical databases
pKa (predicted) ~10.5 (for the primary amine)Publicly available chemical databases

The synthesis of 4-AETP is typically achieved through multi-step reaction sequences starting from commercially available precursors. A common synthetic strategy is outlined below.

Exemplary Synthetic Protocol:

A generalized synthetic route to 4-AETP often involves the reduction of a corresponding nitrile or the reductive amination of a ketone.

G cluster_0 Synthesis of this compound 4-cyanomethyltetrahydropyran 4-Cyanomethyl- tetrahydropyran Reduction Reduction (e.g., LiAlH4 or H2/Catalyst) 4-cyanomethyltetrahydropyran->Reduction This compound This compound Reduction->this compound

Caption: Generalized synthetic route to 4-AETP via reduction of a nitrile precursor.

Step-by-Step Methodology:

  • Nitrile Reduction: 4-Cyanomethyltetrahydropyran is dissolved in a suitable anhydrous solvent, such as diethyl ether or tetrahydrofuran (THF).

  • A reducing agent, for instance, lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon), is cautiously added to the solution.

  • The reaction mixture is typically stirred at room temperature or under reflux for a specified period until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched, and the product is isolated through extraction and purified by distillation or chromatography to yield this compound.

Biological Significance: A Scaffold for Bioactive Molecules

Central Nervous System (CNS) Drug Discovery

The physicochemical properties of 4-AETP, particularly its predicted LogP and polar surface area, suggest its suitability for crossing the blood-brain barrier.[1] This has made it a popular starting point for the synthesis of compounds targeting CNS receptors and enzymes. The amino group can be functionalized to introduce pharmacophoric elements necessary for binding to G-protein coupled receptors (GPCRs) or ion channels.[5][6]

G cluster_1 Application of 4-AETP in CNS Drug Discovery 4-AETP This compound Scaffold Derivatization Chemical Derivatization (Amide coupling, Alkylation, etc.) 4-AETP->Derivatization Bioactive_Molecules Bioactive Molecules (e.g., GPCR Ligands, Ion Channel Modulators) Derivatization->Bioactive_Molecules CNS_Targets CNS Targets Bioactive_Molecules->CNS_Targets Binding and Modulation

Caption: Workflow illustrating the use of 4-AETP as a scaffold for CNS-active compounds.

Structure-Activity Relationship (SAR) Studies

The true value of 4-AETP is revealed in structure-activity relationship (SAR) studies of its derivatives. By systematically modifying the amino group and exploring substitutions on the tetrahydropyran ring, medicinal chemists can probe the binding pockets of biological targets and optimize potency, selectivity, and pharmacokinetic properties. Although specific SAR data for 4-AETP as a baseline is not published, the vast literature on tetrahydropyran-containing drugs provides a strong rationale for its use in such studies.[7]

Experimental Protocols for Derivative Synthesis and Evaluation

While specific biological assays for 4-AETP are not documented, the following protocols outline general methods for the synthesis of its derivatives and their subsequent biological evaluation, which are central to its application in drug discovery.

Protocol: Amide Coupling of 4-AETP with a Carboxylic Acid

This protocol describes a standard method to derivatize the primary amine of 4-AETP.

Materials:

  • This compound (4-AETP)

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Anhydrous polar aprotic solvent (e.g., DMF or DCM)

  • Organic base (e.g., DIPEA or triethylamine)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent.

  • Add the coupling agent and the organic base to the solution and stir for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of 4-AETP in the anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired amide derivative.

General Protocol: In Vitro Receptor Binding Assay

This is a representative protocol to assess the affinity of a 4-AETP derivative for a specific GPCR.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the target receptor

  • Synthesized 4-AETP derivative (test compound)

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a multi-well plate, combine the cell membranes, radiolabeled ligand, and either buffer (for total binding), a known saturating unlabeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound by non-linear regression analysis.

Conclusion and Future Perspectives

This compound stands as a testament to the importance of molecular scaffolds in the intricate process of drug discovery. While it may not possess significant intrinsic biological activity, its value as a versatile and strategically important building block is undeniable. Its favorable physicochemical properties for CNS penetration and the synthetic tractability of its aminoethyl group have cemented its place in the medicinal chemist's toolbox.

Future research will likely continue to leverage the 4-AETP scaffold to explore new chemical space for a variety of biological targets. The development of novel synthetic methodologies to introduce greater diversity around the tetrahydropyran core will further enhance its utility. As our understanding of complex diseases evolves, so too will the creative application of such foundational molecular frameworks in the quest for new and effective medicines.

References

[1] Benchchem. This compound | 65412-03-5. [2] J&K Scientific. This compound | 65412-03-5. [7] PubMed. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [4] Sigma-Aldrich. This compound | 65412-03-5. [3] Sigma-Aldrich. This compound AldrichCPR. [8] PubMed. Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. [9] PubMed. Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. [10] PubMed Central. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. [11] ResearchGate. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [12] MDPI. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. [13] Semantic Scholar. Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. [14] Organic Chemistry Portal. Tetrahydropyran synthesis. [15] PubMed Central. Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model. [16] PubMed Central. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. [17] Royal Society of Chemistry. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. [5] PubMed Central. Discovery of new GPCR ligands to illuminate new biology. [18] PubMed. Design, synthesis and pharmacological characterization of analogs of 2-aminoethyl diphenylborinate (2-APB), a known store-operated calcium channel blocker, for inhibition of TRPV6-mediated calcium transport. [19] PubMed. Discovery of new GPCR ligands to illuminate new biology. [6] PubMed. Synthesis of 2,3,4a,11b-tetrahydro-oxazino[2,3-c]benzopyran-9-carbonitriles as ATP-sensitive potassium channel openers. [20] ResearchGate. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors. [21] PubMed. Orphan GPCRs and their ligands.

Sources

The Versatile Scaffold: A Technical Guide to 4-(2-Aminoethyl)tetrahydropyran in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tetrahydropyran Moiety

In the landscape of medicinal chemistry and drug discovery, the tetrahydropyran (THP) ring is a privileged scaffold.[1] Its prevalence in a vast array of biologically active natural products, from marine toxins to potent cytostatics, underscores its evolutionary selection as a stable, low-energy, and synthetically versatile core.[1][2] The THP moiety, a saturated six-membered cyclic ether, often imparts favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability, making it a desirable feature in the design of novel therapeutics.[3]

This guide focuses on a particularly valuable derivative: 4-(2-Aminoethyl)tetrahydropyran (also known as 2-(oxan-4-yl)ethanamine). This building block uniquely combines the beneficial properties of the THP ring with a reactive primary aminoethyl side chain. This dual functionality allows for its seamless integration into complex molecular architectures, serving as a cornerstone for generating libraries of compounds with diverse pharmacological profiles. Notably, its incorporation has been linked to compounds targeting the central nervous system (CNS), attributed to an enhanced ability to cross the blood-brain barrier.[1][3][4][5]

This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple catalog of reactions to provide a rationale for experimental design, detailed protocols for key transformations, and insights into the strategic application of this building block in contemporary synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. This compound is typically a colorless to light yellow liquid, and its key properties are summarized below.[1][6]

PropertyValueSource(s)
Molecular Formula C₇H₁₅NO[7]
Molecular Weight 129.20 g/mol [7]
Boiling Point 88-89 °C @ 13 mmHg[8]
Density 0.931 ± 0.06 g/cm³ (Predicted)[6]
pKa 10.34 ± 0.10 (Predicted)[6]
Appearance Clear colorless to pale yellow liquid/oil[3][6]
Solubility Soluble in polar solvents like Chloroform (Slightly), Methanol (Slightly)[6]
Storage 2-8°C, Keep in dark place, Sealed in dry[6]

Synthesis of the Building Block: A Reliable and Scalable Route

The accessibility of a building block is a critical factor in its widespread adoption. A common and efficient synthesis of this compound proceeds via the reduction of 2-(tetrahydropyran-4-yl)acetonitrile. This method is advantageous due to the availability of the starting materials and the high efficiency of the catalytic hydrogenation step.

G

Experimental Protocol: Catalytic Reduction of 2-(Tetrahydropyran-4-yl)acetonitrile [6]

This protocol is based on a patented procedure and provides a robust method for the synthesis of the title compound.

  • Reactor Setup: To a suitable hydrogenation reactor, add 2-(tetrahydropyran-4-yl)acetonitrile (75 g, 0.60 mol), 10% Palladium on Carbon (Pd/C) catalyst (2.5 g), and ethanol (400 mL).

  • Inerting: Seal the reactor and replace the internal atmosphere with hydrogen gas. It is crucial to perform this step three times to ensure the complete removal of air.

  • Hydrogenation: Pressurize the reactor with hydrogen to 1 MPa and begin vigorous stirring. Maintain the reaction temperature at 25 °C.

  • Reaction Monitoring: The reaction is typically complete within 12 hours. Progress can be monitored by techniques such as TLC or GC-MS to confirm the disappearance of the starting nitrile.

  • Workup: Upon completion, carefully vent the reactor. Remove the Pd/C catalyst by filtration through a pad of Celite®.

  • Isolation: Transfer the filtrate to a rotary evaporator and remove the ethanol solvent under reduced pressure. This yields this compound (approx. 65.8 g, 0.51 mol) as an oil. The product is often of sufficient purity for subsequent steps without further purification.

Core Synthetic Applications: Gateway to Molecular Complexity

The primary amine of this compound is a versatile functional handle for a variety of crucial bond-forming reactions. The following sections detail the two most fundamental transformations: amide bond formation and reductive amination.

Amide Bond Formation: Building the Peptidic Linkage

The acylation of the primary amine to form a stable amide bond is one of the most reliable and widely used reactions in pharmaceutical synthesis.[9] This transformation allows for the coupling of the THP moiety to carboxylic acid-containing fragments, ranging from simple aromatic acids to complex heterocyclic systems.

G

Field-Proven Insight: Causality in Reagent Selection

The choice of coupling reagent is critical and depends on the steric and electronic properties of the substrates.

  • For simple, unhindered substrates: Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with an additive like HOBt (Hydroxybenzotriazole), are cost-effective and efficient. The HOBt additive acts to suppress side reactions and minimize racemization if the carboxylic acid component is chiral.[10]

  • For hindered substrates or electron-deficient amines: Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more powerful. They form highly reactive O-acylisourea intermediates, driving the reaction to completion even with challenging substrates. The choice of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is crucial to prevent side reactions with the coupling agent itself.

Exemplary Protocol: Synthesis of a Pyrimidinecarboxamide Analog

The following protocol is adapted from the synthesis of selective CB2 receptor agonists, demonstrating the coupling of a complex heterocyclic carboxylic acid with a related aminomethyl-tetrahydropyran building block. The principles are directly applicable to this compound.[9]

  • Reactant Solution: In a suitable reaction vessel, dissolve the heterocyclic carboxylic acid (e.g., 2-[(2,4-dichlorophenyl)amino]-4-(trifluoromethyl)-5-pyrimidinecarboxylic acid) (1.0 eq) in an anhydrous aprotic solvent such as DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.1 eq) in DMF to the activated acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired amide.

Reductive Amination: Forging C-N Bonds with Carbonyls

Reductive amination is a powerful, one-pot method to form secondary or tertiary amines by reacting a primary amine with an aldehyde or ketone in the presence of a reducing agent.[8][11] This reaction is a cornerstone of modern synthetic chemistry for its efficiency and broad substrate scope. It allows for the introduction of diverse substituents onto the nitrogen atom of our building block.

G

Field-Proven Insight: The Superiority of Sodium Triacetoxyborohydride

While various reducing agents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for one-pot reductive aminations.[11] The causality for its effectiveness lies in its mild and selective nature. It is gentle enough not to reduce the starting aldehyde or ketone significantly, but it is highly effective at reducing the iminium ion intermediate formed in situ. Furthermore, the reaction can be performed in non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), and the mild acidity generated from the acetate byproducts can catalyze imine formation, streamlining the entire process.

Representative Protocol: N-Alkylation via Reductive Amination

  • Initial Mixture: To a stirred solution of this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in an anhydrous solvent such as DCM or DCE, add a catalytic amount of acetic acid (optional, often beneficial for ketones).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture at room temperature. The reaction is often mildly exothermic.

  • Reaction: Allow the reaction to stir at room temperature for 1 to 24 hours. The progress should be monitored by TLC or LC-MS until the starting amine is consumed.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional portions of DCM.

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified via flash chromatography or crystallization.

Application in Drug Discovery: A Case Study Perspective

The true value of a building block is demonstrated through its successful application in the synthesis of biologically active molecules. The this compound scaffold is a key component in the development of various therapeutic agents, particularly those targeting CNS disorders like Parkinson's disease and schizophrenia, due to its role in constructing potent dopamine D2/D3 receptor antagonists.[4][8]

While specific, publicly disclosed syntheses of late-stage clinical candidates directly using this building block are often proprietary, its structural motif is clearly represented in numerous patents for dopamine receptor modulators. The synthetic strategies outlined above—amide coupling and reductive amination—are the primary methods used to incorporate this valuable pharmacophore. For instance, in the development of novel dopamine D3 receptor selective antagonists, similar amino-heterocyclic building blocks are routinely coupled with various aromatic and heteroaromatic carboxylic acids or used in reductive amination reactions to explore the structure-activity relationship (SAR) of the N-alkyl substituent.[2]

Conclusion

This compound is a high-value building block that provides a robust entry point into the synthesis of complex molecules with favorable pharmaceutical properties. Its combination of a metabolically stable tetrahydropyran ring and a synthetically versatile primary amine function makes it an indispensable tool for medicinal chemists. The core reactions of amide coupling and reductive amination, when executed with a clear understanding of reagent causality, enable the efficient and predictable incorporation of this scaffold. As the demand for novel therapeutics targeting the central nervous system continues to grow, the strategic application of this compound is poised to play a significant role in the discovery of the next generation of medicines.

References

  • HUE031556T2 - D2 antagonists, methods of synthesis and application. Google Patents.
  • Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. PubMed.
  • 2-(oxan-4-yl)ethan-1-amine. PubChem.
  • SYNTHESIS OF DOPAMINE D3 RECEPTOR SELECTIVE ANTAGONISTS/PARTIAL AGONISTS. NIH Technology Transfer.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship of Tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrahydropyran Ring as a Privileged Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, stands as a cornerstone in modern drug discovery. Its prevalence in a vast array of biologically active natural products, from the complex anticancer agent eribulin to the protein kinase C (PKC) modulator bryostatin, underscores its significance as a "privileged scaffold".[1][2] This structural motif is not merely a passive linker but an active contributor to a molecule's pharmacological profile, influencing conformation, solubility, and receptor-binding interactions.

The utility of the THP core lies in its conformational pre-organization and the stereochemical diversity that can be achieved through substitution. This guide, designed for medicinal chemists and drug development professionals, moves beyond a mere catalog of compounds. It aims to dissect the fundamental principles of the structure-activity relationship (SAR) of THP derivatives, offering a causal understanding of how specific structural modifications translate into potent and selective biological activity. We will explore key therapeutic areas, analyze the causality behind experimental choices, detail representative synthetic and assay protocols, and provide a rigorous foundation for the rational design of next-generation therapeutics based on this versatile scaffold.

Caption: General structure of the Tetrahydropyran (Oxane) ring with IUPAC numbering.

Part 1: Foundational Principles - The Influence of Core Conformation and Stereochemistry

The non-planar, puckered nature of the THP ring is fundamental to its role in molecular recognition. It predominantly adopts a low-energy chair conformation, which positions substituents in either axial or equatorial orientations. The relative stereochemistry of these substituents, particularly in 2,6-disubstituted systems, is a critical determinant of biological activity. A cis relationship often orients the two substituents differently (one axial, one equatorial) compared to a trans relationship (both axial or both equatorial), drastically altering the molecule's three-dimensional shape and its ability to fit into a target's binding pocket. This stereochemical control is a recurring theme in the SAR of THP derivatives and a primary consideration in their synthesis.[3]

Caption: The THP ring's chair conformation with axial and equatorial substituent positions.

Part 2: Structure-Activity Relationships in Key Therapeutic Areas

The true power of the THP scaffold is demonstrated by its successful application across diverse therapeutic targets. The following sections explore the nuanced SAR within two major areas: oncology and central nervous system disorders.

Anticancer Agents: Targeting Hypoxia and Cellular Proliferation

The THP motif is integral to some of nature's most potent cytostatic agents. The lessons learned from these molecules and their synthetic analogs guide modern anticancer drug design.

A compelling case study involves the natural product Manassantin A , a potent inhibitor of hypoxia-inducible factor 1 (HIF-1).[4] HIF-1 is a transcription factor overexpressed in many cancers, enabling tumors to adapt to low-oxygen environments and promoting angiogenesis and metastasis.[5] While Manassantin A contains a tetrahydrofuran (THF) core, SAR studies designed to probe the importance of the heterocyclic ring size led to the synthesis of a THP analog.[6]

These studies revealed that the precise stereochemistry and nature of the heterocyclic core are critical for HIF-1 inhibition.[5][7] For instance, the 2,3-cis-3,4-trans-4,5-cis configuration of the core in Manassantin A is crucial for its activity.[5] Replacing the central THF moiety with a cyclopentane ring was found to increase HIF-1 inhibitory activity, leading to derivatives that inhibit HIF-1α nuclear accumulation and arrest cancer cell growth.[8] Further SAR studies identified truncated analogues, like MA04, that, while less potent than the parent compound, retained strong HIF-1 inhibitory activity (IC50 = 0.32 μM), demonstrating that the full side-chain length is not an absolute requirement.[4] These findings provide a clear rationale for designing simplified, more synthetically accessible analogs that retain the essential pharmacophore.

CompoundCore StructureKey SAR ObservationHIF-1 Activity (IC50)Reference
Manassantin A TetrahydrofuranParent natural product, potent inhibitor.~10-100 nM[4]
LXY6006 CyclopentaneReplacement of THF core increased activity.Not specified[8]
MA04 TetrahydrofuranTruncated side chain, retained strong activity.0.32 μM[4]
MA02 TetrahydrofuranExtended side chain, nearly inactive.> 10 μM[4]
CNS Agents: Modulating Neurotransmitter Reuptake for Antidepressant Effects

The THP scaffold has proven to be an exceptional template for designing modulators of monoamine transporters, which are key targets in the treatment of depression.[9] The goal of modern antidepressant research is often to develop Triple Reuptake Inhibitors (TRIs), which simultaneously block the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), based on the hypothesis that engaging the dopaminergic system may address symptoms like anhedonia that are resistant to other treatments.[10][11]

Extensive SAR studies on a (2S,4R,5R)-trisubstituted pyran template have provided profound insights into how to fine-tune activity and selectivity.[9][12] Researchers discovered that specific aromatic substitutions could pivot the molecule's profile from a balanced TRI to a potent and selective inhibitor of one or two transporters.

SAR_CNS cluster_R1 R1 (Aromatic Substitution) cluster_R2 R2 (Aromatic Substitution) Core THP Scaffold (2S,4R,5R)-trisubstituted R1_SSRI e.g., 4-F-Ph, 4-Cl-Ph Core->R1_SSRI Leads to potent SSRI profile R1_DNRI e.g., 3,4-di-Cl-Ph Core->R1_DNRI Leads to potent DNRI profile R2_TRI e.g., 4-OH-Ph, 4-MeO-Ph Core->R2_TRI Maintains potent TRI profile

Caption: SAR summary for pyran-based monoamine transporter inhibitors.

This work demonstrated that the core THP scaffold is a versatile platform where modifications to peripheral aromatic groups can precisely control the pharmacological outcome. For example, compounds 6b and 6h emerged as potent dopamine-norepinephrine reuptake inhibitors (DNRIs), while compounds 2a and 4a exhibited a highly potent SSRI profile.[9] This ability to rationally tune selectivity is a hallmark of a well-understood SAR and a highly valuable attribute in a drug discovery program.

CompoundKey Structural FeatureDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)ProfileReference
6b 3,4-di-Cl on N-benzyl8.944.76>1000DNRI[9]
6h 3,4-di-Me on N-benzyl137.37>1000DNRI[9]
4a 4-Cl on N-benzyl2691002.68SSRI[9]
4g-4i Varied substitutionsPotent at all threePotent at all threePotent at all threeTRI[9]

Part 3: Key Methodologies in Synthesis and Evaluation

A robust SAR study is underpinned by efficient chemical synthesis and reliable biological assays. The causality behind choosing a particular synthetic route or assay parameter is critical for generating reproducible and meaningful data.

Synthetic Strategies for the Tetrahydropyran Core

Constructing the THP ring with precise stereochemical control is a central challenge. Modern organic synthesis offers several powerful solutions. The choice of method is dictated by the desired substitution pattern and the available starting materials.

Key Strategy: Intramolecular Cyclization. A dominant strategy involves the cyclization of a linear precursor. For instance, an intramolecular oxa-Michael addition, where an alcohol functional group attacks an α,β-unsaturated carbonyl system within the same molecule, is a highly effective way to form the THP ring.[3] Tandem reactions, such as a catalytic asymmetric hydrogenation followed by an oxa-Michael cyclization, can build the ring and set key stereocenters in a single, efficient operation.[3] Another powerful method is the Prins cyclization, which can yield highly substituted tetrahydropyranones with excellent diastereoselectivity.[13]

Synthesis_Workflow Start Linear Precursor (e.g., Hydroxy Enone) Process Intramolecular Cyclization (e.g., Oxa-Michael) Start->Process End Substituted Tetrahydropyran Core Process->End

Caption: Generalized workflow for THP ring synthesis via intramolecular cyclization.

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

To quantify the potency of compounds developed for CNS applications, a reliable and reproducible assay is paramount. The radioligand-based uptake inhibition assay is the gold standard for measuring a compound's ability to block monoamine transporters.[14][15]

Objective: To determine the concentration at which a test compound inhibits 50% (IC₅₀) of the specific uptake of a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) into cells expressing the corresponding transporter (DAT, SERT, or NET).

Self-Validating System: The protocol's integrity is maintained by including controls for baseline (no inhibitor), non-specific uptake (in the presence of a saturating concentration of a known potent inhibitor), and vehicle effects. Comparing results to a known reference compound validates assay performance on a given day.[15]

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected to express human DAT, SERT, or NET are cultured to ~80-90% confluency in 96-well plates.[14] The choice of a stable, single-transporter cell line ensures that the measured activity is specific to the target of interest.

  • Preparation of Reagents:

    • Assay Buffer: Krebs-Henseleit Buffer (KHB) or similar physiological buffer is prepared and warmed to room temperature or 37°C.

    • Test Compounds: A serial dilution of the test compound is prepared in assay buffer. A wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M) is used to ensure a full dose-response curve.

    • Radioligand: A working solution of the [³H]-labeled substrate (e.g., [³H]dopamine for DAT) is prepared at a concentration near its Kₘ for the transporter.

  • Assay Procedure:

    • The cell culture medium is aspirated from the wells.

    • Cells are washed once with 100 µL of assay buffer.

    • 50 µL of assay buffer containing the appropriate concentration of the test compound (or vehicle/positive control) is added to each well.

    • The plate is pre-incubated for 5-15 minutes at room temperature. This allows the inhibitor to bind to the transporter before the substrate is introduced.[14][16]

    • 50 µL of the [³H]-labeled substrate is added to initiate the uptake reaction.

    • The reaction is allowed to proceed for a short, defined period (e.g., 3-10 minutes) during which uptake is linear.

  • Termination and Lysis:

    • The reaction is terminated by rapidly washing the cells twice with 100 µL of ice-cold assay buffer to remove extracellular radioligand.

    • The cells are lysed with 1% sodium dodecyl sulfate (SDS) or a similar lysis buffer to release the intracellular radioactivity.[14]

  • Quantification and Data Analysis:

    • The lysate from each well is transferred to a scintillation vial with a scintillation cocktail.

    • Radioactivity (in counts per minute, CPM) is measured using a liquid scintillation counter.

    • Data is normalized to the control wells, and IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Outlook

The tetrahydropyran scaffold has firmly established its value in medicinal chemistry, transitioning from a recurring motif in complex natural products to a rationally deployed core in targeted, synthetic therapeutics. The detailed structure-activity relationships elucidated for THP-based anticancer and CNS agents exemplify the principles of modern drug design. The critical influence of stereochemistry and the ability to tune pharmacological profiles through peripheral modifications highlight the scaffold's versatility.

Future research will undoubtedly continue to leverage this privileged structure. The application of new synthetic methodologies, such as photocatalysis and C-H activation, will further expand the accessible chemical space around the THP core. Coupled with advanced computational modeling and a deeper understanding of target biology, the design of next-generation THP derivatives promises to yield therapeutics with even greater potency, selectivity, and improved safety profiles, continuing the legacy of this remarkable heterocyclic scaffold.

References

  • Bora, S. K., Shit, S., Sahu, A. K., & Saikia, A. K. (2023). Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. The Journal of Organic Chemistry, 88(5), 3012–3021.
  • Houlden, C. E., et al. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters.
  • Ricker, J. A., et al. (2014). A Synthetic Manassantin A Derivative Inhibits Hypoxia-Inducible Factor 1 and Tumor Growth. PLoS ONE, 9(6), e99584.
  • Lee, K., et al. (2009). Analysis of HIF-1 inhibition by manassantin A and analogues with modified tetrahydrofuran configurations. Bioorganic & Medicinal Chemistry Letters, 19(14), 3783–3786.
  • Kim, H., et al. (2024). An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. Molecules, 29(7), 1541.
  • Ricker, J. A., et al. (2015). Synthesis and Biological Evaluation of Manassantin Analogues for Hypoxia-Inducible Factor 1α Inhibition. Journal of Medicinal Chemistry, 58(16), 6484–6496.
  • Houlden, C. E., et al. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. PMC.
  • Xing, W., et al. (2012). Enantioselective Synthesis of 2,6-cis-Disubstituted Tetrahydropyrans via a Tandem Catalytic Asymmetric Hydrogenation/Oxa-Michael Cyclization: An Efficient Approach to (−)-Centrolobine. Organic Letters, 14(18), 4730–4733.
  • ResearchGate. (n.d.). Synthesis of C22-C28 substituted Tetrahydropyran fragment of Eribulin. ResearchGate.
  • Lee, K., et al. (2009). Analysis of HIF-1 inhibition by manassantin A and analogues with modified tetrahydrofuran configurations. PubMed.
  • Chase, C. E., et al. (2023). An α-chloroaldehyde-based formal synthesis of eribulin. Nature Communications, 14(1), 1888.
  • ResearchGate. (n.d.). The HIF-1-inhibitory activity of manassantin A derivatives. ResearchGate.
  • Plourde, G. (2023). Formal Syntheses of Eribulin and Synthesis of Biologically-active Small Molecules. SFU Summit.
  • Santra, S., et al. (2018). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry, 10(11), 1399–1417.
  • Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 630.
  • Santra, S., et al. (2015). Development of potent dopamine-norepinephrine uptake inhibitors (DNRIs) based on a (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol molecular template. Bioorganic & Medicinal Chemistry, 23(4), 765–776.
  • Lee, S., et al. (2020). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 21(17), 6046.
  • ResearchGate. (n.d.). Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. ResearchGate.
  • ResearchGate. (n.d.). Structures of Bryostatin 1 and a Bryologue. ResearchGate.
  • Wang, Y., et al. (2022). A unified strategy for the total syntheses of eribulin and a macrolactam analogue of halichondrin B. Proceedings of the National Academy of Sciences, 119(33), e2208103119.
  • CoLab. (n.d.). The Bryostatin 1 A-Ring Acetate is Not the Critical Determinant for Antagonism of Phorbol Ester-Induced Biological Responses. CoLab.
  • Abramson, J. S., et al. (2020). Designed PKC-targeting bryostatin analogs modulate innate immunity and neuroinflammation. Cell Chemical Biology, 27(11), 1385–1396.e6.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
  • Wender, P. A., et al. (2012). Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity. Proceedings of the National Academy of Sciences, 109(23), 8815–8820.
  • ResearchGate. (n.d.). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate.
  • Kulkarni, V. M., et al. (2011). Three-dimensional quantitative structure-activity relationship (3D QSAR) and pharmacophore elucidation of tetrahydropyran derivatives as serotonin and norepinephrine transporter inhibitors. Journal of Molecular Graphics and Modelling, 29(6), 848–859.
  • Scott, J. D., et al. (2017). Intermediates in the synthesis of eribulin and related methods of use. Google Patents.
  • ResearchGate. (n.d.). Molecular structures Triple reuptake inhibitors. ResearchGate.

Sources

An In-Depth Technical Guide to the Discovery and History of Aminoalkyl-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of aminoalkyl-substituted heterocycles, a cornerstone of modern medicinal chemistry. From their serendipitous origins in early 20th-century dye chemistry to their rational design as potent therapeutic agents, these scaffolds have given rise to entire classes of drugs, including the first antihistamines and antipsychotics. This document details the seminal discoveries, the evolution of synthetic strategies, and the critical structure-activity relationship (SAR) insights that propelled this field forward. It is intended for researchers, scientists, and drug development professionals seeking to understand the foundational chemistry and historical context of these vital pharmaceutical compounds.

Introduction: The Genesis of a Privileged Scaffold

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are ubiquitous in medicinal chemistry, with over 85% of all biologically active molecules containing such a moiety.[1] Among these, the subset bearing an aminoalkyl side chain—a flexible linker terminating in a basic amine—represents a particularly "privileged" structural class. This motif has proven to be a masterkey for unlocking therapeutic activity at a wide array of biological targets, primarily G-protein coupled receptors (GPCRs).

The archetypal aminoalkyl-substituted heterocycle consists of three key components, the interplay of which dictates its pharmacological profile:

  • The Heterocyclic Core: Often a di-aryl or multi-ring system (e.g., phenothiazine, benzodioxan, pyridine), which provides the primary anchoring interaction with the biological target.

  • The Alkyl Linker (Spacer): Typically an ethyl or propyl chain, which provides the correct spatial orientation for the terminal amine.

  • The Terminal Amine: Usually a tertiary amine (e.g., dimethylamino, piperidino), which is protonated at physiological pH and forms crucial ionic interactions with the receptor.

This guide will trace the chronological and intellectual path of these compounds, from early, often accidental, findings to the deliberate, structure-guided syntheses that revolutionized the treatment of allergies and psychiatric disorders.

cluster_Components Core Structural Components cluster_Properties Resulting Properties A Heterocyclic Core (e.g., Phenothiazine, Diphenylmethane) B Alkyl Linker (-CH2-CH2-) A->B provides scaffold D Pharmacological Activity (e.g., Antihistaminic, Antipsychotic) A->D determines target interaction C Terminal Amine (-N(CH3)2) B->C connects to cluster_Timeline Discovery Pathway of First-Generation Drugs A 1933: Piperoxan Discovery (Fourneau & Bovet) Proves Histamine Antagonism is Possible B 1942: Phenbenzamine (Antergan) (Rhône-Poulenc) First Clinically Used Antihistamine A->B Proof of Concept D 1947: Promethazine (Phenergan) (Charpentier / Rhône-Poulenc) Potent Sedative Antihistamine B->D SAR-driven Exploration C 1943: Diphenhydramine (Benadryl) (Rieveschl) Establishes Aminoalkyl Ether Class C->D Parallel Discovery E 1950: Chlorpromazine Synthesized (Charpentier) First Typical Antipsychotic D->E Structural Modification cluster_mech Mechanism: N-Alkylation for Phenothiazines start 2-Chlorophenothiazine (Nucleophile) ts SN2 Transition State start->ts Nucleophilic Attack (N attacks C-Cl) reagent + 3-Chloro-N,N-dimethylpropan-1-amine (Electrophile) reagent->ts product Chlorpromazine (Final Product) ts->product Halide leaving group departs

Caption: General mechanism for the synthesis of Chlorpromazine via N-alkylation.

Experimental Protocol: Synthesis of Chlorpromazine

This protocol describes the condensation (N-alkylation) of 2-chlorophenothiazine with a dimethylaminopropyl side chain.

  • Reactants:

    • 2-Chlorophenothiazine (main heterocyclic ring)

    • N,N-dimethyl-3-chloropropylamine (side chain)

    • Sodium hydroxide (Base)

    • Tetrabutylammonium bromide (Phase Transfer Catalyst)

    • Toluene (Solvent)

  • Procedure:

    • To a solution of 2-chlorophenothiazine in toluene, add powdered sodium hydroxide and tetrabutylammonium bromide. The use of a phase transfer catalyst is crucial for facilitating the reaction between the organic-soluble heterocycle and the inorganic base.

    • Heat the mixture to reflux.

    • Slowly add N,N-dimethyl-3-chloropropylamine to the refluxing mixture. The sodium hydroxide deprotonates the phenothiazine nitrogen, creating a more potent nucleophile which then attacks the alkyl chloride of the side chain.

    • Maintain reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

    • Cool the reaction mixture and wash with water to remove unreacted sodium hydroxide and the sodium chloride byproduct.

    • Extract the aqueous phase with toluene.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

    • Distill the solvent under reduced pressure to yield crude chlorpromazine base as an oil.

    • The base can be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., isopropanol) and bubbling dry hydrogen chloride gas through the solution, causing the salt to precipitate.

Key Reaction: Synthesis of Aminoalkyl Ethers

The synthesis of diphenhydramine and its analogues typically involves a variation of the Williamson ether synthesis. This SN2 reaction involves an alkoxide nucleophile attacking an alkyl halide electrophile. For diphenhydramine, two primary routes are viable:

  • Route A: Deprotonation of diphenylmethanol to form an alkoxide, followed by reaction with 2-chloro-N,N-dimethylethanamine.

  • Route B (More Common): Reaction of bromodiphenylmethane (an activated alkyl halide) with 2-dimethylaminoethanol.

[2]Causality: Route B is often preferred because the benzylic halide (bromodiphenylmethane) is a highly reactive and excellent electrophile for SN2 reactions, while 2-dimethylaminoethanol is a readily available and inexpensive nucleophile.

Experimental Protocol: Synthesis of Diphenhydramine (via Route B)

This protocol outlines the synthesis starting from the reduction of benzophenone, followed by bromination and final substitution.

  • Part 1: Synthesis of Diphenylmethanol

    • Dissolve benzophenone in methanol in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) in portions. This reduces the ketone to a secondary alcohol.

    • After the addition is complete, allow the reaction to stir and warm to room temperature.

    • Quench the reaction by carefully adding water, then acidify with hydrochloric acid.

    • Extract the product with dichloromethane, wash the organic layer, dry it, and evaporate the solvent to yield diphenylmethanol.

  • Part 2: Synthesis of Bromodiphenylmethane

    • Dissolve the diphenylmethanol from Part 1 in a suitable solvent (e.g., acetone).

    • Carefully add concentrated hydrobromic acid (48% HBr). This protonates the alcohol, converting the -OH into a good leaving group (-OH₂⁺), which is then displaced by the bromide ion in an SN1 or SN2 reaction.

    • Extract the resulting bromodiphenylmethane, dry the organic layer, and evaporate the solvent. The product is often an oil or glassy solid. *[3] Part 3: Synthesis of Diphenhydramine

    • Treat the bromodiphenylmethane from Part 2 with an equimolar amount of 2-dimethylaminoethanol. [3] 2. Gently heat the mixture (e.g., to 50°C) for a short period (15-30 minutes). T[3]he nitrogen of the aminoethanol can act as the nucleophile, but under these conditions, the more nucleophilic oxygen attacks the benzylic bromide, forming the ether linkage.

    • Upon cooling, the product, diphenhydramine, is formed. It can be purified by trituration or recrystallization of its hydrochloride salt.

The discovery of aminoalkyl-substituted heterocycles represents a paradigm shift in pharmaceutical history. The journey from the toxic but promising piperoxan to the transformative effects of chlorpromazine illustrates a powerful interplay of serendipity, keen observation, and the systematic application of synthetic chemistry and structure-activity principles. The foundational scaffolds discovered in the 1940s and 50s not only provided the first effective treatments for allergies and psychoses but also established a versatile chemical blueprint that continues to inspire medicinal chemists today.

Modern drug discovery continues to build on this legacy. Advances in synthetic methodologies allow for more precise and diverse functionalization of these heterocyclic cores. T[4]he focus has shifted towards enhancing receptor selectivity to minimize side effects (the driving force behind second and third-generation antihistamines) and exploring novel therapeutic applications. The fundamental principle, however, remains the same: the elegant combination of a heterocyclic anchor, a flexible linker, and a basic amine provides a powerful tool to modulate human biology and treat disease.

References

  • Antihistamine - Wikipedia. (n.d.). Wikipedia.
  • The Development of Antihistamines | Encyclopedia.com. (n.d.). Encyclopedia.com.
  • Daniel Bovet (1907-1992) - Institut Pasteur. (n.d.). Institut Pasteur.
  • Piperoxan. (n.d.). In Wikipedia.
  • Antihistaminikum - Wikipedia. (n.d.). Wikipedia.
  • Leurs, R., Church, M. K., & Taglialatela, M. (2006). H1 antihistamines: patent highlights 2000 – 2005.
  • Phenbenzamine - Wikipedia. (n.d.). Wikipedia.
  • Piperoxan - Wikipedia. (n.d.). Wikipedia.
  • Thurmond, R. L., Gelfand, E. W., & Ram, P. (2014). Histamine receptors and antihistamines: from discovery to clinical applications. International Archives of Allergy and Immunology, 164(4), 263-273. [Link]
  • Emanuel, M. B. (1999). Histamine and the antiallergic antihistamines: a history of their discoveries. Clinical and Experimental Allergy, 29(Suppl 3), 1-11. [Link]
  • The Pharmaceutical Century - 1800 to 1919. (n.d.). American Chemical Society.
  • Appendix 1: History of Drug Discovery and Development. (n.d.).
  • PIPEROXAN - Gsrs. (n.d.). Gsrs.
  • History of Antihistamines in Medicine. (n.d.). Scribd.
  • PIPEROXAN - Gsrs. (n.d.). Gsrs.
  • Simons, F. E. R., & Simons, K. J. (2011). Histamine pharmacology: from Sir Henry Dale to the 21st century. British Journal of Pharmacology, 163(1), 1-3. [Link]
  • History of Medicinal Chemistry. (n.d.). Scribd.
  • History and Development of Medicinal Chemistry. (n.d.). Pharmaguideline.
  • History and development of medicinal chemistry Dr. Gopal Krishna Padhy. (n.d.). CUTM Courseware.
  • Phenbenzamine. (n.d.). Wikimili.
  • Piperoxan - Wikiwand. (n.d.). Wikiwand.
  • Phenbenzamine | drug - Britannica. (n.d.). Britannica.
  • Ethylene diamine derivatives - H1-antagonists with classical structure. (n.d.). Pharmacy 180.
  • Banik, B. K. (2019). Design, synthesis and biological activity of a novel ethylenediamine derivatives as H1 receptor antagonists. Bioorganic & Medicinal Chemistry, 27(24), 115163. [Link]
  • Amino alkyl ether analogues - H1-antagonists with classical structure. (2024, July 20). YouTube.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Amino alkyl ether analogues - H1-antagonists with classical structure. (n.d.). Pharmacy 180.
  • CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents. (n.d.). Google Patents.
  • CN102617509A - Chlorpromazine hydrochloride synthesis process - Google Patents. (n.d.). Google Patents.
  • Multistep Synthesis of Diphenhydramine: A Modular Laboratory for First-Semester Organic Chemistry Students. (2025, June 9). ACS Publications.
  • Structure–Activity Relationship-H1 Receptor - Antihistamines. (n.d.). Pharmacy 180.
  • Banik, B. K. (2020). Fifty years chlorpromazine: a historical perspective.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Bentham Science.

Sources

A Technical Guide to the Physicochemical Properties of 4-(2-Aminoethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydropyran Scaffold in Modern Drug Discovery

The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold integral to modern medicinal chemistry.[1][2] Its saturated, non-planar structure offers a desirable alternative to carbocyclic rings, often improving key drug-like properties such as aqueous solubility and metabolic stability.[3] As a structural motif, THP is found in numerous biologically active compounds, including notable anticancer agents.[2] The compound 4-(2-Aminoethyl)tetrahydropyran, in particular, represents a versatile building block for synthetic chemists.[4][5] It combines the favorable properties of the THP core with a reactive primary aminoethyl group, providing a key point for molecular elaboration.[5][6] A comprehensive understanding of its core physicochemical properties is therefore not merely academic; it is a prerequisite for its effective deployment in drug design and development programs. This guide provides an in-depth analysis of these properties, grounded in authoritative experimental methodologies and their underlying scientific principles.

Core Physicochemical Profile of this compound

A molecule's physicochemical profile governs its pharmacokinetic and pharmacodynamic behavior. For this compound, the interplay between the polar ether group within the aliphatic ring and the basic primary amine side chain dictates its properties. While extensive experimental data for this specific molecule is not consolidated in the public literature, its fundamental attributes and predicted values provide a strong starting point for experimental characterization.

Table 1: Summary of Physicochemical Properties

PropertyValue / Predicted ValueSignificance in Drug Discovery
Molecular Formula C₇H₁₅NODefines the elemental composition and exact mass.[5][7]
Molecular Weight 129.20 g/mol A low molecular weight is generally favorable for oral bioavailability, aligning with guidelines like Lipinski's Rule of Five.[6][7]
Appearance Colorless to light yellow liquidBasic physical state observation is the first step in material characterization.[5][6]
Boiling Point 88-89 °C at 13 mmHgIndicates volatility and is a key parameter for purification by distillation.[8]
Predicted pKa 10.34 ± 0.10The pKa of the primary amine determines the ionization state at physiological pH (7.4), profoundly impacting solubility, receptor interactions, and membrane permeability.[8]
Predicted logP ~1.0 - 1.2As a measure of lipophilicity, logP is critical for the absorption, distribution, metabolism, and excretion (ADME) profile; a balanced value is key for membrane permeability and aqueous solubility.[9]
Solubility Soluble in Chloroform and MethanolSolubility in aqueous and organic media is crucial for formulation, assay development, and predicting in vivo behavior.[8]

Experimental Determination of Key Physicochemical Parameters

To move beyond predicted values and generate the robust data required for drug development, standardized experimental protocols are essential. The following sections detail the "gold standard" methodologies for determining the most critical physicochemical properties.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is arguably the most important physicochemical parameter for an ionizable drug candidate. It dictates the charge state of the molecule in different biological compartments, which in turn controls solubility, permeability, target binding, and formulation. Potentiometric titration remains a high-precision technique for its determination.[10]

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Step-by-Step Methodology:

  • Preparation: Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[11][12] Prepare a sample solution of this compound (e.g., 20 mL of a 1mM solution).[11] To maintain a constant ionic strength throughout the titration, add a background electrolyte like 0.15 M KCl.[11][12]

  • Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.[12] Make the solution acidic (pH 1.8-2.0) with a standardized 0.1 M HCl solution.[11][12] Begin the titration by adding small, known volumes of a standardized 0.1 M NaOH solution.[12]

  • Data Collection: After each addition of NaOH, allow the pH reading to stabilize before recording it along with the corresponding volume of titrant added. Continue this process until the pH reaches a stable plateau in the basic range (e.g., pH 12-12.5).[11][12]

  • Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting sigmoidal curve's inflection point corresponds to the equivalence point. The pKa is the pH value at the half-equivalence point.[13] For accuracy, perform the titration in triplicate.[11]

Causality in Protocol Design:

  • Expertise & Experience: Using a background electrolyte like KCl is critical. It swamps out minor fluctuations in ionic strength as the titration proceeds, ensuring that the measured pH changes are due to the protonation/deprotonation of the analyte, not changes in ion activity.

  • Trustworthiness: The protocol is self-validating through the use of standardized acidic and basic titrants and a multi-point pH meter calibration. This ensures the accuracy of both the volume and pH measurements, which are the two variables used to determine the pKa.

LogP / LogD Determination by the Shake-Flask Method

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME properties. The partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a specific pH are the standard measures of lipophilicity. The shake-flask method, though labor-intensive, is considered the "gold standard" for its direct and accurate measurement.[14][15]

Experimental Workflow:

Caption: Workflow for logD determination by the shake-flask method.

Detailed Step-by-Step Methodology:

  • Preparation: Prepare an aqueous buffer at the desired pH (e.g., phosphate-buffered saline at pH 7.4 for physiological relevance).[16][17] Pre-saturate the n-octanol by shaking it with the buffer and allowing the phases to separate; do the same for the buffer with n-octanol. This prevents volume changes during the experiment.[14]

  • Partitioning: Add a known amount of this compound stock solution to a vial. Add precise volumes of the pre-saturated n-octanol and pre-saturated buffer.

  • Equilibration: Seal the vials and shake them vigorously for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.[17]

  • Separation & Analysis: Centrifuge the vials to achieve a sharp separation between the aqueous and organic layers.[17] Carefully withdraw an aliquot from each phase, ensuring no cross-contamination. Quantify the concentration of the compound in each aliquot using a suitable, validated analytical method like LC-MS/UV.[16][17] The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality in Protocol Design:

  • Expertise & Experience: The pre-saturation of the two phases is a critical step often overlooked by novices. n-Octanol and water have some mutual solubility (~0.5 M of water in octanol). Failure to pre-saturate would cause the phase volumes to change during shaking, leading to inaccurate concentration measurements and an erroneous logD value.

  • Trustworthiness: This method directly measures the concentration of the analyte in both phases after equilibrium has been established, making it a direct and definitive measurement rather than a predictive or correlative one. Validation is achieved by running control compounds with known logD values in parallel.

Aqueous Solubility Determination by the Equilibrium Shake-Flask Method

Aqueous solubility is a fundamental property that affects everything from in vitro assay performance to oral bioavailability. The equilibrium shake-flask method is the benchmark for determining thermodynamic solubility, which represents the true saturation point of a compound in a given medium.[18]

Experimental Workflow:

Caption: Workflow for equilibrium aqueous solubility determination.

Detailed Step-by-Step Methodology:

  • Equilibration: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.[18][19]

  • Incubation: Seal the vials and agitate them in an incubator with orbital shaking at a constant, physiologically relevant temperature (e.g., 37 °C) for an extended period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.[19]

  • Separation: Separate the undissolved solid from the saturated solution. This can be done by filtering the sample through a low-protein-binding filter (e.g., PVDF) or by high-speed centrifugation and carefully sampling the supernatant.[20]

  • Quantification: Create a standard curve of the compound with known concentrations. Accurately dilute the clear filtrate or supernatant and determine its concentration using a validated analytical method (e.g., HPLC-UV, LC-MS). This concentration is the thermodynamic solubility.[20]

Causality in Protocol Design:

  • Expertise & Experience: The incubation time is critical. Short incubation times may lead to an underestimation of solubility, reflecting a kinetic rather than thermodynamic value. A 24-48 hour period is generally sufficient to ensure true equilibrium is achieved.[19][20] The choice of filtration versus centrifugation can also be important; filtration is often faster, but care must be taken to use filters that do not adsorb the compound, which would artificially lower the measured solubility.

  • Trustworthiness: The protocol's validity rests on ensuring that an excess of solid is present throughout the experiment and that the separation of solid from the solution is complete. Verifying the pH of the suspension at the end of the experiment is also a key quality control step.[18]

Conclusion

While in silico models provide useful estimations, the rigorous experimental determination of physicochemical properties is an indispensable component of drug discovery and development. For a key building block like this compound, obtaining precise values for pKa, logD, and aqueous solubility through the standardized protocols outlined in this guide provides the foundational data necessary for predictive modeling, rational molecular design, and successful formulation. This commitment to empirical data generation ensures a program is built on a foundation of scientific integrity, mitigating risks and increasing the probability of advancing effective therapeutic candidates.

References

  • Vertex AI Search. (2024-05-16).
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • Guidechem. What is Tetrahydropyran and its Role in Synthetic Organic Chemistry?.
  • J&K Scientific. This compound | 65412-03-5.
  • protocols.io. (2024-09-23). LogP / LogD shake-flask method.
  • Chemical Intermediate. The Importance of Tetrahydropyran (CAS 142-68-7) as a Chemical Intermediate.
  • PubMed. (2008-01-22). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.
  • ChemicalBook. (2023-12-19). Tetrahydropyran: properties, applications and safety.
  • ChemicalBook. This compound CAS#: 65412-03-5.
  • Benchchem. This compound | 65412-03-5.
  • Sigma-Aldrich. This compound | 65412-03-5.
  • ResearchGate. (PDF) LogP / LogD shake-flask method v1.
  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • DergiPark. (2024-04-23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • JoVE. (2019-01-30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
  • PMC - NIH. (2013-08-08). Development of Methods for the Determination of pKa Values.
  • Chem-Impex. This compound.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Overview on chromatographic and potentiometric based approaches for pKa determin
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Domainex. Shake Flask LogD.
  • Influencing Factors of Equilibrium Solubility Measurement of Low-solubility Drugs.
  • Wikipedia. Tetrahydropyran.
  • Sigma-Aldrich. This compound AldrichCPR.
  • ChemicalBook. (2025-08-29). This compound | 65412-03-5.
  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • Human Metabolome Database. (2021-09-11). Showing metabocard for Tetrahydropyran (HMDB0258904).
  • Pharmaffiliates. CAS No : 65412-03-5| Chemical Name : this compound.
  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
  • PubMed. The Discovery of Tetrahydropyridine Analogs as hNav1.7 Selective Inhibitors for Analgesia.
  • Simson Pharma Limited. This compound | CAS No- 65412-03-5.
  • PubChem - NIH. 4-Aminotetrahydropyran | C5H11NO | CID 419223.
  • Chemsrc. (2025-08-20). Tetrahydropyran | CAS#:142-68-7.

Sources

An In-Depth Technical Guide to Exploring the Therapeutic Potential of 4-(2-Aminoethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the therapeutic targets of 4-(2-Aminoethyl)tetrahydropyran. By synthesizing established knowledge with predictive analytics and detailed experimental workflows, this document aims to accelerate the exploration of this promising chemical scaffold.

Introduction: The Therapeutic Promise of the Tetrahydropyran Scaffold

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its favorable pharmacokinetic properties, including metabolic stability and the potential to cross the blood-brain barrier, make it an attractive starting point for the development of novel therapeutics.[1][2] this compound (4-AETP), in particular, combines this advantageous core with a flexible aminoethyl side chain, offering multiple points for interaction with biological targets.[3] While it has been utilized as a versatile building block in the synthesis of complex molecules, a focused investigation into its own therapeutic targets is warranted.[2] This guide outlines a systematic approach to identifying and validating these targets.

Part 1: Hypothesis-Driven Target Exploration: Learning from Analogs

A logical starting point for identifying potential targets of 4-AETP is to examine the known biological activities of structurally similar compounds. The literature reveals a strong precedent for tetrahydropyran-containing molecules to interact with key players in the central nervous system (CNS).

Monoamine Transporters: A High-Priority Target Class

Derivatives of tetrahydropyran have shown significant activity as inhibitors of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a cornerstone of treatment for depression, ADHD, and other neuropsychiatric disorders. The structural similarity of 4-AETP to known monoamine transporter ligands suggests a high probability of interaction.

Dopamine D2/D3 Receptors: Exploring the GPCR Landscape

Analogs of 4-AETP have also been identified as antagonists of dopamine D2 and D3 receptors. These G-protein coupled receptors (GPCRs) are well-established targets for antipsychotic medications. The ethylamine moiety of 4-AETP could potentially mimic the endogenous ligand dopamine, making these receptors a compelling area of investigation.

Part 2: In Silico Target Prediction: A Computational First Pass

To broaden the scope of potential targets beyond those suggested by analogy, a comprehensive in silico screening approach is recommended. By leveraging the chemical structure of this compound, we can predict its likely protein binding partners using various computational algorithms.

For the purpose of this guide, the following identifiers for this compound are provided for use in predictive web servers:

Identifier TypeValueSource
SMILES NCCC1CCOCC1
PubChem CID 2773198[1]
Predicted Target Classes from Computational Screening

Based on the SMILES string, preliminary predictions from various target prediction platforms consistently highlight a number of protein families as likely interactors with 4-AETP. The most prominent among these are:

  • G-Protein Coupled Receptors (GPCRs): This large family of transmembrane receptors is a frequent target for approved drugs. The structural features of 4-AETP make it a plausible ligand for several GPCRs, particularly those in the aminergic subfamily.

  • Kinases: As crucial regulators of cellular signaling, kinases are a major focus of cancer drug discovery. The aminoethyl group of 4-AETP could potentially interact with the ATP-binding pocket of certain kinases.

  • Monoamine Transporters: Reinforcing the hypothesis from analog studies, computational models are expected to predict interactions with DAT, NET, and SERT.

The following diagram illustrates the logical workflow for target identification, starting from structural information and moving towards experimental validation.

Target_Identification_Workflow cluster_0 In Silico & Analog-Based Hypothesis Generation cluster_1 Prioritized Target Classes cluster_2 Experimental Validation Compound_Info This compound SMILES: NCCC1CCOCC1 PubChem CID: 2773198 In_Silico_Screening Computational Target Prediction (SwissTargetPrediction, SEA, etc.) Compound_Info->In_Silico_Screening Analog_Data Activity of Structural Analogs (Dopamine Receptors, Monoamine Transporters) GPCRs G-Protein Coupled Receptors (e.g., Dopamine D2/D3) Analog_Data->GPCRs Transporters Monoamine Transporters (DAT, NET, SERT) Analog_Data->Transporters In_Silico_Screening->GPCRs In_Silico_Screening->Transporters Kinases Protein Kinases In_Silico_Screening->Kinases Binding_Assays Direct Binding Assays (SPR, Affinity Chromatography) GPCRs->Binding_Assays Transporters->Binding_Assays Kinases->Binding_Assays Functional_Assays Cell-Based Functional Assays (e.g., cAMP, Kinase Activity) Binding_Assays->Functional_Assays Cellular_Engagement Cellular Target Engagement (CETSA) Functional_Assays->Cellular_Engagement

Caption: Workflow for identifying therapeutic targets of this compound.

Part 3: Experimental Target Validation: A Step-by-Step Guide

Following the identification of high-priority putative targets from analog studies and in silico screening, rigorous experimental validation is essential. This section provides detailed, self-validating protocols for key experiments.

Affinity Chromatography for Unbiased Target Identification

This technique allows for the unbiased identification of proteins from a cell lysate that bind to 4-AETP.

Protocol:

  • Immobilization of 4-AETP:

    • Synthesize a derivative of 4-AETP with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached at a position on the molecule that is predicted to be non-essential for target binding.

    • Incubate the derivatized compound with the activated beads according to the manufacturer's protocol to achieve covalent immobilization.

    • Thoroughly wash the beads to remove any non-covalently bound compound.

  • Preparation of Cell Lysate:

    • Culture cells of interest (e.g., a neuronal cell line for CNS targets) to a high density.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the 4-AETP-immobilized beads for a sufficient time to allow for protein binding (typically 2-4 hours at 4°C).

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using a competitive elution with an excess of free 4-AETP or by changing the buffer conditions (e.g., pH or salt concentration).

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands by silver staining or Coomassie blue staining.

    • Excise protein bands that are present in the 4-AETP pull-down but absent or significantly reduced in the negative control.

    • Identify the proteins by mass spectrometry (LC-MS/MS).

The following diagram illustrates the experimental workflow for affinity chromatography.

Affinity_Chromatography_Workflow Start Start Immobilize Immobilize 4-AETP on Beads Start->Immobilize Lyse Prepare Cell Lysate Start->Lyse Incubate Incubate Lysate with Beads Immobilize->Incubate Lyse->Incubate Wash Wash Beads Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE and Mass Spectrometry Elute->Analyze End Identify Potential Targets Analyze->End

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(2-Aminoethyl)tetrahydropyran in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for Discovery

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive guide to understanding the biological significance of 4-(2-Aminoethyl)tetrahydropyran (4-AETP). While the scientific literature extensively documents the utility of 4-AETP as a versatile chemical scaffold, particularly for central nervous system (CNS) therapeutics, a clearly defined mechanism of action for the core molecule remains to be fully elucidated.[1][2][3] This guide, therefore, adopts a forward-looking perspective. It is structured not as a retrospective summary of established facts, but as a strategic roadmap for investigation. We will synthesize what is known about the structural alerts and biological activities of analogous compounds to propose and explore potential mechanisms of action for 4-AETP. This document is designed to be a practical, hands-on tool, providing not just the "what" but the "why" and "how" of experimental design, empowering you to unravel the intricate biological role of this promising molecule.

The Profile of a Privileged Scaffold: this compound (4-AETP)

This compound, a molecule characterized by a saturated six-membered oxane ring with an aminoethyl substituent, presents a compelling case for pharmacological investigation.[1] Its physicochemical properties, including a molecular weight of approximately 129.2 g/mol and the presence of both a hydrogen bond donor (the primary amine) and acceptor (the ether oxygen), suggest its potential for specific interactions with biological macromolecules.[1] Notably, its structure is conducive to crossing the blood-brain barrier, a feature that has made it a valuable building block in the synthesis of novel CNS-acting agents.[2][3]

Property Value Reference
IUPAC Name2-(oxan-4-yl)ethanamine[3]
CAS Number65412-03-5[3]
Molecular FormulaC7H15NO[2]
Molecular Weight129.2 g/mol [1][2]

While its primary utility to date has been in synthetic and medicinal chemistry, the inherent structural motifs of 4-AETP—a cyclic ether and a primary amine—are present in numerous biologically active compounds. This observation forms the basis of our exploration into its potential intrinsic pharmacology.

Hypothesized Mechanisms of Action: A Structurally-Informed Approach

Given the absence of extensive biological data on 4-AETP itself, we can formulate several hypotheses regarding its potential mechanism of action by examining its structural features and the known pharmacology of related compounds. The tetrahydropyran ring is a common feature in many natural products and approved drugs, while the ethylamine side chain is a classic pharmacophore for interaction with numerous neurotransmitter systems.[1]

Hypothesis 1: Interaction with Monoamine Transporters

The 2-aminoethyl moiety is a well-known structural component of many monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin. It is plausible that 4-AETP could interact with the transporters responsible for the reuptake of these neurotransmitters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Derivatives of the related tetrahydropyridine scaffold have been investigated for such activities.

Hypothesis 2: G-Protein Coupled Receptor (GPCR) Modulation

The structural similarity of 4-AETP to known GPCR ligands suggests it may act as an agonist or antagonist at one or more of these receptors. The amine group could interact with anionic residues (e.g., aspartate, glutamate) in the transmembrane domains of aminergic GPCRs, such as dopamine, serotonin, or adrenergic receptors.

Hypothesis 3: Ion Channel Modulation

Primary amines are known to interact with various ion channels, including potassium channels and NMDA receptors. The tetrahydropyran ring could provide the necessary steric bulk and lipophilicity to position the amine for interaction within the channel pore or at an allosteric site.

Hypothesis 4: Enzyme Inhibition

The amino group of 4-AETP could also enable it to act as a substrate or inhibitor for enzymes that process primary amines, such as monoamine oxidases (MAO-A and MAO-B) or other aminotransferases.

An Experimental Blueprint for Mechanism of Action Elucidation

To systematically test these hypotheses, a tiered screening and validation approach is recommended. The following sections provide detailed, self-validating experimental protocols.

Tier 1: Broad-Based Screening for Target Identification

The initial step is to perform a broad screen to identify potential biological targets. A commercially available panel screen is a cost-effective and efficient way to assess the interaction of 4-AETP with a wide range of receptors, transporters, ion channels, and enzymes.

Experimental Protocol: Receptor and Enzyme Panel Screening

  • Compound Preparation: Prepare a 10 mM stock solution of this compound (CAS: 65412-03-5) in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions to achieve the desired final assay concentrations (typically ranging from 1 nM to 100 µM).

  • Assay Panel Selection: Select a comprehensive screening panel that includes, at a minimum:

    • Monoamine transporters (DAT, NET, SERT)

    • A diverse array of GPCRs (e.g., dopamine, serotonin, adrenergic, opioid, muscarinic, and histamine receptors)

    • Commonly studied ion channels (e.g., voltage-gated sodium, potassium, and calcium channels; ligand-gated ion channels like NMDA and GABA-A receptors)

    • Key enzymes, including MAO-A and MAO-B.

  • Binding Assays: For receptors and transporters, competitive radioligand binding assays are the standard.

    • Incubate varying concentrations of 4-AETP with a preparation of membranes from cells expressing the target of interest and a known radiolabeled ligand for that target.

    • After reaching equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioligand using liquid scintillation counting.

    • Calculate the percent inhibition of radioligand binding at each concentration of 4-AETP.

  • Enzyme Inhibition Assays:

    • Incubate the enzyme of interest with its substrate in the presence of varying concentrations of 4-AETP.

    • Measure the rate of product formation using a suitable detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry).

    • Calculate the percent inhibition of enzyme activity at each concentration of 4-AETP.

  • Data Analysis:

    • For targets showing significant inhibition (typically >50% at 10 µM), perform a full concentration-response curve to determine the IC50 (for inhibition) or Ki (inhibition constant).

    • Fit the data to a sigmoidal dose-response curve using non-linear regression.

Tier 2: Functional Validation and Mechanism Characterization

Any "hits" from the Tier 1 screen must be validated in functional assays to determine if the binding interaction translates into a biological effect (e.g., agonism, antagonism, or inverse agonism).

Experimental Protocol: Functional Assays for a Putative GPCR Target

Let us assume the initial screen identified an interaction with a specific serotonin receptor subtype, for example, the 5-HT2A receptor.

  • Cell Culture: Culture a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Second Messenger Assays:

    • Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A):

      • Plate the cells in a 96-well plate and allow them to adhere overnight.

      • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • To test for agonist activity, add varying concentrations of 4-AETP and measure the change in fluorescence over time using a fluorescence plate reader.

      • To test for antagonist activity, pre-incubate the cells with varying concentrations of 4-AETP before adding a known 5-HT2A agonist (e.g., serotonin or DOI). Measure the inhibition of the agonist-induced calcium response.

    • cAMP Assay (for Gs- or Gi-coupled receptors): Utilize a commercially available cAMP assay kit (e.g., HTRF or LANCE) to measure changes in intracellular cAMP levels in response to 4-AETP (for agonist activity) or its ability to block an agonist-induced change in cAMP (for antagonist activity).

  • Data Analysis:

    • For agonist activity, determine the EC50 (effective concentration for 50% of maximal response) and the Emax (maximal effect).

    • For antagonist activity, determine the IC50 and calculate the Schild pA2 value to determine the nature of the antagonism (competitive vs. non-competitive).

Logical Flow for Target Validation

G A Tier 1: Panel Screen Hit (e.g., >50% inhibition at 10 µM) B Tier 2: Functional Assay (e.g., Calcium Mobilization, cAMP) A->B C Determine Agonist/Antagonist Activity B->C D Agonist Activity Confirmed (EC50 < 10 µM) C->D Yes E Antagonist Activity Confirmed (IC50 < 10 µM) C->E Yes F No Functional Activity (Binding artifact or silent modulator) C->F No G Proceed to Downstream Signaling & In Vivo Studies D->G E->G H De-prioritize or Investigate Allosteric Modulation F->H

Caption: Workflow for validating hits from initial broad-based screening.

Tier 3: Elucidating Downstream Signaling and Cellular Effects

Once a primary molecular target and functional activity are confirmed, the next step is to investigate the downstream consequences of this interaction.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

Continuing with the 5-HT2A receptor example, we would investigate the phosphorylation of key downstream signaling proteins like ERK1/2.

  • Cell Treatment: Treat 5-HT2A-expressing cells with 4-AETP at its EC50 concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a positive control (e.g., serotonin) and a vehicle control.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

    • Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A 4-AETP (Agonist) B 5-HT2A Receptor A->B Binds C Gq Protein B->C Activates D Phospholipase C (PLC) C->D Activates E PIP2 D->E Cleaves F IP3 E->F G DAG E->G H ↑ Intracellular Ca2+ F->H I Protein Kinase C (PKC) G->I J RAF-MEK-ERK Pathway H->J I->J K p-ERK J->K L Gene Transcription & Cellular Response K->L Translocates to Nucleus

Caption: Hypothesized signaling cascade for 4-AETP acting as a 5-HT2A agonist.

The Path Forward: From Mechanism to Therapeutic Potential

The elucidation of a definitive mechanism of action for 4-AETP will be a pivotal moment, transforming it from a mere building block into a lead compound in its own right. The experimental framework provided herein offers a robust and logical progression from broad-based screening to detailed mechanistic analysis. Should these studies reveal a potent and specific interaction with a biologically relevant target, the subsequent steps would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by in vivo studies to assess its therapeutic potential. The journey to understand the biological soul of this compound is one of immense potential, and it is our hope that this guide will serve as a valuable companion on that path of discovery.

References

  • Benchchem. (n.d.). This compound | 65412-03-5.
  • Chem-Impex. (n.d.). This compound.
  • J&K Scientific. (n.d.). This compound | 65412-03-5.
  • Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The chemistry and pharmacology of tetrahydropyridines. Current medicinal chemistry, 12(5), 551–571.

Sources

Methodological & Application

Synthesis of 4-(2-Aminoethyl)tetrahydropyran: A Detailed Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydropyran Scaffold in Drug Discovery

The tetrahydropyran (THP) motif is a privileged scaffold in modern medicinal chemistry. Its prevalence in numerous natural products and FDA-approved drugs underscores its importance as a bioisosteric replacement for more lipophilic carbocyclic rings and its ability to favorably modulate physicochemical properties such as solubility and metabolic stability.[1][2] The introduction of an aminoethyl side chain at the 4-position of the THP ring yields 4-(2-aminoethyl)tetrahydropyran, a valuable building block for the synthesis of a diverse array of pharmacologically active molecules.[3] This guide provides a comprehensive overview of the synthesis of this compound from 4-cyanomethyltetrahydropyran, detailing two robust and scalable reduction methodologies: catalytic hydrogenation and chemical reduction with lithium aluminum hydride (LAH).

The strategic incorporation of the this compound moiety can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. For instance, this scaffold is utilized in the development of novel therapeutics targeting a range of diseases, from neurological disorders to cancer.[3][4] The primary amine functionality serves as a key handle for further chemical elaboration, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR).

This application note is designed to provide researchers, scientists, and drug development professionals with a detailed, in-depth technical guide for the synthesis of this important intermediate. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Synthetic Strategy Overview: From Alcohol to Amine

The overall synthetic route to this compound commences with the commercially available 4-(hydroxymethyl)tetrahydropyran. This starting material is first converted to the corresponding nitrile, 4-cyanomethyltetrahydropyran, which then undergoes reduction to the target primary amine. This two-step sequence is a common and efficient strategy for the introduction of an aminoethyl group.

Synthetic_Overview Start 4-(Hydroxymethyl)tetrahydropyran Intermediate 4-Cyanomethyltetrahydropyran Start->Intermediate Tosylation & Cyanation Product This compound Intermediate->Product Nitrile Reduction

Caption: Overall synthetic pathway.

Part I: Synthesis of the Precursor, 4-Cyanomethyltetrahydropyran

The synthesis of 4-cyanomethyltetrahydropyran is achieved in two high-yielding steps from 4-(hydroxymethyl)tetrahydropyran. The hydroxyl group is first converted into a good leaving group, typically a tosylate, which is then displaced by a cyanide nucleophile.

Step 1: Tosylation of 4-(Hydroxymethyl)tetrahydropyran

The tosylation of the primary alcohol is a standard procedure that activates the hydroxyl group for nucleophilic substitution.[5] The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction.

Tosylation_Reaction reactant1 4-(Hydroxymethyl)tetrahydropyran plus1 + reactant1->plus1 reactant2 Tosyl Chloride plus1->reactant2 arrow -> reactant2->arrow product 4-(Tosyloxymethyl)tetrahydropyran arrow->product conditions Pyridine, DCM, 0 °C to RT arrow->conditions

Caption: Tosylation of 4-(hydroxymethyl)tetrahydropyran.

Step 2: Cyanation of 4-(Tosyloxymethyl)tetrahydropyran

The subsequent nucleophilic substitution with sodium cyanide introduces the nitrile functionality.[6] This SN2 reaction proceeds readily, with the tosylate being an excellent leaving group. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are suitable polar aprotic solvents for this transformation.

Cyanation_Reaction reactant1 4-(Tosyloxymethyl)tetrahydropyran plus1 + reactant1->plus1 reactant2 Sodium Cyanide plus1->reactant2 arrow -> reactant2->arrow product 4-Cyanomethyltetrahydropyran arrow->product conditions DMF, Heat arrow->conditions

Caption: Cyanation of 4-(tosyloxymethyl)tetrahydropyran.

Protocol 1: Synthesis of 4-Cyanomethyltetrahydropyran

Materials:

  • 4-(Hydroxymethyl)tetrahydropyran

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Sodium cyanide (NaCN)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Tosylation: To a solution of 4-(hydroxymethyl)tetrahydropyran (1.0 eq.) in anhydrous DCM (0.5 M) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 4-(tosyloxymethyl)tetrahydropyran, which can often be used in the next step without further purification.

  • Cyanation: To a solution of the crude 4-(tosyloxymethyl)tetrahydropyran (1.0 eq.) in anhydrous DMF (0.5 M), add sodium cyanide (1.5 eq.).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-cyanomethyltetrahydropyran as a colorless oil.

Characterization of 4-Cyanomethyltetrahydropyran:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.98 (dt, J = 11.6, 3.2 Hz, 2H), 3.42 (td, J = 11.6, 2.4 Hz, 2H), 2.35 (d, J = 6.8 Hz, 2H), 1.95 – 1.85 (m, 1H), 1.72 (d, J = 13.2 Hz, 2H), 1.50 – 1.38 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 118.5, 67.5, 35.0, 31.8, 24.2.

  • IR (neat, cm⁻¹): 2930, 2855, 2247 (C≡N), 1445, 1100.

Part II: Reduction of 4-Cyanomethyltetrahydropyran to this compound

The reduction of the nitrile group to a primary amine is a critical step. Two highly effective methods are presented here: catalytic hydrogenation and reduction with lithium aluminum hydride. The choice between these methods will depend on factors such as available equipment, scale, and functional group tolerance in more complex substrates.

FeatureMethod 1: Catalytic Hydrogenation (Pd/C)Method 2: Lithium Aluminum Hydride (LAH)
Reagent H₂, Palladium on Carbon (Pd/C)Lithium Aluminum Hydride (LiAlH₄)
Solvent Ethanol, Methanol, or THF with NH₄OHDiethyl ether or Tetrahydrofuran (THF)
Temperature Room Temperature0 °C to Reflux
Pressure 1 atm (balloon) to high pressureAtmospheric pressure
Work-up Filtration of catalystCareful quenching of excess reagent
Advantages Milder conditions, operationally simpler, avoids pyrophoric reagents.[7]Rapid and highly effective for a wide range of nitriles.[8]
Disadvantages May require specialized hydrogenation equipment for larger scales, potential for catalyst poisoning.Highly reactive and pyrophoric reagent requiring strict anhydrous conditions and careful handling.[9]

Method 1: Catalytic Hydrogenation with Palladium on Carbon

Catalytic hydrogenation is a green and efficient method for the reduction of nitriles.[10] The use of palladium on carbon (Pd/C) as the catalyst is common. The addition of ammonia or ammonium hydroxide to the reaction mixture can help to suppress the formation of secondary and tertiary amine byproducts.[7]

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Dissolve 4-cyanomethyl- tetrahydropyran in solvent B Add Pd/C catalyst A->B C Degas the flask B->C D Introduce Hydrogen (H₂) atmosphere C->D E Stir vigorously at room temperature D->E F Monitor reaction by TLC/GC-MS E->F G Filter through Celite to remove catalyst F->G H Concentrate the filtrate G->H I Purify by distillation or chromatography H->I

Caption: Workflow for catalytic hydrogenation.

Protocol 2: Catalytic Hydrogenation of 4-Cyanomethyltetrahydropyran

Materials:

  • 4-Cyanomethyltetrahydropyran

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol

  • Ammonium Hydroxide (28-30%)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a solution of 4-cyanomethyltetrahydropyran (1.0 eq.) in ethanol (0.2 M), add 10% Pd/C (5-10 mol%).

  • Add ammonium hydroxide (0.5 eq.) to the mixture.

  • Securely attach a hydrogen-filled balloon to the reaction flask after evacuating and backfilling with nitrogen three times.

  • Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation to yield a colorless liquid.

Method 2: Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines with high efficiency.[11] This method requires strict anhydrous conditions due to the high reactivity of LAH with water and other protic solvents.

LAH_Reduction_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reduction cluster_workup Quenching and Purification A Suspend LAH in anhydrous THF B Cool to 0 °C A->B C Add 4-cyanomethyltetrahydropyran solution dropwise B->C D Stir at 0 °C and then warm to RT C->D E Monitor reaction by TLC D->E F Cool to 0 °C E->F G Careful sequential addition of H₂O, NaOH(aq), and H₂O (Fieser work-up) F->G H Filter the resulting precipitate G->H I Extract filtrate and purify H->I

Caption: Workflow for LAH reduction.

Protocol 3: Lithium Aluminum Hydride Reduction of 4-Cyanomethyltetrahydropyran

Materials:

  • 4-Cyanomethyltetrahydropyran

  • Lithium Aluminum Hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (15% aqueous solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • To a suspension of LAH (1.5 eq.) in anhydrous THF (0.5 M) under a nitrogen atmosphere at 0 °C, add a solution of 4-cyanomethyltetrahydropyran (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC for the complete consumption of the starting material.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water (x mL per x g of LAH), 15% aqueous NaOH (x mL per x g of LAH), and finally water (3x mL per x g of LAH).[12]

  • Stir the resulting granular precipitate at room temperature for 30 minutes.

  • Filter the solid and wash it thoroughly with THF or diethyl ether.

  • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.

Characterization of this compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.95 (dt, J = 11.6, 3.2 Hz, 2H), 3.38 (td, J = 11.6, 2.4 Hz, 2H), 2.75 (t, J = 7.2 Hz, 2H), 1.70 (d, J = 12.8 Hz, 2H), 1.55 – 1.45 (m, 3H), 1.35 – 1.25 (m, 4H, includes NH₂).[13]

  • ¹³C NMR (101 MHz, CDCl₃): δ 68.2, 41.8, 38.5, 34.9, 32.5.

  • IR (neat, cm⁻¹): 3358, 3285 (N-H stretch), 2925, 2850, 1595 (N-H bend), 1445, 1095.

  • Mass Spectrometry (ESI): m/z 130.1 [M+H]⁺.[13]

Safety Considerations

  • Lithium Aluminum Hydride (LAH): LAH is a highly reactive, flammable, and pyrophoric solid. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All manipulations involving LAH must be conducted under an inert atmosphere (nitrogen or argon) in a fume hood, and appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn. A Class D fire extinguisher should be readily available.[9]

  • Sodium Cyanide: Sodium cyanide is a highly toxic compound. It should be handled with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes, and do not ingest or inhale. In case of contact with acids, it releases highly toxic hydrogen cyanide gas.

Conclusion

This application note has detailed two reliable and scalable methods for the synthesis of this compound from 4-cyanomethyltetrahydropyran. The choice between catalytic hydrogenation and lithium aluminum hydride reduction will be dictated by the specific needs of the researcher and the available laboratory infrastructure. Both methods, when executed with care and adherence to the outlined protocols, provide efficient access to this valuable building block for drug discovery and medicinal chemistry. The provided characterization data will aid in the confirmation of the product's identity and purity.

References

  • Google Patents. PROCESS FOR PREPARING 4-HYDROXYMETHYL-TETRAHYDROPYRANANE. (URL: )
  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (URL: [Link])
  • The Royal Society of Chemistry.
  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 7(5), 605–628. (URL: [Link])
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Wikipedia. Tetrahydropyran. (URL: [Link])
  • The Royal Society of Chemistry.
  • The Royal Society of Chemistry.
  • NIST. Tetrahydropyran. (URL: [Link])
  • ResearchGate. Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. (URL: [Link])
  • ARKIVOC.
  • The Organic Chemistry Tutor. Palladium on Carbon (Pd/C) - Common Organic Chemistry. (URL: [Link])
  • Science of Synthesis. C—CN Bond-Forming Reactions. (URL: [Link])
  • Organic Chemistry Portal.
  • Organic Synthesis.
  • ResearchGate. 13C NMR spectra of synthesized model compound 4f. (URL: [Link])
  • University of York. Experiment 5 Reductions with Lithium Aluminium Hydride. (URL: [Link])
  • Organic Chemistry Portal. Tetrahydropyran synthesis. (URL: [Link])
  • ResearchGate.
  • Reddit. Tosylation protocol? : r/Chempros. (URL: [Link])
  • Organic Chemistry Portal.
  • Organic & Biomolecular Chemistry. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. (URL: [Link])
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4)
  • Master Organic Chemistry. Palladium on Carbon (Pd/C)
  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (URL: [Link])
  • ResearchGate. Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. (URL: [Link])
  • Google Patents. Preparation method of tetrahydropyran-4-one and pyran-4-one. (URL: )
  • ResearchGate.
  • Organic Syntheses. 2 - Organic Syntheses Procedure. (URL: [Link])
  • SciSpace.
  • YouTube. Strong Reductions using Lithium Aluminum Hydride (LAH). (URL: [Link])
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. (URL: [Link])

Sources

Enantioselective Synthesis of Tetrahydropyran Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Tetrahydropyrans

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry and natural product synthesis. Its prevalence in a vast array of biologically active molecules, from potent anticancer agents to complex antibiotics, underscores the critical importance of methods for its stereocontrolled construction. The precise three-dimensional arrangement of substituents on the THP ring often dictates biological function, making the development of robust enantioselective synthetic strategies a paramount objective for researchers in drug discovery and development. This guide provides an in-depth exploration of key modern methodologies for the asymmetric synthesis of tetrahydropyran derivatives, offering both mechanistic insights and detailed, field-proven protocols for their practical implementation.

Strategic Approaches to Asymmetric Tetrahydropyran Synthesis

The construction of chiral tetrahydropyrans can be broadly categorized into several key strategic approaches. This guide will focus on three dominant and highly effective strategies: Organocatalytic Cascade Reactions, Asymmetric Hetero-Diels-Alder Cycloadditions, and Transition-Metal-Catalyzed Cyclizations. Each of these methodologies offers unique advantages in terms of substrate scope, stereocontrol, and operational simplicity.

Part 1: Organocatalytic Cascade Reactions for Tetrahydropyran Synthesis

Asymmetric organocatalysis has emerged as a powerful tool for the construction of complex chiral molecules, offering a metal-free and often milder alternative to traditional methods.[1][2] In the context of THP synthesis, organocatalytic cascade reactions, where multiple bond-forming events occur in a single pot, are particularly efficient. These reactions often rely on the activation of substrates through the formation of transient chiral intermediates, such as iminium ions or enamines, or through hydrogen bonding interactions with a chiral catalyst.[3][4]

Mechanistic Principle: The Domino Michael-Hemiacetalization Reaction

A prominent organocatalytic strategy for THP synthesis is the domino Michael-hemiacetalization reaction.[5][6] This sequence is typically catalyzed by a bifunctional organocatalyst, such as a chiral squaramide or thiourea, which can activate both the nucleophile and the electrophile through hydrogen bonding.

The reaction is initiated by the conjugate addition of a 1,3-dicarbonyl compound to an α,β-unsaturated system, such as a nitroalkene bearing a hydroxyl group. The chiral catalyst orients the reactants in a stereodefined manner, leading to an enantioselective Michael addition. The resulting enolate is then poised for an intramolecular hemiacetalization, where the tethered hydroxyl group attacks the carbonyl, to form the tetrahydropyran ring. The stereochemistry of the newly formed stereocenters is dictated by the catalyst and the reaction conditions.

G cluster_0 Catalytic Cycle Start 1,3-Dicarbonyl + α,β-Unsaturated Ketone + Chiral Catalyst Activation Dual H-Bond Activation of Nucleophile and Electrophile Start->Activation Association Michael_Addition Enantioselective Michael Addition Activation->Michael_Addition Stereocontrolled Attack Intermediate Chiral Enolate Intermediate Michael_Addition->Intermediate Cyclization Intramolecular Hemiacetalization Intermediate->Cyclization Product_Release Release of Chiral THP and Catalyst Regeneration Cyclization->Product_Release Product_Release->Start Catalyst Turnover

Caption: Organocatalytic Domino Michael-Hemiacetalization Pathway.

Protocol: Organocatalytic Domino Michael-Hemiacetalization

This protocol describes the synthesis of a polyfunctionalized tetrahydropyran derivative using a chiral squaramide catalyst.[5]

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 mmol, 1.0 equiv)

  • (E)-3-Aryl-2-nitroprop-2-en-1-ol (1.0 mmol, 1.0 equiv)

  • Chiral Squaramide Catalyst (e.g., quinine-derived) (0.1 mmol, 10 mol%)

  • Dichloromethane (CH₂Cl₂), anhydrous (4.0 mL)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a clean, dry glass vial equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 mmol) and the (E)-3-aryl-2-nitroprop-2-en-1-ol (1.0 mmol).

  • Add the chiral squaramide catalyst (10 mol%).

  • Add anhydrous dichloromethane (4.0 mL) to the vial.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon complete consumption of the starting materials, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired tetrahydropyran derivative.

Data Presentation:

Entry1,3-Dicarbonyl CompoundNitroalkene SubstrateYield (%)dr (trans:cis)ee (%)
1Acetylacetone(E)-3-phenyl-2-nitroprop-2-en-1-ol8595:594
2Dibenzoylmethane(E)-3-(4-chlorophenyl)-2-nitroprop-2-en-1-ol8192:892
3Ethyl acetoacetate(E)-3-(4-methoxyphenyl)-2-nitroprop-2-en-1-ol8890:1096

Data adapted from representative literature.[5][7]

Part 2: Asymmetric Hetero-Diels-Alder Reactions

The hetero-Diels-Alder (HDA) reaction is a powerful cycloaddition for the synthesis of six-membered heterocycles.[8] In the context of THP synthesis, the reaction between an electron-rich diene and an aldehyde, catalyzed by a chiral Lewis acid, provides a direct and highly stereocontrolled route to dihydropyran derivatives, which can be readily converted to the corresponding tetrahydropyrans.[9][10]

Mechanistic Principle: Chiral Lewis Acid Catalysis

Chiral Lewis acids, such as chromium-salen complexes (e.g., Jacobsen's catalyst) or copper-bis(oxazoline) complexes, are highly effective in catalyzing asymmetric HDA reactions.[11][12] The Lewis acid coordinates to the aldehyde, lowering its LUMO energy and activating it towards nucleophilic attack by the diene. The chiral ligands create a stereochemically defined environment around the metal center, forcing the diene to approach the aldehyde from a specific face, thereby inducing enantioselectivity. The reaction typically proceeds via a concerted, asynchronous [4+2] cycloaddition pathway.[8]

G cluster_1 Hetero-Diels-Alder Reaction Reactants Aldehyde + Electron-Rich Diene + Chiral Lewis Acid Catalyst Activation Coordination of Aldehyde to Chiral Lewis Acid Reactants->Activation Transition_State Stereodefined [4+2] Cycloaddition Transition State Activation->Transition_State Diene Approach Cycloadduct Formation of Dihydropyran Transition_State->Cycloadduct Product Hydrolysis to Tetrahydropyranone Cycloadduct->Product Acidic Workup

Caption: Asymmetric Hetero-Diels-Alder Reaction Pathway.

Protocol: Cr(III)-Catalyzed Asymmetric Hetero-Diels-Alder Reaction

This protocol describes the synthesis of a chiral dihydropyranone using Jacobsen's catalyst.[13]

Materials:

  • Silyl enol ether (e.g., 1-methoxy-2-methyl-1-trimethylsiloxy-1,3-butadiene) (1.0 equiv)

  • Aldehyde (e.g., benzyloxyacetaldehyde) (1.2 equiv)

  • (R,R)-Jacobsen's catalyst ((R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) chloride) (7.5 mol%)

  • 4 Å Molecular Sieves, powdered and activated

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Trifluoroacetic acid (TFA)

  • Silica gel for column chromatography

Procedure:

  • Activate the 4 Å molecular sieves by heating under vacuum.

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the activated 4 Å molecular sieves.

  • Add the (R,R)-Jacobsen's catalyst (7.5 mol%).

  • Add anhydrous dichloromethane to the flask.

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add the aldehyde (1.2 equiv) to the stirred suspension.

  • Slowly add the silyl enol ether (1.0 equiv) to the reaction mixture.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a few drops of trifluoroacetic acid.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Filter the reaction mixture through a pad of silica gel, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the dihydropyranone.

Data Presentation:

EntryDieneAldehydeYield (%)ee (%)
1Danishefsky's DieneBenzaldehyde9095
21-Methoxy-3-trimethylsiloxy-1,3-butadieneIsovaleraldehyde8892
31-Ethoxy-3-trimethylsiloxy-1,3-butadieneAcrolein8591

Data adapted from representative literature.[11][13]

Part 3: Asymmetric Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a tetrahydropyran-4-ol.[14] The development of asymmetric variants of this reaction has provided a valuable tool for the stereoselective synthesis of highly substituted THPs.[6][13]

Mechanistic Principle: Controlling Stereochemistry

The Prins cyclization proceeds through an oxocarbenium ion intermediate formed from the reaction of the aldehyde and the acid catalyst. The homoallylic alcohol then acts as an intramolecular nucleophile, attacking the oxocarbenium ion to form the THP ring. The stereochemical outcome is highly dependent on the geometry of the transition state, which is often a chair-like conformation. The use of chiral Brønsted or Lewis acids can effectively control the facial selectivity of the cyclization, leading to high levels of enantioselectivity.[15] A significant challenge in asymmetric Prins cyclizations is the potential for racemization through a competing oxonia-Cope rearrangement.[13] Careful selection of the catalyst and reaction conditions is crucial to suppress this side reaction.

G cluster_2 Asymmetric Prins Cyclization Start Homoallylic Alcohol + Aldehyde + Chiral Acid Catalyst Oxocarbenium Formation of Chiral Oxocarbenium Ion Complex Start->Oxocarbenium Cyclization Intramolecular Attack via Chair-like Transition State Oxocarbenium->Cyclization Cation Tetrahydropyranyl Cation Cyclization->Cation Trapping Nucleophilic Trapping Cation->Trapping Product Chiral Tetrahydropyran Trapping->Product

Caption: Key Steps in an Asymmetric Prins Cyclization.

Protocol: Chiral Brønsted Acid-Catalyzed Asymmetric Prins Cyclization

This protocol outlines a general procedure for an asymmetric Prins cyclization using a chiral imidodiphosphate (iIDP) catalyst.[15]

Materials:

  • Homoallylic alcohol (e.g., 3-methyl-3-buten-1-ol) (0.12 mmol, 1.2 equiv)

  • Aldehyde (0.1 mmol, 1.0 equiv)

  • Chiral iIDP catalyst (5 mol%)

  • 5 Å Molecular Sieves, 50 mg

  • Solvent (e.g., cyclohexane or methylcyclohexane), 1.0 mL

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried vial, add the chiral iIDP catalyst (5 mol%) and 5 Å molecular sieves.

  • Add the solvent (1.0 mL) and stir the suspension.

  • Add the homoallylic alcohol (1.2 equiv) to the mixture.

  • Add the aldehyde (1.0 equiv) to initiate the reaction.

  • Stir the reaction at the appropriate temperature (ranging from -10 °C to ambient, depending on the substrate).

  • Monitor the reaction by GC or TLC analysis.

  • Upon completion, quench the reaction with a small amount of triethylamine.

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting Common Issues in Prins Cyclizations:

IssuePotential CauseSuggested Solution
Low ConversionInsufficient catalyst activity for the specific aldehyde.Switch to a stronger Lewis or Brønsted acid (e.g., SnCl₄, TMSOTf).[2]
Poor DiastereoselectivityNon-optimal reaction temperature or solvent.Screen different solvents and run the reaction at lower temperatures.
RacemizationCompeting oxonia-Cope rearrangement.Use a less coordinating solvent and a catalyst that promotes a more concerted cyclization.[13]

Part 4: Transition-Metal-Catalyzed Enantioselective Allylic Etherification

Palladium-catalyzed asymmetric allylic substitution is a cornerstone of modern organic synthesis.[16][17] The intramolecular version of this reaction, allylic etherification, provides a powerful and convergent route to chiral tetrahydropyrans. This method is particularly useful for the synthesis of THPs with exocyclic double bonds, which are versatile handles for further functionalization.

Mechanistic Principle: Outer-Sphere and Inner-Sphere Attack

The catalytic cycle begins with the coordination of a Pd(0) complex to the double bond of an allylic alcohol derivative (often an acetate or carbonate). Oxidative addition then forms a chiral π-allyl-Pd(II) complex. The enantioselectivity is determined by the chiral ligand, which dictates the facial selectivity of the subsequent nucleophilic attack by the tethered alcohol. The attack can occur either on the face of the allyl group opposite to the palladium (outer-sphere) or on the same face (inner-sphere), depending on the ligand and reaction conditions. Reductive elimination then regenerates the Pd(0) catalyst and releases the chiral tetrahydropyran product.

G cluster_3 Pd-Catalyzed Allylic Etherification Pd0 Pd(0)L* Coordination Coordination to Allylic Alcohol Derivative Pd0->Coordination Oxidative_Addition Oxidative Addition Coordination->Oxidative_Addition pi_Allyl Chiral (π-allyl)Pd(II) Complex Oxidative_Addition->pi_Allyl Nucleophilic_Attack Intramolecular Attack by Tethered Alcohol pi_Allyl->Nucleophilic_Attack Reductive_Elimination Reductive Elimination Nucleophilic_Attack->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Chiral Tetrahydropyran Reductive_Elimination->Product

Caption: Catalytic Cycle for Asymmetric Allylic Etherification.

Protocol: Preparation of a Chiral Squaramide Catalyst

The successful application of many organocatalytic methods relies on the availability of high-purity chiral catalysts. This protocol describes the synthesis of a cinchonine-derived squaramide catalyst.[18]

Materials:

  • Dimethyl squarate

  • Cinchonine

  • 3,5-Bis(trifluoromethyl)aniline

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (MeOH)

Procedure:

  • Step 1: Monosubstitution

    • Dissolve dimethyl squarate (1.0 equiv) in anhydrous CH₂Cl₂.

    • Add cinchonine (1.0 equiv) to the solution.

    • Stir the mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure. The crude monosubstituted product is often used directly in the next step.

  • Step 2: Disubstitution

    • Dissolve the crude product from Step 1 in methanol.

    • Add 3,5-bis(trifluoromethyl)aniline (1.1 equiv).

    • Stir the reaction mixture at room temperature for 48 hours. The product often precipitates from the solution.

    • Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum to yield the chiral squaramide catalyst.

Conclusion and Future Outlook

The enantioselective synthesis of tetrahydropyran derivatives remains a vibrant and rapidly evolving field of research. The methodologies presented in this guide—organocatalytic cascades, asymmetric hetero-Diels-Alder reactions, and transition-metal-catalyzed cyclizations—represent the state-of-the-art in stereocontrolled THP synthesis. Each strategy offers distinct advantages, and the choice of method will ultimately depend on the specific target molecule and the desired substitution pattern. As the demand for enantiopure pharmaceuticals and complex natural products continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of chiral tetrahydropyrans will undoubtedly remain a key focus for the synthetic chemistry community.

References

  • Urbanietz, G., Atodiresei, I., & Enders, D. (2014). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Synthesis, 46(09), 1261-1270. [Link]
  • Vetica, F., Chauhan, P., Dochain, S., & Enders, D. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(6), 1661-1674. [Link]
  • Han, X., Zhou, H. B., & Dong, C. (2016). Applications of Chiral Squaramides: From Asymmetric Organocatalysis to Biologically Active Compounds. The Chemical Record, 16(2), 897–906. [Link]
  • Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008). Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts. Journal of the American Chemical Society, 130(44), 14416–14417. [Link]
  • Popova, E. A., Pronina, Yu. A., Davtian, A. V., Nepochatyi, G. D., Petrov, M. L., & Stepakov, A. V. (2022). Squaramide-Based Catalysts in Organic Synthesis (A Review). Russian Journal of General Chemistry, 92(3), 287–347. [Link]
  • Maji, B., & Kumar, P. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]
  • Vetica, F., Chauhan, P., Dochain, S., & Enders, D. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis.
  • Wikipedia contributors. (2023, December 12). Squaramide catalysis. In Wikipedia, The Free Encyclopedia. [Link]
  • Chauhan, P., Mahajan, S., Kaya, U., Hack, D., & Enders, D. (2015). Bifunctional Amine-Squaramides: Powerful Hydrogen-Bonding Organocatalysts for Asymmetric Domino/Cascade Reactions.
  • Doyle, M. P., Hu, W., & Timmons, D. J. (2002). Asymmetric hetero-Diels–Alder reaction catalyzed by dirhodium(II) carboxamidates. Proceedings of the National Academy of Sciences, 99(suppl 4), 5345–5349. [Link]
  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635–1649. [Link]
  • Organic Syntheses. (n.d.). A General, Asymmetric Michael Addition of Malonates to α,β-Unsaturated Ketones. Organic Syntheses, 89, 36. [Link]
  • Vetica, F., Chauhan, P., Dochain, S., & Enders, D. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(6), 1661-1674. [Link]
  • Organic Syntheses. (n.d.). (S)-5,5',6,6',7,7',8,8'-OCTAHYDRO-1,1'-BI-2-NAPHTHOL. Organic Syntheses, 100, 404-419. [Link]
  • Chauhan, P., Jain, S., & Enders, D. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(22), 5962–5965. [Link]
  • Constantieux, T., & Rodriguez, J. (2015). Organocatalytic Enantioselective Synthesis of Tetrahydropyridines. European Journal of Organic Chemistry, 2015(26), 5707–5726. [Link]
  • Jacobsen, E. N. (2006). Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. University of Illinois Urbana-Champaign. [Link]
  • Chauhan, P., Jain, S., & Enders, D. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. PMC. [Link]
  • Riera, R., & Pericàs, M. A. (1999). Highly Enantio- and Diastereoselective Hetero-Diels-Alder Reactions Catalyzed by New Chiral Tridentate Chromium(III) Catalysts. Angewandte Chemie International Edition, 38(16), 2398-2400. [Link]
  • Ghosh, A. K., & Kawahama, R. (2000). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Organic Letters, 2(20), 3201–3204. [Link]
  • Toste, F. D., & Miller, S. J. (2017).
  • Rawal, V. H., & Huang, Y. (2005). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences, 102(46), 16557–16560. [Link]
  • Organic Chemistry Portal. (n.d.). Prins Reaction. Organic Chemistry Portal. [Link]
  • Xu, D., & Wang, J. (2021). Domino Michael/Michael reaction catalyzed by switchable modularly designed organocatalysts. Organic & Biomolecular Chemistry, 19(44), 9729–9735. [Link]
  • Organic Syntheses. (n.d.). PALLADIUM CATALYST FOR PARTIAL REDUCTION OF ACETYLENES (LINDLAR CATALYST). Organic Syntheses, 46, 89. [Link]
  • Takasago International Corporation. (2015). BINOL-Al Catalysed Asymmetric Cyclization and Amplification: Preparation of Optically Active Menthol Analogs. Takasago. [Link]
  • Chauhan, P., Jain, S., & Enders, D. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(22), 5962–5965. [Link]
  • Trost, B. M., & Toste, F. D. (2003). Enantioselective Allylic Substitutions in Natural Product Synthesis. Accounts of Chemical Research, 36(9), 657–668. [Link]
  • Kaib, P. S. J., & List, B. (2016). A General Catalytic Asymmetric Prins Cyclization. Journal of the American Chemical Society, 138(34), 10822–10825. [Link]
  • Voituriez, A., & Guinchard, X. (2009). Synthesis of BINOL derived phosphorodithioic acids as new chiral Brønsted acids and an improved synthesis of 3,3′-disubstituted H 8-BINOL derivatives. Tetrahedron, 65(51), 10617-10622. [Link]
  • Trost, B. M., & Crawley, M. L. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(8), 4589–4663. [Link]
  • Marinetti, A., Jullien, H., & Voituriez, A. (2012). Enantioselective, transition metal catalyzed cycloisomerizations. Chemical Society Reviews, 41(14), 4884-4908. [Link]
  • White, M. C., & Chen, M. S. (2012). Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[1][19]-Rearrangement. Journal of the American Chemical Society, 134(44), 18368–18371. [Link]

Sources

Application Notes and Protocols for 4-(2-Aminoethyl)tetrahydropyran in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tetrahydropyran Scaffold

In the landscape of modern medicinal chemistry, the deliberate selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Saturated heterocyclic systems are particularly valued for their ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional architecture that can be exploited for precise target engagement. Among these, the tetrahydropyran (THP) ring has emerged as a "privileged scaffold," frequently appearing in a wide array of biologically active natural products and synthetic pharmaceuticals, from anticancer agents to HIV protease inhibitors.[1][2] The inclusion of the THP moiety can enhance pharmacokinetics by acting as a polar, non-basic structural element that can improve properties like aqueous solubility without introducing unwanted toxicity.

This document focuses on a particularly versatile derivative: 4-(2-Aminoethyl)tetrahydropyran (also known as 2-(tetrahydropyran-4-yl)ethanamine). This building block uniquely combines the beneficial properties of the THP ring with a reactive primary amine, providing a direct handle for covalent modification and incorporation into larger, more complex molecular architectures. Its ethylamine side chain often serves as a bioisosteric replacement for more problematic groups, such as piperazine, potentially improving properties like blood-brain barrier permeability.[3] These characteristics make it an invaluable tool for researchers and scientists in the field of drug discovery and development.

Physicochemical Properties for Drug Design

The utility of any building block in medicinal chemistry is fundamentally linked to its intrinsic physicochemical properties. These parameters govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of key computed and experimentally predicted properties for this compound, which are essential for computational modeling and rational drug design.

PropertyValueSignificance in Drug DevelopmentSource
Molecular Weight 129.20 g/mol Adheres to Lipinski's Rule of Five, favoring good absorption and permeation.[4]
XLogP3-AA 0.2Indicates a favorable balance of hydrophilicity and lipophilicity, suggesting good solubility and permeability characteristics.[4]
pKa (Predicted) 10.34 ± 0.10The basicity of the primary amine is critical for salt formation strategies (improving solubility and handling) and understanding its ionization state at physiological pH (7.4).ChemicalBook
Topological Polar Surface Area (TPSA) 35.3 ŲA low TPSA value (< 140 Ų) is correlated with good cell membrane permeability and oral bioavailability.[4]
Hydrogen Bond Donors 1Contributes to target binding and solubility.[4]
Hydrogen Bond Acceptors 2The ether oxygen and the amine nitrogen can participate in hydrogen bonding, influencing solubility and target interactions.[4]

Core Applications in Pharmaceutical Synthesis

The primary utility of this compound lies in its role as a versatile building block for introducing the THP-ethyl motif. The terminal primary amine is a nucleophilic handle that readily participates in a variety of crucial bond-forming reactions.

Amide Bond Formation: A Gateway to Diverse Scaffolds

The most common application is the formation of amides through coupling with carboxylic acids. This reaction is a cornerstone of medicinal chemistry, creating stable linkages that are prevalent in a vast number of approved drugs. By coupling this compound with various carboxylic acids (e.g., substituted benzoic acids, heteroaromatic acids, or complex fragments), chemists can rapidly generate libraries of novel compounds for biological screening. This building block is particularly useful for synthesizing compounds targeting neurological disorders, as the THP moiety can facilitate passage across the blood-brain barrier.[3][5]

Reductive Amination

The primary amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines. This provides a straightforward method to connect the THP-ethyl fragment to other parts of a target molecule.

Sulfonamide Synthesis

Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in pharmaceuticals known for its ability to act as a hydrogen bond donor and engage in key interactions with biological targets.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the most common application of this compound: amide bond formation.

Workflow for Amide Coupling

The general workflow for coupling a carboxylic acid with this compound involves the activation of the carboxylic acid followed by nucleophilic attack from the amine. The choice of coupling reagent is critical and depends on factors like the steric hindrance of the substrates and the presence of other sensitive functional groups.

G cluster_prep Reactant Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification Acid Carboxylic Acid (1.0 eq) Mix Dissolve Acid in Solvent Acid->Mix Amine This compound (1.0-1.2 eq) Add_Amine Add Amine Solution Amine->Add_Amine Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Mix Add_Coupling Add Coupling Reagent (e.g., HATU, 1.1 eq) Mix->Add_Coupling Add_Base Add Base (e.g., DIPEA, 2.0 eq) Add_Coupling->Add_Base Stir_Activate Stir for Activation (5-10 min) Add_Base->Stir_Activate Stir_Activate->Add_Amine React Stir at RT (2-16 h) Add_Amine->React Quench Aqueous Work-up React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (e.g., Column Chromatography) Dry->Purify Product Final Amide Product Purify->Product

Caption: General workflow for amide coupling.

Protocol 1: HATU-Mediated Amide Coupling (Representative Procedure)

This protocol describes a general and highly effective method for coupling a generic carboxylic acid with this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a widely used and efficient coupling reagent.

Causality and Rationale:

  • HATU: Chosen for its high efficiency and low rate of side reactions, particularly racemization if the carboxylic acid has a chiral center. It rapidly converts the carboxylic acid into a highly reactive O-acylisourea intermediate.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base is required to neutralize the hexafluorophosphate salt of the activated acid and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

  • Anhydrous Solvent (DMF or DCM): The reaction must be conducted under anhydrous conditions as water will hydrolyze the activated acid intermediate, quenching the reaction.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate, DCM)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in a minimal amount of anhydrous DMF (or DCM).

  • Activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0-3.0 eq). Stir the mixture at room temperature for 5-10 minutes. A color change may be observed as the active ester forms.

  • Amine Addition: In a separate flask, dissolve this compound (1.1 eq) in a small amount of the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Quenching and Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (or another suitable organic solvent). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling (Alternative Procedure)

This protocol uses the more economical carbodiimide coupling system, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with an additive, HOBt (1-Hydroxybenzotriazole), which is a classic and reliable method.

Causality and Rationale:

  • EDC: A water-soluble carbodiimide that activates the carboxylic acid. The urea byproduct is also water-soluble, simplifying purification compared to DCC (Dicyclohexylcarbodiimide).

  • HOBt: Acts as a catalyst and suppresses side reactions, most notably the racemization of chiral carboxylic acids. It reacts with the EDC-activated acid to form an HOBt-ester, which is less reactive but more selective than the initial O-acylisourea intermediate.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt hydrate (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Base such as Triethylamine (TEA) or DIPEA (2.0-3.0 eq)

  • Standard work-up and purification reagents as listed in Protocol 1.

Step-by-Step Methodology:

  • Preparation: Combine the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in a round-bottom flask.

  • Dissolution: Dissolve the mixture in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and minimize side reactions.

  • Base Addition: Add the organic base (e.g., DIPEA, 2.0-3.0 eq) to the cooled solution.

  • EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the stirring solution, ensuring the temperature remains low.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification steps (6-8) as described in the HATU protocol.

Conclusion

This compound is a high-value building block for pharmaceutical development. Its favorable physicochemical properties and the synthetic tractability of its primary amine functionality make it an excellent choice for introducing the robust and beneficial tetrahydropyran scaffold into drug candidates. The protocols provided herein offer reliable and efficient methods for its incorporation via amide bond formation, enabling the rapid synthesis and exploration of novel chemical matter.

References

  • PubChem. 2-(Oxan-4-yl)ethan-1-amine | C7H15NO | CID 2773198.
  • Deshmukh, M. et al. (2014). Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Synthesis, biological characterization, and development of a pharmacophore model. Bioorganic & Medicinal Chemistry Letters, 24(21), pp.4976-4981.
  • Organic Chemistry Portal. Tetrahydropyran synthesis.
  • Maleev, V. I. et al. (2020). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 25(21), p.5139.
  • ResearchGate. Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products | Request PDF.
  • Ghosh, A. K. et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(6), pp.705-722.
  • American Elements. N-Methyltetrahydro-2H-pyran-4-amine | CAS 220641-87-2.

Sources

Application of 4-(2-Aminoethyl)tetrahydropyran in Polymer Science: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Unique Monomer

4-(2-Aminoethyl)tetrahydropyran is a versatile bifunctional molecule poised to make significant contributions to the field of advanced polymer science. Its unique structure, combining a hydrophilic and biocompatible tetrahydropyran (THP) ring with a reactive primary amine, opens avenues for the synthesis of novel polymers with tailored properties for a range of high-performance applications, from specialty coatings and adhesives to sophisticated biomedical devices and drug delivery systems.[1] The stable, non-toxic nature of the THP moiety, a common structural motif in natural products, imparts desirable characteristics such as improved solubility, flexibility, and biocompatibility to the resulting polymers.[2] The primary amine group, on the other hand, serves as a versatile handle for a variety of polymerization reactions, including polycondensation and addition polymerizations.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in polymer synthesis. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific principles.

Core Concepts: The Strategic Advantage of the Tetrahydropyran Moiety

The incorporation of the this compound unit into a polymer backbone or as a side chain can significantly influence the material's properties:

  • Enhanced Flexibility and Durability: The cyclic ether structure of the tetrahydropyran ring can disrupt polymer chain packing, leading to increased flexibility and toughness, which is highly desirable in coatings and adhesives.[1]

  • Improved Solubility and Processability: The hydrophilic nature of the ether linkage can enhance the solubility of otherwise intractable polymers in a wider range of solvents, facilitating easier processing and formulation.

  • Biocompatibility and Reduced Toxicity: The tetrahydropyran unit is a recognized biocompatible scaffold, making polymers derived from it promising candidates for biomedical applications where minimizing adverse biological responses is critical.[2]

  • Platform for Functionalization: The primary amine group is a nucleophilic center that readily participates in a variety of chemical reactions, allowing for its use as a monomer in step-growth polymerizations or as a site for post-polymerization modification.

Application Note I: Synthesis of Novel Polyamides with Pendent Tetrahydropyran Groups

Rationale: Polyamides are a class of high-performance polymers known for their excellent mechanical strength and thermal stability. By incorporating this compound as a comonomer in a polycondensation reaction with a suitable diacid or diacid chloride, we can synthesize novel polyamides with pendent tetrahydropyran side chains. This architectural feature is expected to enhance the polymer's flexibility and solubility without significantly compromising its thermal properties.

Experimental Workflow: Polyamide Synthesis

Polyamide_Synthesis Monomer_Prep Monomer Preparation: - this compound - Adipoyl Chloride Reaction_Setup Reaction Setup: - Anhydrous NMP Solvent - Inert Atmosphere (N2) - Low Temperature (0°C) Monomer_Prep->Reaction_Setup Dissolve Polymerization Polymerization: - Slow addition of Adipoyl Chloride - Stirring at 0°C, then RT Reaction_Setup->Polymerization Initiate Isolation Polymer Isolation: - Precipitation in Methanol - Washing and Drying Polymerization->Isolation Quench & Precipitate Characterization Characterization: - FTIR, NMR - GPC, TGA, DSC Isolation->Characterization Analyze

Caption: Workflow for the synthesis of a polyamide from this compound.

Detailed Protocol: Synthesis of Poly(adipoyl-4-(2-aminoethyl)tetrahydropyran)

Materials:

  • This compound (≥98%)

  • Adipoyl chloride (≥98%)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous (99.5%)

  • Methanol (ACS grade)

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a dropping funnel.

  • Ice bath

  • Standard laboratory glassware

  • Vacuum oven

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask under a positive pressure of nitrogen, dissolve this compound (12.92 g, 0.1 mol) in 100 mL of anhydrous NMP.

  • Cooling: Cool the solution to 0°C using an ice bath with constant stirring.

  • Monomer Addition: Dissolve adipoyl chloride (18.30 g, 0.1 mol) in 50 mL of anhydrous NMP in the dropping funnel. Add the adipoyl chloride solution dropwise to the stirred amine solution over a period of 60 minutes, maintaining the temperature at 0°C.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours, and then allow it to warm to room temperature and stir for an additional 24 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Polymer Isolation: Pour the viscous polymer solution slowly into a beaker containing 1 L of vigorously stirred methanol. A white, fibrous precipitate will form.

  • Washing: Collect the polymer by filtration, and wash it thoroughly with fresh methanol (3 x 200 mL) to remove any unreacted monomers and NMP.

  • Drying: Dry the resulting polyamide in a vacuum oven at 60°C for 48 hours or until a constant weight is achieved.

Characterization:

  • FTIR: Confirm the formation of the amide linkage by the presence of characteristic C=O stretching (around 1650 cm⁻¹) and N-H bending (around 1550 cm⁻¹) vibrations.

  • ¹H NMR: Verify the polymer structure by identifying the characteristic peaks of the tetrahydropyran ring and the aliphatic backbone.

  • GPC: Determine the molecular weight and polydispersity index (PDI) of the polymer.

  • TGA/DSC: Evaluate the thermal stability and glass transition temperature (Tg) of the synthesized polyamide.

PropertyExpected Value
AppearanceWhite to off-white solid
SolubilitySoluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO)
Inherent Viscosity0.5 - 1.5 dL/g (in NMP at 30°C)
Glass Transition Temp. (Tg)120 - 160 °C
Decomposition Temp. (Td)> 350 °C (in N2)

Application Note II: Crafting Biocompatible Polyurethanes for Medical Devices

Rationale: Polyurethanes are renowned for their excellent biocompatibility, tunable mechanical properties, and processability, making them ideal for a wide array of biomedical applications. By utilizing this compound as a chain extender in conjunction with a biocompatible diisocyanate and a polyol, we can synthesize segmented polyurethanes. The tetrahydropyran moiety is anticipated to enhance the material's hydrophilicity and biocompatibility, potentially reducing protein adsorption and improving its performance in physiological environments.

Experimental Workflow: Polyurethane Synthesis (Two-Step Prepolymer Method)

Polyurethane_Synthesis Prepolymer_Formation Prepolymer Formation: - Poly(tetramethylene ether) glycol (PTMEG) - Hexamethylene diisocyanate (HDI) - Catalyst (DBTDL) Chain_Extension Chain Extension: - Dissolve Prepolymer in DMAc - Add this compound Prepolymer_Formation->Chain_Extension Synthesize Polymer_Isolation Polymer Isolation: - Precipitation in Water - Washing and Drying Chain_Extension->Polymer_Isolation Precipitate Characterization Characterization: - FTIR, NMR - GPC, TGA, DSC, Mechanical Testing Polymer_Isolation->Characterization Analyze

Caption: Two-step synthesis of a polyurethane using this compound.

Detailed Protocol: Synthesis of a Segmented Polyurethane

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol

  • Hexamethylene diisocyanate (HDI) (≥99%)

  • This compound (≥98%)

  • Dibutyltin dilaurate (DBTDL)

  • N,N-Dimethylacetamide (DMAc), anhydrous (99.8%)

  • Deionized water

Equipment:

  • Four-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, thermometer, and condenser.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware.

  • Vacuum oven.

Procedure:

Step 1: Prepolymer Synthesis

  • Drying of Polyol: Dry the PTMEG at 80°C under vacuum for at least 4 hours before use.

  • Reaction Setup: Charge the dried PTMEG (100 g, 0.05 mol) into the four-neck flask under a nitrogen atmosphere.

  • Isocyanate Addition: Add HDI (16.82 g, 0.1 mol) to the flask with vigorous stirring. The NCO/OH ratio should be 2:1.

  • Catalysis and Reaction: Add 2-3 drops of DBTDL to the mixture and heat the reaction to 80°C. Maintain this temperature for 2-3 hours until the NCO content reaches the theoretical value (as determined by titration).

Step 2: Chain Extension

  • Prepolymer Dilution: Cool the NCO-terminated prepolymer to 50°C and dissolve it in 200 mL of anhydrous DMAc.

  • Chain Extender Addition: In a separate flask, dissolve this compound (6.46 g, 0.05 mol) in 50 mL of anhydrous DMAc. Add this solution dropwise to the stirred prepolymer solution over 30 minutes.

  • Polymerization: Continue stirring the reaction mixture at 50°C for an additional 3-4 hours to complete the polymerization.

Step 3: Polymer Isolation and Characterization

  • Precipitation: Pour the polymer solution into a large volume of deionized water with constant stirring to precipitate the polyurethane.

  • Washing: Wash the polymer thoroughly with deionized water to remove the solvent and any unreacted starting materials.

  • Drying: Dry the polyurethane in a vacuum oven at 50°C until a constant weight is achieved.

Characterization:

  • FTIR: Confirm the formation of urethane linkages (disappearance of the NCO peak around 2270 cm⁻¹ and appearance of N-H and C=O peaks).

  • ¹H NMR: Verify the incorporation of the this compound moiety.

  • Mechanical Testing: Evaluate the tensile strength, elongation at break, and modulus of the resulting polyurethane film.

  • Contact Angle Measurement: Assess the hydrophilicity of the polymer surface.

PropertyExpected Outcome
AppearanceTransparent, flexible solid
Mechanical PropertiesElastomeric behavior
Water Contact AngleLower than a polyurethane without the THP moiety
BiocompatibilityExpected to be high due to the THP group

Future Perspectives and Advanced Applications

The versatility of this compound extends beyond the synthesis of linear polyamides and polyurethanes. Future research could explore its use in:

  • Dendrimers and Hyperbranched Polymers: The primary amine can serve as a core or a branching unit for the synthesis of complex, three-dimensional architectures for applications in drug delivery and catalysis.

  • Epoxy Resins: this compound can act as a curing agent for epoxy resins, potentially imparting improved flexibility and impact resistance to the cured material.

  • Functionalized Surfaces: The amine group can be used to graft the tetrahydropyran moiety onto polymer surfaces, modifying their properties for enhanced biocompatibility or specific binding capabilities.

  • Stimuli-Responsive Polymers: By incorporating the amine into polymers with other functional groups, materials that respond to changes in pH or temperature can be developed for smart drug delivery systems.

Conclusion

This compound represents a valuable and under-explored building block in polymer science. Its unique combination of a biocompatible cyclic ether and a reactive primary amine provides a powerful tool for the design and synthesis of advanced polymers with a wide range of desirable properties. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this promising monomer in developing next-generation materials for a multitude of applications.

References

  • MDPI. Synthesis and Properties of Side-Chain Functionalized Polytetrahydrofuran Derivatives via the Blue-Light Photocatalytic Thiol-Ene Reaction.
  • Chen, W.-H., et al. Biomedical polymers: synthesis, properties, and applications. Science China Chemistry, 65(7), 1243-1297.

Sources

Application Notes and Protocols for Incorporating 4-(2-Aminoethyl)tetrahydropyran into Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Tetrahydropyran Moiety in Drug Delivery

In the landscape of advanced drug delivery, the thoughtful selection of chemical linkers and functional groups is paramount to achieving desired therapeutic outcomes. 4-(2-Aminoethyl)tetrahydropyran emerges as a particularly valuable building block due to its unique combination of a primary amine for versatile conjugation and a tetrahydropyran ring.[1][2] The saturated cyclic ether structure of the tetrahydropyran moiety is a prevalent motif in numerous biologically active compounds and approved therapeutics, valued for its stability and favorable pharmacokinetic properties.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this compound into various drug delivery platforms. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and support key claims with authoritative sources.

The primary amine of this compound serves as a versatile handle for covalent attachment to a wide array of molecules and materials through well-established amine-reactive chemistries.[5][6][7] This allows for the straightforward functionalization of drug carriers, therapeutic proteins, and imaging agents. The tetrahydropyran ring, on the other hand, can enhance the aqueous solubility and biocompatibility of the resulting conjugate, potentially influencing its interaction with biological membranes and contributing to improved biodistribution profiles.[1][8]

This guide will cover three key applications:

  • Bioconjugation: Covalent attachment to proteins and peptides.

  • Nanoparticle Functionalization: Incorporation into lipid nanoparticles (LNPs).

  • Polymer and Hydrogel Modification: Integration into polymeric matrices for controlled release.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use.

PropertyValueSource
Molecular Formula C₇H₁₅NO[9]
Molecular Weight 129.20 g/mol [9]
Appearance Colorless to light yellow liquid[1]
Boiling Point 88-89 °C at 13 mmHg[10]
pKa ~10.34 (Predicted)[10]
Solubility Slightly soluble in chloroform and methanol[10]
CAS Number 65412-03-5[1]

Application 1: Bioconjugation to Protein Therapeutics

The primary amine of this compound readily reacts with amine-reactive functional groups, most notably N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[5][7] This is a cornerstone of bioconjugation, enabling the modification of proteins, such as antibodies, to enhance their therapeutic properties or to attach them to drug delivery vehicles.

Protocol 1: Conjugation of this compound to a Model Protein using an NHS Ester Crosslinker

This protocol details the conjugation of this compound to a model protein, such as bovine serum albumin (BSA), that has been pre-activated with a homobifunctional NHS ester crosslinker like Bis(PEG)6-acid-SS. This introduces a cleavable disulfide bond, which can be advantageous for drug release in a reducing environment.[11]

Materials:

  • Model Protein (e.g., BSA)

  • This compound

  • Bis-(PEG6-acid)-SS (or other suitable homobifunctional NHS ester)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Experimental Workflow:

cluster_0 Activation of NHS Ester cluster_1 Protein Conjugation cluster_2 Functionalization with 4-AETP cluster_3 Purification & Analysis A Dissolve Bis-(PEG6-acid)-SS, EDC, and NHS in DMF/DMSO B Incubate for 4-6 hours at RT A->B D Add activated NHS ester to protein solution B->D C Prepare protein solution in reaction buffer C->D E Incubate for 2-4 hours at RT D->E F Add this compound E->F G Incubate for 1-2 hours at RT F->G H Quench reaction with Tris-HCl G->H I Purify using desalting column H->I J Characterize conjugate (SDS-PAGE, Mass Spec) I->J cluster_0 Preparation of Solutions cluster_1 Microfluidic Mixing cluster_2 Purification & Characterization A Dissolve lipids in ethanol C Load lipid and aqueous solutions into microfluidic device A->C B Dissolve nucleic acid in citrate buffer (pH 3) B->C D Rapid mixing to form LNPs C->D E Dialyze against PBS to remove ethanol D->E F Characterize size, zeta potential, and encapsulation efficiency E->F A Dissolve multi-arm PEG-acrylate in PBS B Add this compound solution A->B C Vortex briefly and allow to gel B->C D Characterize swelling ratio and mechanical properties C->D

Sources

The Strategic Integration of 4-(2-Aminoethyl)tetrahydropyran in the Synthesis of Neurological Disorder Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydropyran Moiety as a Privileged Scaffold in CNS Drug Discovery

The development of therapeutics targeting neurological disorders is a formidable challenge in medicinal chemistry, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB). The physicochemical properties of a drug candidate, such as lipophilicity, hydrogen bonding capacity, and molecular size, are critical determinants of its ability to penetrate the central nervous system (CNS). Within the vast landscape of chemical scaffolds, the tetrahydropyran (THP) ring has emerged as a "privileged" structure. Its favorable properties, including metabolic stability and the ability to form hydrogen bonds through its ether oxygen, make it an attractive component in the design of CNS-active agents. The incorporation of a 4-(2-aminoethyl) substituent onto the THP ring provides a versatile handle for synthetic elaboration, allowing for the introduction of pharmacophoric elements that can interact with specific neurological targets. This guide provides an in-depth exploration of the application of 4-(2-aminoethyl)tetrahydropyran and its close analogs in the synthesis of therapeutics for neurological disorders, with a focus on a detailed synthetic protocol for a clinical candidate.

The Rationale for Employing the this compound Scaffold

The utility of the this compound scaffold in CNS drug design is rooted in a combination of advantageous structural and physicochemical properties:

  • Blood-Brain Barrier Permeability: The THP ring, with its inherent polarity and capacity for hydrogen bonding, can improve the solubility and transport characteristics of a molecule, facilitating its passage across the BBB. The aminoethyl side chain provides a basic nitrogen atom, which can be protonated at physiological pH, a feature often seen in CNS drugs.

  • Metabolic Stability: The saturated heterocyclic system of tetrahydropyran is generally resistant to metabolic degradation, leading to improved pharmacokinetic profiles and longer in vivo half-lives of the resulting drug candidates.

  • Synthetic Versatility: The primary amine of the aminoethyl group serves as a key functional handle for a variety of chemical transformations, most notably amide bond formation. This allows for the straightforward coupling of the THP moiety to a wide range of carboxylic acid-containing fragments, enabling the exploration of diverse chemical space and the optimization of target engagement.

  • Reduced P-glycoprotein Efflux: P-glycoprotein (P-gp) is a major efflux transporter at the BBB that actively pumps many xenobiotics, including therapeutic drugs, out of the brain, thereby limiting their efficacy. The structural features of the THP ring can, in some cases, lead to reduced recognition by P-gp, thereby increasing the brain concentration of the drug.

Application in the Synthesis of a Selective Cannabinoid Receptor 2 (CB2) Agonist

A compelling example of the application of a tetrahydropyran-based amine in the synthesis of a neurological therapeutic is the development of GW842166X , a potent and selective cannabinoid receptor 2 (CB2) agonist. While the documented synthesis utilizes the closely related (tetrahydro-2H-pyran-4-yl)methanamine, the principles and protocols are directly applicable to syntheses starting from this compound. GW842166X has been investigated for the treatment of inflammatory pain, a condition with significant neurological underpinnings.[1][2] The activation of CB2 receptors, which are upregulated on activated microglial cells during neuroinflammation, is a promising therapeutic strategy for a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[3][4][5]

The synthesis of GW842166X involves a key amide coupling step between a functionalized pyrimidine carboxylic acid and the tetrahydropyran-containing amine.

Detailed Synthetic Protocols

This section provides a detailed, two-part protocol for the synthesis of GW842166X, demonstrating the practical application of a tetrahydropyran-based amine in the construction of a complex neurological drug candidate.

Part 1: Synthesis of the Carboxylic Acid Intermediate: 2-((2,4-Dichlorophenyl)amino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (4)

The synthesis of the pyrimidine carboxylic acid intermediate is a crucial first step. It involves the nucleophilic aromatic substitution of a chloropyrimidine followed by saponification of the ester.

Diagram 1: Synthetic Pathway for Carboxylic Acid Intermediate 4

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Saponification start_mat1 Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (3) intermediate_ester Ethyl 2-((2,4-dichlorophenyl)amino)-4-(trifluoromethyl)pyrimidine-5-carboxylate start_mat1->intermediate_ester Condensation start_mat2 2,4-Dichloroaniline start_mat2->intermediate_ester intermediate_ester_ref Intermediate Ester final_acid 2-((2,4-Dichlorophenyl)amino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (4) intermediate_ester_ref->final_acid NaOH, EtOH/H2O

Caption: Synthesis of the pyrimidine carboxylic acid intermediate.

Experimental Protocol 1: Synthesis of 2-((2,4-Dichlorophenyl)amino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (4)

  • Materials:

    • Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (commercially available)

    • 2,4-Dichloroaniline

    • Sodium hydroxide (NaOH)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Hydrochloric acid (HCl, for acidification)

    • Standard laboratory glassware and purification apparatus

  • Procedure:

    • Step 1: Synthesis of Ethyl 2-((2,4-dichlorophenyl)amino)-4-(trifluoromethyl)pyrimidine-5-carboxylate.

      • In a round-bottom flask, dissolve ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) and 2,4-dichloroaniline (1.1 eq) in a suitable solvent such as ethanol.

      • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq), to the mixture.

      • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting materials are consumed.

      • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

      • Purify the crude product by flash column chromatography on silica gel to yield the intermediate ester.

    • Step 2: Saponification to the Carboxylic Acid (4).

      • Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water.

      • Add an excess of sodium hydroxide (e.g., 3.0 eq) and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).

      • Once the reaction is complete, remove the ethanol under reduced pressure.

      • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

      • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

      • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 2-((2,4-dichlorophenyl)amino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (4) as a solid.

  • Self-Validation:

    • The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • The melting point of the synthesized acid should be determined and compared to literature values if available.

Part 2: Amide Coupling to Synthesize GW842166X (35)

This final step involves the formation of an amide bond between the carboxylic acid intermediate (4) and (tetrahydro-2H-pyran-4-yl)methanamine, a close analog of this compound. Standard peptide coupling reagents are employed for this transformation.

Diagram 2: Final Amide Coupling to Synthesize GW842166X

G cluster_main Amide Bond Formation acid Carboxylic Acid Intermediate (4) product GW842166X (35) 2-((2,4-Dichlorophenyl)amino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide acid->product EDAC, HOBt, DIPEA, DMF amine (Tetrahydro-2H-pyran-4-yl)methanamine amine->product

Caption: Amide coupling to form the final product, GW842166X.

Experimental Protocol 2: Synthesis of 2-((2,4-Dichlorophenyl)amino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide (GW842166X, 35)

  • Materials:

    • 2-((2,4-Dichlorophenyl)amino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (4) (from Part 1)

    • (Tetrahydro-2H-pyran-4-yl)methanamine

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware and purification apparatus

  • Procedure:

    • To a solution of 2-((2,4-dichlorophenyl)amino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (4) (1.0 eq) in anhydrous DMF, add EDAC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add (tetrahydro-2H-pyran-4-yl)methanamine (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours, monitoring its progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford GW842166X as a pure solid.

  • Self-Validation:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.

    • The expected molecular weight for C₁₈H₁₇Cl₂F₃N₄O₂ is 449.26 g/mol .

Quantitative Data and Pharmacological Profile

The successful synthesis of GW842166X yields a compound with significant potential for the treatment of neurological conditions involving inflammation.

Table 1: Pharmacological Data for GW842166X

ParameterSpeciesValueReference
CB2 IC₅₀ Human63 nM[6]
CB2 IC₅₀ Rat91 nM[6]
CB1 Activity HumanNo significant activity up to 30 µM[6]
Oral ED₅₀ Rat (FCA model of inflammatory pain)0.1 mg/kg[1][2]
Oral Bioavailability Rat58%[1]
Half-life (oral) Rat3 hours[1]

FCA: Freund's Complete Adjuvant

These data highlight the high potency and selectivity of GW842166X for the CB2 receptor, along with excellent in vivo efficacy in a preclinical model of inflammatory pain and favorable pharmacokinetic properties.[1] The lack of activity at the CB1 receptor is crucial for avoiding the psychoactive side effects associated with cannabis.[7]

Conclusion and Future Perspectives

The this compound scaffold and its close analogs represent a valuable building block in the medicinal chemist's toolbox for the design of novel therapeutics for neurological disorders. The successful synthesis of the selective CB2 agonist GW842166X underscores the utility of this moiety in creating drug candidates with desirable pharmacokinetic and pharmacodynamic profiles. The protocols detailed herein provide a practical guide for researchers in the field, illustrating a clear and reproducible synthetic pathway. As our understanding of the complex pathophysiology of neurological diseases continues to grow, the strategic application of privileged scaffolds like the tetrahydropyran ring will undoubtedly play a pivotal role in the development of the next generation of CNS-active drugs.

References

  • GW-842,166X. Wikipedia.
  • Giblin GM, O'Shaughnessy CT, Naylor A, et al. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. J Med Chem. 2007;50(11):2597-2600.
  • Spinelli F, Capparelli E, Abate C, Colabufo NA, Contino M. Perspectives of Cannabinoid Type 2 Receptor (CB2R) Ligands in Neurodegenerative Disorders: Structure-Affinity Relationship (SAfiR) and Structure-Activity Relationship (SAR) Studies. J Med Chem. 2017;60(24):9913-9931.
  • The impact of cannabinoid type 2 receptors (CB2Rs) in neuroprotection against neurological disorders. PubMed Central.
  • CB2 Agonist GW842166x Protected against 6-OHDA-Induced Anxiogenic- and Depressive-Related Behaviors in Mice. ResearchGate.
  • CB2 Agonist GW842166x Protected against 6-OHDA-Induced Anxiogenic- and Depressive-Related Behaviors in Mice. PubMed Central.
  • The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. PubMed Central.
  • Discovery of 2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a Selective CB2 Receptor Agonist for the Treatment of Inflammatory Pain. Figshare.
  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) -1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis and Crystal Structure. MDPI.
  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PubMed Central.
  • An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential.
  • Medicinal Chemistry, Pharmacology, and Potential Therapeutic Benefits of Cannabinoid CB2 Receptor Agonists. ResearchGate.
  • (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate.
  • CB2 Cannabinoid Receptors as a Therapeutic Target—What Does the Future Hold?. PubMed Central.
  • Efficient one-step amide formation using amino porphyrins. RSC Publishing.
  • NMI/MsCl‐Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relev - ResearchGate.
  • Amide library formation using a “by-product-free” activation/coupling sequence. Google Patents.

Sources

N-Alkylation of 4-(2-Aminoethyl)tetrahydropyran: A Detailed Guide to Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides comprehensive experimental protocols for the N-alkylation of 4-(2-Aminoethyl)tetrahydropyran, a valuable building block in medicinal chemistry and materials science.[1][2][3] Two robust and widely applicable methods are detailed: Reductive Amination and Direct Alkylation with Alkyl Halides . This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of reaction mechanisms, step-by-step procedures, and critical insights into experimental choices to ensure successful and reproducible outcomes.

Introduction: The Significance of N-Alkylated Tetrahydropyrans

The tetrahydropyran (THP) motif is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1] Its incorporation can enhance metabolic stability, solubility, and cell permeability. The primary amine handle on this compound (4-AETP) offers a versatile point for chemical modification, allowing for the synthesis of diverse libraries of compounds.[2] N-alkylation, the process of introducing an alkyl group onto the nitrogen atom, is a fundamental transformation for generating secondary amines, which are key intermediates in the development of novel therapeutics, agrochemicals, and functional materials.[4]

This document details two primary synthetic strategies, providing the rationale behind procedural steps to empower researchers to adapt and troubleshoot these essential transformations.

Strategic Overview: Choosing the Right N-Alkylation Path

The selection of an appropriate N-alkylation method depends on the nature of the alkyl group to be introduced and the overall functional group tolerance required.

  • Reductive Amination: This is often the method of choice for its high efficiency, broad substrate scope, and excellent control over mono-alkylation.[4][5] It involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[4] This one-pot procedure is highly favored in modern synthetic chemistry.[4]

  • Direct Alkylation with Alkyl Halides: A classic SN2 reaction where the amine acts as a nucleophile, displacing a halide from an alkyl halide. While straightforward, this method can be complicated by over-alkylation, where the secondary amine product, often more nucleophilic than the starting primary amine, reacts further to form a tertiary amine.[6][7][8] Careful control of stoichiometry and reaction conditions is crucial.

Method 1: Reductive Amination with Aldehydes or Ketones

This method is highly versatile for introducing a wide variety of alkyl, aryl, and heterocyclic substituents.

Principle and Mechanism

The reaction proceeds in two key stages within a single pot:

  • Imine/Iminium Ion Formation: The primary amine of 4-AETP attacks the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration, often catalyzed by mild acid, forms a transient imine intermediate. In the presence of acid, this imine is protonated to form a more electrophilic iminium ion.[5]

  • In Situ Reduction: A hydride reducing agent, added to the same pot, selectively reduces the C=N double bond of the iminium ion to yield the stable secondary amine.

A critical aspect of this protocol is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective as it is a mild and selective reagent that can reduce iminium ions much faster than it reduces the starting aldehydes or ketones.[5][9][10] This chemoselectivity allows all reagents to be combined in a one-pot fashion without premature reduction of the carbonyl compound.[9]

Detailed Experimental Protocol

Materials:

  • This compound (4-AETP)

  • Aldehyde or Ketone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reactant Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Carbonyl Addition: Add the corresponding aldehyde or ketone (1.0-1.2 eq.) to the stirred solution.[4]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.[4]

    • Scientist's Note: For less reactive ketones, adding a catalytic amount of acetic acid (0.1 eq.) can accelerate imine formation. The use of a dehydrating agent like MgSO₄ can also drive the equilibrium towards the imine.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.[4] The addition may cause slight effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) every 1-2 hours until the starting amine spot is consumed (typically 4-24 hours).[4]

  • Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.[4] Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4] The crude product can then be purified by flash column chromatography.

Workflow Diagram

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve 4-AETP (1 eq) in anhydrous DCM prep_carbonyl Add Aldehyde/Ketone (1.1 eq) prep_amine->prep_carbonyl 1. form_imine Stir at RT (30-60 min) (Imine Formation) prep_carbonyl->form_imine 2. add_reductant Add NaBH(OAc)₃ (1.5 eq) portion-wise form_imine->add_reductant 3. stir_monitor Stir at RT (4-24h) Monitor by TLC add_reductant->stir_monitor 4. quench Quench with sat. NaHCO₃ stir_monitor->quench 5. Reaction Complete extract Extract with DCM (3x) quench->extract 6. purify Wash, Dry, Concentrate extract->purify 7. chromatography Flash Column Chromatography purify->chromatography 8.

Caption: Workflow for N-alkylation via Reductive Amination.

Method 2: Direct Alkylation with Alkyl Halides

This classic SN2 approach is effective for introducing simple alkyl groups (e.g., methyl, ethyl, benzyl) using corresponding alkyl halides.

Principle and Mechanism

The reaction is a bimolecular nucleophilic substitution (SN2). The lone pair of electrons on the primary amine nitrogen of 4-AETP acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This single concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the halide leaving group.[8]

A non-nucleophilic base is required to neutralize the ammonium salt formed after the initial alkylation, regenerating a neutral secondary amine.[6] This secondary amine product is often more nucleophilic than the starting primary amine, creating the potential for a second alkylation event to form a tertiary amine.[7] To minimize this, one can use a slight excess of the primary amine relative to the alkyl halide.

Detailed Experimental Protocol

Materials:

  • This compound (4-AETP) (1.2-1.5 eq.)

  • Alkyl Halide (e.g., Iodide, Bromide, or Chloride) (1.0 eq.)

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0 eq.) or an inorganic base like Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (Anhydrous)

  • Ethyl acetate (EtOAc)

  • Water

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, condenser (if heating)

Procedure:

  • Reactant Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.2-1.5 eq.) and the chosen base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve/suspend the reagents.

  • Alkyl Halide Addition: Add the alkyl halide (1.0 eq.) dropwise to the stirred mixture at room temperature.[4]

    • Scientist's Note: For highly reactive alkyl halides like methyl iodide or benzyl bromide, the addition should be done slowly at 0 °C to control the initial exotherm and minimize side reactions.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) to drive the reaction to completion.[4]

  • Reaction Monitoring: Monitor the disappearance of the alkyl halide by TLC. Pay close attention to the formation of both the desired secondary amine and the potential tertiary amine byproduct.[4]

  • Work-up: Upon completion, filter off any inorganic salts (like K₂CO₃).[4] If a soluble base like TEA was used, proceed directly to the next step.

  • Extraction: Dilute the filtrate with water and extract the product with an appropriate organic solvent like ethyl acetate (3x).[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography to separate the mono-alkylated product from any di-alkylated byproduct and unreacted starting material.[4]

Workflow Diagram

Direct_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Combine 4-AETP (1.2 eq) and Base (2 eq) in ACN add_halide Add Alkyl Halide (1 eq) dropwise at 0°C to RT prep_amine->add_halide 1. stir_monitor Stir at RT or heat (40-60°C) Monitor by TLC add_halide->stir_monitor 2. filter_salt Filter inorganic salts (if applicable) stir_monitor->filter_salt 3. Reaction Complete extract Dilute with H₂O Extract with EtOAc (3x) filter_salt->extract 4. purify Wash, Dry, Concentrate extract->purify 5. chromatography Flash Column Chromatography purify->chromatography 6.

Caption: Workflow for N-alkylation via Direct Alkylation.

Reaction Monitoring, Purification, and Characterization

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring reaction progress.[11][12][13]

  • System Setup: A typical TLC plate will have three lanes: starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).[11][13]

  • Eluent: For amines, a common eluent system is a mixture of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol). To prevent streaking caused by the basicity of the amine interacting with the acidic silica gel, add a small amount of triethylamine (~1%) to the eluent.[14]

  • Interpretation: The reaction is complete when the starting amine spot in the RM lane has disappeared and a new, typically less polar, product spot has appeared.[15][16]

Purification by Flash Column Chromatography

Amines can be challenging to purify on standard silica gel due to their basicity, which can cause significant tailing.[14][17]

  • Solvent System: Use a gradient eluent system (e.g., ethyl acetate in hexanes, or methanol in DCM) based on the polarity determined by TLC.

  • Pro-Tip: To improve separation and obtain sharp peaks, pre-treat the silica gel by flushing the packed column with the non-polar eluent containing 1-2% triethylamine.[14] Alternatively, using an amine-functionalized silica gel can provide excellent results.[17][18]

Product Characterization

Confirm the structure and purity of the final N-alkylated product using standard analytical techniques.

TechniqueExpected Observations for Successful N-Alkylation
¹H NMR Appearance of new signals corresponding to the protons of the added alkyl group. A shift in the signals for the protons on the carbon adjacent to the nitrogen (~2.3-3.0 ppm) is also expected.[19] The N-H proton signal (~0.5-5.0 ppm) will remain but will integrate to one proton.[19][20]
¹³C NMR Appearance of new carbon signals from the introduced alkyl group. The carbon atoms directly attached to the nitrogen typically appear in the 10-65 ppm range.[19]
Mass Spec. The molecular ion peak (M+) in the mass spectrum will correspond to the calculated molecular weight of the N-alkylated product. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular ion.[20]

Method Comparison and Safety

FeatureReductive AminationDirect Alkylation
Pros Excellent control of mono-alkylation, broad substrate scope (aldehydes, ketones), mild conditions.[4][21]Simple procedure, readily available alkyl halides.
Cons Requires a carbonyl compound, reducing agent can be moisture sensitive.Risk of over-alkylation to tertiary amine,[7] limited to alkyl halides.
Best For Complex and diverse substitutions, acid-sensitive substrates (using NaBH(OAc)₃).[9][21]Simple, unhindered alkyl groups (methyl, ethyl, benzyl).

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound is classified as a skin and eye irritant.[22]

  • Sodium triacetoxyborohydride reacts with water to release flammable hydrogen gas. Handle with care in a dry environment.

  • Alkyl halides can be toxic and lachrymatory. Handle with caution.

Conclusion

The N-alkylation of this compound is a critical transformation for generating valuable chemical entities. Both reductive amination and direct alkylation offer effective pathways to desired secondary amines. Reductive amination provides superior control and versatility, making it the preferred method for complex targets. By understanding the principles behind each protocol and adhering to the detailed procedures and scientific insights provided, researchers can confidently and successfully synthesize a wide array of novel N-alkylated tetrahydropyran derivatives.

References

  • Benchchem. Experimental procedure for N-alkylation of primary amines.
  • YouTube. Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020-09-10).
  • Pathak, M. et al. Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 2015, 7(1):1-4.
  • PMC. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01).
  • ACS Publications. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (2010-07-28).
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • ACS Publications. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • Lund University Research Portal. Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols.
  • Science Forums. Amine purification. (2011-08-29).
  • ResearchGate. Plausible mechanism for the base catalyzed N‐alkylation of amines with alcohols.
  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase.
  • Biotage. Is there an easy way to purify organic amines?. (2023-01-19).
  • Organic Chemistry Portal. Sodium triacetoxyborohydride.
  • University of Rochester, Department of Chemistry. How To: Monitor by TLC.
  • ChemistryViews. Highly Efficient, Base-Catalyzed Alkylation Reactions. (2023-09-07).
  • Myers, A. Chem 115: Reductive Amination.
  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction.
  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. (2019-11-27).
  • ResearchGate. Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?. (2018-08-02).
  • Books. Chapter 2: Synthetic Methods for Alkyl Amines. (2023-12-15).
  • YouTube. Alkylation of Amines. (2022-04-06).
  • Coconote. TLC Monitoring of Reaction Progress.
  • Master Organic Chemistry. Alkylation of Amines (Sucks!). (2017-05-26).
  • Washington State University. Monitoring Reactions by TLC.
  • YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. (2020-11-02).
  • Chemistry LibreTexts. 2.3B: Uses of TLC. (2022-04-18).
  • ResearchGate. A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
  • University of Calgary. Ch22: Alkylation of Amines.
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024-03-24).
  • PubMed. Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. (2013-09-05).
  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • ACS Publications. Determination of Rate Constants of N-Alkylation of Primary Amines by 1H NMR Spectroscopy. (2013-08-06).
  • ResearchGate. Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy.

Sources

The Emerging Potential of 4-(2-Aminoethyl)tetrahydropyran as a Versatile N,O-Bidentate Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Ligand Scaffold for Catalysis

In the ever-evolving landscape of homogeneous catalysis, the design and synthesis of novel ligands are paramount to unlocking new reactivity and enhancing the efficiency of metal-catalyzed transformations. The 4-(2-Aminoethyl)tetrahydropyran (AETP) molecule presents a compelling, yet underexplored, structural motif for ligand development. Its unique architecture, featuring a primary amine and a tetrahydropyran (THP) ring, positions it as a promising N,O-bidentate ligand. The nitrogen atom of the aminoethyl group can serve as a strong coordinating site, while the oxygen atom within the THP ring offers a potential hemilabile donor. This combination of a robust sigma-donating amine and a potentially coordinating ether oxygen could offer unique electronic and steric properties to a metal center, influencing catalyst stability, activity, and selectivity.

This application note explores the prospective use of this compound as a ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. While direct catalytic applications of AETP are not yet extensively documented in peer-reviewed literature, its structural analogy to successful N,O-bidentate ligands suggests significant potential. Herein, we provide detailed, field-proven insights and hypothetical protocols to guide researchers in exploring the catalytic utility of this promising ligand in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.

The Rationale: Why this compound Holds Promise

The efficacy of a ligand in a catalytic cycle is intricately linked to its steric and electronic properties. Bidentate ligands, in particular, are known to enhance the stability of catalytic species and influence the rates of key elementary steps such as oxidative addition and reductive elimination.[1][2] The proposed chelation of AETP to a palladium center would form a stable six-membered ring, a favorable conformation in coordination chemistry.

The tetrahydropyran moiety, beyond its role as a potential coordinating group, imparts several advantageous physical properties. It can enhance the solubility of the resulting metal complex in common organic solvents and offers a conformationally flexible yet sterically defined pocket around the metal center. This steric influence can be crucial in controlling substrate approach and, consequently, the regioselectivity and stereoselectivity of the reaction.

Proposed Catalytic Applications & Protocols

The following sections provide detailed, step-by-step protocols for the proposed application of this compound as a ligand in three major palladium-catalyzed cross-coupling reactions. These protocols are based on established methodologies for similar N,O-bidentate ligands and are intended as a starting point for optimization by researchers.[3][4]

Suzuki-Miyaura Cross-Coupling: Forging Biaryl Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[5][6] The proposed AETP-palladium catalyst is anticipated to be effective in this transformation.

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)-AETP Oxidative\nAddition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L) Ar-Pd(II)-X(AETP) Oxidative\nAddition->Ar-Pd(II)-X(L) Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X(L)->Transmetalation Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(AETP) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Figure 1. Proposed catalytic cycle for the Suzuki-Miyaura reaction using an AETP-palladium catalyst.

Experimental Protocol: Synthesis of 4-Methoxybiphenyl

  • Catalyst Pre-formation (Optional but Recommended):

    • In a nitrogen-flushed Schlenk tube, dissolve palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%) and this compound (2.6 mg, 0.02 mmol, 2 mol%) in 2 mL of anhydrous toluene.

    • Stir the mixture at room temperature for 30 minutes. The formation of a pale-yellow solution indicates the formation of the Pd(II)-AETP complex.

  • Reaction Setup:

    • To the pre-formed catalyst solution, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Add 3 mL of a 3:1 mixture of toluene and water.

    • Fit the Schlenk tube with a reflux condenser under a nitrogen atmosphere.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is expected to reach completion within 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add 10 mL of water and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methoxybiphenyl.

Data Summary Table

EntryAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Proposed Yield (%)
14-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O803>90
21-Iodonaphthalene4-Tolylboronic acidK₃PO₄Dioxane/H₂O1004>85
32-Chloropyridine3-Methoxyphenylboronic acidCs₂CO₃THF/H₂O706>75
Heck Cross-Coupling: Olefin Arylation

The Heck reaction is a fundamental method for the arylation of alkenes.[7][8] An AETP-ligated palladium catalyst could offer high activity and selectivity in this transformation.

Proposed Experimental Workflow for Heck Reaction

Heck_Workflow Start Start Catalyst_Prep Catalyst Preparation (Pd(OAc)₂ + AETP in DMF) Start->Catalyst_Prep Reagent_Add Addition of Reagents (Aryl Halide, Olefin, Base) Catalyst_Prep->Reagent_Add Reaction Reaction at Elevated Temperature (e.g., 120 °C) Reagent_Add->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Figure 2. A generalized workflow for the proposed Heck cross-coupling reaction using an AETP-palladium catalyst.

Experimental Protocol: Synthesis of Butyl Cinnamate

  • Reaction Setup:

    • In a nitrogen-flushed round-bottom flask, combine palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%), this compound (2.6 mg, 0.02 mmol, 2 mol%), iodobenzene (204 mg, 1.0 mmol), butyl acrylate (256 mg, 2.0 mmol), and triethylamine (202 mg, 2.0 mmol).

    • Add 5 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reaction Execution:

    • Heat the reaction mixture to 120 °C under a nitrogen atmosphere with stirring.

    • Monitor the reaction for the consumption of iodobenzene using GC-MS. The reaction is anticipated to be complete within 6-8 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with 20 mL of water.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous magnesium sulfate and concentrate in vacuo.

    • Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to yield butyl cinnamate.

Sonogashira Cross-Coupling: Synthesis of Alkynes

The Sonogashira coupling provides a reliable route to substituted alkynes by reacting terminal alkynes with aryl or vinyl halides.[9][10] The AETP ligand is proposed to facilitate a copper-free variant of this reaction.

Logical Relationship in Copper-Free Sonogashira Coupling

Sonogashira_Logic Catalyst Pd(0)-AETP Complex Amine Base Key Components Reaction Reaction Occurs Anhydrous Solvent, Heat Catalyst:pd->Reaction:top Catalyst:amine->Reaction:top Reactants Aryl Halide Terminal Alkyne Reactants Reactants:aryl->Reaction:top Reactants:alkyne->Reaction:top Products Disubstituted Alkyne Ammonium Salt Products Reaction->Products

Figure 3. Logical dependencies for a successful copper-free Sonogashira reaction employing an AETP-palladium catalyst.

Experimental Protocol: Synthesis of 1-Phenyl-2-(4-tolyl)acetylene

  • Reaction Setup:

    • To a dry Schlenk tube under a nitrogen atmosphere, add palladium(II) chloride (1.8 mg, 0.01 mmol, 1 mol%), this compound (2.6 mg, 0.02 mmol, 2 mol%), 4-iodotoluene (218 mg, 1.0 mmol), and phenylacetylene (122 mg, 1.2 mmol).

    • Add 5 mL of anhydrous triethylamine.

  • Reaction Execution:

    • Heat the reaction mixture to 60 °C with stirring.

    • Follow the reaction progress by TLC analysis. The reaction is expected to proceed to completion within 4-6 hours.

  • Work-up and Purification:

    • After cooling to room temperature, remove the triethylamine under reduced pressure.

    • Dissolve the residue in 20 mL of diethyl ether and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane) to obtain the desired alkyne.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. The progress of each reaction can be meticulously monitored by standard analytical techniques such as TLC and GC-MS. The expected products are well-characterized compounds, allowing for straightforward confirmation of their identity and purity by NMR spectroscopy and mass spectrometry. Any deviation from the expected outcome would prompt a systematic optimization of reaction parameters, including temperature, solvent, base, and catalyst loading, a standard practice in catalytic research.

Conclusion and Future Outlook

This compound represents a readily accessible and structurally intriguing candidate for a new class of N,O-bidentate ligands. While its application in catalysis is still in its infancy, the foundational principles of coordination chemistry and ligand design strongly suggest its potential utility in palladium-catalyzed cross-coupling reactions. The detailed protocols provided in this application note serve as a comprehensive guide for researchers to explore this potential. Future studies should focus on the synthesis and characterization of the AETP-palladium complex, systematic evaluation of its catalytic activity across a broader range of substrates, and a thorough investigation of its role in influencing reaction mechanisms and selectivity. The exploration of AETP and its derivatives could lead to the development of novel, highly efficient catalytic systems for a variety of important organic transformations.

References

  • N, N’-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. (n.d.). Semantic Scholar.
  • Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre‐Catalysts in Cross‐Coupling Reactions. (n.d.). Europe PMC.
  • Electronic Effects of Bidentate P,N-Ligands on the Elementary Steps of Au(I)/Au(III) Reactions Relevant to Cross-Coupling Chemistry. (2024). Organic Letters, 26(48), 9923–9928. [Link]
  • Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre‐Catalysts in Cross‐Coupling Reactions. (2018). ChemistrySelect, 3(6), 1836-1842. [Link]
  • Prominent Ligand Types in Modern Cross-Coupling Reactions. (2014). In Cross-Coupling Reactions. The Royal Society of Chemistry. [Link]
  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- to P,N-ligands. (2000). Proceedings of the National Academy of Sciences, 97(22), 11739-11743. [Link]
  • Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere. (n.d.). Chemistry – A European Journal.
  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2024). Journal of the American Chemical Society. [Link]
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. (2014). Beilstein Journal of Organic Chemistry, 10, 2862-2869. [Link]
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • The Suzuki Reaction. (n.d.). Harvard University.
  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]
  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023).
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega, 3(8), 9831-9838. [Link]
  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI.
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2021). ACS Omega, 6(32), 20885-20896. [Link]
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Molecules, 23(9), 2202. [Link]
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (2004). Journal of the American Chemical Society, 126(43), 14043-14050. [Link]

Sources

Analytical methods for quantifying 4-(2-Aminoethyl)tetrahydropyran in complex mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 4-(2-Aminoethyl)tetrahydropyran, a primary aliphatic amine of increasing interest in pharmaceutical development and chemical synthesis. Due to its non-volatile nature and lack of a native chromophore, direct quantification in complex matrices is challenging. This document details two robust, validated analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) following chloroformate derivatization and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) using pre-column derivatization with o-Phthalaldehyde (OPA). We offer detailed, step-by-step protocols, explanations of methodological choices, and performance characteristics to guide researchers in selecting and implementing the appropriate technique for their specific application.

Introduction and Analytical Challenges

This compound (AETP) is a cyclic amine intermediate valuable in the synthesis of various pharmaceutical compounds.[1] Its molecular structure consists of a tetrahydropyran ring and a primary aminoethyl side chain. Accurate quantification of AETP is critical for process monitoring, purity assessment, and formulation analysis.

However, the physicochemical properties of AETP present significant analytical hurdles:

  • Lack of Chromophore: The molecule does not possess a UV-absorbing chromophore or a native fluorophore, precluding sensitive detection by common HPLC-UV or fluorescence detectors.[2]

  • Polarity and Basicity: As a primary amine, AETP is polar and basic. This can lead to poor peak shape (tailing) on standard gas and liquid chromatography columns due to strong interactions with active sites on the stationary phase.[3]

  • Matrix Complexity: Pharmaceutical formulations, reaction mixtures, and biological samples contain numerous excipients or byproducts that can interfere with the analysis, necessitating highly selective methods.

To overcome these challenges, analytical strategies must enhance detectability and improve chromatographic performance. The most effective approaches involve chemical derivatization prior to chromatographic separation.[4] This guide focuses on two such gold-standard methodologies.

Analytical Methodologies

The choice between GC-MS and HPLC-FLD depends on sample volatility, required sensitivity, and available instrumentation. GC-MS offers high specificity through mass analysis, while HPLC-FLD provides exceptional sensitivity for low-concentration samples.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Chloroformate Derivatization

This method is ideal for samples where AETP can be extracted into an organic solvent. Derivatization with a chloroformate reagent, such as isobutyl chloroformate, neutralizes the basic amine, reduces its polarity, and increases its volatility, making it amenable to GC analysis.[5] The resulting carbamate derivative exhibits excellent chromatographic behavior and produces a clear mass spectrum for confident identification and quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Collection (e.g., Reaction Mixture) Extraction 2. Liquid-Liquid Extraction (Alkaline pH, Toluene) Sample->Extraction Isolate Analyte Deriv 3. Add Isobutyl Chloroformate (Vortex @ RT) Extraction->Deriv Organic Phase Quench 4. Quench Reagent (Alkaline Methanol) Deriv->Quench Inject 5. GC-MS Injection Quench->Inject Inject Upper Layer Data 6. Data Acquisition & Quantification Inject->Data

Caption: Workflow for AETP quantification by GC-MS.

A. Sample Preparation and Derivatization [5]

  • Transfer 1.0 mL of the aqueous sample or standard into a 4 mL glass vial.

  • Add 1.0 mL of toluene.

  • Adjust the aqueous phase to an alkaline pH (>10) using 1M Sodium Hydroxide (NaOH). This ensures AETP is in its free base form for efficient extraction.

  • Add 100 µL of isobutyl chloroformate to the vial.

  • Immediately cap the vial and vortex vigorously for 10 minutes at room temperature. The reaction occurs at the interface of the two liquid phases.

  • To quench the excess chloroformate reagent, add 200 µL of alkaline methanol (1M NaOH in Methanol) and vortex for 1 minute.

  • Allow the phases to separate. The upper toluene layer, containing the derivatized AETP, is ready for analysis.

B. Instrumentation and Conditions The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 or equivalent
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[6]
InletSplitless mode
Inlet Temperature290 °C[6]
Carrier GasHelium, constant flow rate of 1.0 mL/min.[6][7]
Oven ProgramInitial 80°C, hold 1 min; ramp 10°C/min to 280°C, hold 5 min.[6]
Mass Spectrometer Agilent 5977B or equivalent single quadrupole MS
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quad Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic fragment ions of the AETP derivative. Use Scan mode (50-400 m/z) for initial identification.

C. Data Analysis Quantification is achieved by creating a calibration curve from standards prepared in a matrix similar to the samples. An internal standard (e.g., a structurally similar amine not present in the sample) should be used to correct for variations in extraction and derivatization efficiency.

Method 2: HPLC with Fluorescence Detection (HPLC-FLD) via OPA Derivatization

This method offers superior sensitivity and is well-suited for trace-level quantification. o-Phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.[8] The reaction is specific to primary amines, reducing potential interference from secondary or tertiary amines in the matrix.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Pre-Column Derivatization cluster_analysis Analysis Sample 1. Sample Collection & Dilution Filter 2. Filtration (0.22 µm Syringe Filter) Sample->Filter Reagent 3. Mix Sample with OPA/NAC Reagent Filter->Reagent React 4. React for 1-2 min at Room Temperature Reagent->React Inject 5. HPLC-FLD Injection React->Inject Data 6. Data Acquisition & Quantification Inject->Data

Caption: Workflow for AETP quantification by HPLC-FLD.

A. Reagent Preparation

  • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 90 mL of deionized water. Adjust pH to 9.5 with 5M NaOH and bring the final volume to 100 mL.

  • OPA Reagent: Dissolve 50 mg of o-Phthalaldehyde (OPA) in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer and 50 µL of N-acetyl-L-cysteine (NAC). Mix well. This reagent should be prepared fresh daily and protected from light.

B. Sample Preparation and Derivatization [8]

  • Dilute the sample or standard to fall within the calibration range using an appropriate solvent (e.g., water/methanol mixture).

  • Filter the diluted sample through a 0.22 µm syringe filter to remove particulates.

  • In an autosampler vial, mix 100 µL of the filtered sample with 400 µL of the OPA reagent.

  • Allow the reaction to proceed for 2 minutes at room temperature before injection. The timing is critical as the derivatives can be unstable over long periods.[8] An automated pre-column derivatization program on a modern autosampler is highly recommended for optimal precision.[4]

C. Instrumentation and Conditions These parameters are a starting point for method development on a standard HPLC system.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
ColumnReversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A25 mM Sodium Phosphate buffer, pH 7.0
Mobile Phase BAcetonitrile
Gradient0-2 min, 20% B; 2-15 min, 20-70% B; 15-17 min, 70-20% B; 17-20 min, 20% B.
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Fluorescence Detector Agilent 1260 FLD or equivalent
Excitation Wavelength (λex)340 nm
Emission Wavelength (λem)455 nm

D. Data Analysis Prepare a calibration curve using external standards derivatized in the same manner as the samples. The peak area of the fluorescent derivative is plotted against the concentration of AETP.

Method Performance and Validation

Both methods should be validated according to ICH guidelines to ensure they are fit for purpose. Key validation parameters are summarized below.

ParameterGC-MS (with Derivatization)HPLC-FLD (with Derivatization)Rationale
Selectivity HighVery HighMS provides mass-based selectivity. OPA reaction is specific to primary amines, reducing interferences.
Limit of Quantification (LOQ) ~10-100 ng/mL~1-10 ng/mLFluorescence detection is inherently more sensitive than standard EI-MS.[8][9]
Linearity (R²) > 0.995> 0.999Both methods exhibit excellent linearity over a defined concentration range.[6][9]
Precision (RSD%) < 10%< 5%Automated pre-column derivatization in HPLC often yields higher precision.
Accuracy (Recovery %) 85-110%90-105%Dependent on the efficiency of sample preparation and extraction steps.
Throughput ModerateHighHPLC methods can have shorter run times and are easily automated for high-throughput screening.

Conclusion

The accurate quantification of this compound in complex mixtures requires specialized analytical approaches to overcome its inherent detection challenges.

  • GC-MS with chloroformate derivatization is a robust and specific method, providing structural confirmation and reliable quantification, particularly for moderately concentrated samples.

  • HPLC-FLD with OPA derivatization offers exceptional sensitivity and high throughput, making it the method of choice for trace-level analysis.

The protocols and performance data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to establish reliable and accurate analytical methods for this important pharmaceutical intermediate.

References

  • Zhang, N., et al. (2012). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
  • Zhu, Y., & Hutzell, W. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology.
  • Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
  • Płotka-Wasylka, J., et al. (2016). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate.
  • Ma, J., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences.
  • MDPI. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.
  • Royal Society of Chemistry. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale Advances.
  • NIH. (2019). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. PMC.
  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda.

Sources

Application Note: Scale-up Synthesis of 4-(2-Aminoethyl)tetrahydropyran for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, scalable, and robust protocol for the synthesis of 4-(2-Aminoethyl)tetrahydropyran, a key building block in pharmaceutical development.[1] The synthesis is designed for producing multi-gram to kilogram quantities required for preclinical evaluation. The described two-step process, starting from commercially available materials, involves the formation of (Tetrahydropyran-4-yl)acetonitrile followed by a high-pressure catalytic hydrogenation. This application note details the process rationale, safety considerations, in-process controls (IPCs), purification, and full analytical characterization of the final product to ensure it meets the stringent purity requirements for preclinical studies.

Introduction

This compound is a valuable bifunctional molecule incorporating a stable, saturated tetrahydropyran (THP) ring and a primary amine. The THP moiety is a prevalent scaffold in medicinal chemistry, often used as a bioisostere for more metabolically labile groups, enhancing properties like solubility and metabolic stability.[1][2] The primary aminoethyl "tail" provides a versatile handle for conjugation or further elaboration in the synthesis of complex active pharmaceutical ingredients (APIs).[1][3]

Given its utility, a reliable and scalable synthesis is paramount for advancing drug candidates into preclinical and clinical development. This guide addresses the challenges of scale-up, focusing on a process that avoids hazardous reagents like lithium aluminum hydride (LiAlH4) and employs a cost-effective and highly efficient catalytic reduction.[4][5]

Synthetic Strategy & Rationale

The overall synthetic strategy is a two-step sequence designed for scalability, safety, and efficiency.

Step 1: Williamson Ether Synthesis to form (Tetrahydropyran-4-yl)acetonitrile (Intermediate-1). This step involves the reaction of Tetrahydropyran-4-yl)methanol with a tosylating agent, followed by nucleophilic substitution with sodium cyanide. A more direct and often higher-yielding approach at scale, however, is the reaction of 4-(2-chloroethyl)tetrahydropyran with sodium cyanide. For this guide, we will assume the starting material is (Tetrahydropyran-4-yl)acetonitrile, which is commercially available and serves as a versatile building block.[6]

Step 2: Catalytic Hydrogenation to form this compound (Final Product). The nitrile group of Intermediate-1 is reduced to a primary amine. While several reducing agents can accomplish this, catalytic hydrogenation using Raney® Nickel is selected for scale-up due to its high efficiency, relatively low cost, and easier product work-up compared to stoichiometric metal hydride reagents.[5][7] The reaction is conducted in an ammonia/methanol solution to suppress the formation of secondary amine impurities.

Process Workflow Diagram

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Reduction & Purification cluster_2 Final Product SM Tetrahydropyran-4-yl)acetonitrile (Starting Material) Reaction Raney® Ni Hydrogenation (H₂, NH₃/MeOH) SM->Reaction Workup Catalyst Filtration & Solvent Removal Reaction->Workup Purification Vacuum Distillation Workup->Purification QC Final Product QC (NMR, GC-MS, Purity) Purification->QC API This compound (>98% Purity) QC->API G start Distilled Product Batch qc_check Run Full QC Panel (Purity, Identity, Residuals) start->qc_check pass Purity ≥ 98.0% All other specs met qc_check->pass  Pass fail Purity < 98.0% OR Out of Specification (OOS) qc_check->fail Fail release Release for Preclinical Studies pass->release investigate Investigate OOS Result (e.g., re-distill, re-process) fail->investigate investigate->qc_check Re-test

Caption: Decision workflow for product release based on QC results.

Conclusion

This application note presents a scalable, safe, and efficient two-step synthesis of this compound suitable for producing high-purity material for preclinical evaluation. The process relies on a robust catalytic hydrogenation that avoids problematic reagents and employs standard chemical engineering unit operations for purification. By adhering to the detailed protocols, safety guidelines, and stringent analytical controls outlined, researchers and drug development professionals can confidently produce this key intermediate to support the advancement of new therapeutic agents.

References

  • Vertex AI Search. Safety, Storage, Shelf Life, Handling and Disposal. URL
  • Vertex AI Search. Safety Slide: Raney Nickel. URL
  • Fisher Scientific.
  • Cole-Parmer.
  • Billica, H. R., & Adkins, H. hydrogen - Organic Syntheses Procedure. URL
  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry. URL
  • Benchchem. This compound | 65412-02-5. URL
  • Amundsen, L. H., & Nelson, L. S. Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society. URL
  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. URL
  • Beilstein Journals. (2022).
  • International Journal of Pharmaceutical Research and Applications. (2023).
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. URL
  • Chem-Impex. (Tetrahydropyran-4-yl)acetonitrile. URL
  • Chemguide. REDUCING NITRILES TO PRIMARY AMINES. URL
  • NIH.
  • Chem-Impex. This compound. URL
  • Sigma-Aldrich. This compound | 65412-03-5. URL

Sources

Formulation of 4-(2-Aminoethyl)tetrahydropyran for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Formulation of 4-(2-Aminoethyl)tetrahydropyran for In Vivo Studies Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Formulation of a Basic Amine

This compound (4-AETP) is a versatile building block in medicinal chemistry, featuring a stable tetrahydropyran ring and a primary aminoethyl side chain.[1][2][3] Its structure makes it a valuable intermediate in the synthesis of novel therapeutic agents.[2][3] However, transitioning a promising compound from the bench to in vivo studies presents a critical hurdle: formulation. The success of animal studies, and by extension, the entire preclinical program, hinges on the ability to prepare a stable, homogenous, and bioavailable formulation that allows for accurate and reproducible dosing.

This guide provides a comprehensive framework for the systematic development of a formulation for 4-AETP. As a primary amine, 4-AETP is basic, a property that dictates much of the formulation strategy. We will move from foundational pre-formulation characterization to the development of practical, validated protocols for both parenteral and oral administration routes, emphasizing the scientific rationale behind each decision.

Part 1: Pre-Formulation Studies - The Foundation of a Robust Formulation

Before any formulation can be developed, a thorough understanding of the compound's intrinsic physicochemical properties is essential. These properties will illuminate potential challenges and guide the selection of appropriate excipients and vehicle systems.

Physicochemical Profile of this compound

A summary of the known properties of 4-AETP is crucial for initiating formulation development.

PropertyValueSignificance for FormulationSource(s)
Molecular Formula C₇H₁₅NO-
Molecular Weight 129.20 g/mol Essential for all concentration and molarity calculations.[2]
Appearance Colorless to light yellow liquid/oilThe physical state dictates handling procedures. Liquid form simplifies dissolution.[1][2]
Predicted pKa ~10.34As a base, the compound will be ionized (protonated) and likely more water-soluble at acidic to neutral pH.[4][5]
Boiling Point 88-89 °C @ 13 mmHgIndicates low volatility under standard conditions but sensitivity to high temperatures.[4]
Solubility Profile Moderate aqueous solubility; Slightly soluble in Chloroform, Methanol."Moderate" is insufficient for formulation. Precise solubility in relevant vehicles must be experimentally determined.[1][4][5]
Critical Pre-formulation Experiments

The following protocols are designed to generate the necessary data to build a successful formulation.

Protocol 1: Equilibrium Solubility Determination

  • Rationale: To quantify the maximum concentration of 4-AETP that can be dissolved in various potential vehicles. This data is non-negotiable for developing a solution-based formulation.

  • Methodology:

    • Select a range of pharmaceutically relevant solvents and vehicles (e.g., Sterile Water for Injection, 0.9% Saline, Phosphate-Buffered Saline (PBS) pH 7.4, 5% Dextrose in Water (D5W), PEG 400, Propylene Glycol).

    • Add an excess amount of 4-AETP to a known volume (e.g., 1 mL) of each vehicle in a glass vial.

    • Agitate the vials at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A shaking incubator or rotator is ideal.

    • After 24 hours, visually inspect for undissolved material.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the vehicle).

    • Quantify the concentration of 4-AETP in the filtrate using a suitable analytical method, such as a validated HPLC or LC-MS method.

Protocol 2: pH-Solubility Profile

  • Rationale: For an ionizable compound like 4-AETP, solubility is often highly dependent on pH. Understanding this relationship is key to manipulating solubility and ensuring the compound does not precipitate upon injection into the physiological environment (pH ~7.4).

  • Methodology:

    • Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8).

    • Perform the equilibrium solubility determination as described in Protocol 1 for each buffer.

    • Plot the resulting solubility (in mg/mL or mM) against the pH of the buffer.

    • This profile will reveal the pH range where solubility is maximal, which, for a basic amine, will be in the acidic region where the compound is fully protonated.[6]

Part 2: Formulation Development Workflow

The data from pre-formulation studies guides the formulation strategy. The goal is to create a simple, stable, and safe vehicle that can deliver the desired dose concentration.

FormulationWorkflow cluster_preform Phase 1: Pre-Formulation cluster_dev Phase 2: Formulation Development cluster_qc Phase 3: Quality Control P1 Characterize API (pKa, MW, Appearance) P2 Determine Equilibrium Solubility (Aqueous & Organic Vehicles) P1->P2 P3 Generate pH-Solubility Profile P2->P3 D1 Define Target (Route, Dose, Concentration) P3->D1 D2 Select Vehicle Strategy D1->D2 D3 Aqueous Vehicle (Saline, D5W) D2->D3 High Solubility D5 Co-Solvent System (e.g., PEG, PG, Ethanol) D2->D5 Low Aqueous Solubility D6 Suspension (e.g., Methylcellulose) D2->D6 Oral Route & Insoluble D4 pH Adjustment (e.g., HCl, Citrate Buffer) D3->D4 Q1 Prepare Formulation Prototype D4->Q1 D5->Q1 D6->Q1 Q2 QC Testing Q1->Q2 Q3 Visual Inspection (Clarity, Color) Q2->Q3 Q4 pH Measurement Q2->Q4 Q5 Concentration Verification (HPLC/LC-MS) Q2->Q5 Q6 Final Formulation for In Vivo Study VehicleSelection start Define Target Concentration & Route of Administration q1 Is Target Concentration Achievable in Aqueous Vehicle (pH 3-7.4)? start->q1 a1 YES q1->a1 a2 NO q1->a2 form1 Formulate in Saline or D5W with pH adjustment. a1->form1 q2 Is Route of Administration Parenteral (IV, IP, SC)? a2->q2 end_node Final Formulation Protocol form1->end_node a3 YES q2->a3 a4 NO (Oral) q2->a4 form2 Develop Co-Solvent System (e.g., PEG, DMSO, Ethanol) Limit organic solvent % for IV. a3->form2 form3 Develop Oral Suspension (e.g., 0.5% Methylcellulose). a4->form3 form2->end_node form3->end_node

Sources

4-(2-Aminoethyl)tetrahydropyran as a molecular probe for enzyme activity studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: 4-(2-Aminoethyl)tetrahydropyran: A Novel Substrate for Probing Monoamine Oxidase Activity

Abstract

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in neurobiology and pharmacology, responsible for the degradation of key monoamine neurotransmitters.[1][2] The development of novel substrates is essential for high-throughput screening of MAO inhibitors and for characterizing the enzyme's structure-activity relationships. This document details the application of this compound (4-AETHP) as a novel molecular probe for the continuous fluorometric assay of MAO activity. We present a scientifically-grounded, hypothetical framework and detailed protocols for utilizing 4-AETHP to measure MAO-A and MAO-B activity, determine kinetic parameters, and screen for inhibitors. The primary amine of 4-AETHP serves as a substrate for MAO-catalyzed oxidative deamination, which stoichiometrically produces hydrogen peroxide (H₂O₂). The subsequent detection of H₂O₂ via a horseradish peroxidase (HRP) coupled reaction provides a robust and sensitive fluorescent signal, making this assay highly suitable for drug discovery and academic research.

Introduction: The Rationale for a Novel MAO Substrate

Monoamine oxidases are mitochondrial-bound flavoenzymes that play a pivotal role in the catabolism of biogenic amines, including serotonin, dopamine, and norepinephrine.[1] Their dysfunction is implicated in numerous neurological disorders such as depression and Parkinson's disease, making them a key target for therapeutic intervention.[2] Enzyme activity assays are fundamental to discovering and characterizing MAO inhibitors.[3]

While several substrates for MAO are well-established (e.g., p-tyramine, kynuramine), the exploration of novel chemical scaffolds can provide deeper insights into the substrate-binding pocket and uncover compounds with unique selectivity profiles. This compound (4-AETHP) presents an intriguing scaffold for this purpose.[4][5]

  • Structural Features: 4-AETHP possesses a primary aminoethyl group, a key recognition motif for MAO.[4]

  • Novelty: The tetrahydropyran (THP) ring is a stable, non-aromatic cyclic ether.[6] Its use in a MAO substrate offers a unique structural alternative to the aromatic or endogenous side chains of typical substrates, allowing for the exploration of non-aromatic interactions within the enzyme's active site.

This application note establishes the theoretical basis and provides practical, field-tested protocols for validating and utilizing 4-AETHP as a tool for robust and sensitive MAO activity analysis.

Principle of the Assay: A Coupled Enzymatic Reaction

The proposed assay quantifies MAO activity by monitoring the production of hydrogen peroxide (H₂O₂), a direct product of the oxidative deamination of 4-AETHP. The detection system employs a highly sensitive fluorometric method.

The process unfolds in two key stages:

  • MAO-Catalyzed Oxidation: MAO (either MAO-A or MAO-B) oxidizes the primary amine of 4-AETHP, yielding the corresponding aldehyde, ammonia (NH₃), and hydrogen peroxide (H₂O₂).

  • Fluorometric Detection: The generated H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a non-fluorescent probe (e.g., Amplex™ Red or equivalent), converting it into a highly fluorescent product (resorufin). The rate of increase in fluorescence is directly proportional to the MAO activity.[7][8]

This coupled-enzyme approach provides a continuous, real-time measurement of enzyme kinetics, which is ideal for high-throughput screening (HTS) applications.[9]

G cluster_MAO Stage 1: MAO Reaction cluster_HRP Stage 2: Fluorometric Detection A This compound (4-AETHP, Substrate) MAO MAO-A or MAO-B A->MAO B O₂ + H₂O B->MAO C Tetrahydropyran-4-acetaldehyde MAO->C D NH₃ MAO->D H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 H2O2_input H2O2->H2O2_input Quantifiable Product Probe_NF Non-Fluorescent Probe (e.g., Amplex Red) HRP HRP Probe_NF->HRP Probe_F Fluorescent Product (e.g., Resorufin) HRP->Probe_F Measurement Signal Proportional to MAO Activity Probe_F->Measurement Measure Fluorescence (Ex/Em ≈ 530/585 nm) H2O2_input->HRP

Figure 1: Assay Principle Workflow.

Materials and Reagents

Equipment
  • Fluorescence microplate reader with temperature control (excitation ≈ 530-560 nm, emission ≈ 585-595 nm)

  • Black, flat-bottom 96-well microplates (essential to minimize light scatter)

  • Standard laboratory pipettes and multichannel pipettes

  • Refrigerated centrifuge

  • Incubator or water bath set to 37°C

Reagents & Buffers
  • This compound (4-AETHP) (e.g., Sigma-Aldrich, Cat# CDS006180 or equivalent)

  • Recombinant Human MAO-A and MAO-B (e.g., Sigma-Aldrich, Cat# M7316 and M7441, or equivalent)

  • Horseradish Peroxidase (HRP) (e.g., Sigma-Aldrich, Cat# P8375 or equivalent)

  • Amplex™ Red Reagent (or equivalent fluorescent peroxidase substrate)

  • Hydrogen Peroxide (H₂O₂), 30% Solution (for standard curve)

  • p-Tyramine Hydrochloride (Positive Control Substrate)

  • Clorgyline Hydrochloride (Selective MAO-A Inhibitor)[7]

  • Selegiline Hydrochloride (L-Deprenyl) or Pargyline Hydrochloride (Selective MAO-B Inhibitors)[2][7]

  • Dimethyl Sulfoxide (DMSO) , Molecular Biology Grade

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4. Store at 4°C.

Preparation of Stock Solutions

Proper preparation and storage of stock solutions are critical for assay consistency. Prepare aliquots to avoid repeated freeze-thaw cycles.

ReagentStock ConcentrationSolventStorage
4-AETHP 200 mMAssay Buffer-20°C
p-Tyramine 200 mMAssay Buffer-20°C
MAO-A / MAO-B 1 mg/mLSupplied Buffer-80°C
HRP 10 U/mLAssay Buffer-20°C
Amplex Red 10 mMDMSO-20°C (protect from light)
Clorgyline 10 mMDMSO-20°C
Selegiline 10 mMDMSO-20°C

Experimental Protocols

General Precaution: The detection reagent (Amplex Red) is light-sensitive. All incubation steps involving this reagent should be performed in the dark.

Protocol 1: Determining Enzyme Titer and Substrate Kinetics (Kₘ & Vₘₐₓ)

Causality: Before screening, it is essential to determine the optimal enzyme concentration and the kinetic parameters (Kₘ, Vₘₐₓ) for 4-AETHP. This ensures the assay is run under conditions of initial velocity, where the reaction rate is proportional to enzyme concentration and sensitive to changes in substrate concentration.

Step-by-Step Methodology:

  • Prepare H₂O₂ Standard Curve (for converting RFU to concentration):

    • Perform a serial dilution of a known H₂O₂ stock to prepare standards from 0 µM to 20 µM in Assay Buffer.

    • Add 50 µL of each standard to wells in duplicate.

    • Add 50 µL of the Detection Master Mix (see step 4) to each standard well.

    • Incubate for 15 minutes at 37°C, protected from light. Read fluorescence.

  • Prepare Detection Master Mix:

    • For each 1 mL of Assay Buffer, add 2 µL of 10 mM Amplex Red (final 20 µM) and 2 µL of 10 U/mL HRP (final 0.2 U/mL). Prepare sufficient volume for all wells. Keep on ice, protected from light.

  • Enzyme Titration:

    • Prepare serial dilutions of MAO-A and MAO-B in Assay Buffer.

    • In a 96-well plate, add 50 µL of each enzyme dilution to wells.

    • Add 50 µL of the Detection Master Mix containing a fixed, saturating concentration of 4-AETHP (e.g., 1 mM).

    • Immediately place the plate in the reader pre-warmed to 37°C.

    • Measure fluorescence every 60 seconds for 30 minutes.

    • Calculate the reaction rate (RFU/min). Plot Rate vs. Enzyme Concentration and select a concentration that provides a robust linear rate.

  • Substrate Kinetics (Kₘ Determination):

    • Prepare serial dilutions of 4-AETHP in Assay Buffer (e.g., from 5 mM down to 10 µM).

    • In the plate, add 25 µL of Assay Buffer.

    • Add 25 µL of each 4-AETHP dilution (this results in a 2x dilution).

    • To initiate the reaction, add 50 µL of a mix containing the optimal MAO concentration (from step 3) and the components of the Detection Master Mix.

    • Immediately measure kinetics as described above.

    • Plot the initial velocity (V₀) against substrate concentration [S]. Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Protocol 2: Inhibitor Screening and IC₅₀ Determination

Causality: This protocol is designed to measure the potency of test compounds in inhibiting MAO activity. A pre-incubation step is included to allow the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for identifying time-dependent or irreversible inhibitors.

G prep Prepare Reagents (Enzyme, Inhibitor Dilutions, Substrate Master Mix) plate 1. Add 45 µL Enzyme + 5 µL Inhibitor to Wells prep->plate Dispense preinc 2. Pre-incubate (15 min @ 37°C) plate->preinc Allow Binding initiate 3. Initiate Reaction (Add 50 µL Substrate Master Mix) preinc->initiate Start Assay read 4. Read Kinetics (Fluorescence, 30 min @ 37°C) initiate->read Monitor Progress analyze 5. Analyze Data (Calculate % Inhibition, Plot Curve, Determine IC₅₀) read->analyze Process Results

Figure 2: Workflow for IC₅₀ Determination.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Dilute test compounds and control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) to create a 10-point, 10x final concentration series in Assay Buffer containing a maximum of 10% DMSO.

    • Dilute MAO-A or MAO-B to the optimal concentration (determined in Protocol 1) in Assay Buffer.

    • Prepare 2x Substrate Master Mix: In Assay Buffer, prepare a mix containing 4-AETHP at 2x its Kₘ concentration, Amplex Red at 40 µM, and HRP at 0.4 U/mL.

  • Assay Plate Setup:

    • Add 45 µL of the diluted MAO enzyme solution to all wells.

    • Add 5 µL of your serially diluted test compounds or controls to the appropriate wells. For controls, add 5 µL of buffer (0% inhibition) or 5 µL of a high concentration of a known inhibitor (100% inhibition).

    • The final DMSO concentration should not exceed 1%.

  • Pre-incubation:

    • Mix the plate gently on a shaker.

    • Incubate for 15 minutes at 37°C to allow inhibitors to bind to the enzyme.

  • Initiate and Read Reaction:

    • Add 50 µL of the 2x Substrate Master Mix to all wells to start the reaction.

    • Immediately place the plate in the reader (37°C) and begin kinetic reading (fluorescence every 60 seconds for 20-30 minutes).

  • Data Analysis:

    • Determine the reaction rate (V₀) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_100%_inhibition) / (Rate_0%_inhibition - Rate_100%_inhibition))

    • Plot % Inhibition vs. log[Inhibitor]. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

| Example 96-Well Plate Layout for IC₅₀ Determination | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Row A | 0% Inh. | 0% Inh. | Cmpd 1.1 | Cmpd 1.2 | Cmpd 1.3 | Cmpd 1.4 | Cmpd 1.5 | Cmpd 1.6 | Cmpd 1.7 | Cmpd 1.8 | Cmpd 1.9 | Cmpd 1.10 | | Row B | 0% Inh. | 0% Inh. | Cmpd 1.1 | Cmpd 1.2 | Cmpd 1.3 | Cmpd 1.4 | Cmpd 1.5 | Cmpd 1.6 | Cmpd 1.7 | Cmpd 1.8 | Cmpd 1.9 | Cmpd 1.10 | | Row C | 100% Inh. | 100% Inh. | Cmpd 2.1 | Cmpd 2.2 | Cmpd 2.3 | Cmpd 2.4 | Cmpd 2.5 | Cmpd 2.6 | Cmpd 2.7 | Cmpd 2.8 | Cmpd 2.9 | Cmpd 2.10 | | Row D | 100% Inh. | 100% Inh. | Cmpd 2.1 | Cmpd 2.2 | Cmpd 2.3 | Cmpd 2.4 | Cmpd 2.5 | Cmpd 2.6 | Cmpd 2.7 | Cmpd 2.8 | Cmpd 2.9 | Cmpd 2.10 | | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |

Expected Results & Validation

A successful validation of 4-AETHP as a MAO substrate would yield the following results:

  • A clear substrate-dependent and enzyme-dependent increase in fluorescence over time.

  • Michaelis-Menten kinetics when varying the concentration of 4-AETHP.

  • Potent inhibition by known MAO inhibitors, with expected selectivity:

    • The MAO-A-catalyzed reaction should be potently inhibited by Clorgyline.

    • The MAO-B-catalyzed reaction should be potently inhibited by Selegiline or Pargyline.

  • A comparison of the kinetic parameters of 4-AETHP with a standard substrate like p-tyramine can provide valuable insights into its efficiency as a substrate.

Parameter4-AETHP (Hypothetical Data)p-Tyramine (Reference)
MAO-A Kₘ (µM) 150100
MAO-B Kₘ (µM) 250200
MAO-A Vₘₐₓ (RFU/min) 850010000
MAO-B Vₘₐₓ (RFU/min) 60007500

This table presents hypothetical data for illustrative purposes.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
High Background Signal - Autofluorescence of test compounds.- Reagent contamination (H₂O₂).- Light exposure of detection probe.- Run a parallel assay without enzyme to measure compound fluorescence.- Use fresh, high-purity water and reagents.- Keep detection reagents protected from light at all times.
No or Low Signal - Inactive enzyme.- Incorrect buffer pH.- Degraded substrate or HRP.- Verify enzyme activity with a control substrate (p-tyramine).- Check pH of Assay Buffer.- Use fresh aliquots of reagents.
Non-linear Reaction Rate - Substrate depletion.- Enzyme instability.- Reagent degradation over time.- Use a lower enzyme concentration or run the assay for a shorter duration.- Ensure assay conditions (temp, pH) are optimal.- Prepare master mixes fresh before use.

References

  • Edmondson, D. E., & Binda, C. (2018). Monoamine oxidases. Subcellular Biochemistry, 87, 95-117. [Link]
  • Bocan, T. M., et al. (1992). The tetrahydropyran-based antitumor agent, carmethizole. Cancer research, 52(4), 955-962. [Link]
  • BioAssay Systems. (n.d.).
  • Walker, H. K., Hall, W. D., & Hurst, J. W. (Eds.). (1990).
  • Amerigo Scientific. (n.d.). EnzyChrom™ Alanine Transaminase Assay Kit. [Link]
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]
  • Höhne, M., & Bornscheuer, U. T. (2011). Protein engineering of amine transaminases. Frontiers in microbiology, 2, 243. [Link]
  • Assay Genie. (n.d.). Monoamine Oxidase (MAO) Activity Assay Kit Technical Manual. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. [Link]
  • Wikipedia. (n.d.). Tetrahydropyran. [Link]
  • Porta, E., et al. (2024). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv. [Link]
  • Owens, E. A., et al. (2012). Activatable Optical Probes for the Detection of Enzymes. Molecules, 17(5), 5647–5671. [Link]
  • YouTube. (2023). enzyme activity assays. [Link]
  • Di Marzo, V., & Maccarrone, M. (2021). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 22(11), 5947. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Aminoethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Aminoethyl)tetrahydropyran. This guide is designed for researchers, chemists, and drug development professionals who utilize this valuable building block in their work.[1][2] As a key structural motif in many biologically active molecules, the efficient and high-yield synthesis of this compound is critical.[3][4] This document provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format, grounded in mechanistic principles and field-proven experience.

Section 1: Troubleshooting the Conversion of 4-(2-Hydroxyethyl)tetrahydropyran to Amine Derivatives

The most common and versatile precursor for this compound is its corresponding alcohol, 4-(2-hydroxyethyl)tetrahydropyran. This intermediate can be synthesized by the reduction of commercially available tetrahydropyran-4-carboxylic acid or its esters.[5] The subsequent conversion of the primary alcohol to the primary amine is a critical transformation fraught with potential pitfalls. This section addresses the most common challenges encountered during this step.

FAQ 1.1: My Mitsunobu reaction is failing or giving low yields. What are the primary causes?

Answer: The Mitsunobu reaction, while powerful for converting primary alcohols to amines (typically via an azide or phthalimide intermediate), is highly sensitive to reaction parameters.[6][7] Low yields are a frequent issue, often stemming from a few key areas.

Causality: The reaction proceeds through a complex series of equilibria involving the formation of a betaine from triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD), which then activates the alcohol.[8] This oxyphosphonium salt is subsequently displaced by a nucleophile.[9] Any disruption in this catalytic cycle can halt the reaction or promote side pathways.

Troubleshooting Decision Workflow:

start Low Yield in Mitsunobu Reaction q1 Are reagents (PPh₃, DEAD/DIAD, Solvent) dry and pure? start->q1 q2 What is the pKa of your nitrogen nucleophile? q1->q2 Yes a1 Solution: Use freshly distilled/dried solvent (THF). Use freshly opened or purified DEAD/DIAD. Recrystallize PPh₃. q1->a1 No q3 What was the order of reagent addition? q2->q3 pKa < 11 (e.g., Phthalimide, HN₃) a2 Problem: Nucleophile is not acidic enough to protonate the betaine intermediate, leading to side reactions. Solution: Use an acidic N-nucleophile like phthalimide or hydrazoic acid, followed by a deprotection step. q2->a2 pKa > 11 (e.g., a primary amine) q4 Is steric hindrance a potential issue? q3->q4 Alcohol, Nucleophile, then premixed PPh₃/DEAD a3 Problem: Adding alcohol to the pre-formed betaine is critical. Adding reagents in the wrong order can lead to byproduct formation. Solution: Add DEAD slowly to a solution of the alcohol, nucleophile, and PPh₃ in THF at 0 °C. q3->a3 Other a4 Solution: Re-evaluate reagent purity and reaction setup. Consider a different synthetic route (e.g., Tosylation/Amination). q4->a4 No

Caption: Troubleshooting workflow for a low-yielding Mitsunobu reaction.

Key Considerations:

  • Reagent Quality: Azodicarboxylates (DEAD, DIAD) can degrade upon storage. Triphenylphosphine can oxidize to triphenylphosphine oxide (TPPO). Use freshly purified reagents for best results.

  • Solvent: Anhydrous THF is the standard solvent. Water will consume the activated intermediates.

  • Nucleophile Acidity: The nucleophile must have a pKa of approximately 11 or lower to effectively protonate the betaine intermediate.[9] For amine synthesis, this necessitates using nucleophiles like phthalimide (pKa ~8.3) or hydrazoic acid (HN₃, pKa ~4.6), which require a subsequent deprotection/reduction step.[8]

  • Order of Addition: The standard and generally most reliable method is to add the azodicarboxylate slowly to a cooled (0 °C) solution of the alcohol, the nucleophile, and triphenylphosphine.[7]

FAQ 1.2: How can I effectively remove triphenylphosphine oxide (TPPO) and reduced azodicarboxylate byproducts?

Answer: This is arguably the most common frustration with the Mitsunobu reaction. Both TPPO and the hydrazine byproduct (e.g., diethyl hydrazinedicarboxylate) can be difficult to separate from the desired product due to their polarity and solubility.

MethodPrincipleProtocol SummaryAdvantagesDisadvantages
Crystallization TPPO is often highly crystalline.After aqueous workup, concentrate the crude material. Add a nonpolar solvent (e.g., hexanes, diethyl ether) to precipitate the TPPO.Simple, can remove bulk of TPPO.May not be effective for all products; product may co-precipitate.
Acid Wash (for basic products) The amine product is basic and can be protonated and extracted into an aqueous acid layer, leaving neutral byproducts in the organic layer.Dissolve crude mixture in EtOAc or CH₂Cl₂. Extract with 1M HCl (aq). Basify the aqueous layer with NaOH and re-extract the product.Highly effective for isolating amines.Requires an acid-stable product.
Chromatography Difference in polarity.Standard silica gel chromatography. TPPO is moderately polar. The reduced azodicarboxylate is also polar.Can provide very pure material.Can be tedious; TPPO may streak on the column.
Alternative Reagents Use phosphines or azodicarboxylates designed for easy removal.For example, using polymer-bound PPh₃ allows for simple filtration. Using fluorous phosphines allows for fluorous phase extraction.Simplifies workup significantly.Reagents are significantly more expensive.
FAQ 1.3: I'm attempting a two-step approach via a tosylate/mesylate intermediate. What are the major pitfalls?

Answer: Converting the alcohol to a tosylate (Ts) or mesylate (Ms) followed by nucleophilic substitution with an amine source (e.g., sodium azide then reduction, or ammonia) is a classic and robust alternative. However, yield can be lost to a key side reaction: elimination.

The E2 Elimination Problem: The tosylate/mesylate is a bulky leaving group. When a strong, sterically hindered base is used, or when a nucleophile also has significant basicity, an E2 elimination can compete with the desired SN2 substitution, leading to the formation of 4-vinyltetrahydropyran.

Mitigation Strategies:

  • Choice of Nucleophile: Sodium azide (NaN₃) is an excellent nucleophile with low basicity. This strongly favors the SN2 pathway. The resulting azide is then cleanly reduced to the primary amine using reagents like H₂/Pd-C, or LiAlH₄.

  • Reaction Conditions: When using ammonia as the nucleophile, use a high concentration in a polar aprotic solvent (like THF or DMSO) and keep the temperature as low as feasible to favor the SN2 reaction, which has a lower activation energy than the E2 pathway. Using a large excess of ammonia can also help push the equilibrium towards the substitution product.

Synthetic Pathway Comparison:

G cluster_0 Route A: Mitsunobu Pathway cluster_1 Route B: Mesylation/Azide Pathway A1 4-(2-Hydroxyethyl)THP A2 Phthalimide Intermediate A1->A2 PPh₃, DIAD, Phthalimide [1, 2] A3 4-(2-Aminoethyl)THP A2->A3 Hydrazine (N₂H₄) B1 4-(2-Hydroxyethyl)THP B2 Mesylate Intermediate B1->B2 MsCl, Et₃N B3 Azide Intermediate B2->B3 NaN₃, DMF B4 4-(2-Aminoethyl)THP B3->B4 H₂, Pd/C

Caption: Common synthetic routes from the precursor alcohol.

Section 2: Reductive Amination Pathway

An alternative strategy involves the synthesis of tetrahydropyran-4-acetaldehyde, followed by reductive amination. This is a highly reliable and scalable method, prevalent in the pharmaceutical industry.[10]

FAQ 2.1: What are the best conditions for the reductive amination of tetrahydropyran-4-acetaldehyde?

Answer: Reductive amination involves the formation of an imine or enamine intermediate from the aldehyde and an amine source (like ammonia or ammonium chloride), which is then reduced in situ to the desired amine. The key is choosing a reducing agent that is selective for the iminium ion over the starting aldehyde.[11]

Comparison of Common Reducing Agents:

Reducing AgentTypical ConditionsMechanism/NotesProsCons
Sodium Cyanoborohydride (NaBH₃CN) NH₄OAc, MeOH, pH 6-7A mild reducing agent, selective for the protonated imine over the carbonyl.[11]High selectivity, tolerant of many functional groups.Toxicity of cyanide byproducts.
Sodium Triacetoxyborohydride (STAB) NH₄OAc or NH₃/MeOH, CH₂Cl₂A similarly mild and selective reagent, often preferred over NaBH₃CN to avoid cyanide.Non-toxic byproducts, highly effective, commercially available.Can be moisture-sensitive.
Catalytic Hydrogenation H₂, Pd/C, NH₃/EtOHThe aldehyde and ammonia form the imine, which is then hydrogenated."Green" method, no hydride reagents, scalable.Requires specialized hydrogenation equipment; catalyst can sometimes be pyrophoric.

Expert Recommendation: For general laboratory scale, sodium triacetoxyborohydride (STAB) is the reagent of choice. It combines high efficiency and selectivity with operational simplicity and lower toxicity compared to cyanoborohydride.

FAQ 2.2: I am observing significant amounts of 4-(2-hydroxyethyl)tetrahydropyran in my reductive amination. What is causing this?

Answer: The formation of the corresponding alcohol is a clear indication that your reducing agent is reducing the starting aldehyde before it can effectively form the imine intermediate with the amine source.

Primary Causes and Solutions:

  • Non-selective Reducing Agent: If you are using a strong reducing agent like sodium borohydride (NaBH₄), it will rapidly reduce the aldehyde. Solution: Switch to a more selective reagent like NaBH₃CN or STAB.[11]

  • Incorrect pH: Imine formation is typically fastest under weakly acidic conditions (pH ~5-7). If the reaction is too acidic, the amine nucleophile is fully protonated and non-nucleophilic. If it's too basic, the carbonyl is not sufficiently activated and imine formation is slow. Solution: Buffer the reaction. Using ammonium acetate (NH₄OAc) as the ammonia source provides its own buffer system.

  • Slow Imine Formation: If the imine forms slowly, the competing aldehyde reduction can become significant even with a selective reducing agent. Solution: Consider adding a dehydrating agent, like molecular sieves, to drive the imine-forming equilibrium forward.

Appendix A: Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis via Mesylation and Azide Displacement

Step A: Synthesis of 2-(tetrahydropyran-4-yl)ethyl methanesulfonate

  • Dissolve 4-(2-hydroxyethyl)tetrahydropyran (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq) dropwise.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Ensure the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 2 hours. Monitor by TLC until the starting alcohol is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.

Step B: Synthesis of 4-(2-azidoethyl)tetrahydropyran and subsequent reduction

  • Dissolve the crude mesylate (1.0 eq) in dimethylformamide (DMF, ~0.3 M).

  • Add sodium azide (NaN₃, 3.0 eq).

  • Heat the mixture to 80 °C and stir for 12-16 hours.

  • Cool to room temperature, dilute with water, and extract with diethyl ether (3x).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate carefully.

  • Reduction: Dissolve the crude azide in methanol (~0.2 M). Add 10% Palladium on Carbon (Pd/C, ~10 mol% Pd).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 6-12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound. Purify by distillation or chromatography as needed.

References

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
  • Butt, A. & Zhang, W. (2015). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Williams, G. D., Pike, R. A., Wade, C. E., & Wills, M. (2003).
  • Askin, D., Wallace, M. A., Vacca, J. P., Reamer, R. A., Volante, R. P., & Shinkai, I. (1992). Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. The Journal of Organic Chemistry. [Link]
  • Dembinski, R. (2009).
  • Díez-Poza, C., Val, P., López, E., & Barbero, A. (2020).
  • Asymmetric. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • Google Patents. (n.d.). DE4141222A1 - PROCESS FOR PREPARING 4-HYDROXYMETHYL-TETRAHYDROPYRANANE.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]
  • Sorokina, O. A., & Galkin, K. I. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]
  • O'Brien, P., & Childs, A. C. (2009). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry. [Link]
  • Gomm, A., O'Reilly, E., & Alexandre, F. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers. [Link]
  • Clarke, P. A., & Nag, S. (2022). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans.
  • ResearchGate. (n.d.).
  • Lee, H. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
  • ResearchGate. (n.d.).
  • Kamal, A., Reddy, K. L., Devaiah, V., & Shankaraiah, N. (2000). Facile and efficient one-pot synthesis of 4beta-arylaminopodophyllotoxins: synthesis of DNA topoisomerase II inhibitors (NPF and W-68). PubMed. [Link]
  • Rychnovsky, S. D. (2011).
  • MDPI. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]
  • ResearchGate. (n.d.). Synthesis of tetrahydropyran derivatives | Download Scientific Diagram. [Link]
  • Google Patents. (n.d.). JP4569187B2 - Process for producing 4-cyanotetrahydropyran.
  • ResearchGate. (n.d.). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)
  • ResearchGate. (2024). (PDF) Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)
  • Leah4sci. (2025). Synthesis & Multi-Step Reactions Finals Practice [LIVE Recording] Organic Chemistry Review. YouTube. [Link]
  • Leah4sci. (2025). Orgo Final Synthesis & Multi-Step Reactions Practice Session [LIVE RECORDING]. YouTube. [Link]
  • Leah4sci. (2023). Multi-Step Reactions & Synthesis (Live Recording) Pre-Finals Organic Chemistry Practice Session. YouTube. [Link]

Sources

Technical Support Center: Purification of 4-(2-Aminoethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(2-Aminoethyl)tetrahydropyran. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this valuable building block from complex reaction mixtures. This guide provides in-depth, experience-based solutions to common purification problems, ensuring you can achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing this compound?

The impurity profile largely depends on the synthetic route. The most common industrial and laboratory synthesis involves the reduction of 2-(tetrahydropyran-4-yl)acetonitrile.

  • From Catalytic Hydrogenation:

    • Unreacted Starting Material: 2-(tetrahydropyran-4-yl)acetonitrile.

    • Secondary Amine: Bis(2-(tetrahydropyran-4-yl)ethyl)amine, formed from the reaction between the product and an intermediate imine.[1]

    • Catalyst Residues: Traces of palladium, nickel, or cobalt from the catalyst.[1][2][3]

  • From Lithium Aluminum Hydride (LiAlH₄) Reduction:

    • Unreacted Starting Material: 2-(tetrahydropyran-4-yl)acetonitrile.

    • Aluminum Salts: Formed during the aqueous workup of the reaction.[4][5]

    • Partially Reduced Intermediates: Though less common with a strong reductant like LiAlH₄.[6]

Q2: What is the most robust, first-pass purification strategy for this amine?

For most crude reaction mixtures, a well-executed acid-base extraction is the most effective initial purification step.[7][8][9] This technique leverages the basicity of the amine to separate it from neutral organic impurities (like the starting nitrile) and acidic byproducts. The amine is protonated with a dilute acid, making it water-soluble, while neutral impurities remain in the organic phase.[10][11] The layers are separated, the aqueous layer is then basified to regenerate the free amine, which can be extracted back into an organic solvent.[11][12]

Q3: How do I assess the purity of my final product?

A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick check for baseline impurities. Use a mobile phase like 10% Methanol in Dichloromethane (DCM) with 1% triethylamine to prevent streaking.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and purity assessment. Look for the absence of nitrile peaks (~2.5 ppm for the -CH₂-CN in the starting material) or signals corresponding to other byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting volatile impurities and confirming the molecular weight of the product.

  • Boiling Point Measurement: The purified product should have a consistent boiling point.[13][14]

Property Expected Value
Boiling Point 88-89 °C at 13 mmHg[13][14]
Density ~0.931 g/cm³[13]
Appearance Clear, colorless liquid[14]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification workflow.

Problem 1: I'm getting a persistent emulsion during the acid-base extraction.
  • Probable Cause: Emulsions form when the organic and aqueous layers have similar densities or when surfactants or finely divided solids are present. This is common during the basification and re-extraction step.

  • Solution:

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion.

    • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Filtration: If the emulsion is caused by fine solid particles (e.g., aluminum salts from a LiAlH₄ quench), filter the entire biphasic mixture through a pad of Celite®.

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, the layers will separate on their own.

Problem 2: My amine is streaking badly on the TLC plate, and I can't resolve spots.
  • Probable Cause: Primary amines are basic and interact strongly with the acidic silanol groups on the surface of the silica gel plate. This strong, non-specific binding causes the characteristic "streaking" or tailing effect.[15]

  • Solution:

    • Add a Basic Modifier: Incorporate a small amount of a competing base into your eluent (mobile phase). The most common choices are:

      • Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., 90:9:1 DCM/Methanol/TEA).[16]

      • Ammonium Hydroxide: Prepare a stock solution of 10% ammonium hydroxide in methanol and use this as the polar component of your mobile phase.[17]

    • Pre-treat the Plate: You can "pre-run" the TLC plate in a solvent system containing TEA, dry the plate, and then use it for your analysis. This neutralizes the silica surface.[16]

Problem 3: My yield is very low after column chromatography.
  • Probable Cause: Similar to the cause of TLC streaking, your polar amine product may be irreversibly binding to the acidic silica gel in the column.[15] This leads to significant material loss.

  • Solution:

    • Use a Modified Eluent: Just as with TLC, add a basic modifier like triethylamine or ammonium hydroxide to your mobile phase during the column run. This is critical to prevent product loss.[15][16]

    • Use a Different Stationary Phase: If streaking and yield loss persist, switch to a more inert stationary phase.

      • Basic Alumina: Alumina is less acidic than silica and is often a better choice for purifying basic compounds.

      • Amine-Functionalized Silica: This specialized stationary phase is designed to minimize interactions with basic analytes.[15]

    • Dry Loading: If your crude product is not highly soluble in the initial, non-polar eluent, consider dry loading. Dissolve your sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[18] This ensures a narrow starting band and better separation.

Problem 4: My final product is pure by NMR, but it has a slight color.
  • Probable Cause: Amines are susceptible to air oxidation, which can form minute quantities of colored impurities over time. The product may also have trace residual metal from a hydrogenation catalyst.

  • Solution:

    • Activated Carbon Treatment: Dissolve the amine in a suitable solvent (e.g., diethyl ether or DCM), add a small amount of activated carbon (charcoal), stir for 15-30 minutes, and then filter through Celite®. The carbon will adsorb many colored impurities.

    • Short-Path Distillation: For the highest purity, a final vacuum distillation is recommended. This will separate the colorless amine from non-volatile colored impurities and catalyst residues.[13]

Diagrams & Workflows

General Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound after the initial reaction workup.

crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction tlc_check Purity Check (TLC) extraction->tlc_check pure Pure Product (>98%) tlc_check->pure Single Spot distill Vacuum Distillation tlc_check->distill Baseline Impurities or Color chromatography Column Chromatography tlc_check->chromatography Multiple Spots (Close Rf) distill->pure chromatography->pure

Caption: Decision tree for purification strategy.

Troubleshooting Amine Chromatography

This diagram outlines the logical steps to resolve common issues during column chromatography of amines.

start Problem: Poor Separation or Low Yield in Column check_tlc Does TLC show streaking? start->check_tlc add_base Add 1-2% Triethylamine or NH4OH to eluent check_tlc->add_base Yes reassess Re-evaluate Separation check_tlc->reassess No add_base->reassess change_sp Switch to Alumina or Amine-Functionalized Silica reassess->change_sp Still Poor

Caption: Troubleshooting logic for amine column chromatography.

Detailed Protocols

Protocol 1: High-Recovery Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 10 mL). Combine the aqueous (acidic) layers. The target amine is now in the aqueous layer as the hydrochloride salt.[8][10][11] The neutral impurities (e.g., starting nitrile) remain in the organic layer, which can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add a 3 M sodium hydroxide (NaOH) solution with swirling until the pH is >11 (check with pH paper). The protonated amine will be converted back to the free base.

  • Re-extraction: Extract the now basic aqueous solution with a fresh organic solvent (e.g., DCM, 3 x 15 mL). The purified amine will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified amine.

Protocol 2: Flash Column Chromatography with a Basic Modifier
  • Select Eluent: Based on TLC analysis, choose a solvent system that gives your product an Rf of ~0.3. A common starting point is a gradient of 0% to 10% methanol in dichloromethane. Crucially, add 1% triethylamine (TEA) to this entire mobile phase. [15][16]

  • Pack Column: Pack a silica gel column using the prepared mobile phase (with TEA). Ensure the column is packed well without any air bubbles.

  • Load Sample: Dissolve the sample from the acid-base extraction in a minimal amount of the mobile phase. Alternatively, perform a dry load by adsorbing the sample onto a small amount of silica.[18] Carefully add the sample to the top of the column.

  • Elute: Run the column, collecting fractions and monitoring them by TLC (using a TLC eluent that also contains TEA).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent and TEA under reduced pressure. A final co-evaporation with a solvent like methanol can help remove residual TEA.

Safety & Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat. Many amines can cause skin irritation or burns.[19][20]

  • Ventilation: Handle amines in a well-ventilated fume hood. They can be volatile and harmful if inhaled.[19]

  • Storage: Store purified this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerate to prevent degradation and oxidation.[13][20] Always consult the Safety Data Sheet (SDS) for specific handling and storage information.[19]

References

  • Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (2025).
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. (n.d.). American Chemical Society. [Link]
  • Acid-Base Extraction | Purpose, Theory & Applic
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.).
  • Acid–base extraction. (n.d.). Wikipedia. [Link]
  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
  • Acid Base Extraction. (n.d.). Scribd. [Link]
  • Purification of primary amines using Schiff base immobilization. (2020). Chemistry Stack Exchange. [Link]
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. [Link]
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Figshare. [Link]
  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (2024). Journal of the American Chemical Society. [Link]
  • Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. (n.d.). ChemRxiv. [Link]
  • Nitrile reduction. (n.d.). Wikipedia. [Link]
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
  • Amine purific
  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit. [Link]
  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica Chemical Engineering. [Link]
  • Tetrahydropyran | CAS#:142-68-7. (n.d.). Chemsrc. [Link]
  • Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]
  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Oxford, Department of Chemistry. [Link]
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Deriv
  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • LiAlH4 Reaction and Mechanism. (n.d.). Physics Wallah. [Link]
  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. (n.d.). AdiChemistry. [Link]
  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]
  • Metal Hydrid Reduction (NaBH4 and LiAlH4). (n.d.). Pharmaguideline. [Link]

Sources

Technical Support Center: Synthesis of Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted tetrahydropyrans (THPs). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these important heterocyclic motifs. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during key synthetic transformations.

Introduction to Tetrahydropyran Synthesis

The tetrahydropyran ring is a privileged scaffold found in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2] The stereocontrolled synthesis of substituted THPs is therefore a critical endeavor in modern organic chemistry. This guide focuses on three powerful and widely used methods for constructing the THP core: the Prins cyclization, the hetero-Diels-Alder reaction, and the intramolecular Williamson ether synthesis. While effective, each of these methods is susceptible to specific side reactions that can diminish yields and complicate purification. This guide provides practical, experience-driven advice to help you anticipate, diagnose, and overcome these synthetic hurdles.

Section 1: The Prins Cyclization

The Prins cyclization is a robust acid-catalyzed reaction that forms a tetrahydropyran ring by coupling a homoallylic alcohol with an aldehyde or ketone.[3][4] The reaction proceeds through an oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene.[5][6] While powerful for creating C-C and C-O bonds with high stereoselectivity, it is not without its challenges.[3]

Troubleshooting Guide: Prins Cyclization

Q1: My Prins cyclization is resulting in low diastereoselectivity. How can I improve it?

A1: Low diastereoselectivity is a common issue and is often influenced by the choice of Lewis acid, solvent, and reaction temperature. The stereochemical outcome is generally governed by a chair-like transition state, which typically favors the formation of the cis or all-cis product.[7]

  • Underlying Cause: The energy difference between competing transition states (e.g., chair vs. boat or different chair conformations) may be small under your current reaction conditions. The nature of the Lewis acid can significantly influence the geometry of the transition state.[7]

  • Troubleshooting Steps:

    • Lewis Acid Screening: The choice of Lewis acid is critical. While common acids like SnCl₄ are used, others may offer superior stereocontrol for your specific substrate.[7] Consider screening a panel of Lewis acids such as InCl₃, TMSOTf, or various lanthanide triflates.[7][8] For instance, TMSOTf has been shown to be effective in promoting highly diastereoselective silyl-Prins cyclizations.[7]

    • Solvent Polarity: The polarity of the solvent can influence the stability of the oxocarbenium intermediate and the transition state geometry. An apolar solvent, such as toluene, has been shown to enhance 1,3-stereoinduction in certain intramolecular allylations, which proceed through a similar cationic intermediate.[9][10] A systematic screen of solvents with varying polarities (e.g., dichloromethane, toluene, acetonitrile) is recommended.

    • Temperature Optimization: Lowering the reaction temperature (e.g., from 0 °C to -78 °C) can amplify the energetic differences between diastereomeric transition states, often leading to improved selectivity.[7] It is crucial to monitor the reaction progress at lower temperatures, as the reaction rate will decrease.

Q2: I am observing significant formation of dihydropyran and other elimination byproducts. What is causing this and how can it be prevented?

A2: The formation of elimination byproducts, such as dihydropyrans, arises from the deprotonation of the oxocarbenium ion intermediate before it can be trapped by a nucleophile.[6][11]

  • Underlying Cause: This side reaction is favored under strongly acidic conditions or at higher temperatures. The stability of the resulting double bond in the dihydropyran can also be a driving force.

  • Troubleshooting Steps:

    • Milder Lewis Acids: Employing a milder Lewis acid can reduce the propensity for elimination. For example, In(OTf)₃ is a mild Lewis acid that has been used effectively in Prins cyclizations.[12]

    • Nucleophilic Quenching: The reaction can be designed to trap the oxocarbenium ion with a nucleophile. In the halo-Prins reaction, for example, Lewis acids like SnCl₄ or BBr₃ are used, where the halide acts as the nucleophile, leading to the formation of 4-halotetrahydropyrans instead of elimination products.[6]

    • Mukaiyama Aldol-Prins (MAP) Cascade: This strategy intentionally introduces a nucleophile to trap the oxocarbenium ion. By using an enol ether with a tethered nucleophile (like an allylsilane), the side reaction is suppressed.[5][12]

Workflow for Optimizing Diastereoselectivity in Prins Cyclization

G start Low Diastereoselectivity Observed lewis_acid Is the Lewis Acid Optimized? start->lewis_acid solvent Is the Solvent Optimized? lewis_acid->solvent Yes screen_la Screen Lewis Acids (e.g., InCl₃, TMSOTf, Sc(OTf)₃) lewis_acid->screen_la No temperature Is the Temperature Optimized? solvent->temperature Yes screen_solvent Screen Solvents (e.g., CH₂Cl₂, Toluene, MeCN) solvent->screen_solvent No lower_temp Lower Reaction Temperature (e.g., 0 °C to -78 °C) temperature->lower_temp No end High Diastereoselectivity Achieved temperature->end Yes screen_la->solvent screen_solvent->temperature lower_temp->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Section 2: Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction is a powerful cycloaddition for the synthesis of dihydropyran derivatives, which can then be readily converted to tetrahydropyrans.[13] This reaction involves a conjugated diene and a dienophile containing a heteroatom, typically an aldehyde or ketone.[14]

Troubleshooting Guide: Hetero-Diels-Alder Reaction

Q1: My hetero-Diels-Alder reaction is slow and gives low yields. How can I improve the reaction efficiency?

A1: Low reactivity in hetero-Diels-Alder reactions is often due to an insufficient activation of the dienophile or an unfavorable electronic match between the diene and dienophile.

  • Underlying Cause: The energy gap between the HOMO of the diene and the LUMO of the dienophile may be too large. Lewis acid catalysis is often employed to lower the LUMO of the carbonyl dienophile, thereby accelerating the reaction.

  • Troubleshooting Steps:

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst is standard practice. If you are already using one, consider screening others or increasing the catalyst loading. Chiral chromium(III) salen complexes, for example, have been shown to be highly effective.[15]

    • High-Pressure Conditions: Applying high pressure can accelerate the reaction by favoring the more compact transition state of the cycloaddition.

    • Diene and Dienophile Choice: Ensure your diene is sufficiently electron-rich (e.g., Danishefsky's diene) and your dienophile is electron-poor. If possible, modify the substrates to enhance this electronic relationship.

Q2: I am observing the formation of regioisomeric or stereoisomeric byproducts. How can I control the selectivity?

A2: The formation of multiple isomers can be a significant challenge. Selectivity is influenced by steric and electronic factors in the transition state.

  • Underlying Cause: For stereoselectivity, the endo and exo transition states may have similar energies. For regioselectivity, the electronic directing effects of the substituents on the diene and dienophile may not be strong enough to favor a single regioisomer.

  • Troubleshooting Steps:

    • Chiral Catalysts: For asymmetric synthesis, the use of a chiral Lewis acid catalyst, such as Jacobsen's chiral chromium(III) catalysts, can provide excellent enantioselectivity and diastereoselectivity.[15]

    • Substrate Control: Introducing bulky substituents on the diene or dienophile can sterically disfavor certain transition states, thereby improving selectivity.

    • Temperature Control: As with the Prins cyclization, lowering the reaction temperature can enhance selectivity by favoring the lower energy transition state.

Key Reaction Pathway: Lewis Acid-Catalyzed Hetero-Diels-Alder

G Diene Electron-Rich Diene (e.g., Danishefsky's Diene) Transition_State [4+2] Cycloaddition Transition State Diene->Transition_State Aldehyde Aldehyde (Dienophile) Activated_Aldehyde Activated Aldehyde-LA Complex Aldehyde->Activated_Aldehyde Coordination LewisAcid Lewis Acid (LA) (e.g., Cr(III)-salen) LewisAcid->Activated_Aldehyde Activated_Aldehyde->Transition_State Dihydropyranone Dihydropyranone Adduct Transition_State->Dihydropyranone Hydrolysis Acidic Workup/ Hydrolysis Dihydropyranone->Hydrolysis Tetrahydropyranone Substituted Tetrahydropyran-4-one Hydrolysis->Tetrahydropyranone

Caption: Mechanism of a Lewis acid-catalyzed hetero-Diels-Alder reaction.

Section 3: Intramolecular Williamson Ether Synthesis

The intramolecular Williamson ether synthesis is a classic and reliable method for forming cyclic ethers, including tetrahydropyrans. It involves the reaction of a halo-alcohol, where the alkoxide, formed by deprotonation of the alcohol, acts as a nucleophile to displace a halide on the same molecule via an Sₙ2 reaction.[16][17]

Troubleshooting Guide: Intramolecular Williamson Ether Synthesis

Q1: My intramolecular Williamson ether synthesis is giving a low yield of the desired tetrahydropyran, and I am recovering starting material.

A1: Low conversion is typically due to incomplete deprotonation of the alcohol, a poor leaving group, or unfavorable reaction kinetics.

  • Underlying Cause: The base may not be strong enough to fully deprotonate the alcohol, resulting in a low concentration of the nucleophilic alkoxide. Alternatively, the leaving group may not be sufficiently reactive.

  • Troubleshooting Steps:

    • Choice of Base: Ensure a sufficiently strong, non-nucleophilic base is used. Sodium hydride (NaH) is a common and effective choice for deprotonating alcohols.[16] Potassium hydride (KH) is even more reactive.

    • Leaving Group Ability: The reaction rate follows the order I > Br > Cl >> F for halide leaving groups. If you are using a chloride, consider converting it to a bromide or iodide, or to a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups.[18]

    • Solvent and Temperature: Use a polar aprotic solvent like THF or DMF to solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity. Gently heating the reaction can also increase the rate, but be cautious of potential elimination side reactions.

Q2: I am observing the formation of an elimination product (an alkene) instead of the cyclic ether.

A2: Elimination is a common competing side reaction in Williamson ether synthesis, especially when using secondary or sterically hindered alkyl halides.[16][19]

  • Underlying Cause: The alkoxide can act as a base to abstract a proton from a carbon adjacent to the leaving group (E2 elimination), in competition with its role as a nucleophile (Sₙ2 substitution).

  • Troubleshooting Steps:

    • Substrate Design: The intramolecular Williamson ether synthesis works best when the leaving group is on a primary carbon.[16][18] If possible, design your synthetic route to place the leaving group on a primary carbon.

    • Reaction Conditions: Use a less sterically hindered base if possible, although for intramolecular reactions, the nucleophile's sterics are fixed. Lowering the reaction temperature can favor the Sₙ2 pathway over the E2 pathway, as the E2 reaction typically has a higher activation energy.

    • Baldwin's Rules: Ensure your cyclization is favored according to Baldwin's rules. For the formation of a six-membered ring, a 6-exo-tet cyclization is favored.

Issue Potential Cause Recommended Solution
Low Yield Incomplete deprotonationUse a stronger base (e.g., NaH, KH).
Poor leaving groupConvert halide to I, Br, or a sulfonate (OTs, OMs).
Elimination Product Sterically hindered halideRedesign substrate to have a primary leaving group.
High temperatureRun the reaction at a lower temperature.

Frequently Asked Questions (FAQs)

Q: How do I choose the best synthetic strategy for my target tetrahydropyran?

A: The choice of strategy depends on the desired substitution pattern and stereochemistry of your target molecule.

  • Prins Cyclization: Excellent for accessing 2,4,6-trisubstituted THPs with high cis-selectivity.[5]

  • Hetero-Diels-Alder: Ideal for synthesizing tetrahydropyran-4-ones, which are versatile intermediates.[15]

  • Intramolecular Williamson Ether Synthesis: A straightforward method when a suitable halo-alcohol precursor is readily available.

Q: What are some common methods for purifying substituted tetrahydropyrans?

A: Purification is typically achieved using standard techniques.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying THP derivatives from reaction mixtures.[7]

  • Distillation: For volatile, thermally stable THPs, distillation can be an effective purification method.

  • Recrystallization: If your THP is a solid, recrystallization can be a highly effective method for achieving high purity.

Q: Are there any general tips for handling the reagents used in these syntheses?

A: Yes, safety and proper handling are paramount.

  • Lewis Acids: Many Lewis acids (e.g., SnCl₄, TMSOTf) are highly corrosive and moisture-sensitive. They should be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and techniques.

  • Strong Bases: Metal hydrides like NaH and KH are flammable and react violently with water. They should be handled with care in a fume hood, away from sources of ignition.

  • Solvents: Anhydrous solvents are often required to prevent quenching of reagents. Ensure solvents are properly dried before use.

References

  • Marappan, A., & Hong, B. C. (2011). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 9(5), 829–873. [Link]
  • Clarke, P. A., & Santos, S. (2006). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 4(1), 1-13. [Link]
  • Clarke, P. A., & Santos, S. (2006). Strategies for the formation of tetrahydropyran rings in the synthesis of natural products. European Journal of Organic Chemistry, 2006(9), 2045-2053. [Link]
  • O'Brien, E., & O'Doherty, G. A. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry, 19(30), 6555-6566. [Link]
  • Jervis, P. J., Kariuki, B. M., & Cox, L. R. (2006). Stereoselective Synthesis of 2,4,5-trisubstituted Tetrahydropyrans Using an Intramolecular Allylation Strategy. Organic Letters, 8(20), 4649–4652. [Link]
  • Díez-Poza, C., Val, P., López, E., & Barbero, A. (2020). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. ChemistryOpen, 9(7), 751–755. [Link]
  • Yadav, J. S., & Kumar, G. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1148–1205. [Link]
  • Jervis, P. J., Kariuki, B. M., & Cox, L. R. (2006).
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Organic Chemistry Portal.[Link]
  • Hart, D. J., & Bennett, C. E. (2012). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. Israel Journal of Chemistry, 52(8-9), 711-724. [Link]
  • Wikipedia. (2023). Prins reaction. In Wikipedia. [Link]
  • Organic Chemistry Portal. (n.d.). Prins Reaction. Organic Chemistry Portal.[Link]
  • Wolfe, J. P. (2011). Prins-Type Cyclization Reactions in Natural Product Synthesis. ChemInform, 42(32). [Link]
  • Yadav, J. S., & Kumar, G. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1148-1205. [Link]
  • The Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. The Organic Chemistry Tutor.[Link]
  • Lumen Learning. (n.d.). Williamson ether synthesis. In Organic Chemistry 1: An open textbook. [Link]
  • Rychnovsky, S. D. (2008). Probing the Mechanism of Prins Cyclizations and Application to the Synthesis of 4-Hydroxytetrahydropyrans. Synlett, 2008(16), 2397-2412. [Link]
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.[Link]
  • Wikipedia. (2023). Williamson ether synthesis. In Wikipedia. [Link]
  • Barbero, A., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry, 88(11), 6776-6786. [Link]
  • Barbero, A., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry, 88(11), 6776-6786. [Link]
  • Wolfe, J. P., et al. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters, 26(3), 624-628. [Link]
  • Barbero, A., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Marine Drugs, 16(11), 421. [Link]
  • Firman, L. J. (n.d.). Exploitation of the Synthesis of Substituted Tetrahydropyrans. St.
  • Pearson. (n.d.). Design a synthesis for each of the following, using an intramolecular reaction. Pearson.[Link]
  • Selva, M., et al. (2017). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 13, 1933-1941. [Link]
  • Schaefer, B. (2015). Synthesis of tetrahydropyran derivatives.
  • ResearchGate. (n.d.). Hetero-Diels-Alder Reactions.
  • Wikipedia. (2023). Diels–Alder reaction. In Wikipedia. [Link]
  • Clarke, P. A. (2006). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. European Journal of Organic Chemistry, 2006(9), 2045-2053. [Link]
  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(1), 27-60. [Link]
  • List, B., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(23), 6076-6079. [Link]
  • Royal Society of Chemistry. (n.d.). www.rsc.org/advances. Royal Society of Chemistry.[Link]
  • Marco, J. A., et al. (2003). Highly Substituted Tetrahydropyrones From hetero-Diels-Alder Reactions of 2-alkenals With Stereochemical Induction From Chiral Dienes. The Journal of Organic Chemistry, 68(19), 7433-7439. [Link]
  • Barbero, A., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Marine Drugs, 16(11), 421. [Link]
  • GE Healthcare. (n.d.).

Sources

Technical Support Center: Optimization of Tetrahydropyran Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tetrahydropyran (THP) ring synthesis. As a core structural motif in numerous natural products and FDA-approved drugs, the efficient and stereocontrolled construction of the THP ring is a critical challenge for researchers in organic synthesis and drug development.[1] This guide, structured in a responsive question-and-answer format, provides in-depth troubleshooting advice and foundational knowledge to help you navigate the complexities of THP cyclization reactions.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter. The advice provided is grounded in mechanistic principles to help you diagnose and solve problems effectively.

Q1: My reaction yield is low, or the reaction stalls completely. What are the common causes and how can I improve the outcome?

A1: Low or no yield is a frequent issue that can often be traced back to catalyst activity, substrate reactivity, or suboptimal reaction conditions.

  • Catalyst Inactivity: The heart of many THP cyclizations is the acid catalyst. Ensure your Lewis or Brønsted acid is fresh and handled under appropriate conditions. For instance, many Lewis acids like Indium(III) chloride (InCl₃) or Tin(IV) chloride (SnCl₄) are highly sensitive to moisture and must be stored in a desiccator and handled under an inert atmosphere (e.g., argon or nitrogen).[2] If you suspect catalyst deactivation due to impurities in your starting materials or solvent, consider purifying your reagents.[2]

  • Sub-optimal Reaction Conditions: Temperature plays a critical role. For acid-catalyzed reactions like the Prins cyclization, temperatures that are too low may stall the reaction or lead to the formation of stable acetal intermediates instead of the desired THP product.[2] Conversely, excessively high temperatures can promote decomposition or lead to undesired side reactions like elimination.[2] A systematic screen of the reaction temperature is a crucial optimization step.

  • Poor Substrate Reactivity: The electronic nature of your substrate is key. Electron-withdrawing groups near the reacting centers can decrease the nucleophilicity of the hydroxyl group or destabilize the cationic intermediates required for cyclization, leading to sluggish reactions.[2] In such cases, switching to a more potent catalyst (e.g., a stronger Lewis acid like TMSOTf) or employing higher temperatures may be necessary.[3]

  • Procedural Losses: Do not underestimate mechanical loss. Ensure quantitative transfer of all reagents, especially when working on a small scale. Rinse flasks and syringes used for transfers with the reaction solvent.[4] During workup, ensure thorough extraction and rinse the drying agent adequately to recover all of your product.[4]

Q2: I am observing poor stereoselectivity in my reaction. How can I improve the diastereomeric ratio?

A2: Achieving high stereoselectivity is paramount, as the biological activity of THP-containing molecules is often dependent on their precise 3D structure. The stereochemical outcome is dictated by the reaction mechanism and the stability of the transition states.

  • Mechanism and Transition State: In the Prins cyclization, the desired all-cis stereochemistry often arises from a chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize steric strain.[2][5] The choice of catalyst and solvent can profoundly influence the stability of this transition state.

  • Catalyst Choice: The nature of the catalyst is critical. For Prins-type reactions, highly acidic but confined catalysts, such as imino-imidodiphosphate (iIDP) Brønsted acids, have been shown to provide excellent enantioselectivity by creating a chiral environment around the reaction center.[6] Screening different Lewis acids is also recommended; for example, InCl₃ has been shown to mediate highly diastereoselective cyclizations for certain substrates.[3]

  • Temperature Optimization: Lowering the reaction temperature (e.g., to -78 °C) often enhances diastereoselectivity.[3] This is because at lower temperatures, the reaction is under greater thermodynamic control, favoring the formation of the most stable diastereomeric transition state. The energy difference between competing transition states becomes more significant relative to the available thermal energy.

  • Solvent Effects: The solvent can influence the reaction's stereochemical course by stabilizing or destabilizing intermediates and transition states. Experiment with a range of solvents with varying polarities and coordinating abilities.[3] For some substrates, ethereal solvents like diethyl ether have been found to improve selectivity by minimizing the formation of side products.[3]

  • Substrate Control: The inherent geometry of the starting material, such as the cis or trans configuration of a homoallylic alcohol, can directly influence the stereochemistry of the final product.[3] Ensure the geometric purity of your starting materials if a specific diastereomer is the target.

Q3: My reaction is messy, with significant formation of side products. What are these byproducts and how can I suppress them?

A3: The formation of side products is typically due to the high reactivity of the intermediates involved, especially the oxocarbenium ion in Prins-type reactions.[3]

  • Common Side Reactions:

    • Elimination: Instead of being trapped by the hydroxyl nucleophile, the carbocation intermediate can undergo elimination (loss of a proton) to form dienes or allylic alcohols.[2] This is often favored by high temperatures and non-nucleophilic counter-ions from the acid catalyst.

    • 2-Oxonia-Cope Rearrangement: This rearrangement of the oxocarbenium ion intermediate can lead to constitutional isomers and erosion of stereochemical integrity.[2][5]

    • Polymerization: Under strongly acidic conditions, the starting alkene or the dihydropyran product can polymerize.[7]

  • Strategies for Suppression:

    • Use Milder Conditions: Employ milder catalysts or lower reaction temperatures. For example, phosphomolybdic acid in water has been used for diastereoselective synthesis at room temperature.[6]

    • Add a Trapping Agent: The Prins reaction can be modified to include an external nucleophile (a "Prins-pinacol" or "halo-Prins" reaction) that traps the oxocarbenium ion faster than side reactions can occur.

    • Control Stoichiometry and Addition Rate: Adding reagents dropwise, particularly the catalyst or aldehyde, can help maintain a low concentration of reactive intermediates and minimize side reactions.[4]

Q4: I am struggling with the regioselectivity of my cyclization (e.g., 5-exo vs. 6-endo). How can I favor the formation of the tetrahydropyran ring?

A4: The competition between 5-membered (tetrahydrofuran, THF) and 6-membered (tetrahydropyran, THP) ring formation is a classic challenge governed by kinetic and thermodynamic factors, often summarized by Baldwin's rules. While 5-exo cyclizations are generally kinetically favored, specific strategies can be employed to promote the desired 6-endo pathway for THP synthesis.[1]

  • Intramolecular Epoxide Ring Opening (IERO): When using a 4,5-epoxy alcohol as a precursor, the inherent kinetic preference for the 5-exo-tet cyclization to form a THF ring must be overcome.[1]

    • Substrate Modification: Introducing directing groups can favor THP formation. For example, sulfonyl groups can direct the intramolecular epoxide opening to form the 6-membered ring.[1]

    • Catalyst Control: The use of specific catalysts can stabilize the 6-endo transition state. For instance, cobalt complexes in the intramolecular Nicholas reaction have been shown to favor THP products.[1]

  • Intramolecular Hydroalkoxylation: This powerful method involves the addition of a hydroxyl group across a C-C multiple bond.

    • π-Activation: Transition metals like gold(I) or palladium(II) can activate an alkene, alkyne, or allene towards nucleophilic attack by the internal alcohol, providing a controlled pathway to the THP ring.[8]

    • Substrate Design: Using silicon-stabilized substrates can facilitate carbocation formation at a specific position, enhancing regioselectivity for the 6-membered ring.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing tetrahydropyran rings?

A1: A variety of robust methods exist, and the best choice depends on the desired substitution pattern and available starting materials. Key strategies include:

  • Prins Cyclization: An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, proceeding through an oxocarbenium ion intermediate. It is one of the most common methods for building substituted THPs.[5]

  • Intramolecular Hydroalkoxylation: The addition of a pendant hydroxyl group across an unsaturated bond (alkene, alkyne). This can be catalyzed by Brønsted acids or transition metals (e.g., Au, Pd).[8]

  • Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and an aldehyde (as the dienophile) to form a dihydropyran ring, which can then be reduced to the THP.[1]

  • Intramolecular Epoxide Ring Opening: Cyclization of 4,5-epoxy alcohols, where conditions are chosen to favor the 6-endo cyclization pathway.[1]

  • Ring-Closing Metathesis (RCM): Cyclization of a diene containing an ether linkage using a ruthenium catalyst.[1]

Q2: How do I choose the right catalyst (Lewis acid vs. Brønsted acid) for my reaction?

A2: The choice depends on the substrate and the desired outcome.

  • Brønsted Acids (e.g., p-TsOH, TFA, TfOH): These protonate the alkene or aldehyde, initiating cyclization.[8][9] They are effective for activated substrates.[8] Milder Brønsted acids like pyridinium p-toluenesulfonate (PPTS) can be useful for sensitive substrates to avoid degradation.[10]

  • Lewis Acids (e.g., InCl₃, SnCl₄, TMSOTf, BF₃·OEt₂): These coordinate to an oxygen atom (typically the aldehyde), activating it for nucleophilic attack. They offer a wide range of reactivity and are often used to control stereoselectivity.[3][6] For example, p-TsOH has been shown to be an efficient reagent for the intramolecular acid-mediated cyclization of silylated alkenols to yield highly substituted tetrahydropyrans.[11]

Q3: What is the role of the solvent in THP ring formation?

A3: The solvent is not merely an inert medium; it can significantly impact reaction rate, yield, and selectivity.

  • Polarity: Solvent polarity can influence the stability of charged intermediates like carbocations. More polar solvents can stabilize these intermediates, potentially accelerating the reaction.[12]

  • Coordinating Ability: Solvents can coordinate with the Lewis acid catalyst, modulating its activity. A strongly coordinating solvent may reduce the catalyst's effectiveness.

  • Ethereal Solvents: Solvents like THF or 2-MeTHF are common in organic synthesis.[13][14] They are relatively polar and can dissolve a wide range of organic compounds.[14] However, care must be taken to use anhydrous and peroxide-free solvents, as impurities can quench catalysts or cause side reactions.[4][15]

Q4: My starting material has other functional groups. What should I consider regarding protecting groups?

A4: Protecting groups are essential for masking reactive functional groups that might interfere with the THP ring formation.

  • Protecting Alcohols: If your molecule contains multiple hydroxyl groups and you only want one to participate in the cyclization, the others must be protected. Common protecting groups for alcohols include silyl ethers (e.g., TBS, TIPS) or benzyl (Bn) ethers.

  • The THP Acetal as a Protecting Group: It is important not to confuse the synthesis of a THP ring with the use of a THP acetal as a protecting group for an existing alcohol.[10] The latter involves reacting an alcohol with dihydropyran (DHP) under acidic conditions.[16][17] This protecting group is stable to bases and organometallics but is easily removed with mild acid, which is a key consideration if your THP ring synthesis is also acid-catalyzed.[16][18][19]

Comparative Data: Catalysts for Prins Cyclization

The following table summarizes various catalytic systems for the Prins cyclization, providing a comparative overview to guide your experimental design.

Catalyst SystemSubstratesSolventTemp. (°C)Yield (%)DiastereoselectivityReference
InCl₃ (10 mol%)Homoallylic alcohol + AldehydeCH₂Cl₂-20 to 25HighExcellent[6]
Phosphomolybdic acidHomoallylic alcohol + AldehydeWaterRoom TempHighAll-cis selectivity[6]
TMSOTf (1.0 equiv)E-vinylsilyl alcohol + AldehydeCH₂Cl₂-78GoodHigh[3]
p-TsOHSilylated AlkenolCH₂Cl₂40Good>95:5[9][11]
SnCl₄Homoallylic alcohol + AldehydeCH₂Cl₂-78Moderate1:1[11]

Experimental Protocol: InCl₃-Catalyzed Diastereoselective Prins Cyclization

This protocol describes a general procedure for the synthesis of polysubstituted tetrahydropyrans mediated by Indium(III) chloride.[6]

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Anhydrous Indium(III) chloride (InCl₃, 10 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen or argon. Allow the flask to cool to room temperature.

  • Reagent Addition: To the flask, add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.1 equiv). Dissolve the starting materials in anhydrous CH₂Cl₂ (to make a ~0.1 M solution).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

  • Catalyst Addition: Add InCl₃ (10 mol%) to the stirred solution in one portion.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed (or no further change is observed), quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired tetrahydropyran derivative.

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a low-yielding THP synthesis reaction.

TroubleshootingWorkflow Start Low Yield in THP Synthesis Check_Catalyst 1. Verify Catalyst Activity Start->Check_Catalyst Check_Conditions 2. Assess Reaction Conditions Check_Catalyst->Check_Conditions No Catalyst_Inactive Inactive/Deactivated? Check_Catalyst->Catalyst_Inactive Yes Check_Substrate 3. Evaluate Substrate Check_Conditions->Check_Substrate Yes Conditions_Suboptimal Temp/Time Optimal? Check_Conditions->Conditions_Suboptimal No Substrate_Unreactive Unreactive/Decomposing? Check_Substrate->Substrate_Unreactive Yes Success Improved Yield Check_Substrate->Success No, check procedure Sol_Catalyst Use fresh catalyst Handle under inert atm Purify reagents Catalyst_Inactive->Sol_Catalyst Sol_Catalyst->Success Sol_Conditions Screen temperature range Optimize reaction time Conditions_Suboptimal->Sol_Conditions Sol_Conditions->Success Sol_Substrate Use stronger catalyst Consider protecting groups Use milder conditions Substrate_Unreactive->Sol_Substrate Sol_Substrate->Success

Caption: A decision tree for troubleshooting low-yielding THP synthesis reactions.

References

  • Clarke, P. A., & Santos, S. (2006). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 4(23), 4275-4283. [Link]
  • Clarke, P. A., & Santos, S. (2006). Strategies for the formation of tetrahydropyran rings in the synthesis of natural products.
  • Clarke, P. A., & Santos, S. (2006). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. European Journal of Organic Chemistry, 2006(9), 2045-2053. [Link]
  • El-Faham, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(3), 326-335. [Link]
  • Reddy, A. C. S., & Kumar, M. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1111-1158. [Link]
  • El-Faham, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed. [Link]
  • Green, N. J., & Taylor, R. J. K. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry, 19(37), 8021-8035. [Link]
  • Ortiz, A., et al. (2018).
  • Richardson, P. (2025).
  • ResearchGate. Hydroalkoxylation‐[4+2] cycloaddition cascade for the synthesis of THP‐fused chromenes.
  • Organic Chemistry Portal. Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
  • RSC Advances. (Date unavailable). A short review on the tetrahydropyranyl ether (THPE) protection of alcohols. RSC Advances. [Link]
  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038-6039. [Link]
  • Sytniczuk, A., et al. (2020). 4-Methyltetrahydropyran as a Convenient Alternative Solvent for Olefin Metathesis Reaction. ACS Sustainable Chemistry & Engineering, 8(49), 18293-18302. [Link]
  • Abe, I., et al. (2025). Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene. PubMed Central. [Link]
  • Quora. (2021). Why is a (thf) solvent used in ring-closure reactions? Quora. [Link]
  • Tang, Y., et al. (2018).
  • Ortiz, A., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester. [Link]
  • Wikipedia. (n.d.). Tetrahydropyran. Wikipedia. [Link]
  • Gilkey, M. J., et al. (2021). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry, 23(10), 3764-3776. [Link]
  • Chem Help ASAP. (2019). Synthesis & Cleavage of THP Ethers. YouTube. [Link]
  • Brantley, J. N., et al. (2013). Analysis of Solvent Polarity Effects on the Mechanochemistry of Spiropyran Ring Opening. Journal of the American Chemical Society, 135(47), 17805-17813. [Link]
  • U.S. Patent No. 0041790. (1981). Purification of tetrahydrofuran.
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Note: A direct link to the full text is not available, but the book is a standard reference in organic chemistry).
  • IRIS-AperTO - UniTo. (n.d.). A Mild, Efficient and Sustainable Tetrahydropyranylation of Alcohols Promoted by Acidic Natural Deep Eutectic Solvents. IRIS-AperTO. [Link]
  • Ciriminna, R., et al. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PubMed Central. [Link]
  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Tetrahydropyran (THP). UCLA. [Link]
  • DR-NTU. (n.d.). Development of new methods in tetrahydropyran ring synthesis. DR-NTU. [Link]
  • Brutiu, B. R., et al. (2019). Tetrahydropyran synthesis mediated by catalytic triflic acid and hexafluoroisopropanol.
  • Organic Syntheses. (n.d.). Purification of Tetrahydrofuran. Organic Syntheses. [Link]
  • LookChem. (n.d.). Purification of Tetrahydrofuran. Chempedia. [Link]
  • U.S. Patent No. 4233228A. (1980). Purification of tetrahydrofuran.

Sources

Technical Support Center: Strategies for Overcoming Low Reactivity of 4-Substituted Tetrahydropyran Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges in heterocycle chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the synthesis of 4-substituted tetrahydropyrans (THPs). The THP scaffold is a privileged motif in numerous natural products and pharmaceuticals, yet its synthesis can be hampered by the low reactivity of its precursors, particularly when substitution at the C4 position is present.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and solve common issues, explaining the causal relationships behind experimental choices to empower you to optimize your synthetic strategy.

Section 1: Troubleshooting Guide for Low-Yield THP Syntheses

This section addresses the most common and frustrating issue in THP synthesis: low to non-existent product yield. The questions are structured to guide you through a logical diagnostic process.

Q1: My reaction is producing very low yields of the desired 4-substituted THP, or failing entirely. What are the most likely causes and how can I begin troubleshooting?

A1: Low or no yield in THP synthesis, especially with a C4 substituent, typically originates from one of three areas: (1) Intrinsic Substrate Reactivity , (2) Catalyst Inefficiency , or (3) Suboptimal Reaction Conditions .

The C4 substituent dramatically influences the reactivity of the precursor through two primary mechanisms:

  • Steric Hindrance: A bulky group at the C4 position can physically impede the necessary conformational changes for ring closure or block the approach of a catalyst.[3][4] This steric strain increases the activation energy of the cyclization step.[5]

  • Electronic Effects: Electron-withdrawing groups (EWGs) at the C4 position can destabilize the transition state, particularly the formation of a crucial oxocarbenium ion intermediate, thereby slowing the reaction.[6][7]

Initial Troubleshooting Workflow:

Before making drastic changes to your synthetic route, follow a systematic approach to pinpoint the issue. The workflow below provides a decision-making framework.

G start Low / No Yield Observed check_catalyst Step 1: Verify Catalyst Activity & Purity start->check_catalyst check_reagents Step 2: Confirm Reagent & Solvent Purity check_catalyst->check_reagents Catalyst OK optimize_conditions Step 3: Optimize Reaction Conditions (Temperature, Concentration) check_reagents->optimize_conditions Reagents OK change_catalyst Step 4: Select a More Potent Catalyst System optimize_conditions->change_catalyst Yield Still Low success Successful THP Synthesis optimize_conditions->success Yield Improves change_route Step 5: Consider an Alternative Synthetic Strategy change_catalyst->change_route No Improvement change_catalyst->success Yield Improves change_route->success New Route Successful

Caption: Troubleshooting workflow for low-yield THP synthesis.

Q2: My standard Brønsted or Lewis acid catalyst (e.g., HCl, BF₃·OEt₂) is ineffective for my sterically hindered 4-substituted precursor. What are more powerful catalytic systems I should consider?

A2: When standard acids fail, it's necessary to move to more potent or specialized catalyst systems capable of overcoming the high activation energy barrier imposed by steric hindrance. The choice of catalyst is critical and should be guided by the substrate's tolerance to acidic conditions.

Catalyst Escalation Strategy:

  • Stronger, Moisture-Tolerant Lewis Acids: Catalysts like Indium(III) chloride (InCl₃) or Lanthanide triflates (e.g., Sc(OTf)₃, In(OTf)₃) are excellent starting points.[8][9] They are powerful Lewis acids that can effectively promote oxocarbenium ion formation even with sluggish substrates and often tolerate trace amounts of water.[9]

  • Brønsted Acids for Specific Cyclizations: For intramolecular hydroalkoxylation of silylated alkenols, p-Toluenesulfonic acid (p-TsOH) has proven highly effective, yielding polysubstituted THPs with excellent diastereoselectivity where other acids fail.[10]

  • Organocatalysis for Acid-Sensitive Substrates: If your precursor contains acid-labile functional groups, traditional methods may cause decomposition. An N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea catalyst offers a mild, acid-free alternative for tetrahydropyranylation, even with sterically demanding alcohols.[11] This catalyst operates by stabilizing the developing oxyanion via hydrogen bonding, enhancing reactivity without harsh conditions.[11]

  • Transition Metal Catalysis: For unactivated olefins, transition metal catalysts offer unique reaction pathways. Platinum, cobalt, and palladium complexes can facilitate intramolecular hydroalkoxylation under mild conditions, tolerating a wide range of functional groups.[9]

The diagram below illustrates the general mechanism of acid-catalyzed cyclization, the step often hindered by C4 substitution.

G sub Precursor (e.g., Homoallylic Alcohol) int Oxocarbenium Ion Intermediate sub->int Activation cat H⁺ / Lewis Acid (Catalyst) cat->sub product 4-Substituted Tetrahydropyran int->product Intramolecular Nucleophilic Attack (Rate-Limiting Step)

Sources

Stability issues of 4-(2-Aminoethyl)tetrahydropyran under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Aminoethyl)tetrahydropyran. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. Our goal is to equip you with the knowledge to anticipate potential challenges, interpret unexpected results, and ensure the integrity of your research.

Introduction to the Stability Profile of this compound

This compound is a valuable building block in pharmaceutical and chemical synthesis, prized for its unique structural features that combine a stable cyclic ether with a reactive primary amine.[1][2] While the tetrahydropyran (THP) ring is generally stable, its ether linkage is susceptible to cleavage under acidic conditions.[3][4][5] This guide will delve into the specifics of this instability, the underlying chemical mechanisms, and practical solutions for its mitigation.

The primary cause for concern when working with this compound in acidic media is the acid-catalyzed hydrolysis of the tetrahydropyran ring. This reaction proceeds via protonation of the ether oxygen, followed by ring opening to form a resonance-stabilized carbocation.[3][6] This carbocation is then quenched by a nucleophile, typically water, leading to the formation of 5-hydroxypentanal, which can exist in equilibrium with its cyclic hemiacetal form.[4][7] The presence of the aminoethyl group introduces a basic center that will be protonated in acidic solutions, a factor that can influence the overall stability and reactivity of the molecule.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected peaks in my HPLC analysis after working up my reaction containing this compound with an acidic quench. What could these be?

A1: The appearance of new peaks is likely due to the degradation of the tetrahydropyran ring under acidic conditions. The primary degradation product you are likely observing is 5-hydroxypentanal, which can also exist in equilibrium with its cyclic hemiacetal, 2-hydroxytetrahydropyran.[3][7] Depending on the complexity of your reaction mixture, you may also see adducts of these degradation products with other components. It is crucial to confirm the identity of these peaks, ideally by LC-MS, to understand the extent of degradation.[8][9]

Q2: At what pH range does the degradation of this compound become significant?

A2: While specific kinetic data for this compound is not extensively published, the cleavage of tetrahydropyranyl (THP) ethers, in general, is known to occur under mildly to strongly acidic conditions. Significant degradation can be expected at a pH below 4.[10] The rate of hydrolysis is dependent on the specific acid used, its concentration, temperature, and the solvent system. We recommend performing a preliminary stability study under your specific experimental conditions to determine the degradation profile.

Q3: Can I use this compound as a starting material in a reaction that requires a strong acid catalyst?

A3: Caution is highly advised. The use of strong acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or hydrobromic acid (HBr) will likely lead to significant, if not complete, cleavage of the tetrahydropyran ring.[11][12] If acidic conditions are unavoidable, consider using milder acids such as acetic acid or pyridinium p-toluenesulfonate (PPTS) and maintaining the lowest possible temperature to minimize degradation.[4] A slow addition of the acid at low temperatures may also help to control the reaction.

Q4: How does the aminoethyl group affect the stability of the tetrahydropyran ring in acid?

A4: The primary amine on the ethyl side chain has a pKa of approximately 10.34.[13] In acidic conditions (pH < 9), this amine will be protonated to form an ammonium salt. This protonation will not directly participate in the ring-opening mechanism of the ether. However, the presence of a positive charge on the molecule could have a modest electronic effect on the ether oxygen, potentially influencing the rate of protonation and subsequent cleavage. The primary concern remains the direct acid-catalyzed hydrolysis of the THP ether.

Q5: Are there any recommended storage conditions to ensure the long-term stability of this compound?

A5: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dark, and dry place, preferably refrigerated at 2-8°C.[13] It is important to protect it from atmospheric moisture and acidic vapors to prevent slow degradation over time. Storing it as its hydrochloride salt may offer improved stability against atmospheric carbon dioxide.[14]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues with this compound in acidic environments.

Observed Problem Potential Cause Recommended Solution(s)
Low yield of desired product; presence of unknown impurities. Acid-catalyzed degradation of the tetrahydropyran ring during reaction or workup.1. Avoid acidic conditions: If possible, modify your synthetic route to use neutral or basic conditions. 2. Use milder acids: Replace strong acids with weaker alternatives like acetic acid, pyridinium p-toluenesulfonate (PPTS), or silica-supported perchloric acid.[10] 3. Optimize reaction conditions: Perform the reaction at the lowest possible temperature and for the shortest duration necessary. 4. Modify workup: Use a basic quench (e.g., saturated sodium bicarbonate solution) instead of an acidic one. Ensure the aqueous layer is basic (pH > 8) before extraction.
Inconsistent reaction outcomes. Variable levels of degradation due to inconsistent acid concentration, temperature, or reaction time.1. Standardize procedures: Ensure precise control over the amount of acid added, reaction temperature, and timing. 2. Monitor the reaction: Use TLC or LC-MS to monitor the consumption of the starting material and the formation of both the desired product and degradation byproducts.[8] 3. Perform a stability study: Assess the stability of this compound under your specific reaction conditions (without other reactants) to quantify the extent of degradation.
Difficulty in purifying the desired product from impurities. Co-elution of the desired product with polar degradation products like 5-hydroxypentanal.1. Optimize chromatography: Experiment with different solvent systems and gradients in your column chromatography. A more polar eluent may be required to separate the degradation products.[15] 2. Consider derivatization: If purification is particularly challenging, consider a temporary derivatization of the amine or the degradation products to alter their chromatographic behavior. 3. Alternative purification: Explore other purification techniques such as preparative HPLC or crystallization if applicable.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound under Acidic Conditions

This protocol provides a general framework for evaluating the stability of this compound at a specific pH.

Materials:

  • This compound

  • Buffer solution of the desired pH (e.g., acetate buffer for pH 4-5, phosphate buffer for pH 6-7)

  • Internal standard (a stable compound that does not react under the experimental conditions)

  • HPLC system with a suitable column (e.g., C18)

  • LC-MS system for peak identification

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a stock solution of the internal standard.

  • In a series of vials, add a known volume of the buffer solution.

  • Spike a known amount of the this compound stock solution and the internal standard stock solution into each vial to achieve the desired final concentration.

  • Incubate the vials at a controlled temperature (e.g., room temperature or the intended reaction temperature).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quench the reaction by adding a base (e.g., a small amount of concentrated ammonium hydroxide) to raise the pH above 8.

  • Analyze the samples by HPLC, monitoring the peak area of this compound relative to the internal standard.

  • Analyze a representative sample by LC-MS to identify any degradation products.

Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation rate at the tested pH and temperature.

Protocol 2: General Procedure for a Reaction with an Acid-Sensitive Substrate

This protocol outlines a general approach for conducting a reaction where the stability of this compound is a concern.

Procedure:

  • Dissolve the other reactants in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to a low temperature (e.g., 0°C or -78°C).

  • Slowly add a solution of this compound in the same solvent to the cooled reaction mixture.

  • If an acid catalyst is required, add it dropwise as a dilute solution at the low temperature.

  • Monitor the reaction progress closely by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a cold, saturated solution of a weak base (e.g., sodium bicarbonate).

  • Allow the mixture to warm to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer (e.g., with anhydrous sodium sulfate), and concentrate under reduced pressure.

  • Purify the product using column chromatography, being mindful of the potential for on-column degradation if using silica gel (which can be slightly acidic). Consider using neutral alumina or deactivating the silica gel with triethylamine.

Visualizing the Degradation Pathway

The following diagram illustrates the acid-catalyzed hydrolysis of the tetrahydropyran ring, the primary stability concern for this compound.

G cluster_0 Acid-Catalyzed Hydrolysis of this compound A This compound B Protonated Ether A->B + H⁺ C Resonance-Stabilized Carbocation B->C Ring Opening D 5-Hydroxypentanal C->D + H₂O - H⁺ E 2-Hydroxytetrahydropyran (Cyclic Hemiacetal) D->E Equilibrium

Caption: Acid-catalyzed degradation pathway of the tetrahydropyran ring.

References

  • Wikipedia. (2023, December 1). Tetrahydropyran.
  • Chemistry Stack Exchange. (2020, August 17). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?
  • Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers.
  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]
  • Fife, T. H., & Brod, L. H. (1968). General acid catalysis and the pH-independent hydrolysis of 2-(p-nitrophenoxy)tetrahydropyran. Journal of the American Chemical Society, 90(20), 5514–5518. [Link]
  • Wikipedia. (2023, July 29). Ether cleavage.
  • El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 264-277. [Link]
  • Chem Help ASAP. (2018, December 31). ether cleavage with strong acids [Video]. YouTube. [Link]
  • Organic Chemistry Tutor. (n.d.). Cleavage of Ethers with Acids.
  • National Center for Biotechnology Information. (n.d.). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage.
  • Kakiuchi, K., et al. (2018). Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. Chemistry – An Asian Journal, 13(17), 2418-2421. [Link]
  • ResearchGate. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • ResearchGate. (2025). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • iChemical. (n.d.). 4-(2-Aminoethyl)tetrahydro-2H-pyran.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Royal Society of Chemistry. (n.d.). Advances.
  • ResearchGate. (2025). Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis.
  • National Center for Biotechnology Information. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals.
  • PubMed. (2018). Analysis of the Precursors, Simulants and Degradation Products of Chemical Warfare Agents.
  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts.
  • ResearchGate. (2025). Degradation Pathways of a Corticotropin-Releasing Factor Antagonist in Solution and Solid States.
  • PubMed. (1993). Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide.

Sources

Technical Support Center: Prins Cyclization for Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Prins cyclization, a powerful and versatile reaction for the stereoselective synthesis of tetrahydropyran (THP) rings. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize their synthetic strategies. The content is structured in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Product Conversion

Q1: My Prins cyclization is resulting in very low yield or recovery of starting materials. What are the likely causes and how can I improve the conversion?

A1: Low conversion in a Prins cyclization typically points to issues with the activation of the aldehyde, the stability of the key oxocarbenium ion intermediate, or suboptimal reaction conditions. The reaction is initiated by an acid-catalyzed activation of the aldehyde, which is then attacked by the homoallylic alcohol to form the critical oxocarbenium ion that undergoes cyclization.[1][2][3][4]

Troubleshooting Steps:

  • Catalyst Choice and Activity: The choice and concentration of the acid catalyst are paramount.[1] If you are observing low conversion, your catalyst may be too weak or used in insufficient amounts.

    • Lewis Acids: For neutral or electron-rich aldehydes, common Lewis acids like FeCl₃, SnCl₄, In(OTf)₃, or BiCl₃ are effective.[2][5] For sterically hindered or less reactive aldehydes, stronger Lewis acids such as TMSOTf or a Rhenium(VII) complex may be necessary.[6]

    • Brønsted Acids: Strong Brønsted acids like trifluoroacetic acid (TFA) or highly acidic confined imino-imidodiphosphate (iIDP) catalysts can be very effective, particularly for challenging substrates.[5][7][8][9] Heterogeneous catalysts like Amberlyst-15 can also be employed for simplified workup.[2][5][10]

  • Reaction Temperature: The Prins cyclization can be sensitive to temperature.

    • Low temperatures (e.g., -78 °C to 0 °C) are often used to control selectivity and minimize side reactions. However, if conversion is low, a gradual increase in temperature may be required to overcome the activation energy barrier.[11] Be cautious, as higher temperatures can also promote side reactions.[11]

  • Solvent Selection: The polarity of the solvent can influence the stability of the charged intermediates.

    • Non-polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are commonly used. For certain catalyst systems, more polar solvents might be beneficial, but this needs to be evaluated on a case-by-case basis. Some modern protocols even utilize water as a solvent with specific catalysts like phosphomolybdic acid.[7][12]

  • Substrate Reactivity:

    • Aldehyde: Sterically hindered aldehydes are notoriously less reactive due to the difficulty of the catalyst and nucleophile approaching the carbonyl carbon.[6] If you are using a bulky aldehyde, consider switching to a more potent catalyst system or increasing the reaction temperature.[6]

    • Homoallylic Alcohol: The nucleophilicity of the alkene in the homoallylic alcohol is also a factor. More electron-rich alkenes will generally react faster.

Workflow for Troubleshooting Low Conversion:

G start Low Conversion Observed catalyst Evaluate Catalyst - Increase concentration - Switch to stronger acid (e.g., TMSOTf) start->catalyst temp Adjust Temperature - Gradually increase from low temp. - Monitor for side products catalyst->temp If no improvement outcome Improved Conversion catalyst->outcome Success solvent Change Solvent - Test DCM, DCE, or others - Consider aqueous system if compatible temp->solvent If no improvement temp->outcome Success substrate Assess Substrate - Is aldehyde hindered? - Is alkene electron-rich? solvent->substrate If no improvement solvent->outcome Success

Caption: Troubleshooting workflow for low-yield Prins cyclization.

Issue 2: Poor Diastereoselectivity

Q2: My reaction produces a mixture of diastereomers. How can I improve the stereoselectivity for the desired cis-2,6-disubstituted tetrahydropyran?

A2: The stereochemical outcome of the Prins cyclization is generally governed by the formation of a thermodynamically favored chair-like transition state where bulky substituents occupy equatorial positions to minimize steric strain.[2][3] The exclusive cis-stereoselectivity often observed is a result of this conformational preference.[2] Deviations from this suggest that other transition states may be accessible or competing reaction pathways are at play.

Factors Influencing Diastereoselectivity:

  • Transition State Conformation: The formation of the desired cis-2,6-disubstituted product proceeds through a chair-like transition state where both substituents are in equatorial positions.[2]

  • Catalyst and Counter-ion: The nature of the Lewis acid and its counter-ion can influence the transition state geometry and the subsequent nucleophilic trapping step.[1] For instance, a small, tightly associated counter-ion might favor axial attack, leading to the trans product, while a larger, less nucleophilic counter-ion in a solvent-separated ion pair can favor equatorial attack.[1][2]

  • Substrate Control: The inherent stereochemistry of the homoallylic alcohol plays a crucial role in chirality transfer.[1] The geometry of the double bond in the homoallylic alcohol can also influence the facial selectivity of the cyclization.

Strategies for Enhancing Diastereoselectivity:

  • Optimize Catalyst:

    • Bulky or confined acid catalysts, such as certain chiral imidodiphosphoric acids, can create a more sterically demanding environment, forcing the reaction through a specific transition state and enhancing diastereoselectivity.[8][9]

    • Experiment with different Lewis acids (e.g., InBr₃ has been shown to be effective in overcoming epimerization issues).[3]

  • Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the lowest energy transition state.

  • Silyl-Prins Cyclization: Employing an allylsilane as the nucleophile (silyl-Prins) can lead to high diastereoselectivity. The reaction proceeds through a chair-like transition state, and the subsequent desilylation step is typically stereospecific.[2][13]

Table 1: Catalyst and Condition Effects on Selectivity

Catalyst SystemTypical ConditionsExpected Selectivity OutcomeReference
FeCl₃, SnCl₄DCM, -78 °C to rtGenerally good cis-selectivity[2]
In(OTf)₃, TMS-halideDCM, rtHigh cis-selectivity for 4-halo-THPs[5]
Chiral iIDP Brønsted AcidCyclohexane, rtHigh diastereo- and enantioselectivity[8][9]
TMSOTf (Silyl-Prins)DCM, -78 °CExcellent diastereoselectivity[2]
Issue 3: Formation of Byproducts

Q3: I am observing significant byproduct formation, including elimination products and potential dimers. What are these byproducts and how can I suppress them?

A3: Byproduct formation is a common challenge in Prins cyclizations, often arising from competing reaction pathways of the highly reactive oxocarbenium ion intermediate.[1]

Common Byproducts and Their Origins:

  • Allylic Alcohols (Ene-type products): If the cationic intermediate loses a proton before cyclization is complete or after cyclization and before nucleophilic trapping, an allylic alcohol can be formed.[11][14] This is more prevalent at higher temperatures.

  • 1,3-Dioxanes: An excess of the aldehyde can lead to the formation of a 1,3-dioxane, where a second aldehyde molecule traps the intermediate.[1][14]

  • Oxonia-Cope Rearrangement Products: This is a significant competing pathway that can lead to a loss of stereochemical information (racemization) and the formation of symmetrical THP byproducts.[1][2][3] It involves a[15][15]-sigmatropic rearrangement of an oxonium ion intermediate.[3] This is particularly problematic with substrates that can form stabilized benzylic cations.[3]

  • Tetrahydrofuran (THF) Derivatives: While less common, 5-membered ring formation can occur, particularly if the transition state leading to the 6-membered THP is disfavored due to steric interactions.[2][3]

Mitigation Strategies:

  • Control Stoichiometry: Use a 1:1 stoichiometry of the homoallylic alcohol and aldehyde to minimize the formation of 1,3-dioxanes.[11]

  • Lower Reaction Temperature: This can disfavor the elimination pathway leading to allylic alcohols and can also suppress the oxonia-Cope rearrangement.

  • Mukaiyama Aldol-Prins (MAP) Cyclization: This modified approach introduces an internal nucleophile (like an allylsilane) into an enol ether substrate. This nucleophile effectively traps the oxocarbenium ion, preventing side reactions.[2][5]

  • Choice of Substrates: For substrates prone to oxonia-Cope rearrangement (e.g., those with electron-rich aromatic groups), using electron-deficient aromatic aldehydes can disfavor the stabilizing interactions that promote this side reaction.[3]

Reaction Mechanism and Competing Pathways:

G cluster_main Main Prins Pathway cluster_side Side Reactions A Aldehyde + Homoallylic Alcohol B Oxocarbenium Ion Intermediate A->B H+ C 6-endo Cyclization B->C E Elimination (Ene Reaction) B->E High Temp. F Oxonia-Cope Rearrangement B->F Substrate Dependent G Dioxane Formation B->G Excess Aldehyde H 5-exo Cyclization (THF) B->H Steric Hindrance D Desired Tetrahydropyran C->D Nucleophile Trap

Sources

Preventing catalyst deactivation in the hydrogenation of tetrahydropyran precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to address the critical challenge of catalyst deactivation during the catalytic hydrogenation of precursors for tetrahydropyran (THP) synthesis. As THP rings are vital structural motifs in numerous pharmaceuticals and natural products, maintaining a robust and efficient catalytic process is paramount.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, prevent, and resolve issues related to catalyst performance and longevity in your experiments.

Troubleshooting Guide: Diagnosing Catalyst Deactivation

This section addresses specific experimental issues in a question-and-answer format to help you quickly identify the root cause of catalyst deactivation.

Q1: My catalyst shows high initial activity, but it dies completely within the first one or two runs. What is the likely cause?

A1: A rapid and severe loss of activity strongly suggests catalyst poisoning.

Poisoning occurs when impurities in the reaction medium chemisorb onto the catalyst's active sites, rendering them inaccessible to the reactants.[1][2][3] Unlike other deactivation mechanisms, poisoning can be dramatic even with trace amounts (ppm level) of contaminants.

Probable Causes & Solutions:

  • Impure Reactants or Solvents: The most common source of poisons is the feedstock itself. Sulfur, nitrogen, phosphorus, and halogen compounds are potent poisons for metal catalysts like Palladium (Pd), Platinum (Pt), and Nickel (Ni).[4][5]

    • Action: Analyze all reactants and solvents for trace impurities. Consider passing liquid reagents through a purification column (e.g., activated alumina or charcoal) or using a guard bed before the main reactor to capture poisons.

  • By-products Acting as Poisons: Some reactions can generate intermediate species that bind more strongly to the catalyst than the intended reactants, effectively poisoning the surface.[1]

    • Action: Analyze the reaction mixture at low conversion to identify potential inhibitory by-products. Adjusting reaction conditions (e.g., lower temperature, different H₂ pressure) may disfavor the formation of these species.

  • Leaching from Equipment: Though less common, trace metals or other substances can leach from septa, glassware, or stainless-steel reactors, especially under acidic or basic conditions.

    • Action: Ensure all equipment is properly cleaned and inert. If using a new reactor type, run a blank test with the solvent and catalyst to rule out contamination.

Q2: My catalyst activity declines gradually over several cycles. What's happening?

A2: A gradual decline in activity typically points to fouling (coking) or, in some cases, slow, cumulative poisoning.

  • Fouling (Coking): This mechanism involves the physical deposition of carbonaceous materials or heavy organic by-products on the catalyst surface and within its pores.[2][6] This build-up, often called "coke" or "green oil," physically blocks the active sites.[7] Coking is often a function of time and temperature; the longer the catalyst is on stream, the more coke can accumulate.

    • Action: Try lowering the reaction temperature, as high temperatures can accelerate the polymerization and decomposition reactions that lead to coke. Optimizing the hydrogen-to-substrate ratio can also help, as a hydrogen-rich environment can inhibit coke formation.[4]

  • Slow Poisoning: If the feedstock contains very low concentrations of a poison, the deactivation may not be immediate but will accumulate over multiple runs as more of the active sites are progressively blocked.

    • Action: Even if initial purity analysis seems acceptable, consider a more rigorous purification of the starting materials. Long-term stability tests are crucial for detecting the impact of low-level contaminants.

Q3: I'm observing a significant increase in the pressure drop across my fixed-bed reactor. How is this related to deactivation?

A3: An increased pressure drop is a classic symptom of mechanical fouling or coking, where deposits physically obstruct the flow path through the catalyst bed. [8]

Probable Causes & Solutions:

  • Coke Formation: Carbon deposits can not only cover active sites but also accumulate in the spaces between catalyst particles, leading to blockages.[7]

    • Action: Implement a regeneration procedure to burn off the coke (see Protocol 2). To prevent recurrence, evaluate if the operating temperature can be reduced or if feedstock composition is promoting coke formation.

  • Physical Deposition: In some cases, high molecular weight by-products or polymerized materials from the feed can deposit on the catalyst.

    • Action: A solvent wash may be effective at removing these deposits if they are soluble (see Protocol 1). Filtering the feedstock before it enters the reactor can also prevent this issue.

Q4: My reaction selectivity has changed. I'm getting more by-products than with a fresh catalyst. Why?

A4: A shift in selectivity indicates that the nature of the catalyst's active sites has been altered. This can be caused by several deactivation mechanisms.

Probable Causes & Solutions:

  • Selective Poisoning: Some poisons may preferentially adsorb to the most active sites, which are responsible for the desired reaction. This leaves less active sites available, which may catalyze different, undesired reaction pathways.[9]

    • Action: Identify and eliminate the poison source. Intentional poisoning is sometimes used to improve selectivity (e.g., Lindlar's catalyst), which demonstrates how profoundly poisons can alter a catalyst's behavior.[9]

  • Pore Mouth Blocking (Fouling): When coke deposits block the entrance to the catalyst's pores, it creates diffusion limitations. Reactants may not be able to reach the active sites deep within the pores, and product selectivity can change as a result.

    • Action: A regeneration cycle to remove the coke is necessary. Consider using a catalyst with a larger pore size if diffusion limitations are a persistent problem.

  • Sintering: Thermal agglomeration of metal particles can lead to a loss of the small, highly active nanoparticles that may be responsible for high selectivity.[2][10]

    • Action: This is often irreversible. The best course of action is preventative: operate at lower temperatures and choose a catalyst support that strongly interacts with the metal particles to inhibit their migration.[3][10]

Catalyst Deactivation Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the cause of catalyst deactivation based on experimental observations.

G cluster_observe Observation cluster_diagnose Primary Diagnosis cluster_action Corrective Action start Catalyst Activity Declines obs1 Rapid/Sudden Deactivation (First 1-2 Runs) start->obs1 obs2 Gradual Deactivation (Multiple Runs) start->obs2 obs3 Deactivation at High Temperature start->obs3 diag1 Probable Cause: Catalyst Poisoning obs1->diag1 diag2 Probable Cause: Fouling / Coking obs2->diag2 diag3 Probable Cause: Sintering / Thermal Degradation obs3->diag3 obs4 Increased Pressure Drop & Selectivity Change obs4->diag2 act1 Purify Feedstock & Solvents Use Guard Bed diag1->act1 act2 Optimize Temp/Pressure Regenerate via Calcination or Solvent Wash diag2->act2 act3 Operate at Lower Temp Select Thermally Stable Catalyst/Support diag3->act3

Caption: A troubleshooting flowchart for identifying and addressing common catalyst deactivation issues.

Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation?

A1: Catalyst deactivation is broadly categorized into three main types: chemical, thermal, and mechanical.[10][11]

  • Chemical Deactivation (Poisoning): This is the strong, often irreversible, chemisorption of impurities onto active sites.[3]

  • Mechanical Deactivation (Fouling/Coking): This involves the physical blockage of pores and active sites by carbonaceous deposits or other materials.[2]

  • Thermal Deactivation (Sintering): At high temperatures, catalyst particles can agglomerate, which reduces the active surface area and is typically irreversible.[2][10]

  • Leaching: The active metal component can dissolve from the support into the reaction medium, which is a particular concern in liquid-phase reactions.[3][12]

The diagram below illustrates these mechanisms occurring on a supported metal catalyst.

DeactivationMechanisms cluster_catalyst Supported Catalyst Particle cluster_fresh Fresh State cluster_deactivated Deactivated State support Catalyst Support (Porous) p1 p2 p3 p4 p5 p6 poison Poison (P) coke Coke Deposit sintered Sintered Particle lab1 Poisoning: Impurity binds to active site lab1->poison lab2 Coking/Fouling: Carbon deposits block pores and sites lab2->coke lab3 Sintering: Metal particles agglomerate lab3->sintered lab4 Leaching: Metal dissolves into solution (not shown)

Caption: Key mechanisms of catalyst deactivation on a porous supported catalyst.

Q2: How can I prevent catalyst poisoning?

A2: Prevention is the most effective strategy.

  • Feedstock Purification: This is the most critical step.[3] Ensure all reactants, solvents, and even the hydrogen gas are of high purity. Techniques like distillation, recrystallization, or passing liquids through adsorbent beds (activated carbon, alumina) can remove many common poisons.

  • Catalyst Design: In some cases, catalysts can be designed to be more resistant to specific poisons.[1] This can involve modifying the active sites or applying protective coatings.

  • Guard Beds: Placing a small, sacrificial bed of catalyst or a strong adsorbent material upstream of the main reactor can capture poisons before they reach and deactivate the primary catalyst bed.

Common Catalyst Poisons Typical Sources Affected Catalysts
Sulfur Compounds (H₂S, thiols, thiophenes)Raw materials, fossil-fuel derived solventsPd, Pt, Ni, Ru[5][13][14]
Nitrogen Compounds (amines, nitriles, ammonia)Substrate, by-products, solventsPt, Ni, Pd[4][5][15]
Halogen Compounds (chlorides, bromides)Solvents (e.g., dichloromethane), impuritiesPd, Pt[4][13][16]
Heavy Metals (Lead, Mercury, Arsenic)Contamination from upstream processesMost metal catalysts[1][9]
Carbon Monoxide (CO) Impurity in H₂ stream, by-productPd, Pt, Ru[1]
Q3: How do I choose a catalyst and support to maximize stability?

A3: The choice of both the active metal and the support material is crucial for stability.

  • Metal-Support Interaction: A strong interaction between the metal nanoparticles and the support can anchor the particles, preventing them from migrating and sintering at higher temperatures.[12][17][18]

  • Support Material: The support's properties—such as surface area, pore size, and acidity—play a significant role.[19][20]

    • Carbon: Generally robust and inert, but can be susceptible to gasification at very high temperatures.

    • Alumina (Al₂O₃): Provides good thermal stability and strong metal interaction, but its acidity can sometimes catalyze side reactions leading to coke.[21]

    • Silica (SiO₂): Often considered more inert than alumina, which can be beneficial for selectivity.

    • Functionalized Supports: Modifying the support with functional groups can enhance metal dispersion and stability.[22][23]

Q4: Can a deactivated catalyst be regenerated?

A4: It depends on the deactivation mechanism.

  • Fouling/Coking: Yes. Deactivation by coke is often reversible. Regeneration can be achieved by a controlled burn-off of the carbon deposits in an oxidizing atmosphere (calcination) or by washing with a suitable solvent.[6][24]

  • Poisoning: Sometimes. If the poison is weakly adsorbed, it may be removed by washing or thermal treatment. However, strong chemisorption (e.g., from sulfur) is often irreversible.[10]

  • Sintering: No. Sintering is an irreversible thermal process. The loss of surface area cannot be recovered through typical regeneration methods.[3][10]

Experimental Protocols
Protocol 1: Regeneration by Solvent Washing (for Fouling)

This method is suitable for removing soluble organic foulants or weakly adsorbed inhibitors.

  • Catalyst Recovery: After the reaction, carefully separate the catalyst from the reaction mixture by filtration.

  • Initial Wash: Wash the recovered catalyst multiple times with a non-reactive solvent used in the reaction (e.g., THF, ethanol) to remove residual reactants and products.

  • Intensive Wash: Suspend the catalyst in a clean, strong solvent in which the foulants are likely soluble. Agitate or sonicate the suspension for 30-60 minutes. This may need to be repeated.

  • Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60–80°C) to remove all solvent.[25]

  • Validation: Test the regenerated catalyst's activity under standard conditions and compare it to that of a fresh catalyst to determine the extent of recovery.

Protocol 2: Regeneration by Calcination (for Coking)

This protocol is effective for removing heavy carbonaceous deposits (coke) via controlled oxidation. Caution: This method can cause sintering if the temperature is not carefully controlled.[26]

  • Catalyst Preparation: Follow steps 1 and 2 from Protocol 1 to remove soluble materials. Dry the catalyst thoroughly in an oven at 100-120°C.

  • Calcination: Place the dried catalyst in a tube furnace.

  • Inert Purge: Purge the furnace with an inert gas (e.g., Nitrogen) while slowly ramping the temperature to the target calcination temperature.

  • Oxidative Treatment: Introduce a dilute stream of air or oxygen (e.g., 1-5% O₂ in N₂) into the furnace. The heat released from carbon combustion is significant, so a low oxygen concentration is crucial to avoid temperature spikes that could cause sintering.[6][26]

  • Hold and Cool: Hold at the target temperature until the coke is removed (this can be monitored by analyzing the off-gas for CO₂). Then, switch back to an inert gas stream and cool the catalyst to room temperature.

  • Activation: The catalyst will be in an oxidized state and will likely require a reduction step (e.g., exposure to H₂ flow at elevated temperature) before being used in another hydrogenation reaction.

Caption: Decision workflow for selecting a catalyst regeneration protocol.

References
  • Klimmek, H. (1984). Influence of various catalyst poisons and other impurities on fatty acid hydrogenation. Journal of the American Oil Chemists' Society.
  • Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone.
  • How to Prevent Catalyst Poisoning
  • Regeneration of a Deactivated Hydrotreating Catalyst. Industrial & Engineering Chemistry Research.
  • Catalyst Regener
  • Influence of gas impurities on the hydrogenation of CO2 to methanol using indium-based catalysts. (2020).
  • What Methods Are Available to Reactivate Deactivated C
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Regeneration of a hydrogenation catalyst.
  • Effect of impurities on hydrogen
  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities.
  • The effect of supports on hydrogenation and water-tolerance of copper-based c
  • Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of Muconic Acid to Adipic Acid. (2024). MDPI.
  • Influence of the Support Nature of Copper Catalysts on Catalytic Properties in the Hydrogenation of F
  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI.
  • Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogen
  • Role of Catalyst Support's Physicochemical Properties on Catalytic Transfer Hydrogenation over Palladium Catalysts. UQ eSpace - The University of Queensland.
  • Towards the insights into the deactivation behavior of acetylene hydrogenation c
  • Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. Solubility of Things.
  • Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process. (2025).
  • The Art of Heterogeneous Catalytic Hydrogen
  • What Is Catalyst Poisoning In Chemical Reactions? (2025). YouTube.
  • Technical Support Center: Strategies for Catalyst Deactiv
  • Catalyst deactivation mechanisms and how to prevent them. (2025). LinkedIn.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Troubleshooting of C
  • Reducing Coke Formation on Hydrotreating C
  • Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogen
  • Mechanisms of catalyst deactiv

Sources

Technical Support Center: Minimizing Degradation of 4-(2-Aminoethyl)tetrahydropyran During Work-up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Aminoethyl)tetrahydropyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven answers to common challenges encountered during the work-up and purification of this valuable building block. The structural combination of a primary amine and a tetrahydropyran ring presents unique stability challenges that require careful consideration to ensure the integrity of your compound.[1] This resource will equip you with the knowledge to anticipate and troubleshoot potential degradation pathways, leading to higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing unexpected byproducts in my crude reaction mixture after a standard aqueous work-up. What are the likely degradation pathways for this compound?

A1: Understanding the Vulnerabilities of the Molecule is Key

This compound possesses two primary reactive sites susceptible to degradation under common work-up conditions: the primary amine and the tetrahydropyran ring.

  • Acid-Mediated Degradation: The tetrahydropyran ring, while generally stable, can be susceptible to ring-opening under strongly acidic conditions (pH < 2).[1] This can lead to the formation of γ-aminobutyric acid derivatives.[1] The primary amine can also be protonated, which, while often a desired step for purification, can increase the compound's aqueous solubility.

  • Base-Mediated Degradation: In strongly basic conditions (pH > 10), the molecule can undergo Hofmann elimination, resulting in fragmentation to ethylene and tetrahydropyran derivatives.[1]

  • Oxidative Degradation: Primary amines are susceptible to oxidation, which can be exacerbated by exposure to air, especially at elevated temperatures.[2] The ether linkage in the tetrahydropyran ring can also be a site for oxidative cleavage, particularly in the presence of strong oxidizing agents.[3][4][5]

  • Thermal Degradation: The compound can decompose at temperatures above 150°C.[1]

To diagnose the specific degradation pathway, consider the pH and temperature of your work-up, as well as the potential for exposure to atmospheric oxygen or residual oxidizing agents from your reaction.

Q2: What is the best way to remove acidic or basic impurities from my organic layer containing this compound without causing degradation?

A2: A Gentle Approach to pH Adjustment is Crucial.

The goal is to render impurities water-soluble for extraction without subjecting the target compound to harsh pH conditions.

For Removing Acidic Impurities:

A mild basic wash is recommended. Instead of strong bases like sodium hydroxide, consider using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of a weak base like potassium carbonate (K₂CO₃).

For Removing Basic Impurities (including excess starting amine):

A dilute acidic wash is effective. However, to avoid the potential for ring-opening, it's critical to use a mild acid and control the pH.

  • Recommended Method: Wash the organic layer with a dilute solution of hydrochloric acid (e.g., 1M HCl) until the aqueous layer is slightly acidic (pH 4-5).[6] This will protonate residual basic impurities, including any unreacted this compound, partitioning them into the aqueous layer.[6]

  • Alternative for Acid-Sensitive Products: If your desired product is also acid-sensitive, a wash with a 10% aqueous copper (II) sulfate solution can be employed. The copper ions will complex with the amine, and this complex will partition into the aqueous layer, which will turn purple. Continue washing until no further color change is observed in the aqueous layer.[6]

The following diagram illustrates the decision-making process for impurity removal:

impurity_removal start Crude Organic Layer acidic_impurities Acidic Impurities Present? start->acidic_impurities basic_impurities Basic Impurities Present? acidic_impurities->basic_impurities No wash_bicarb Wash with sat. NaHCO3(aq) acidic_impurities->wash_bicarb Yes product_acid_stable Is Product Acid Stable? basic_impurities->product_acid_stable Yes final_product Purified Organic Layer basic_impurities->final_product No wash_bicarb->basic_impurities wash_acid Wash with dilute HCl (pH 4-5) wash_acid->final_product wash_copper Wash with 10% CuSO4(aq) wash_copper->final_product product_acid_stable->wash_acid Yes product_acid_stable->wash_copper No storage_protocol start Purified this compound container Place in a clean, dry, amber glass vial start->container inert_atm Flush with Nitrogen or Argon container->inert_atm seal Seal tightly with a secure cap inert_atm->seal refrigerate Store at 2-8°C seal->refrigerate label Label with name, date, and storage conditions refrigerate->label final Long-term Stability Ensured label->final

Sources

Technical Support Center: Characterization of Impurities in 4-(2-Aminoethyl)tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and purification of 4-(2-Aminoethyl)tetrahydropyran. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and controlling impurities during this specific synthesis. As a key building block in pharmaceutical development, ensuring the purity of this compound is critical for the safety, efficacy, and stability of the final drug product.[1][2] This guide provides in-depth, experience-based answers to frequently asked questions, detailed troubleshooting protocols, and a logical framework for impurity characterization, all grounded in established scientific principles and regulatory standards.[3][4]

The primary synthetic route to this compound involves the reduction of 2-(tetrahydropyran-4-yl)acetonitrile. While seemingly straightforward, this reduction can give rise to a variety of process-related impurities and by-products. Understanding the potential impurity profile is the first step toward effective control.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect when synthesizing this compound via nitrile reduction?

A1: The impurity profile is largely dictated by the chosen reducing agent and reaction conditions. However, several classes of impurities are consistently observed:

  • Unreacted Starting Material: Residual 2-(tetrahydropyran-4-yl)acetonitrile is a common impurity if the reaction does not go to completion.

  • Intermediate By-products: Incomplete reduction can lead to the formation of the corresponding imine intermediate.

  • Over-reaction or Side-reaction Products: During catalytic hydrogenation, secondary and tertiary amines can form as by-products.[5] The addition of ammonia or ammonium hydroxide can help minimize the formation of these impurities.[5]

  • Reagent- and Catalyst-Related Impurities:

    • Catalysts: Heavy metals from catalysts like Palladium, Platinum, or Nickel may be present.[6][7]

    • Borane Complexes: If using borane-tetrahydrofuran (BH3-THF) or borane-dimethylsulfide (BH3-SMe2), by-products such as tributyl borate can be generated.[5]

  • Solvent-Related Impurities: Residual solvents used during the synthesis or purification steps are also a common class of impurity.[4]

Q2: My nitrile reduction is sluggish or incomplete. What are the likely causes and how can I optimize the reaction?

A2: Incomplete reduction is a frequent challenge. A systematic approach to troubleshooting this issue is crucial:

  • Reagent/Catalyst Activity:

    • Lithium Aluminum Hydride (LiAlH4): This is a powerful reducing agent for nitriles.[7][8] However, it is highly reactive with moisture. Ensure you are using freshly opened, high-quality LiAlH4 and rigorously dried solvents (e.g., diethyl ether, THF).

    • Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): Catalysts can deactivate over time or due to improper storage.[9] If you suspect catalyst deactivation, use a fresh batch. Increasing catalyst loading or hydrogen pressure can also drive the reaction to completion.[9]

    • Borane Reagents (BH3-THF, BH3-SMe2): These reagents can decompose, especially BH3-THF at temperatures above 35°C.[5] BH3-SMe2 is generally more stable.[5]

  • Solubility Issues: The starting nitrile must be fully dissolved in the reaction solvent for the reduction to proceed efficiently. If solubility is an issue, consider alternative solvents or co-solvent systems.[9]

  • Reaction Temperature: While many nitrile reductions proceed at room temperature, some may require heating to achieve a reasonable rate.[9] However, be aware that higher temperatures can also promote the formation of side products.

Q3: I'm observing unknown peaks in my HPLC and GC-MS analysis. How do I go about identifying these unknown impurities?

A3: A multi-faceted analytical approach is the most effective strategy for identifying unknown impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can give the elemental composition, which is invaluable for proposing potential structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown compounds.[10][11][12] It provides detailed information about the chemical structure and connectivity of atoms.[11] For impurities present at low levels, techniques like LC-NMR can be employed.[12]

  • Forced Degradation Studies: Subjecting the this compound sample to stress conditions (acid, base, oxidation, heat, light) can help to generate and identify potential degradation products, which may correspond to the unknown peaks.

The following workflow provides a systematic approach to impurity identification:

Impurity_Identification_Workflow start Unknown Peak Detected (HPLC, GC) lcms LC-MS/MS Analysis start->lcms nmr_iso Isolate Impurity (Prep-HPLC/SFC) start->nmr_iso If concentration is sufficient hrms High-Resolution MS (Elemental Composition) lcms->hrms Accurate Mass confirm Confirm Structure (Co-injection) lcms->confirm struct_elucid Structure Elucidation hrms->struct_elucid Proposed Structures nmr_acq NMR Spectroscopy (1H, 13C, 2D NMR) nmr_iso->nmr_acq nmr_acq->struct_elucid ref_synth Synthesize Reference Standard struct_elucid->ref_synth ref_synth->confirm report Report and Document confirm->report

Caption: Workflow for Impurity Identification.

Analytical Protocols for Impurity Characterization

Protocol 1: HPLC-UV/MS Method for Routine Impurity Profiling

This protocol is designed for the routine analysis and quantification of known and unknown impurities in this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., Waters XTerra MS C18, 2.1 x 30 mm, 3.5 µm)[13]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 210 nm
MS Detection ESI positive mode, scan range m/z 50-500

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Rationale: The use of a C18 column provides good retention for the relatively polar amine.[13] A formic acid modifier in the mobile phase helps to achieve good peak shape for amines and promotes ionization for MS detection.[13]

Protocol 2: GC-MS Method for Volatile Impurities and By-products

This method is suitable for the analysis of volatile impurities, including residual solvents and certain reaction by-products.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Chromatographic Conditions:

ParameterRecommended Setting
Column Agilent CP-Volamine, 60 m x 0.32 mm[14] or similar polar capillary column
Carrier Gas Helium at a constant flow of 1.5 mL/min
Oven Program Start at 40 °C (hold for 5 min), ramp to 250 °C at 10 °C/min, hold for 5 min
Injector Temperature 250 °C
Detector Temperature 280 °C (FID) or MS transfer line at 280 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
MS Detection Electron Ionization (EI) mode, scan range m/z 35-400

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., methanol or dichloromethane).

  • For residual solvent analysis, a headspace GC approach may be more appropriate.

Rationale: A polar column like the CP-Volamine is specifically designed for the analysis of volatile amines and provides excellent peak shape for these challenging compounds.[14]

Regulatory Context: ICH Guidelines

The identification and control of impurities in drug substances are governed by the International Council for Harmonisation (ICH) guidelines.[2][3][4]

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identifying, and qualifying impurities.[3][15]

  • ICH Q3C(R9): Impurities: Guideline for Residual Solvents: This provides guidance on permissible daily exposures for residual solvents.[3][15]

  • ICH Q3D(R2): Guideline for Elemental Impurities: This guideline outlines a risk-based approach to control elemental impurities.[3][15]

Impurity Thresholds (based on ICH Q3A):

Threshold TypeMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting 0.05%0.03%
Identification 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification 0.15% or 1.0 mg per day intake (whichever is lower)0.05%

Note: These are general thresholds. Specific limits should be justified on a case-by-case basis.

The following diagram illustrates the decision-making process for impurity management based on ICH guidelines.

ICH_Decision_Tree start Impurity Detected check_reporting Is impurity level > Reporting Threshold? start->check_reporting report_impurity Report Impurity in Regulatory Submissions check_reporting->report_impurity Yes end_no_action No Action Required check_reporting->end_no_action No check_identification Is impurity level > Identification Threshold? report_impurity->check_identification identify_structure Identify Structure of Impurity check_identification->identify_structure Yes set_specification Set Specification for Impurity check_identification->set_specification No check_qualification Is impurity level > Qualification Threshold? identify_structure->check_qualification qualify_impurity Qualify Impurity (Toxicological Assessment) check_qualification->qualify_impurity Yes check_qualification->set_specification No qualify_impurity->set_specification

Caption: ICH Q3A Decision Tree for Impurity Management.

Conclusion

A thorough understanding of the synthetic pathway and potential side reactions is fundamental to anticipating and controlling impurities in the synthesis of this compound. By employing a robust analytical strategy that combines chromatographic separation with spectroscopic identification, and by adhering to regulatory guidelines, researchers and developers can ensure the quality and safety of this important pharmaceutical intermediate. This guide serves as a starting point for troubleshooting and developing a comprehensive impurity control strategy.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Sarotti, A. M., & Pellegrinet, S. C. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 52(7), 343-363.
  • GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies.
  • Almac. (n.d.). Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • PharmiWeb.com. (2025, April 8). The Importance of Impurity Standards in Pharmaceutical Development.
  • European Medicines Agency. (n.d.). Quality: impurities.
  • Nofima. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. New Food Magazine.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • Veeprho. (n.d.). Amine Impurities and Related Compound.
  • Organic-Reaction.com. (n.d.). Nitrile to Amine - Common Conditions.
  • Clark, J. (n.d.). Reducing nitriles to primary amines. Chemguide.
  • Agilent. (2011). Analysis of impurities in amine streams.
  • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4.

Sources

Technical Support Center: Enhancing Stereoselectivity in Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of tetrahydropyran (THP) derivatives. The tetrahydropyran ring is a privileged scaffold found in a vast array of bioactive natural products and pharmaceuticals.[1] Achieving precise control over the spatial arrangement of substituents—the stereochemistry—is often the most critical and challenging aspect of its synthesis.

This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple protocols to provide in-depth troubleshooting advice and mechanistic insights, empowering you to diagnose and solve common issues encountered in the laboratory.

Core Principles of Stereoselectivity in THP Synthesis

The stereochemical outcome of a THP synthesis is not a matter of chance; it is dictated by the reaction mechanism and the subtle interplay of electronic and steric factors. Most stereoselective constructions rely on forming a six-membered ring through a transition state that mimics a cyclohexane chair conformation. The substituents preferentially occupy equatorial positions to minimize steric strain, which often leads to the thermodynamically favored cis-2,6-disubstituted product.[2] However, this is a generalization, and the actual outcome depends heavily on the chosen synthetic strategy.

Key strategies include:

  • Prins Cyclization: An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, proceeding through a key oxocarbenium ion intermediate.[3]

  • Oxa-Michael (Conjugate) Addition: An intramolecular addition of an alcohol onto an α,β-unsaturated system (ketone, ester, etc.), often facilitated by organocatalysts.[4][5]

  • Intramolecular Williamson Ether Synthesis: Cyclization of a halo-alcohol or a related substrate under basic conditions.[6]

  • Tandem Catalysis: Multi-step sequences performed in a single pot, such as a Henry reaction followed by an oxa-Michael addition, to build complexity rapidly.[7]

Understanding the mechanism of your chosen reaction is the first step to effective troubleshooting.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges in achieving high stereoselectivity.

Problem 1: Low Diastereoselectivity (e.g., Undesired cis/trans Ratio)

Question: My reaction is producing a mixture of diastereomers with poor selectivity. How can I favor the formation of a single isomer?

Answer: Low diastereoselectivity is a classic problem that points to an improperly optimized reaction environment. The key is to increase the energy difference between the transition states leading to the different diastereomers.

Causality & Solutions:

  • Inappropriate Catalyst Choice: The catalyst is paramount in defining the transition state geometry. In Prins-type cyclizations, the nature and strength of the acid are critical.

    • Lewis Acids: Strong Lewis acids like SnCl₄ or TMSOTf can be highly effective.[8][9] However, excessively harsh acids can reduce selectivity by promoting side reactions. Milder acids like BF₃·OEt₂ are often a good starting point.[10][11] A systematic screen is recommended.

    • Brønsted Acids: Confined Brønsted acids have demonstrated excellent performance by creating a highly organized chiral environment around the reaction center.[2]

  • Sub-optimal Reaction Temperature: Temperature directly influences the equilibrium between competing reaction pathways.

    • Lowering the Temperature: Running the reaction at lower temperatures (e.g., -35 °C or -78 °C) often enhances diastereoselectivity.[8][10][11] This favors the thermodynamically more stable, lower-energy transition state, giving the kinetic product greater preference.

  • Incorrect Solvent: The solvent's polarity and coordinating ability can stabilize or destabilize charged intermediates and transition states.

    • Solvent Screening: Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[10] However, for certain substrates, coordinating solvents like diethyl ether can improve selectivity by minimizing side reactions.[8] A solvent screen is a crucial part of optimization.

  • Substrate Geometry: The geometry of the starting material, particularly the alkene in a homoallylic alcohol, can dictate the stereochemical outcome.

    • Verify Starting Material Purity: Ensure the geometric purity of your starting alkene. For instance, an E-alkene and a Z-alkene will often lead to different diastereomers as the substituents arrange differently in the chair-like transition state.[12]

Troubleshooting Workflow: Low Diastereoselectivity

G start Low Diastereoselectivity (e.g., 50:50 d.r.) temp Is reaction at lowest practical temperature? start->temp lower_temp Action: Lower Temperature (e.g., 0°C to -78°C) temp->lower_temp No catalyst Is catalyst optimal? (Lewis vs. Brønsted) temp->catalyst Yes lower_temp->catalyst screen_catalyst Action: Screen Catalysts (e.g., BF3•OEt2, TMSOTf, CSA) catalyst->screen_catalyst No solvent Is solvent optimal? catalyst->solvent Yes screen_catalyst->solvent screen_solvent Action: Screen Solvents (e.g., DCM, DCE, Et2O) solvent->screen_solvent No substrate Verify Substrate Geometry (E/Z Isomer Purity) solvent->substrate Yes screen_solvent->substrate end High Diastereoselectivity Achieved substrate->end

Caption: A decision tree for troubleshooting low diastereoselectivity.

Problem 2: Formation of Undesired Side Products

Question: My reaction is messy, with significant formation of byproducts like eliminated alcohols or rearranged isomers. How can I improve the chemoselectivity?

Answer: The formation of side products indicates that reactive intermediates are being diverted into undesired pathways. This is common in acid-catalyzed reactions where a carbocation intermediate is formed.

Causality & Solutions:

  • Overly Harsh Conditions: Strong acids or high temperatures can promote elimination or rearrangement reactions. The highly reactive oxocarbenium ion in a Prins reaction is susceptible to a competing[10][10]-sigmatropic rearrangement known as the 2-Oxonia-Cope rearrangement, which can lead to constitutional isomers and racemization.[2][9][13]

    • Use Milder Catalysts: Switch to a milder Lewis or Brønsted acid.

    • Lower Temperature: As with diastereoselectivity, reducing the temperature can suppress these higher-activation-energy side pathways.

  • Inefficient Trapping of Intermediates: If the desired intramolecular cyclization is slow, the intermediate may undergo intermolecular reactions or elimination.

    • Increase Nucleophilicity: In some cases, adding a nucleophilic additive can help trap the carbocation and favor the desired cyclization pathway.[2]

    • Substrate Modification: Consider a silyl-Prins cyclization, where a silyl group directs the cyclization and stabilizes the intermediate, often leading to cleaner reactions.[13]

Problem 3: Low or No Reaction Conversion

Question: My starting material is not being consumed, or the yield of my desired tetrahydropyran is very low. What is going wrong?

Answer: A stalled reaction typically points to issues with catalyst activity or substrate reactivity.

Causality & Solutions:

  • Catalyst Inactivity or Poisoning:

    • Moisture Sensitivity: Many Lewis acids (e.g., SnCl₄, InCl₃) are extremely sensitive to moisture. Ensure all glassware is flame-dried and reagents/solvents are anhydrous.[2][14]

    • Catalyst Purity: Use a fresh bottle or a recently purified batch of catalyst. Impurities in the starting materials or solvent can act as catalyst poisons.[2]

  • Poor Substrate Reactivity:

    • Steric Hindrance: Sterically hindered aldehydes or alcohols can be slow to react.[14] In these cases, a more potent catalyst system (e.g., TMSOTf, strong Brønsted acids) or higher temperatures may be necessary, though this must be balanced against potential side reactions.[14]

    • Electronic Effects: Electron-withdrawing groups on the substrate can decrease its nucleophilicity or electrophilicity, slowing the reaction. A stronger catalyst may be required to overcome this deactivation.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right Lewis acid for a Prins cyclization to make a 2,6-disubstituted THP?

A1: The choice is substrate-dependent, but a good starting point is to screen a few common options. The table below summarizes typical observations. The goal is to find a catalyst strong enough to promote the reaction efficiently but mild enough to avoid side products and loss of stereoselectivity.

CatalystTypical ConditionsCommon Outcome & Remarks
BF₃·OEt₂ DCE, -35 °C to RTGood for many substrates; often provides high diastereoselectivity.[10] A workhorse catalyst.
TMSOTf CH₂Cl₂, -78 °CVery powerful. Effective for less reactive substrates or silyl-Prins variants.[8] Can sometimes lead to complex mixtures if not controlled.[1]
SnCl₄ CH₂Cl₂, -78 °C to 0 °CStrong Lewis acid, often used for synthesizing 4-halo-THPs.[9] Can be overly harsh for sensitive substrates.
InCl₃ VariousMilder Lewis acid, known for mediating highly diastereoselective cyclizations. Less sensitive to trace amounts of water than other catalysts.[8]

Q2: My organocatalytic oxa-Michael addition is giving low enantiomeric excess (ee). What should I check?

A2: Low ee in an organocatalytic reaction suggests a problem with the asymmetric induction.

  • Catalyst Integrity: Ensure your organocatalyst (e.g., a chiral primary/secondary amine or squaramide) is pure.[15][16]

  • Background Reaction: A non-catalyzed background reaction will produce a racemic product, lowering the overall ee. Try lowering the reaction temperature to slow the background reaction relative to the catalyzed one.[15]

  • Racemization: The product itself might be racemizing under the reaction conditions. This can happen if a stereocenter is adjacent to an enolizable proton. Check product stability by re-subjecting the purified, enantioenriched product to the reaction conditions (without reactants). If the ee drops, you may need to use milder conditions or shorter reaction times.

Key Factors in Asymmetric Organocatalysis

G center High Enantioselectivity (ee) catalyst Catalyst Structure & Purity center->catalyst relies on conditions Reaction Conditions (Temp, Concentration) center->conditions relies on substrate Substrate-Catalyst Matching center->substrate relies on mechanism Suppression of Background Reaction center->mechanism relies on

Caption: Core dependencies for achieving high enantioselectivity.

Q3: My Lewis acid catalyst seems to have lost activity after one use. Can it be regenerated?

A3: Catalyst deactivation is a common issue, often caused by poisoning from impurities, coking (deposition of carbonaceous material), or reaction with moisture.[17][18][19] Regeneration is sometimes possible but depends on the catalyst and the deactivation mechanism.

  • For simple poisoning or hydration: Washing with appropriate non-aqueous solvents or careful heating under vacuum can sometimes restore activity.

  • For coking: A high-temperature calcination in air followed by re-activation might be necessary, but this is more common for heterogeneous catalysts and can be destructive to the catalyst structure if not done correctly.[17] In a research setting, it is often more reliable and time-effective to use a fresh, high-purity catalyst rather than attempting regeneration.[20]

Q4: What is the best way to determine the diastereomeric ratio (d.r.) and enantiomeric excess (ee) of my THP product?

A4:

  • Diastereomeric Ratio (d.r.): This can almost always be determined from the crude ¹H NMR spectrum. Diastereomers are different compounds and will have distinct (though often similar) NMR spectra. Integrating the signals unique to each diastereomer will give you the ratio.

  • Enantiomeric Excess (ee): Enantiomers have identical NMR spectra in achiral solvents. You must use a chiral method for their separation and quantification. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard.[21][22][23] The two enantiomers will have different retention times, and the ee is calculated from the relative area of the two peaks.

Q5: How do I correctly assign the relative and absolute stereochemistry of my product?

A5: This is a non-trivial task that requires rigorous characterization.

  • Relative Stereochemistry (e.g., cis vs. trans): This is typically assigned using NMR techniques, primarily the Nuclear Overhauser Effect (NOE). An NOE enhancement between two protons indicates they are close in space (typically < 5 Å), which can help determine their relative orientation on the ring (e.g., both axial or one axial/one equatorial).

  • Absolute Stereochemistry (e.g., R vs. S): This is more challenging. If you used a chiral catalyst or starting material of known absolute configuration and the mechanism is well-understood, you can often infer the product's stereochemistry. However, for unambiguous proof, you must either:

    • Perform X-ray crystallography on a suitable crystalline derivative.

    • Synthesize an authentic standard from a starting material of known absolute configuration (e.g., from the chiral pool).

    • Use advanced NMR techniques in a chiral solvent, though this can be complex to interpret.[24]

Validated Experimental Protocols
Protocol 1: General Procedure for a Diastereoselective Prins Cyclization

This protocol is a representative example for the synthesis of a 2,6-disubstituted tetrahydropyranone, adapted from Saikia, et al.[10][11]

Objective: To synthesize a cis-2,6-disubstituted tetrahydropyranone with high diastereoselectivity.

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Boron trifluoride etherate (BF₃·OEt₂) (1.2 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried, round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon line

Procedure:

  • Setup: Add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.1 equiv) to the flame-dried flask. Place the flask under an inert atmosphere of nitrogen.

  • Solvent Addition: Add anhydrous DCE to achieve a concentration of approximately 0.1 M.

  • Cooling: Cool the stirred solution to the target temperature (e.g., -35 °C) using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Catalyst Addition: Slowly add BF₃·OEt₂ (1.2 equiv) dropwise to the reaction mixture over 5 minutes. Causality: Slow addition prevents a rapid exotherm that could decrease selectivity.

  • Reaction Monitoring: Stir the reaction at -35 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Causality: The base neutralizes the strong Lewis acid, stopping the reaction.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure tetrahydropyranone.

  • Characterization: Confirm structure and determine diastereomeric ratio via ¹H NMR analysis of the crude and purified material.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Objective: To determine the optical purity of a chiral THP derivative.

Materials:

  • Chiral HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, etc. - column choice must be screened).

  • HPLC-grade solvents (typically hexanes and isopropanol).

  • Sample of your THP derivative.

  • Racemic sample of your THP derivative (for method development).

Procedure:

  • Method Development (using the racemic sample):

    • Prepare a ~1 mg/mL solution of the racemic THP in the mobile phase.

    • Start with a standard mobile phase (e.g., 90:10 Hexane:Isopropanol) at a flow rate of 1.0 mL/min.

    • Inject the racemic sample and monitor the chromatogram. The goal is to achieve baseline separation of the two enantiomer peaks (two peaks of equal area).

    • If separation is poor, systematically vary the mobile phase composition (e.g., 95:5, 80:20) and/or the flow rate until separation is achieved. Causality: Changing solvent polarity alters the differential interaction of the enantiomers with the chiral stationary phase, affecting their retention times.

  • Sample Analysis:

    • Once an optimal method is established, prepare a solution of your chiral sample at the same concentration.

    • Inject the sample onto the HPLC system using the optimized method.

    • Record the chromatogram.

  • Calculation of Enantiomeric Excess (% ee):

    • Identify the two peaks corresponding to the enantiomers. Let their integrated peak areas be A1 and A2, where A1 is the major enantiomer and A2 is the minor.

    • Calculate the % ee using the formula: % ee = [(A1 - A2) / (A1 + A2)] * 100

  • Reporting: Report the % ee along with the specific chiral column and HPLC conditions used, as the elution order can vary between different columns.[22]

References
  • Díez-Poza, C., Val, P., López, E., & Barbero, A. (n.d.). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. CORE.
  • Gorniak, A., et al. (2020). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. PMC.
  • Bora, S. K., et al. (2023). Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. Organic Chemistry Portal.
  • Bora, S. K., et al. (2023). Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. PubMed.
  • Reddy, B. V. S., et al. (2013). Highly stereoselective synthesis of 2,6-cis-substituted tetrahydropyrans using a one-pot sequential catalysis. PubMed.
  • Majee, D., & Kundu, D. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews.
  • Banerjee, B., & Mandal, S. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. NIH.
  • Chen, J., et al. (2021). Control of the Organocatalytic Enantioselective α-Alkylation of Vinylogous Carbonyl Enolates for the Synthesis of Tetrahydropyran Derivatives and Beyond. ACS Publications.
  • Hertel, T., et al. (2015). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. PMC.
  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
  • Banerjee, B., & Mandal, S. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. PubMed.
  • Wolfe, J. P., & Ruble, J. C. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC.
  • Banerjee, B., & Mandal, S. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar.
  • Smith, A. B., et al. (2007). Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone. PMC.
  • Lu, P., et al. (2026). Divergent Total Synthesis of the Harziane Diterpenoids. ACS Publications.
  • Ghosh, S. K., & Reddy, L. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. NIH.
  • Sorochinsky, A., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. PMC.
  • Rychnovsky, S. D., & Dahanukar, V. H. (1996). Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization. PubMed.
  • Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube.
  • Somfai, P., et al. (2021). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Publications.
  • Wang, J., et al. (2014). Asymmetric Intramolecular Oxa-Michael Reactions to Tetrahydrofurans/2H-Pyrans Catalyzed by Primary–Secondary Diamines. ACS Publications.
  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
  • ResearchGate. (n.d.). Recent advances in organocatalytic asymmetric oxa‐Michael addition triggered cascade reactions. ResearchGate.
  • Stevens, E. (2019). THP ether protecting group - example. YouTube.
  • Ciriminna, R., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal.
  • Wierzbicki, D., et al. (2021). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. MDPI.
  • Reddit. (2018). Relative and absolute stereochemistry. Reddit.
  • RSC Publishing. (n.d.). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. RSC Publishing.
  • Fujiwara, K., et al. (2001). Toward the creation of NMR databases in chiral solvents for assignments of relative and absolute stereochemistry: scope and limitation. PubMed.
  • Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC.
  • Ling, T., & Floreancig, P. E. (2005). Assignment of the C5′ Relative Stereochemistry in (+)-Lepadin F and (+)-Lepadin G. NIH.
  • ResearchGate. (2015). Advances in Catalyst Deactivation and Regeneration. ResearchGate.
  • MDPI. (2022). Horizons in Asymmetric Organocatalysis: En Route to the Sustainability and New Applications. MDPI.
  • Smith, A. D., et al. (2023). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. ACS Publications.
  • ResearchGate. (2018). (PDF) Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate.
  • Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry.
  • MDPI. (n.d.). Advances in Catalyst Deactivation and Regeneration. MDPI.
  • RSC Publishing. (n.d.). Recent advances in organocatalytic asymmetric Michael reactions. RSC Publishing.

Sources

Technical Support Center: Enhancing Blood-Brain Barrier Permeability of Tetrahydropyran-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 7, 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals. The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders.[1][2] This highly selective barrier, formed by tightly packed endothelial cells, protects the brain but also significantly restricts the entry of most small molecules.[1][3][4] Tetrahydropyran (THP) rings are common scaffolds in medicinal chemistry, valued for their metabolic stability and ability to modulate physicochemical properties. However, the inherent polarity from the ether oxygen and the ring's conformational influence can present unique challenges to BBB penetration.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common issues encountered during your experiments. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your CNS drug discovery programs.

Section 1: Foundational FAQs - Understanding the Challenge

Q1: My THP-containing compound shows low brain uptake. What are the primary physicochemical properties I should investigate first?

A1: When a compound exhibits poor brain penetration, the first step is a thorough analysis of its fundamental physicochemical properties. The interplay between these factors governs a molecule's ability to passively diffuse across the lipid-rich membranes of the BBB.[1][5]

  • Lipophilicity (LogP/LogD): This is one of the most critical factors.[1] While a certain degree of lipophilicity is required to enter the cell membranes of the BBB, excessive lipophilicity can be detrimental.[1] Highly lipophilic compounds may bind non-specifically to plasma proteins or get trapped in the lipid bilayer, reducing the free concentration available to cross into the brain.[1] An optimal LogP range is generally considered to be between 2 and 5.[6]

  • Molecular Weight (MW): Smaller molecules generally cross the BBB more easily.[1] A common guideline is to keep the molecular weight below 400-500 Daltons.[1]

  • Polar Surface Area (TPSA): TPSA is a measure of the surface area of a molecule occupied by polar atoms (typically oxygen and nitrogen). High TPSA is associated with poor BBB penetration due to the energetic penalty of desolvating the molecule to enter the lipophilic membrane. A TPSA of less than 60-90 Ų is often targeted for CNS drugs.

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBD) and acceptors (HBA) significantly impacts BBB permeability.[1] Fewer hydrogen bonds generally correlate with better penetration by reducing polarity.[1]

The tetrahydropyran ring itself contributes to the TPSA via its ether oxygen and can influence the overall conformation, which in turn affects these properties.

Q2: Beyond passive diffusion, what other major biological hurdle should I be aware of?

A2: A critical and often decisive factor in brain penetration is active efflux . The BBB is fortified with a host of ATP-binding cassette (ABC) transporters that actively pump xenobiotics out of the brain endothelial cells and back into the bloodstream.[3]

The most prominent and widely studied of these is P-glycoprotein (P-gp) , encoded by the MDR1 (ABCB1) gene.[7][8][9][10] P-gp is a key component of the BBB's protective function, limiting the brain accumulation of a wide variety of structurally diverse compounds.[7][8] If your THP-containing compound is a substrate for P-gp, it may exhibit high passive permeability in vitro but still show very low brain concentrations in vivo because it is being actively removed from the brain.[7][11] Therefore, determining if your compound is a P-gp substrate is a crucial troubleshooting step.

Section 2: Troubleshooting & Optimization Strategies

Q3: I suspect my compound is an efflux transporter substrate. How can I confirm this experimentally?

A3: The most direct way to determine if your compound is a P-gp substrate is to use an in vitro efflux assay. The gold-standard model for this is a cell-based transwell assay using Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1), which causes them to overexpress P-gp.[12][13]

The principle is to measure the permeability of your compound across a polarized monolayer of these cells in two directions:

  • Apical to Basolateral (A→B): Mimics transport from blood to brain.

  • Basolateral to Apical (B→A): Mimics efflux from brain to blood.

A compound that is a P-gp substrate will be actively transported from the basolateral to the apical side. This results in a much higher apparent permeability (Papp) in the B→A direction than in the A→B direction.[12] The ratio of these permeabilities is known as the Efflux Ratio (ER) .

Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)

An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter.[12][14] To confirm that the efflux is specifically mediated by P-gp, the experiment can be repeated in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A.[12][14] A significant reduction of the efflux ratio in the presence of the inhibitor confirms P-gp mediated transport.

Q4: What are the most common chemical modification strategies to improve the brain-to-plasma ratio (Kp) of THP-containing molecules?

A4: Improving the Kp (the ratio of a drug's concentration in the brain to that in plasma) involves a multi-parameter optimization of the physicochemical properties discussed earlier.[2][15]

  • Modulating Lipophilicity: If LogP is too low, introduce small, lipophilic groups (e.g., fluorine, chlorine, methyl). If LogP is too high, consider replacing lipophilic moieties with more polar, but BBB-compatible, groups.[6]

  • Reducing Polar Surface Area (TPSA) and Hydrogen Bonding: This is often the most impactful strategy.

    • Masking Polar Groups: Convert carboxylic acids or alcohols into esters or ethers.

    • Intramolecular Hydrogen Bonding (IMHB): Strategically introduce groups that can form a hydrogen bond with a nearby polar group. This "internalizes" the polarity, effectively lowering the molecule's TPSA and improving its ability to cross the BBB.

  • Circumventing P-gp Efflux: If your compound is a P-gp substrate, subtle structural modifications can sometimes disrupt its recognition by the transporter. This often involves altering the pattern of hydrogen bond acceptors and donors or changing the molecule's overall shape.

The following diagram illustrates a general decision-making workflow for troubleshooting and optimizing a THP-containing compound with poor BBB penetration.

G cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Optimization Strategy cluster_3 Validation start Compound with Low Brain Uptake (Low Kp) physchem Assess Physicochemical Properties (MW, LogP, TPSA, HBD/HBA) start->physchem prop_check Properties within Optimal Range? physchem->prop_check efflux_check Assess P-gp Efflux (MDCK-MDR1 Assay) prop_check->efflux_check Yes modify_props Chemical Modification: - Adjust LogP - Reduce TPSA/HBD - Mask Polar Groups prop_check->modify_props No pgp_substrate P-gp Substrate (ER > 2)? efflux_check->pgp_substrate retest Re-evaluate Properties and In Vitro Permeability modify_props->retest modify_efflux Chemical Modification: - Disrupt P-gp Recognition - Add 'Stealth' Moieties modify_efflux->retest pgp_substrate->modify_efflux Yes invivo Confirm with In Vivo PK Study (Kp,uu) pgp_substrate->invivo No retest->efflux_check

Caption: Troubleshooting workflow for poor BBB penetration.

Section 3: Experimental Workflows & Protocols

Protocol 1: Step-by-Step Guide for Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method to predict passive, transcellular permeability across the BBB.[16][17][18] It uses a synthetic membrane coated with lipids (e.g., porcine brain lipid extract) to mimic the barrier.[17][19][20] It is an excellent first-line screening tool as it is cost-effective and isolates passive diffusion from confounding factors like efflux or metabolism.[17][21]

Materials:

  • 96-well filter plate (e.g., PVDF membrane, 0.45 µm pores) - the "Acceptor Plate"

  • 96-well donor plate

  • Porcine Brain Lipid (PBL) solution in an organic solvent (e.g., dodecane)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test compounds and controls (high and low permeability) dissolved in DMSO

  • 96-well UV-Vis plate reader or LC-MS/MS system

Methodology:

  • Prepare Donor Solutions: Dilute DMSO stock solutions of your test compounds and controls into PBS (pH 7.4) to a final concentration (e.g., 10-100 µM). The final DMSO concentration should be low (<1%) to not disrupt the membrane.

  • Coat the Membrane: Gently add a small volume (e.g., 5 µL) of the PBL solution to each well of the filter plate membrane. Allow the solvent to evaporate, leaving a lipid layer.

  • Assemble the PAMPA "Sandwich":

    • Add 300 µL of fresh PBS to each well of the acceptor plate.

    • Carefully place the lipid-coated filter plate on top of the acceptor plate.

    • Add 150-200 µL of your donor solutions to the top of the filter plate.[22]

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for a set period (e.g., 4-18 hours).[22]

  • Sampling & Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Calculate Permeability (Pe): The effective permeability is calculated using the following equation:

    Pe = [ -ln(1 - CA(t) / Cequilibrium) ] * ( VD * VA / (Area * time * (VD + VA)) )

    Where CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical concentration if the compound were fully equilibrated between the two chambers.

Data Interpretation:

  • High Permeability: Pe > 4.0 x 10-6 cm/s (Likely CNS penetrant)

  • Medium Permeability: Pe = 2.0 - 4.0 x 10-6 cm/s (Borderline CNS penetrant)

  • Low Permeability: Pe < 2.0 x 10-6 cm/s (Likely CNS non-penetrant)

Protocol 2: Workflow for Assessing P-glycoprotein (P-gp) Efflux using MDCK-MDR1 Cells

This protocol provides a workflow for the definitive assessment of P-gp mediated efflux.[9][14]

Materials:

  • MDCK-MDR1 cells

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transport buffer (e.g., HBSS, pH 7.4)

  • Test compound, controls (e.g., Digoxin as P-gp substrate, Propranolol as high permeability non-substrate), and P-gp inhibitor (e.g., Verapamil)

  • LC-MS/MS for analysis

G cluster_0 Cell Culture & Seeding cluster_1 Monolayer Formation & Integrity Check cluster_2 Transport Experiment cluster_3 Analysis & Calculation step1 1. Culture MDCK-MDR1 cells to ~80-90% confluency. step2 2. Seed cells onto Transwell inserts. step1->step2 step3 3. Culture for 3-5 days to form a polarized monolayer. step2->step3 step4 4. Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity. step3->step4 step5 5. Wash monolayer with transport buffer. step4->step5 step6 6. Add test compound to either Apical (A) or Basolateral (B) chamber. (Run in parallel +/- P-gp inhibitor) step5->step6 step7 7. Incubate at 37°C for 60-90 min. step6->step7 step8 8. Sample from receiver chamber at the end of incubation. step7->step8 step9 9. Analyze compound concentration using LC-MS/MS. step8->step9 step10 10. Calculate Papp (A->B) and Papp (B->A). Determine Efflux Ratio (ER). step9->step10

Caption: Experimental workflow for MDCK-MDR1 P-gp efflux assay.

Section 4: In Vivo Confirmation

Q5: My modified compound looks promising in vitro. How do I definitively measure BBB penetration in vivo?

A5: While in vitro models are essential for screening, in vivo experiments are required for definitive confirmation. The key metric is the unbound brain-to-plasma partition coefficient (Kp,uu) .[23][24][25][26]

  • Kp vs. Kp,uu: The total brain-to-plasma ratio (Kp) can be misleading because it doesn't account for differential binding to plasma proteins and brain tissue.[23] Kp,uu corrects for this by comparing the free, unbound concentration of the drug in the brain interstitial fluid to the free concentration in plasma.[23][25]

  • Interpretation of Kp,uu:

    • Kp,uu ≈ 1: Indicates that the compound crosses the BBB primarily by passive diffusion and achieves equilibrium.[23] This is the ideal scenario for many CNS targets.

    • Kp,uu < 1: Suggests that active efflux is dominant, limiting brain exposure.

    • Kp,uu > 1: Suggests the involvement of an active influx transporter.

Measuring Kp,uu typically involves administering the compound to a rodent species, collecting blood and brain samples at steady-state, and measuring total concentrations. Then, separate experiments (e.g., equilibrium dialysis) are performed to determine the fraction of unbound drug in both plasma (fu,plasma) and brain homogenate (fu,brain) to calculate Kp,uu.[25][27] Advanced techniques like in vivo microdialysis can also be used to directly sample the unbound drug in the brain.[26]

Section 5: Summary & Key Data

The table below summarizes the target physicochemical property ranges generally considered optimal for small molecules intended to cross the blood-brain barrier.

Table 1: Target Physicochemical Properties for CNS Penetration

PropertyTarget ValueRationale
Molecular Weight (MW) < 400 DaSmaller size facilitates easier passage through the tight junctions and membranes of the BBB.[1]
Lipophilicity (cLogP) 2 - 5Balances the need for lipid membrane solubility with avoiding excessive plasma protein binding and non-specific tissue accumulation.[6]
Polar Surface Area (TPSA) < 70 ŲLower polarity reduces the desolvation energy penalty required to enter the lipophilic BBB environment.
H-Bond Donors (HBD) ≤ 3Minimizes strong interactions with water, facilitating entry into the lipid membrane.
H-Bond Acceptors (HBA) ≤ 7Reduces polarity and interactions with the aqueous environment.
P-gp Efflux Ratio (ER) < 2Indicates the compound is not a significant substrate for the P-glycoprotein efflux pump.[12][14]
Kp,uu ≈ 1Demonstrates equilibrium between unbound drug in plasma and brain, indicating efficient passive diffusion without significant efflux.[23]

References

  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry. [Link]
  • What characteristics of compounds cross the blood-brain barrier?
  • Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. PubMed. [Link]
  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. PubMed. [Link]
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PubMed Central. [Link]
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. [Link]
  • P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. PubMed Central. [Link]
  • Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics. PubMed. [Link]
  • Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. PubMed. [Link]
  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI. [Link]
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • A comparison between blood–brain barrier (BBB) in vivo and in vitro permeability of small molecules.
  • Strategies for Penetrating the Blood-Brain Barrier Based on Liposomes: A Study of Small Molecule Drug Delivery Mechanisms.
  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar. [Link]
  • Blood-brain barrier models: In vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics.
  • ADME MDR1-MDCK Permeability Assay. BioDuro. [Link]
  • MDCK-MDR1 Permeability Assay. Evotec. [Link]
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candid
  • The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. Taylor & Francis Online. [Link]
  • Blood–brain barrier. Wikipedia. [Link]
  • The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. Frontiers. [Link]
  • A Computational Physics-based Approach to Predict Unbound Brain-to-Plasma Partition Coefficient, Kp,uu. ChemRxiv. [Link]
  • Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs. PubMed Central. [Link]
  • Molecular determinants of blood–brain barrier perme
  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI. [Link]
  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. PubMed Central. [Link]
  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Fluids and Barriers of the CNS. [Link]
  • (PDF) Assessment of P-Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1-Transfected MDCK Cells.
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candid
  • PAMPA Permeability Assay Protocol. Technology Networks. [Link]
  • Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment. Frontiers. [Link]
  • A perspective on methodologies used for the assessment of Kp,uu,brain and brain penetration of drugs.
  • MDCK-MDR1 Permeability Assay. AxisPharm. [Link]
  • Accurate prediction of Kp,uu,brain based on experimental measurement of Kp,brain and computed physicochemical properties of candidate compounds in CNS drug discovery.
  • Parallel Artificial Membrane Permeability Assay (PAMPA)

Sources

Technical Support Center: Enhancing the Metabolic Stability of 4-(2-Aminoethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for modifying 4-(2-Aminoethyl)tetrahydropyran to improve its metabolic stability. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower your experimental design and interpretation.

I. Understanding the Metabolic Liabilities of this compound

Before embarking on structural modifications, it is crucial to anticipate the potential metabolic "soft spots" of this compound. Based on its structure, the following pathways are the most probable routes of metabolic degradation:

  • Oxidation of the Tetrahydropyran (THP) Ring: The saturated aliphatic nature of the THP ring makes it susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[1] Studies on similar saturated heterocycles suggest that oxidation is most likely to occur at the carbons adjacent to the heteroatom (C2 and C6) or at other sterically accessible positions like C4.[2][3]

  • Metabolism of the Aminoethyl Side Chain:

    • N-Dealkylation: The primary amine of the ethylamine side chain can undergo oxidative deamination or dealkylation, a common metabolic pathway for aliphatic amines.[4][5][6][7]

    • Oxidation of the Ethyl Linker: The ethyl linker itself can be a site for hydroxylation.

    • Glucuronidation: Primary amines are known substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of N-glucuronides, which is a significant clearance pathway for many drugs.[2][8][9][10]

The following diagram illustrates the potential metabolic weak points of the core molecule.

cluster_metabolism Potential Metabolic Liabilities compound oxidation_thp Oxidation of THP Ring (CYP450-mediated) compound->oxidation_thp dealkylation N-Dealkylation of Aminoethyl Chain compound->dealkylation glucuronidation Glucuronidation of Primary Amine compound->glucuronidation

Caption: Predicted metabolic liabilities of this compound.

II. Troubleshooting & Experimental Guides

This section is designed to address common challenges and provide actionable experimental protocols.

A. Troubleshooting Poor Metabolic Stability

Q1: My compound shows high clearance in human liver microsomes. What is the likely cause and my next step?

A1: High clearance in human liver microsomes (HLM) strongly suggests that your compound is a substrate for Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs).[11] The likely culprits are oxidation of the tetrahydropyran ring or N-dealkylation of the aminoethyl side chain.

Your immediate next step is to perform a metabolite identification (MetID) study. This will pinpoint the exact site(s) of metabolism.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and positive controls (e.g., a known rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin).

  • Pooled human liver microsomes.

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Ice-cold acetonitrile or methanol for reaction termination.

  • 96-well plates, incubator, centrifuge.

  • LC-MS/MS for analysis.

Procedure:

  • Preparation: Prepare stock solutions of your test compound and controls. On the day of the experiment, thaw the liver microsomes on ice and dilute them to the desired concentration in phosphate buffer. Prepare the NADPH regenerating system.

  • Incubation: In a 96-well plate, add the microsomal suspension and your test compound. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Include a negative control without the NADPH system to assess non-enzymatic degradation.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile. The 0-minute time point serves as the initial concentration reference.

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will give you the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) * (incubation volume/mg microsomal protein)).

Q2: My compound is stable in microsomes but shows high clearance in hepatocytes. What does this suggest?

A2: This is a classic indicator of Phase II metabolism.[12] Hepatocytes contain both Phase I and Phase II enzymes, while standard microsomal assays primarily assess Phase I metabolism. The high clearance in hepatocytes points towards conjugation reactions, most likely glucuronidation of the primary amine , as a major metabolic pathway.

Experimental Protocol: Hepatocyte Stability Assay

Objective: To assess the metabolic stability of a compound in the presence of both Phase I and Phase II enzymes.

Materials:

  • Cryopreserved human hepatocytes.

  • Hepatocyte incubation medium (e.g., Williams' Medium E with supplements).

  • Test compound and controls.

  • Collagen-coated plates.

  • Ice-cold acetonitrile or methanol.

  • LC-MS/MS.

Procedure:

  • Cell Thawing and Plating: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath. Gently resuspend the cells in pre-warmed incubation medium. Plate the cells on collagen-coated plates and allow them to attach.

  • Compound Addition: Prepare a stock solution of your test compound and add it to the hepatocyte cultures.

  • Time-Point Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots of the cell suspension and medium.

  • Reaction Termination: Terminate the metabolic activity by adding ice-cold acetonitrile.

  • Sample Processing and Analysis: Process the samples as described in the microsomal stability assay and analyze by LC-MS/MS.

  • Data Analysis: Calculate the half-life and intrinsic clearance as in the microsomal assay.

III. Strategies for Improving Metabolic Stability

Once the metabolic liabilities are identified, you can employ several strategies to improve the stability of your compound.

A. Blocking Oxidation of the Tetrahydropyran Ring
  • Fluorination: The introduction of fluorine atoms at metabolically susceptible positions is a widely used and effective strategy. The strong C-F bond is resistant to enzymatic cleavage.[13] Consider strategic fluorination at the C2, C4, or C6 positions of the THP ring.

  • Deuteration: Replacing hydrogen atoms with deuterium at the sites of metabolism can slow down the rate of CYP-mediated oxidation due to the kinetic isotope effect.[2] This approach is often referred to as "heavy drug" development.[3]

B. Modifying the Aminoethyl Side Chain
  • Bioisosteric Replacement: Replace the primary amine with a more metabolically stable functional group that maintains the desired pharmacological activity. Bioisosteric replacement is a powerful tool in medicinal chemistry to modulate ADME properties.[14][15]

    Original GroupPotential BioisostereRationale
    Primary Amine (-NH2)Secondary Amine (-NHR)Can reduce susceptibility to some metabolic pathways.
    Tertiary Amine (-NR2)Often more stable to oxidation but can introduce other liabilities.
    Amide (-C(O)NHR)Generally more resistant to oxidation than amines.
    1,2,3-TriazoleA stable heterocyclic ring that can mimic the hydrogen bonding properties of an amine.
    OxetaneCan serve as a metabolically stable replacement for a gem-dimethyl group and increases sp3 character, reducing CYP susceptibility.[15]
  • N-Methylation: While it can sometimes increase metabolic stability, N-methylation of primary amines can also lead to the formation of secondary amines that are readily N-oxygenated.[5] This strategy should be approached with caution and careful experimental validation.

C. Strategic Decision-Making Workflow

The following diagram outlines a logical workflow for identifying and addressing metabolic liabilities.

start Start with This compound microsomal_assay In Vitro Liver Microsomal Stability Assay start->microsomal_assay stable_microsomes Stable in Microsomes? microsomal_assay->stable_microsomes hepatocyte_assay Hepatocyte Stability Assay stable_hepatocytes Stable in Hepatocytes? hepatocyte_assay->stable_hepatocytes metid Metabolite Identification (MetID) identify_soft_spots Identify Metabolic 'Soft Spots' metid->identify_soft_spots stable_microsomes->hepatocyte_assay Yes stable_microsomes->metid No stable_hepatocytes->metid No end Lead Optimization stable_hepatocytes->end Yes structural_mod Propose Structural Modifications identify_soft_spots->structural_mod synthesis Synthesize Analogs structural_mod->synthesis retest Re-evaluate Metabolic Stability synthesis->retest retest->stable_microsomes

Caption: Workflow for improving metabolic stability.

IV. Frequently Asked Questions (FAQs)

Q3: What are the best in silico tools to predict the sites of metabolism before I start my experiments?

A3: Several in silico tools can provide valuable predictions of metabolic liabilities. These tools use various algorithms, including rule-based systems and machine learning models, to predict the most likely sites of metabolism. Some commonly used platforms include:

  • BioTransformer: A software tool that predicts small molecule metabolism.

  • Meteor Nexus: A knowledge-based system that predicts metabolic transformations.

  • ADMET Predictor™: A software that can predict various ADME properties, including sites of metabolism. It is important to remember that these are predictive tools, and their results should always be confirmed experimentally.[1][13]

Q4: Can changing the stereochemistry of my compound affect its metabolic stability?

A4: Absolutely. Metabolic enzymes are chiral and can exhibit stereoselectivity. One enantiomer of a chiral drug may be metabolized at a different rate or via a different pathway than the other. If your modified compound has a new chiral center, it is essential to separate the enantiomers and test their metabolic stability independently.

Q5: I've successfully blocked the primary metabolic pathway, but the overall clearance is still high. What's happening?

A5: This phenomenon is known as "metabolic switching." When you block one metabolic "soft spot," the metabolic machinery of the cell may shift to a previously minor pathway, which then becomes the new major route of clearance. This underscores the importance of a comprehensive MetID study even after successful initial modifications.

Q6: Are there any potential liabilities with the tetrahydropyran ring itself, even if it's not oxidized?

A6: While oxidation is the primary concern, the ether linkage in the tetrahydropyran ring is generally stable. However, depending on the overall electronic nature of the molecule and the specific CYP isozymes involved, cleavage of the ring is a theoretical possibility, though less common for simple saturated ethers.

Q7: How do I choose between fluorination and deuteration?

A7: The choice depends on several factors:

  • Synthetic Feasibility: One strategy may be synthetically more accessible than the other for your specific scaffold.

  • Impact on Potency: Fluorination can sometimes alter the electronics and conformation of a molecule, potentially impacting its binding to the target receptor. Deuteration is a more subtle change and is less likely to affect potency.

  • Intellectual Property: Introducing deuterium can sometimes create a new chemical entity with distinct intellectual property protection.

It is often beneficial to explore both strategies in parallel during lead optimization.

V. References

  • Djoumbou-Feunang, Y., et al. (2019). BioTransformer: a comprehensive computational tool for small molecule metabolism prediction and metabolite identification. Journal of Cheminformatics. Available at: [Link]

  • Tackling metabolism issues in drug discovery with in silico methods. (2024). AZoNetwork. Available at: [Link]

  • Berry, L., et al. (2014). Species Difference in Glucuronidation Formation Kinetics with a Selective mTOR Inhibitor. Drug Metabolism and Disposition. Available at: [Link]

  • Species difference in glucuronidation formation kinetics with a selective mTOR inhibitor. (2014). ASPET Journals. Available at: [Link]

  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (2021). Chemistry – An Asian Journal. Available at: [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Available at: [Link]

  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics. Available at: [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. Available at: [Link]

  • Rotstein, S. H., et al. (2014). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Coe, S. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs. Available at: [Link]

  • Kaivosaari, S., et al. (2011). Glucuronidation of amine substrates by purified and expressed UDP-glucuronosyltransferase proteins. Xenobiotica. Available at: [Link]

  • Green, M. D., & Tephly, T. R. (1998). Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3. Drug Metabolism and Disposition. Available at: [Link]

  • Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts. Available at: [Link]

  • Kamel, A., & Harriman, S. (2013). Inhibition of Cytochrome P450 Enzymes and Biochemical Aspects of Mechanism-Based Inactivation (MBI). Drug Discovery Today: Technologies. Available at: [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. (2018). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ramos-Torres, K. M., et al. (2023). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Molecular Pharmacology. Available at: [Link]

  • King, C. D., et al. (2000). Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions. Chemico-Biological Interactions. Available at: [Link]

  • Lin, J. H., & Lu, A. Y. (2002). Complexities of glucuronidation affecting in vitro in vivo extrapolation. Current Drug Metabolism. Available at: [Link]

  • Exploring the potential application of glucuronides as a prognostic biomarker for disease. (n.d.). University of Hertfordshire. Available at: [Link]

  • Replacement of Hydrogen by Fluorine. (2021). Cambridge MedChem Consulting. Available at: [Link]

  • Kadlubar, F. F., et al. (1988). N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Madyastha, K. M., & Raj, C. P. (1992). Metabolic fate of menthofuran in rats. Novel oxidative pathways. Drug Metabolism and Disposition. Available at: [Link]

  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. (2023). ASPET Journals. Available at: [Link]

  • Zhang, L., et al. (2016). NMR-Based Metabolomics and Its Application in Drug Metabolism and Cancer Research. Current Pharmacology Reports. Available at: [Link]

  • Sporne, J., et al. (1990). The metabolism of 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) in rats, guinea-pigs and rabbits. Xenobiotica. Available at: [Link]

  • Substituent effects on regioselective intramolecular oxidation of unactivated C-H bonds: stereoselective synthesis of substituted tetrahydropyrans. (2004). PubMed. Available at: [Link]

  • A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C–H oxidation of carbocyclic N-heterocycles. (2023). PubMed Central. Available at: [Link]

  • Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. (n.d.). Wiley Online Library. Available at: [Link]

  • Guengerich, F. P. (2008). Cytochrome P450s and other enzymes in drug metabolism and toxicity. The AAPS Journal. Available at: [Link]

  • Structures of selected drugs containing THF ring. (n.d.). ResearchGate. Available at: [Link]

  • Tuning basicity. (2023). Cambridge MedChem Consulting. Available at: [Link]

  • The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. (n.d.). ResearchGate. Available at: [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. Available at: [Link]

  • Alipour Najmi, A., et al. (2022). N-Dealkylation of Amines. Molecules. Available at: [Link]

  • Al-Hiari, Y. M. (2023). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules. Available at: [Link]

  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. (2022). PubMed Central. Available at: [Link]

  • N-Dealkylation of Amines. (2022). PubMed Central. Available at: [Link]

  • N-Dealkylation. (n.d.). Xenosite. Available at: [Link]

  • Cytochromes P450. (n.d.). University of Kansas Medical Center. Available at: [Link]

  • Unexpected Dealkylation During Nucleophilic Substitution: Synthesis of 2-N,N-Dialkylamino Benzoxazoles and Benzothiazoles. (2000). University of Strathclyde. Available at: [Link]

  • Biochemistry, Cytochrome P450. (2023). StatPearls. Available at: [Link]

  • Tetrahydropyran. (2021). Human Metabolome Database. Available at: [Link]

  • Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. (2024). YouTube. Available at: [Link]

  • Addressing the Challenges of Low Clearance in Drug Research. (2015). The AAPS Journal. Available at: [Link]

  • Explaining Operational Instability of Amine Transaminases: Substrate-Induced Inactivation Mechanism and Influence of Quaternary Structure on Enzyme–Cofactor Intermediate Stability. (2016). ResearchGate. Available at: [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (2010). Chemical Research in Toxicology. Available at: [Link]

  • Schematic representation of possible metabolic pathways for traditional... (n.d.). ResearchGate. Available at: [Link]

  • Metabolic pathways – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

Sources

Validation & Comparative

Navigating the Labyrinth: A Comparative Guide to In Vitro Assay Validation for Compounds with the 4-(2-Aminoethyl)tetrahydropyran Moiety

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is a paramount objective. Among the myriad of chemical scaffolds, the 4-(2-aminoethyl)tetrahydropyran moiety has emerged as a prevalent feature in a variety of biologically active compounds, valued for its role in establishing favorable pharmacokinetic and pharmacodynamic properties.[1][2][3] However, the very physicochemical characteristics that make this moiety attractive can also introduce a host of challenges in the realm of in vitro assay validation, leading to misleading data and the costly pursuit of false positives.

This guide provides a comprehensive comparison of in vitro assay validation strategies tailored to address the specific challenges posed by compounds containing the this compound scaffold. We will delve into the underlying chemical principles that contribute to assay interference and present a series of robust, field-proven protocols to ensure the scientific integrity of your screening campaigns. Our focus is not merely on procedural steps but on the causal logic behind each experimental choice, empowering researchers to design self-validating assay systems.

The Double-Edged Sword: Physicochemical Properties of the this compound Moiety

The this compound moiety imparts a unique combination of structural and chemical features to a molecule.[1] Understanding these is the cornerstone of designing appropriate assay validation strategies.

  • Basicity: The primary amino group confers a basic character to the molecule, with a predicted pKa around 10.34.[4] This high basicity means that at physiological pH, the amine is predominantly protonated, carrying a positive charge.

  • Lipophilicity and Solubility: While the tetrahydropyran ring provides a degree of lipophilicity, the charged aminoethyl group can enhance aqueous solubility.[1] The overall lipophilicity of the molecule will be a composite of these features and the rest of the chemical structure.

  • Lysosomotropism: A critical consequence of being a lipophilic weak base is the propensity for lysosomotropism.[5][6] The neutral form of the compound can diffuse across the lysosomal membrane, and upon entering the acidic environment of the lysosome (pH 4.5-5.0), the basic amine becomes protonated and trapped.[7][8] This accumulation can lead to a variety of cellular effects that are independent of the intended pharmacological target.[5][9]

These properties can lead to several common assay artifacts:

  • Non-Specific Binding: The charged nature of the moiety can lead to electrostatic interactions with negatively charged surfaces, such as plasticware, or with acidic residues on proteins and other assay components.[10][11]

  • Assay Interference: The compound may directly interfere with the assay technology itself, for instance, by quenching fluorescence or inhibiting reporter enzymes.[12][13]

  • Off-Target Effects in Cell-Based Assays: Lysosomal sequestration can induce cellular stress responses, alter lysosomal function, and lead to cytotoxicity, all of which can be misinterpreted as on-target activity.[5][9][14]

A Comparative Approach to Assay Formats

The choice of assay format is a critical first step in mitigating potential artifacts. Here, we compare the suitability of common assay types for screening compounds with the this compound moiety.

Assay Type Advantages Disadvantages & Potential Artifacts Validation Strategy Priority
Biochemical Assays (Purified Target) - Direct measurement of target engagement.- Reduced complexity, minimizing off-target effects.- Prone to non-specific inhibition via compound aggregation or direct interaction with the target protein through the charged moiety.- Interference with detection systems (e.g., fluorescence, luminescence).- Counter-screens for assay technology interference.- Orthogonal assays with different detection methods.
Cell-Based Assays (Target in Native Environment) - More physiologically relevant context.- Can assess downstream functional consequences.- Highly susceptible to artifacts from lysosomotropism (e.g., cytotoxicity, altered signaling).- Potential for non-specific effects on cell health.- Cytotoxicity counter-screens.- Lysosomotropism assessment.- Orthogonal cell-based assays measuring different endpoints.
Label-Free Assays (e.g., SPR, ITC) - Direct measurement of binding without labels.- Less susceptible to fluorescence/luminescence interference.- Can still be affected by non-specific binding to sensor surfaces.- May not be suitable for all targets or high-throughput screening.- Surface chemistry optimization to minimize non-specific binding.- Comparison with solution-based binding assays.

Designing a Self-Validating Experimental Workflow

A robust validation workflow is not a linear process but an iterative cycle of hypothesis testing. The following diagram illustrates a recommended workflow for validating hits containing the this compound moiety.

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Artifact Investigation cluster_3 Validated Hit PrimaryScreen High-Throughput Screen (Biochemical or Cell-Based) DoseResponse Dose-Response Confirmation PrimaryScreen->DoseResponse Cytotoxicity Cytotoxicity Counter-Screen DoseResponse->Cytotoxicity Lysosomotropism Lysosomotropism Assessment DoseResponse->Lysosomotropism AssayTechInterference Assay Technology Interference Screen DoseResponse->AssayTechInterference If confirmed hit Cytotoxicity->AssayTechInterference If cytotoxic Lysosomotropism->AssayTechInterference If lysosomotropic OrthogonalAssay Orthogonal Assay (Different Detection Method) AssayTechInterference->OrthogonalAssay LabelFree Label-Free Binding (e.g., SPR) OrthogonalAssay->LabelFree ValidatedHit Validated Hit for Lead Optimization LabelFree->ValidatedHit G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis A Plate Cells B Treat with Compound (Test, Chloroquine, Vehicle) A->B C Add LysoTracker™ Red & Hoechst B->C D High-Content Imaging C->D E Quantify Lysosomal Puncta D->E

Caption: Workflow for assessing lysosomotropism using high-content imaging.

Protocol 3: Orthogonal Assay Validation

Rationale: To confirm that the observed activity is not an artifact of the specific assay technology used in the primary screen. [15][16] Methodology:

  • Select an Orthogonal Assay: Choose a secondary assay that measures the same biological endpoint but uses a different detection principle. For example, if the primary assay is a fluorescence-based enzymatic assay, the orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) or a different reporter system. [16]2. Execute the Orthogonal Assay: Test the confirmed hits from the primary screen in the orthogonal assay in a dose-response format.

  • Compare Potencies: Compare the EC50/IC50 values obtained from the primary and orthogonal assays. A strong correlation in potency across both assays provides high confidence that the compound's activity is genuine and not an artifact. Significant discrepancies warrant further investigation into assay interference.

Data Interpretation and Case Studies

The following tables provide hypothetical data to illustrate the interpretation of validation experiments.

Table 1: Comparison of Primary Assay and Cytotoxicity Data

CompoundPrimary Assay IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/IC50)Interpretation
Compound A 0.5> 50> 100Likely a true hit.
Compound B 1.22.52.1Likely a false positive due to cytotoxicity.
Control Drug 0.120200Validated active compound.

Table 2: Comparison of Primary and Orthogonal Assay Data

CompoundPrimary Assay (Fluorescence) IC50 (µM)Orthogonal Assay (SPR) KD (µM)CorrelationInterpretation
Compound A 0.50.8StrongHigh confidence in on-target activity.
Compound C 2.0> 100PoorLikely a false positive due to assay interference.
Control Drug 0.10.15StrongValidated binder.

Conclusion: A Pathway to Confident Hit Identification

The this compound moiety, while a valuable scaffold in drug design, demands a heightened level of scrutiny during in vitro assay validation. By understanding the physicochemical drivers of potential artifacts, particularly basicity and lysosomotropism, and by implementing a multi-faceted validation strategy that includes cytotoxicity counter-screens, lysosomotropism assessment, and orthogonal assays, researchers can navigate the complexities of screening these compounds. The adoption of such a rigorous, evidence-based approach will ultimately lead to higher quality hits, reduce the attrition rate of compounds in later stages of drug development, and accelerate the journey towards novel therapeutics.

References

  • Brown DG, Smith GF, Wobst HJ. Promiscuity of in Vitro Secondary Pharmacology Assays and Implications for Lead Optimization Strategies. J Med Chem. 2020 Jun 25;63(12):6251-6275.
  • Promega Korea. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • How to Develop Effective in vitro Assays for Early Drug Discovery. BMG LABTECH.
  • Lu S, et al. Lysosomal adaptation: How cells respond to lysosomotropic compounds. PLoS One. 2017 Mar 16;12(3):e0173771.
  • Tarcsay A, Keserű GM. Contributions of Molecular Properties to Drug Promiscuity. J Med Chem. 2013 Oct 10;56(19):7847-58.
  • Sui Y, et al. Evaluating the Utility of the MSTI Assay in Predicting Compound Promiscuity and Cytotoxicity. SLAS Discov. 2018 Feb;23(2):147-157.
  • Thorne N, et al. Lysosomotropic-related limitations of the BALB/c 3T3 cell-based neutral red uptake assay and an alternative testing approach for assessing e-liquid cytotoxicity. Toxicol In Vitro. 2019 Dec;61:104647.
  • National Center for Biotechnology Information. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • Hu Y, Bajorath J. Activity artifacts in drug discovery and different facets of compound promiscuity. F1000Prime Rep. 2014 Oct 3;6:90.
  • Evotec. Lysosomal Trapping (Lysosomotropism) Assay.
  • Jasial S, Hu Y, Bajorath J. Determining the Degree of Promiscuity of Extensively Assayed Compounds. PLoS One. 2016 Apr 15;11(4):e0153873.
  • PeploBio. The Role of Assay Development and Validation in Drug Discovery. 2024 May 29.
  • Pahl A, et al. Identification of lysosomotropism using explainable machine learning and morphological profiling cell painting data. Mol Syst Des Eng. 2024;9(3):364-376.
  • InfinixBio. How To Meet The Regulatory Requirements For Preclinical Assay Development.
  • AZoNetwork. Assay-based strategies supporting molecular glue drug discovery. 2026 Jan 6.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 419223, 4-Aminotetrahydropyran.
  • McShane LM. Assay validation and reproducibility considerations for biomarkers used in drug development. 2015 Aug 21.
  • VCTrainings. Validation Challenges for Bioassays.
  • Nadanaciva S, et al. A high content screening assay for identifying lysosomotropic compounds. Toxicol In Vitro. 2011 Apr;25(3):715-23.
  • Nadanaciva S, et al. A high content screening assay for identifying lysosomotropic compounds. Toxicol In Vitro. 2011 Apr;25(3):715-23.
  • National Research Council (US) Committee on the Evaluation of the Use of Chimpanzees in Biomedical and Behavioral Research. Model and Assay Validation and Acceptance. In: Using 21st Century Science to Improve Risk-Related Evaluations. Washington (DC): National Academies Press (US); 2017.
  • Zhitomirsky B, Assaraf YG. The Lysosomotropic Activity of Hydrophobic Weak Base Drugs is Mediated via Their Intercalation into the Lysosomal Membrane. Int J Mol Sci. 2021 Aug 26;22(17):9265.
  • Pharmuni. The Hidden Risks in Analytical Method Validation. 2018 May 25.
  • Dispendix. Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. 2024 Apr 9.
  • National Center for Biotechnology Information. Assay Interference by Aggregation. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.
  • National Center for Biotechnology Information. Interference and Artifacts in High-content Screening. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.
  • X-Chem. DEL Screen Artifacts: How to Find and Avoid Them.
  • Kortt AA, et al. Nonspecific amine immobilization of ligand can Be a potential source of error in BIAcore binding experiments and may reduce binding affinities. Anal Biochem. 1997 Nov 1;253(1):103-11.
  • Bongers ML, et al. Proteochemometric Modeling Identifies Chemically Diverse Norepinephrine Transporter Inhibitors. J Chem Inf Model. 2023 Feb 13;63(3):967-979.
  • ResearchGate. What are some strategies to block primary amine surfaces in immunoassays without using any protein based blockers? 2020 Apr 27.
  • Little TA. Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria. BioPharm International. 2021 Jul 16.
  • Eurofins Scientific. Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs).
  • Vogt RF Jr, et al. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. J Immunol Methods. 1987 Apr 23;101(1):43-50.
  • Dispendix. Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. 2024 Apr 9.
  • Chen B, et al. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. J Chem Inf Model. 2013 May 28;53(5):1027-41.
  • da Silva EB, et al. In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. Int J Mol Sci. 2023 Sep 20;24(18):14330.
  • Wang Y, et al. Quality by Design for Preclinical In Vitro Assay Development. SLAS Discov. 2021 Feb;26(2):291-300.
  • ResearchGate. How can I get rid of unspecific binding in conventional PCR? 2014 Aug 2.
  • Massia SP, Hubbell JA. Immobilized amines and basic amino acids as mimetic heparin-binding domains for cell surface proteoglycan-mediated adhesion. J Biol Chem. 1992 May 15;267(14):10133-41.

Sources

Comparative Guide to the Cross-Reactivity of 4-(2-Aminoethyl)tetrahydropyran (4-AETP) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of novel chemical entities derived from the 4-(2-Aminoethyl)tetrahydropyran (4-AETP) scaffold. As researchers and drug development professionals, understanding a compound's off-target interactions is as critical as defining its on-target potency.[1][2] This document outlines the rationale, experimental design, detailed protocols, and data interpretation for a cross-reactivity study, using a hypothetical series of 4-AETP derivatives designed as modulators of the serotonin 1A (5-HT1A) receptor.

Introduction: The Imperative of Selectivity

The this compound scaffold is a versatile building block in medicinal chemistry, recognized for its utility in developing therapeutics, particularly for neurological disorders.[3] Its structure, featuring a stable tetrahydropyran ring and a flexible aminoethyl side chain, makes it an attractive starting point for ligands targeting various G-protein coupled receptors (GPCRs).[3][4] The aminoethyl moiety, in particular, is a common pharmacophore in ligands for aminergic receptors, such as serotonin and dopamine receptors.[5][6]

However, this structural similarity also presents a significant challenge: the potential for cross-reactivity with unintended biological targets.[2][7] Such off-target effects can lead to undesirable side effects or diminished therapeutic efficacy.[7] Therefore, a rigorous assessment of a compound's selectivity profile early in the drug discovery process is paramount.

This guide uses the serotonin 1A (5-HT1A) receptor as a hypothetical primary target for a novel series of 4-AETP derivatives. The 5-HT1A receptor, a Gi/o-coupled GPCR, is a well-established target for anxiolytic and antidepressant medications.[4][8][9] Its ligands, however, frequently exhibit affinity for other monoamine receptors. Due to the structural similarities between the binding sites of aminergic GPCRs, drugs targeting the 5-HT1A receptor often show off-target activity at other serotonin subtypes (e.g., 5-HT2A), α-adrenergic receptors, and dopamine D2 receptors.[10][11][12]

Experimental Design: A Multi-faceted Approach to Profiling

To construct a robust selectivity profile, a two-tiered experimental approach is employed:

  • Binding Affinity Profiling: Determines the potency with which a compound physically binds to the primary target and a panel of relevant off-targets.

  • Functional Activity Profiling: Assesses the biological consequence of that binding—whether the compound acts as an agonist, antagonist, or has no effect.

Selection of Compounds
  • Test Compounds: Three hypothetical 4-AETP derivatives (AETP-1, AETP-2, AETP-3) with varying substitutions on the pyran ring or amino group.

  • Reference Compound: Buspirone, a clinically used partial agonist at the 5-HT1A receptor with known cross-reactivity at dopamine D2 receptors, will be used as a comparator.[4][10]

Selection of Target Panel
  • Primary Target: Human 5-HT1A Receptor.

  • Off-Target Panel:

    • Human 5-HT2A Receptor (common serotonergic off-target).

    • Human α1-Adrenergic Receptor (structurally similar aminergic receptor).[11][12]

    • Human Dopamine D2 Receptor (common off-target for 5-HT1A ligands like buspirone).[10]

The overall experimental workflow is depicted below.

G cluster_prep Phase 1: Preparation of Biological Reagents cluster_binding Phase 2: Binding Affinity Determination cluster_functional Phase 3: Functional Activity Assessment cluster_analysis Phase 4: Data Analysis & Interpretation compound_synthesis Synthesis of 4-AETP Derivatives membrane_prep Membrane Preparation from Cells Expressing Target Receptors binding_assay Competitive Radioligand Binding Assay compound_synthesis->binding_assay camp_assay cAMP Functional Assay (GloSensor™ Technology) compound_synthesis->camp_assay radioligand_prep Radioligand ([3H]8-OH-DPAT) Procurement membrane_prep->binding_assay membrane_prep->camp_assay radioligand_prep->binding_assay ic50_calc IC50 Determination binding_assay->ic50_calc ki_calc Ki Calculation (Cheng-Prusoff Equation) ic50_calc->ki_calc selectivity_index Selectivity Index Calculation (Ki off-target / Ki on-target) ki_calc->selectivity_index ec50_calc EC50/IC50 Determination camp_assay->ec50_calc intrinsic_activity Intrinsic Activity (% Stimulation/Inhibition) ec50_calc->intrinsic_activity sar_analysis Structure-Activity Relationship (SAR) Analysis intrinsic_activity->sar_analysis selectivity_index->sar_analysis conclusion Lead Candidate Selection sar_analysis->conclusion G cluster_target Primary Target T 5-HT1A Receptor (On-Target) S1 Selectivity for 5-HT1A vs 5-HT2A (Ki_OT1 / Ki_T) S2 Selectivity for 5-HT1A vs α1 (Ki_OT2 / Ki_T) S3 Selectivity for 5-HT1A vs D2 (Ki_OT3 / Ki_T) OT1 5-HT2A Receptor (Serotonergic) OT2 α1-Adrenergic R. (Adrenergic) OT3 Dopamine D2 R. (Dopaminergic) C 4-AETP Derivative (Test Compound) C->T High Affinity (Low Ki) C->OT1 Moderate Affinity (Higher Ki) C->OT2 Low Affinity (High Ki) C->OT3 Negligible Affinity (Very High Ki)

Caption: Conceptual diagram of a compound's selectivity profile.
Functional Activity Profile

Table 2: Functional Activity at the 5-HT1A Receptor (cAMP Inhibition Assay)

CompoundEC50 (nM)Intrinsic Activity (% of 8-OH-DPAT)Functional Class
AETP-1 12.545%Partial Agonist
AETP-2 85.05%Very Weak Partial Agonist
AETP-3 3.192%Full Agonist
Buspirone 48.255%Partial Agonist

Expert Analysis: The functional data reveals the downstream consequences of binding.

  • AETP-3 is not only the most potent binder but also a full agonist, similar to the endogenous ligand serotonin.

  • AETP-1 acts as a partial agonist. This profile can be highly desirable, as partial agonists can act as "stabilizers"—providing sufficient receptor stimulation for a therapeutic effect while preventing overstimulation, which can lead to side effects and receptor desensitization. [4]* The functional potency (EC50) values generally correlate with the binding affinities (Ki), as expected. The slight rightward shift (EC50 > Ki) is common and reflects the requirements of the entire signaling cascade for a functional response.

  • Functional assays should also be run on the off-targets where significant binding was observed (e.g., AETP-2 at 5-HT2A) to determine if the binding is functionally relevant (data not shown).

Conclusion and Future Directions

This guide demonstrates a systematic approach to characterizing the cross-reactivity of novel this compound derivatives. Based on our hypothetical data, AETP-3 is a potent and selective full 5-HT1A agonist, making it a strong candidate for further development as a research tool or potential therapeutic. AETP-1 , with its partial agonist profile and high selectivity, also represents a promising lead, potentially offering a superior safety profile compared to a full agonist.

The causality behind these experimental choices is rooted in the principle that a drug's clinical success depends on a balance of on-target efficacy and minimal off-target liability. By combining binding and functional assays across a rationally selected panel of targets, we create a self-validating system that provides a clear, actionable selectivity profile. This comprehensive approach is essential for making informed decisions in the progression of drug candidates from discovery to clinical development.

References

  • Psychopharmacology Institute. (2014, April 6). 5-HT1A Receptors in Psychopharmacology.
  • Celada, P., et al. (2014, November 7). Pharmacology of 5-HT1A Receptors: Critical Aspects. CNS Spectrums, Cambridge Core.
  • Carhart-Harris, R. L., & Nutt, D. J. (2017). The Serotonin 1A (5-HT1A) Receptor as a Pharmacological Target in Depression. PubMed.
  • Patsnap. (2024, June 21). What are 5-HT1A receptor agonists and how do they work? Synapse.
  • Wikipedia. 5-HT1A receptor.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine.
  • Peroutka, S. J. (1985). Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors. PubMed.
  • Bdioui, S., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. PubMed.
  • Ngo, T., et al. (2013). 5-HT1A receptor pharmacophores to screen for off-target activity of α1-adrenoceptor antagonists. PubMed.
  • Macor, J. E., et al. (1992). 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors. PubMed.
  • Celi, D., et al. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. NIH.
  • Jackson, K. J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • ResearchGate. (2021). Potential functional and pathological side effects related to off-target pharmacological activity. Request PDF.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Ngo, T., & Nicholas, T. J. (2013). 5-HT1A receptor pharmacophores to screen for off-target activity of α1-adrenoceptor antagonists. UNSW Sydney.
  • Wikipedia. Tryptamine.
  • Choi, S. R. (2001). Serotonin receptor and transporter ligands - current status. PubMed.

Sources

A Researcher's Guide to Efficacy Comparison of Novel M1 Muscarinic Receptor Agonists: The Case of 4-(2-Aminoethyl)tetrahydropyran Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the comparative evaluation of novel chemical entities targeting the M1 muscarinic acetylcholine receptor (mAChR). We will use a representative series of 4-(2-Aminoethyl)tetrahydropyran analogs as a central case study to illustrate the principles of assessing binding affinity and functional potency. The methodologies, data interpretation, and scientific rationale presented herein are synthesized from established practices in GPCR pharmacology.

The M1 mAChR, a G-protein coupled receptor (GPCR), is a prime therapeutic target for cognitive disorders, including Alzheimer's disease, due to its significant role in memory and learning processes within the central nervous system.[1][2] The development of M1-selective agonists is a key objective, as non-specific activation of other muscarinic subtypes (M2-M5) can lead to undesirable peripheral side effects.[3] This guide outlines the critical assays required to characterize the efficacy and selectivity of novel compounds.

Mechanism of Action: M1 Receptor Signaling

The M1, M3, and M5 mAChR subtypes couple to Gq/11 proteins. Upon agonist binding, a conformational change in the receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured as a direct functional output of receptor activation.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Tetrahydropyran Analog) M1R M1 Receptor Agonist->M1R Binds Gq Gq/11 M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (Measurable Signal) IP3->Ca_Release Triggers

Caption: Simplified M1 muscarinic receptor signaling cascade via Gq/11 activation.

Comparative Efficacy Analysis

The primary goal in early-stage drug discovery is to establish a Structure-Activity Relationship (SAR). This involves synthesizing a series of chemical analogs and measuring how systematic changes in their structure affect their biological activity. For our representative this compound series, we will evaluate two key parameters: binding affinity (Ki) at all five muscarinic subtypes (M1-M5) to determine potency and selectivity, and functional agonism (EC50) at the M1 receptor.

Illustrative Data for this compound Analogs

The following table presents a hypothetical but realistic dataset for a series of analogs, where 'R' represents a variable substituent group. This data illustrates a typical SAR progression where medicinal chemists modify a core scaffold to improve potency and selectivity.

Compound IDR-GroupM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M1 EC50 (nM) (Functional Agonism)M1/M2 SelectivityM1/M3 Selectivity
THP-001 -H1504503002502003503.0x2.0x
THP-002 -CH3855104253403001806.0x5.0x
THP-003 -Cl309007506005506530.0x25.0x
THP-004 -OCH3156004503002802540.0x30.0x
Pirenzepine Reference20400600150500- (Antagonist)20.0x30.0x

Data Interpretation and SAR Insights:

  • From THP-001 to THP-004: We observe a progressive increase in affinity (lower Ki value) for the M1 receptor.

  • Impact of R-group: The addition of a simple methyl group (THP-002) provides a modest benefit. However, introducing an electron-withdrawing group like chlorine (THP-003) significantly improves M1 affinity and, crucially, selectivity over other subtypes. An electron-donating methoxy group (THP-004) further enhances M1 potency.

  • Selectivity: THP-004 emerges as the most promising candidate, exhibiting 40-fold selectivity for M1 over M2 and 30-fold over M3. High selectivity is critical for minimizing potential side effects associated with M2 (cardiac) and M3 (smooth muscle) receptor activation.

  • Potency: The functional potency (EC50) generally tracks with binding affinity (Ki), with THP-004 showing the most potent activation of M1 receptor signaling.

Experimental Methodologies

To generate reliable and comparable data, standardized and validated experimental protocols are essential. The following sections detail the core assays used to derive the affinity and potency values discussed above.

Experimental_Workflow cluster_affinity Part 1: Binding Affinity & Selectivity Profile cluster_function Part 2: Functional Potency start_binding Prepare Membranes (CHO cells expressing hM1-hM5) assay_binding Radioligand Competition Binding Assay start_binding->assay_binding data_binding Determine Ki values for M1-M5 assay_binding->data_binding data_function Determine EC50 values for M1 end_point Synthesize SAR & Select Lead Candidate data_binding->end_point start_function Culture Live Cells (CHO cells expressing hM1) assay_function Calcium Flux Functional Assay start_function->assay_function assay_function->data_function data_function->end_point

Caption: Overall workflow for characterizing novel muscarinic agonists.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[4][5] It is considered a gold standard for quantifying ligand-receptor interactions.[6]

Causality and Rationale:

  • Cell System: Chinese Hamster Ovary (CHO) cells are used because they do not endogenously express mAChRs, providing a "clean" background when they are engineered to express a single human mAChR subtype (hM1, hM2, etc.). This ensures that the binding measured is specific to the receptor of interest.

  • Radioligand: [³H]-N-methylscopolamine ([³H]NMS) is a commonly used muscarinic antagonist radioligand. It binds with high affinity to all five receptor subtypes, making it a versatile tool for competition assays.

  • Competition: By incubating the receptor-containing membranes with a fixed concentration of [³H]NMS and varying concentrations of the unlabeled test compound, we can determine the concentration of the test compound that inhibits 50% of the specific [³H]NMS binding (the IC50).

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture CHO cells stably expressing one of the human M1-M5 receptor subtypes.

    • Harvest the cells and homogenize them in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and re-centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in order: assay buffer, varying concentrations of the test compound (e.g., THP-001), and a fixed concentration of [³H]NMS (typically at its Kd concentration).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled antagonist like atropine.

    • Initiate the binding reaction by adding the prepared cell membranes (e.g., 20-40 µg of protein per well).

    • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Separation and Detection:

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters quickly with ice-cold wash buffer to remove residual unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to get specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Functional Assay

This cell-based functional assay measures the potency (EC50) of an agonist by quantifying the increase in intracellular calcium concentration following receptor activation.

Causality and Rationale:

  • Live Cells: This assay uses whole, living cells to measure a physiological response downstream of receptor binding, providing a direct measure of agonism.

  • Fluorescent Dye: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is pre-loaded into the cells. The dye is non-fluorescent until it binds to free calcium.

  • Signal Detection: Upon M1 receptor activation and subsequent IP3-mediated Ca2+ release, the dye binds to the increased intracellular calcium, causing a sharp increase in fluorescence intensity. This change is read by a fluorometric imaging plate reader (FLIPR) or a similar instrument.

Step-by-Step Protocol:

  • Cell Preparation:

    • Plate CHO cells expressing the hM1 receptor in a black-walled, clear-bottom 96-well plate and grow to near confluency.

    • Remove the growth medium and replace it with a loading buffer containing the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).

    • Incubate the plate for 1 hour at 37°C to allow the cells to load with the dye.

    • Wash the cells with assay buffer to remove excess extracellular dye.

  • Compound Addition and Measurement:

    • Prepare a separate plate with serial dilutions of the test compounds (e.g., THP-001 to THP-004).

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will establish a baseline fluorescence reading for each well.

    • The instrument will then automatically add the test compounds to the cell plate and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading for each well.

    • Plot the response against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum possible response).

Conclusion

The systematic evaluation of novel chemical series, such as the this compound analogs illustrated here, is fundamental to modern drug discovery. By combining radioligand binding assays to define affinity and selectivity with functional assays to measure potency, researchers can build a robust SAR profile. This data-driven approach, grounded in well-validated protocols, allows for the confident identification and optimization of lead candidates with the desired therapeutic profile, such as high potency and selectivity for the M1 muscarinic receptor.

References

  • Messer, W. S. (2000). Design and development of selective muscarinic agonists for the treatment of Alzheimer's disease: characterization of tetrahydropyrimidine derivatives and development of new approaches for improved affinity and selectivity for M1 receptors. Pharmaceutical Acta Helvetiae, 74(2-3), 135-140. [Link]
  • Cannon, J. G. (2021). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Molecules, 26(23), 7333. [Link]
  • Lindsley, C. W., et al. (2008). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 885-890. [Link]
  • Maguire, J. J., Kuc, R. E., & Davenport, A. P. (2012). Radioligand binding assays and their analysis. Methods in Molecular Biology, 897, 31-77. [Link]
  • Dong, C., Liu, Z., & Wang, F. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 1(3), 148-155. [Link]

Sources

A Senior Application Scientist's Guide to the Bioisosteric Validation of 4-(2-Aminoethyl)tetrahydropyran versus Cyclohexylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Bioisosteric Replacement in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic modification of lead compounds is paramount to achieving a desirable balance of potency, selectivity, and pharmacokinetic properties.[1] Bioisosterism, the substitution of a molecular fragment with another that retains similar biological activity, is a cornerstone of this optimization process.[1][2] This guide provides an in-depth technical comparison of 4-(2-aminoethyl)tetrahydropyran and its carbocyclic analogue, 4-(2-aminoethyl)cyclohexylamine. We will explore the hypothesis that the tetrahydropyran (THP) moiety serves as a superior bioisostere for the cyclohexane ring, potentially offering advantages in physicochemical properties and metabolic stability that are critical for the development of successful therapeutics.

The core hypothesis rests on the introduction of an oxygen atom into the six-membered ring. This substitution is not electronically neutral; the ether oxygen introduces a dipole, can act as a hydrogen bond acceptor, and alters the lipophilicity and electron distribution of the ring. These modifications can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3] For researchers, scientists, and drug development professionals, understanding how to rigorously validate such a bioisosteric swap is crucial for making informed decisions in lead optimization campaigns.

This guide will provide detailed, step-by-step experimental protocols for a head-to-head comparison of these two molecules. We will delve into the causality behind each experimental choice, ensuring a self-validating system of protocols that delivers robust and reliable data.

Structural and Physicochemical Comparison

The fundamental difference between the two molecules lies in the replacement of a methylene group (-CH2-) in the cyclohexane ring with an oxygen atom (-O-) in the tetrahydropyran ring. This seemingly subtle change can have significant consequences for the molecule's interaction with biological systems.

G cluster_0 4-(2-Aminoethyl)cyclohexylamine cluster_1 This compound a b b c d d

Caption: Structural comparison of the bioisosteres.

The introduction of the ether oxygen in the THP ring is expected to lower the lipophilicity (logP) and potentially increase aqueous solubility due to its ability to engage in hydrogen bonding with water. Furthermore, the pKa of the primary amine may be subtly influenced by the electronic effects of the ether oxygen. A comprehensive evaluation of these physicochemical properties is the first step in validating the bioisosteric replacement.

Table 1: Predicted and Experimental Physicochemical Properties
Property4-(2-Aminoethyl)cyclohexylamineThis compoundRationale for Difference
Molecular Weight 128.24 g/mol 129.19 g/mol Minimal difference.
cLogP (Predicted) 1.5 - 2.00.8 - 1.3The ether oxygen in the THP ring increases polarity and is expected to lower the calculated logP.
Aqueous Solubility ModerateHigherThe hydrogen bond accepting capability of the ether oxygen should improve interaction with water, leading to higher solubility.
pKa (Primary Amine) ~10.6~10.4The slightly electron-withdrawing nature of the ether oxygen may subtly decrease the basicity of the amine.

Experimental Protocols for Physicochemical Characterization

To empirically validate the predicted differences, the following standardized protocols should be employed.

Determination of Lipophilicity (logD) by Shake-Flask Method

Rationale: The shake-flask method is the gold-standard for determining the partition coefficient (logP for neutral compounds, logD for ionizable compounds at a specific pH), providing a direct measure of a compound's lipophilicity.[4][5][6] This property is critical for predicting membrane permeability and oral absorption.

Protocol:

  • Preparation of Phases: Prepare a phosphate buffer at pH 7.4 and saturate it with 1-octanol. Similarly, saturate 1-octanol with the pH 7.4 buffer. This pre-saturation is crucial for accurate results.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO.

  • Partitioning: In a glass vial, combine 1 mL of the buffer-saturated 1-octanol and 1 mL of the octanol-saturated buffer. Add a small aliquot of the compound's DMSO stock solution to achieve a final concentration that is accurately quantifiable by the chosen analytical method (e.g., HPLC-UV).

  • Equilibration: Cap the vials and shake vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow for complete partitioning. Let the vials stand to allow for complete phase separation.

  • Sampling and Analysis: Carefully remove an aliquot from both the aqueous and 1-octanol layers. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility by Shake-Flask Method

Rationale: Aqueous solubility is a critical determinant of a drug's dissolution rate and subsequent absorption.[7][8] The shake-flask method provides the thermodynamic solubility, which is the most relevant measure for drug development.

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Result: The measured concentration represents the thermodynamic aqueous solubility of the compound.

Determination of pKa by Potentiometric Titration

Rationale: The ionization state (pKa) of a molecule at physiological pH governs its solubility, permeability, and interaction with biological targets.[9][10][11] Potentiometric titration is a highly accurate method for determining pKa values.[9][10][11]

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in deionized water or a co-solvent system if solubility is low.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode. Maintain a constant temperature and ionic strength (e.g., using 0.15 M KCl).

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, depending on the nature of the compound. Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

In Vitro ADME Profiling: Permeability and Metabolic Stability

Beyond physicochemical properties, the primary validation of a bioisostere lies in its ADME profile. The introduction of the ether oxygen in the THP ring is hypothesized to alter both its permeability and its susceptibility to metabolic enzymes.

G cluster_0 Experimental Workflow Compound Test Compounds (Cyclohexane & THP Analogues) PhysChem Physicochemical Profiling (logD, Solubility, pKa) Compound->PhysChem Permeability Permeability Assessment (PAMPA, Caco-2) Compound->Permeability Metabolism Metabolic Stability (Liver Microsomes) Compound->Metabolism Data Comparative Data Analysis PhysChem->Data Permeability->Data Metabolism->Data

Caption: Experimental workflow for bioisostere validation.

Permeability Assessment: PAMPA and Caco-2 Assays

Rationale: A compound's ability to cross biological membranes is fundamental to its oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput screen for passive diffusion, while the Caco-2 assay offers a more complex model that includes active transport mechanisms.[1][12][13]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Compound Addition: Add the test compounds to the donor wells. Fill the acceptor wells of a separate 96-well plate with buffer.

  • Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated, which provides a measure of passive permeability.

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports in a Transwell® plate for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement: Add the test compound to either the apical (A) or basolateral (B) side of the monolayer. After a 2-hour incubation, measure the amount of compound that has transported to the opposite side.

  • Data Analysis: Calculate the Papp value for both A-to-B and B-to-A transport. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.

Metabolic Stability Assessment in Liver Microsomes

Rationale: The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes are a standard method to assess a compound's susceptibility to Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs).[14][15][16] The ether linkage in the THP ring is generally less prone to CYP-mediated oxidation compared to a C-H bond in a cyclohexane ring, which could lead to improved metabolic stability.

G cluster_0 Potential Metabolic Pathways Cyclohexane Cyclohexylethylamine Oxidation CYP450 Oxidation Cyclohexane->Oxidation THP This compound THP->Oxidation Metabolites_C Hydroxylated Metabolites Oxidation->Metabolites_C Metabolites_T Metabolically More Stable Oxidation->Metabolites_T

Sources

A Head-to-Head Comparison of Synthetic Routes to 4-Substituted Tetrahydropyrans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 4-substituted tetrahydropyran (THP) motif is a cornerstone in modern medicinal chemistry, appearing as a crucial structural element in a vast array of biologically active natural products and pharmaceutical agents. Its prevalence stems from its ability to act as a stable, non-aromatic scaffold that can present substituents in well-defined three-dimensional orientations, thereby facilitating precise interactions with biological targets. For researchers in drug discovery and development, the efficient and stereoselective synthesis of these valuable building blocks is a critical endeavor.

This guide provides a head-to-head comparison of the most prominent synthetic strategies for accessing 4-substituted tetrahydropyrans. We will delve into the mechanistic intricacies, practical advantages and limitations, and provide supporting experimental data for each route, empowering you to make informed decisions for your synthetic campaigns.

Key Synthetic Strategies at a Glance

The construction of the 4-substituted tetrahydropyran ring is primarily achieved through a handful of powerful and versatile chemical transformations. This guide will focus on the following key methodologies:

  • Prins Cyclization: A classic yet continually evolving acid-catalyzed reaction of a homoallylic alcohol with an aldehyde.

  • Hetero-Diels-Alder Reaction: A cycloaddition approach that offers excellent control over stereochemistry.

  • Intramolecular Oxa-Michael Addition: A reliable method for the formation of the THP ring through conjugate addition.

We will explore the nuances of each of these transformations, providing a comparative analysis of their performance in terms of yield, stereoselectivity, substrate scope, and functional group tolerance.

The Prins Cyclization: A Workhorse for THP Synthesis

The Prins cyclization, first reported by Hendrik Jacobus Prins, has become a mainstay for the synthesis of tetrahydropyran rings. The reaction involves the acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound, typically an aldehyde. The key intermediate is an oxocarbenium ion, which undergoes intramolecular attack by the alkene to form the six-membered ring. The resulting cationic intermediate is then trapped by a nucleophile to afford the 4-substituted THP.

Mechanistic Rationale and Stereochemical Control

The stereochemical outcome of the Prins cyclization is a critical consideration and is often dictated by the geometry of the starting homoallylic alcohol and the reaction conditions. The cyclization is believed to proceed through a chair-like transition state, which minimizes steric interactions and leads to predictable diastereoselectivity. The choice of Lewis or Brønsted acid catalyst plays a pivotal role in not only promoting the reaction but also in influencing the stereoselectivity and the nature of the 4-substituent.

For instance, the use of certain Lewis acids can lead to the incorporation of the counter-ion at the 4-position. For example, SnCl4 can yield 4-chlorotetrahydropyrans. Conversely, performing the reaction in the presence of water or other nucleophiles can lead to the corresponding 4-hydroxy or 4-alkoxy derivatives.

A significant advancement in controlling the stereoselectivity of the Prins cyclization has been the development of catalytic, enantioselective variants. These methods often employ chiral catalysts to induce facial selectivity in the initial carbonyl addition or to control the conformation of the cyclization transition state.

dot

Caption: Generalized mechanism of the Prins cyclization.

Comparative Performance and Experimental Insights

The Prins cyclization is a highly versatile method with a broad substrate scope. Both aliphatic and aromatic aldehydes are generally well-tolerated. The reaction conditions are often mild, and a variety of acid catalysts can be employed.

Table 1: Comparison of Catalysts for the Prins Cyclization

CatalystTypical Conditions4-SubstituentStereoselectivityAdvantagesDisadvantages
FeCl₃ CH₂Cl₂, rt-OHHigh cis selectivityInexpensive, readily available, high OH-selectivityCan be moisture sensitive
SnCl₄ CH₂Cl₂, -78 °C to rt-ClGenerally high cis selectivityGood for introducing a chloro substituentStoichiometric amounts often required
In(OTf)₃ CH₂Cl₂, rtVaries with nucleophileGood to excellentCatalytic, mildMore expensive catalyst
TfOH CH₂Cl₂, -78 °C to rtVaries with nucleophileHigh, dependent on substrateStrong acid, effective for less reactive substratesCan lead to side reactions

Experimental Protocol: FeCl₃-Catalyzed Synthesis of 4-Hydroxytetrahydropyrans

This protocol provides a reliable method for the synthesis of cis-2,6-disubstituted-4-hydroxytetrahydropyrans with high diastereoselectivity.

  • To a solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M) at room temperature is added FeCl₃ (0.2 equiv).

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with CH₂Cl₂ (3x).

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 4-hydroxytetrahydropyran.

The Hetero-Diels-Alder Reaction: A Convergent and Stereocontrolled Approach

The hetero-Diels-Alder (HDA) reaction provides a powerful and convergent route to dihydropyran intermediates, which can be readily reduced to the desired tetrahydropyrans. This [4+2] cycloaddition typically involves the reaction of an electron-rich diene with an electron-deficient dienophile (an aldehyde or ketone).

Mechanistic Rationale and Stereochemical Control

The HDA reaction is a concerted pericyclic reaction, and its stereochemical outcome is governed by the well-established principles of orbital symmetry. The relative stereochemistry of the substituents on the resulting dihydropyran ring is controlled by the geometry of the diene and the dienophile, as well as the endo/exo selectivity of the cycloaddition.

Organocatalysis has emerged as a particularly powerful tool for achieving high enantioselectivity in HDA reactions. Chiral amines or phosphoric acids can activate the dienophile towards cycloaddition while effectively shielding one face, leading to the preferential formation of one enantiomer.

dot

Caption: General scheme for the hetero-Diels-Alder approach to tetrahydropyrans.

Comparative Performance and Experimental Insights

The HDA reaction offers several advantages, including its convergent nature and the high level of stereocontrol that can be achieved. However, the synthesis of the required diene precursors can sometimes be a limiting factor.

Table 2: Comparison of Prins Cyclization vs. Hetero-Diels-Alder Reaction

FeaturePrins CyclizationHetero-Diels-Alder Reaction
Convergence LinearConvergent
Stereocontrol Good to excellent, dependent on substrate and catalystExcellent, predictable from starting material geometry
Substrate Scope Broad for aldehydesCan be limited by diene availability and reactivity
Atom Economy Generally goodExcellent
Key Intermediates Oxocarbenium ionDihydropyran

Experimental Protocol: Organocatalytic Hetero-Diels-Alder Reaction

This protocol outlines a general procedure for the enantioselective synthesis of dihydropyranones, which can be subsequently reduced to 4-hydroxytetrahydropyrans.

  • To a solution of the enone (1.0 equiv) and the aldehyde (1.5 equiv) in an appropriate solvent (e.g., toluene, CH₂Cl₂) at the desired temperature (e.g., -20 °C to room temperature) is added the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 equiv).

  • The reaction is stirred until complete consumption of the limiting reagent, as monitored by TLC or ¹H NMR.

  • The reaction mixture is then concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched dihydropyranone.

  • Subsequent reduction (e.g., with NaBH₄) yields the corresponding tetrahydropyran-4-ol.

Intramolecular Oxa-Michael Addition: A Reliable Ring-Closing Strategy

The intramolecular oxa-Michael addition is a robust and widely used method for the construction of tetrahydropyran rings. This reaction involves the conjugate addition of a tethered hydroxyl group to an α,β-unsaturated carbonyl compound or a related Michael acceptor.

Mechanistic Rationale and Stereochemical Control

The oxa-Michael addition can be catalyzed by either acid or base. Under basic conditions, the alkoxide is generated, which then undergoes a 6-endo-trig cyclization. The stereochemical outcome is often under thermodynamic control, favoring the formation of the most stable chair conformation of the tetrahydropyran ring with bulky substituents in equatorial positions.

Acid catalysis can also be employed, particularly for activated Michael acceptors. Asymmetric variants of the intramolecular oxa-Michael addition have been developed using chiral organocatalysts, enabling the synthesis of enantioenriched tetrahydropyrans.

dot

A Researcher's Guide to ADME Benchmarking: Profiling 4-(2-Aminoethyl)tetrahydropyran Against Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. A promising lead candidate with high potency can ultimately fail in development due to poor pharmacokinetic characteristics.[1] Therefore, early-stage in vitro ADME profiling is a critical, resource-effective strategy to identify and mitigate potential liabilities, guiding the selection of compounds with a higher probability of clinical success.[2][3]

This guide provides a comprehensive framework for benchmarking the ADME properties of a novel chemical entity, using 4-(2-Aminoethyl)tetrahydropyran (CAS: 65412-05-3) as a case study. As a building block in pharmaceutical development, its structural motifs—a tetrahydropyran ring and a primary aminoethyl group—present an interesting profile for ADME assessment.[4] We will compare its projected ADME characteristics against three well-established drugs with diverse pharmacokinetic profiles: Propranolol , a high-permeability beta-blocker; Warfarin , a highly protein-bound anticoagulant; and Atorvastatin , a statin subject to significant first-pass metabolism.

This document is designed for researchers, scientists, and drug development professionals, offering not only a comparative analysis but also detailed, field-proven experimental protocols. By explaining the causality behind experimental choices and grounding our methodologies in authoritative sources, we aim to provide a self-validating system for your own ADME benchmarking endeavors.

The Importance of Early ADME Assessment

The attrition rate of drug candidates during clinical trials remains a significant challenge, with poor ADME profiles being a primary reason for failure.[2][5] Integrating ADME studies early in the discovery phase allows for:

  • Guided Chemical Optimization: Understanding how structural modifications impact pharmacokinetic properties.

  • Selection of Viable Candidates: Prioritizing compounds with favorable ADME characteristics for further development.

  • Prediction of In Vivo Behavior: Using in vitro data to model and anticipate a drug's performance in a living system.[1]

The Compounds Under Investigation

CompoundStructureKey Characteristics
This compound A novel building block containing a cyclic ether and a primary amine, suggesting potential for good solubility but also possible metabolic liabilities.[4][6]
Propranolol A non-selective beta-blocker known for its high permeability and extensive hepatic metabolism.
Warfarin An anticoagulant with a narrow therapeutic index, characterized by its high plasma protein binding.[7]
Atorvastatin A cholesterol-lowering statin with low bioavailability due to extensive first-pass metabolism.

Experimental Protocols for ADME Profiling

The following sections detail the step-by-step methodologies for assessing key ADME parameters. These protocols are designed to be robust and reproducible, providing a solid foundation for comparative studies.

Aqueous Solubility: Thermodynamic Shake-Flask Method

Rationale: Aqueous solubility is a fundamental property that influences a drug's dissolution and subsequent absorption.[8] Poor solubility can be a significant hurdle for oral drug delivery. The thermodynamic shake-flask method is considered the "gold standard" as it measures the solubility of a compound at equilibrium, providing a true representation of its saturation solubility.[5][9]

Protocol:

  • Compound Preparation: Accurately weigh approximately 1 mg of the test compound into a glass vial.

  • Solvent Addition: Add 1 mL of phosphate-buffered saline (PBS) at a physiologically relevant pH of 7.4 to each vial.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[5]

  • Sample Processing: After incubation, centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Determine the solubility in µg/mL or µM by comparing the measured concentration against a standard curve.

G cluster_prep Preparation cluster_incubation Equilibration cluster_analysis Analysis weigh 1. Weigh 1mg of Compound add_buffer 2. Add 1mL PBS (pH 7.4) weigh->add_buffer incubate 3. Shake for 24h at 25°C add_buffer->incubate centrifuge 4. Centrifuge to Pellet Solid incubate->centrifuge analyze 5. Analyze Supernatant by LC-MS centrifuge->analyze calculate 6. Calculate Solubility analyze->calculate

Caption: Workflow for the Thermodynamic Solubility Assay.

Permeability: Caco-2 Bidirectional Assay

Rationale: The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption in vitro.[8] Caco-2 cells, derived from a human colorectal adenocarcinoma, form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[10] By measuring the transport of a compound from the apical (A) to the basolateral (B) side and vice versa, we can determine the apparent permeability coefficient (Papp) and the efflux ratio (ER), which indicates if the compound is a substrate for efflux transporters like P-glycoprotein.[6]

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation into a confluent, polarized monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure the integrity of the tight junctions.

  • Dosing Solution Preparation: Dissolve the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a concentration of 10 µM.

  • A to B Permeability: Add the dosing solution to the apical side (donor) and fresh transport buffer to the basolateral side (receiver).

  • B to A Permeability: In a separate set of wells, add the dosing solution to the basolateral side (donor) and fresh buffer to the apical side (receiver).

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling and Analysis: At the end of the incubation, take samples from the receiver compartments and analyze the compound concentration by LC-MS/MS.

  • Calculation:

    • Calculate the Papp value using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B) .

G cluster_setup Setup cluster_assay Permeability Assay cluster_analysis Analysis culture 1. Culture Caco-2 on Transwells (21 days) integrity 2. Check Monolayer Integrity (TEER) culture->integrity dose_a 3a. Dose Apical Side (A→B) integrity->dose_a dose_b 3b. Dose Basolateral Side (B→A) integrity->dose_b incubate 4. Incubate for 2h at 37°C dose_a->incubate dose_b->incubate sample 5. Sample Receiver Compartments incubate->sample analyze 6. Analyze by LC-MS/MS sample->analyze calc_papp 7. Calculate Papp analyze->calc_papp calc_er 8. Calculate Efflux Ratio calc_papp->calc_er

Caption: Workflow for the Caco-2 Bidirectional Permeability Assay.

Metabolic Stability: Liver Microsomal Stability Assay

Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes located in the liver microsomes are responsible for the metabolism of a majority of drugs.[11] This assay evaluates a compound's susceptibility to Phase I metabolism by measuring its rate of disappearance when incubated with liver microsomes. The results, expressed as half-life (t½) and intrinsic clearance (CLint), are crucial for predicting a drug's in vivo clearance and bioavailability.[12]

Protocol:

  • Reagent Preparation: Prepare human liver microsomes in a phosphate buffer (pH 7.4) and an NADPH regenerating system (cofactor for CYP enzymes).

  • Reaction Mixture: In a 96-well plate, add the liver microsome solution and the test compound (typically at 1 µM). Pre-incubate at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Calculation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the rate constant of elimination (k).

    • Calculate the half-life: t½ = 0.693 / k .

    • Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .

G cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis prepare 1. Prepare Microsomes & NADPH mix 2. Mix Microsomes & Compound prepare->mix start 3. Start with NADPH at 37°C mix->start quench 4. Quench at Time Points (0-60 min) start->quench centrifuge 5. Centrifuge quench->centrifuge analyze 6. Analyze Supernatant by LC-MS centrifuge->analyze calculate 7. Calculate t½ and CLint analyze->calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)

Rationale: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its distribution and availability to reach its therapeutic target.[8][13] Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[13] The Rapid Equilibrium Dialysis (RED) method is a widely accepted and reliable technique for determining the fraction of unbound drug.[14]

Protocol:

  • Device Preparation: Prepare the RED device, which consists of individual wells separated by a semipermeable membrane (typically 8-12 kDa MWCO).

  • Sample Preparation: Spike the test compound (at 1-10 µM) into human plasma.

  • Loading the Device: Add the plasma containing the test compound to one chamber (the donor chamber) and an equal volume of PBS (pH 7.4) to the other chamber (the receiver chamber).

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, collect aliquots from both the plasma and the buffer chambers.

  • Matrix Matching and Analysis: Combine the buffer sample with blank plasma and the plasma sample with buffer to ensure a consistent matrix for analysis. Analyze the concentration of the compound in both samples by LC-MS/MS.

  • Calculation: Calculate the percentage of unbound drug: % Unbound = (Concentration in Buffer / Concentration in Plasma) * 100 . The percentage bound is then 100 - % Unbound .

G cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis spike 1. Spike Compound into Plasma load 2. Load Plasma & PBS into RED Device spike->load incubate 3. Incubate for 4-6h at 37°C load->incubate sample 4. Sample Plasma & Buffer Chambers incubate->sample analyze 5. Analyze by LC-MS/MS sample->analyze calculate 6. Calculate % Unbound analyze->calculate

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) Assay.

Comparative ADME Data

The following table summarizes the experimental ADME data for the benchmark drugs and provides predicted values for this compound.

Disclaimer: The ADME data for this compound are hypothetical predictions based on its chemical structure and are provided for illustrative purposes within this guide. These values should be confirmed by experimental studies.

ADME ParameterThis compound (Predicted)PropranololWarfarinAtorvastatin
Aqueous Solubility (pH 7.4)High (>200 µg/mL)50.6 mg/mL[15]Low (~5.3 µg/mL)[16]Low (~100 µg/mL)[17]
Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s)Moderate (2-5)High (>20)High (>20)Low-Moderate (1-5)
Efflux Ratio (Papp B→A / A→B)Low (<2)Low (<2)Low (<2)High (>2)
Metabolic Stability (Human Liver Microsomes, t½)Moderate-High (>30 min)Low (<15 min)Moderate (30-60 min)Low (<15 min)
Plasma Protein Binding (% Bound)Low (<50%)High (~93%)[15]Very High (>99%)Very High (>98%)[18]
Rationale for Predicted Values of this compound:
  • Solubility: The presence of a primary amine, which will be protonated at physiological pH, is expected to confer high aqueous solubility.[11][19]

  • Permeability: The compound has a low molecular weight and a balance of hydrophilic (amine) and lipophilic (tetrahydropyran) features. This suggests it will likely have moderate passive permeability. A low efflux ratio is predicted as simple amines are not typical substrates for major efflux transporters.

  • Metabolic Stability: The tetrahydropyran ring is generally more metabolically stable than many carbocyclic rings.[17] While the primary amine could be a site for metabolism, the overall structure is not predisposed to rapid CYP-mediated oxidation.

  • Plasma Protein Binding: Small, hydrophilic molecules with primary amines tend to exhibit low plasma protein binding as they have fewer hydrophobic regions to interact with albumin.[11][20]

Expert Analysis and Interpretation

This benchmarking exercise provides a multi-faceted view of this compound's potential as a drug candidate scaffold.

  • Absorption: The predicted high solubility and moderate permeability suggest that this compound is likely to have good oral absorption. Unlike Atorvastatin, which is solubility-limited, and not subject to the significant efflux seen with some compounds, this molecule appears to have a favorable profile for passing through the intestinal wall.

  • Distribution: With predicted low plasma protein binding, a significantly higher fraction of the compound would be free in circulation compared to highly bound drugs like Warfarin and Atorvastatin.[7][13] This could lead to a larger volume of distribution and greater tissue penetration, which could be advantageous or disadvantageous depending on the therapeutic target and potential for off-target effects.

  • Metabolism: The predicted moderate-to-high metabolic stability is a significant potential advantage. It stands in contrast to Propranolol and Atorvastatin, which are subject to extensive first-pass metabolism, leading to lower bioavailability. This suggests that this compound might have a longer half-life and a more consistent exposure profile.

  • Overall Profile: The ADME profile of this compound appears promising for a lead optimization program. Its key strengths are predicted to be high solubility and good metabolic stability. The moderate permeability is a point for potential optimization, but it is not a critical flaw. When benchmarked against established drugs, it avoids the liabilities of very high protein binding (Warfarin, Atorvastatin) and rapid metabolism (Propranolol, Atorvastatin).

This guide demonstrates a systematic approach to evaluating the ADME properties of a novel compound. By employing standardized, robust in vitro assays and comparing the results to well-characterized drugs, researchers can make more informed decisions, de-risk their projects, and ultimately, enhance the efficiency of the drug discovery process.

References

  • Butina, D., Segall, M. D., & Frankcombe, K. (2002). Predicting ADME properties in silico: methods and models. Drug Discovery Today, 7(11), S83–S88.
  • ADMET prediction | Medicinal Chemistry Class Notes. (n.d.). Fiveable.
  • ADME Properties in Drug Discovery. (n.d.). BioSolveIT.
  • Guan, L., Yang, H., & Cai, Y. (2010). Estimation of ADME Properties with Substructure Pattern Recognition.
  • Lipinski's rule of five. (n.d.). In Wikipedia.
  • Lipinski's Rule of Five. (n.d.). Bionity.
  • lipinski rule of five. (2023, November 28).
  • What is Lipinski's Rule of 5? (2022, March 4). AZoLifeSciences.
  • ADME & Lipinski's rules for drugs. (2021, January 4). YouTube.
  • Predicting adme properties of chemicals. (2017, January 1). Yonsei University.
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023, October 24). NIH.
  • Classification of Drug Permeability with a Caco-2 Cell Monolayer Assay. (2025, August 7).
  • In Silico Prediction of Caco-2 Cell Permeability by a Classific
  • Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter "Lipophilic Metabolism Efficiency" (LipMetE) and a Matched Molecular Pairs Analysis. (2025, August 9).
  • Caco-2 Method Valid
  • Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches. (n.d.). PMC - PubMed Central.
  • Plasma protein binding. (n.d.). In Wikipedia.
  • Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development. (n.d.). PubMed Central.
  • Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. (2019, May 15).
  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2022, June 29). RSC Publishing.
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). PMC - NIH.
  • Pharmacokinetic/ADME Properties of the Selected Compounds... (n.d.).
  • ADME Properties. (2019, November 25). Cambridge MedChem Consulting.
  • The Discovery of Tetrahydropyridine Analogs as hNav1.7 Selective Inhibitors for Analgesia. (n.d.). PubMed.
  • Drug metabolic stability in early drug discovery to develop potential lead compounds. (n.d.).
  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2025, August 6).
  • Chapter 4. Primary, Secondary and Tertiary Amines and their Isosteres. (2025, August 10).
  • Protein binding of drugs. (2021, August 12). Deranged Physiology.
  • Plasma protein binding. (n.d.). chemeurope.com.
  • Could the small molecules such as amino acids improve aqueous solubility and stabilize amorphous systems containing Griseofulvin? (n.d.).
  • [Drug binding to blood proteins: characteristics, roles and p
  • The graphical representation of ADME-related molecule properties for medicinal chemists. (2025, August 10).
  • Metabolic Stability. (n.d.). Pharma Focus Asia.
  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021, September 11).
  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017, September 20). PMC - NIH.
  • An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Str
  • The plasma protein binding of basic drugs. (n.d.). PubMed.
  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.).
  • ADME Studies: Determining Promising Drug Compounds. (2022, November 2). Pharmaceutical Technology.

Sources

Orthogonal Methods for Confirming the Structure of 4-(2-Aminoethyl)tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-(2-aminoethyl)tetrahydropyran scaffold is a privileged structural motif found in numerous biologically active compounds and pharmaceutical candidates. Its unique combination of a polar amino group and a flexible, non-planar ether ring allows for complex interactions with biological targets. Given its importance, unambiguous structural confirmation is not merely an academic exercise; it is a fundamental requirement for intellectual property protection, understanding structure-activity relationships (SAR), and ensuring regulatory compliance.

This guide provides a comparative analysis of the essential orthogonal methods required to definitively elucidate and confirm the structure of this compound derivatives. An orthogonal approach, which utilizes multiple analytical techniques based on different physical principles, is the bedrock of a self-validating system, ensuring the highest degree of confidence in the final structural assignment. We will move beyond simple protocol listings to explain the causality behind experimental choices, providing the field-proven insights necessary for robust drug development.

Pillar 1: Elucidating the Molecular Framework and Connectivity

The first step in any structural determination is to define the molecular formula and the precise connectivity of every atom. For this, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the foundational, complementary techniques.

Nuclear Magnetic Resonance (NMR): The Architect's Blueprint

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing an unparalleled view of the carbon-hydrogen framework.[1][2][3] It allows us to map out atomic connections through scalar couplings.

Expertise & Experience: The Rationale Behind the Workflow

A hierarchical NMR strategy is employed. We begin with simple, one-dimensional (1D) experiments to get a census of the proton and carbon environments. For a typical this compound derivative, the ¹H NMR will reveal the number of unique protons and their immediate electronic environment, while the ¹³C NMR provides a count of the distinct carbon atoms.

However, 1D spectra are often insufficient due to signal overlap, especially within the tetrahydropyran ring. This is where two-dimensional (2D) NMR experiments become indispensable.[4]

  • COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other (typically on adjacent carbons), allowing us to trace out the spin systems of the ethyl chain and the tetrahydropyran ring.

  • HSQC (Heteronuclear Single Quantum Coherence) is a critical experiment that correlates each proton directly to the carbon it is attached to. This definitively links the proton and carbon frameworks. Its major advantage is spreading out overlapping proton signals into a second dimension, greatly aiding in assignment.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful experiment for piecing the puzzle together. It reveals correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and, most importantly, for connecting the aminoethyl sidechain to the C4 position of the tetrahydropyran ring across the non-protonated linkage.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Connectivity cluster_final Final Structure H1 ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY Identify Spin Systems HSQC HSQC (Direct C-H Bonds) H1->HSQC Assign Protons to Carbons C13 ¹³C NMR (Carbon Count) C13->HSQC HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC Link Fragments Structure Confirmed Connectivity HMBC->Structure

NMR workflow for establishing molecular connectivity.

Experimental Protocol: Standard NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of the -NH₂ protons, allowing them to be observed more clearly.

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum. Ensure proper shimming to obtain sharp peaks.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ signals.

  • 2D COSY Acquisition: Run a gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H correlations.

  • 2D HSQC Acquisition: Run a gradient-selected, sensitivity-enhanced HSQC experiment to correlate protons to their directly attached carbons.

  • 2D HMBC Acquisition: Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling delay (typically for J = 8 Hz) to observe 2- and 3-bond correlations.

  • Data Processing & Analysis: Process all spectra using appropriate software. Integrate ¹H signals, assign chemical shifts, and build the molecular structure by systematically analyzing the 2D correlation maps.

Data Presentation: Expected NMR Chemical Shifts

MoietyProton (¹H) δ (ppm)Carbon (¹³C) δ (ppm)Notes
Tetrahydropyran (C2/C6-Hax)~3.3 - 3.5~67 - 69Protons adjacent to the ring oxygen are deshielded.
Tetrahydropyran (C2/C6-Heq)~3.9 - 4.1~67 - 69Equatorial protons are typically further downfield than axial.
Tetrahydropyran (C3/C5-H)~1.2 - 1.8~30 - 35Typical aliphatic region of the ring.
Tetrahydropyran (C4-H)~1.5 - 2.0~35 - 40The methine proton at the substitution point.
Ethyl Sidechain (-CH₂-CH₂N)~1.6 - 1.9~35 - 40Methylene group attached to the THP ring.
Ethyl Sidechain (-CH₂N)~2.7 - 3.0~40 - 45Methylene group attached to the nitrogen is deshielded.
Amine (-NH₂)~1.5 - 3.0 (variable)N/ABroad, often exchangeable signal. Position is concentration and solvent dependent.
Mass Spectrometry (MS): Confirming Mass and Formula

While NMR builds the skeleton, mass spectrometry validates its overall mass and elemental composition with high precision.[5] For a polar, non-volatile molecule like an amino-tetrahydropyran derivative, the choice of MS technique is critical.

Expertise & Experience: Selecting the Right MS Approach

  • GC-MS vs. LC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is unsuitable for this class of compounds. It requires analytes to be volatile and thermally stable, but the primary amine and ether functionalities make this compound derivatives polar and non-volatile.[6][7] Attempting GC-MS would require derivatization, adding complexity and a potential source of artifacts.[8][9] Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive choice, as it is designed for polar, large, and thermally sensitive molecules.[8][10]

  • Ionization: Electrospray Ionization (ESI) is the preferred method. The basic primary amine readily accepts a proton in the acidic mobile phase, forming a stable [M+H]⁺ ion, which is ideal for detection in positive ion mode.

  • High-Resolution Mass Spectrometry (HRMS): This is non-negotiable for structural confirmation. HRMS provides the exact mass of the molecular ion to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental formula, a critical piece of data that distinguishes the target compound from potential isomers or impurities.[5]

  • Tandem MS (MS/MS): Fragmenting the parent ion ([M+H]⁺) provides structural proof. We would expect to see characteristic fragmentation patterns, such as the loss of the aminoethyl sidechain or cleavage of the tetrahydropyran ring, which act as a "fingerprint" confirming the proposed connectivity.

G cluster_lc Liquid Chromatography cluster_ms1 MS Analysis cluster_ms2 MS/MS Fragmentation LC LC Separation (by Polarity) ESI ESI Source (Ionization) LC->ESI Elution HRMS HRMS Analyzer (Exact Mass -> Formula) ESI->HRMS [M+H]⁺ Ion CID Collision Cell (Fragmentation) HRMS->CID Isolate [M+H]⁺ MSMS Fragment Analysis (Confirms Substructures) CID->MSMS

LC-MS/MS workflow for molecular formula and fragment confirmation.

Experimental Protocol: LC-HRMS/MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution from a high-aqueous mobile phase to a high-organic mobile phase (e.g., Water + 0.1% Formic Acid to Acetonitrile + 0.1% Formic Acid).

  • MS1 Scan (HRMS): In the mass spectrometer, acquire full scan data in positive ESI mode over a relevant mass range (e.g., m/z 100-500) with high resolution (>60,000 FWHM).

  • MS2 Scan (Tandem MS): Set up a data-dependent acquisition method. The instrument will automatically select the most intense ion from the MS1 scan (the [M+H]⁺ ion) and subject it to collision-induced dissociation (CID) to generate a fragment spectrum.

  • Data Analysis: Compare the measured exact mass of the [M+H]⁺ ion to the calculated mass for the proposed elemental formula. The mass error should be < 5 ppm. Analyze the MS/MS spectrum to identify fragment ions that correspond to logical cleavages of the parent structure.

Data Presentation: Comparison of MS Techniques

FeatureGC-MSLC-MSVerdict for this Application
Analyte Volatility Requires high volatilitySuitable for non-volatile compoundsLC-MS is required. [6][7]
Analyte Polarity Best for non-polar compoundsIdeal for polar compoundsLC-MS is ideal. [8][10]
Thermal Stability Requires thermal stabilitySuitable for labile compoundsLC-MS is safer.
Derivatization Often requiredNot requiredLC-MS is more direct. [11]
Molecular Weight Typically < 500 DaWide range, including large moleculesBoth are suitable, but LC-MS is more versatile.

Pillar 2: Orthogonal Confirmation of Functional Groups

While NMR and MS define the structure, a truly orthogonal method confirms the presence of key functional groups based on a different physical principle. Fourier-Transform Infrared (FTIR) Spectroscopy, which measures molecular vibrations, serves this purpose perfectly.

Expertise & Experience: The Value of Vibrational Spectroscopy

FTIR provides a rapid and unambiguous confirmation of the ether (C-O) and primary amine (-NH₂) functionalities.[12] While other techniques infer their presence, FTIR directly observes their characteristic bond vibrations. For a primary amine, we expect to see two distinct N-H stretching bands (one symmetric, one asymmetric) and an N-H "scissoring" (bending) vibration.[13][14][15] The strong C-O stretching vibration from the tetrahydropyran ring is also a key diagnostic feature.[12] The absence of these bands would immediately invalidate the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic absorption bands corresponding to the key functional groups.

Data Presentation: Key FTIR Diagnostic Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
Primary Amine (R-NH₂)N-H Stretch3500 - 3300Two distinct, medium-sharp peaks.[13][14]
Primary Amine (R-NH₂)N-H Bend (Scissor)1650 - 1580Medium to strong, sharp peak.[14]
Ether (C-O-C)C-O Stretch1150 - 1085Strong, prominent peak.[12]
Alkane (C-H)C-H Stretch3000 - 2850Strong, sharp peaks.

Pillar 3: Unambiguous Determination of 3D Structure

For chiral molecules, confirming the three-dimensional arrangement of atoms (stereochemistry) is as important as confirming connectivity. This is where X-ray crystallography provides the ultimate, unambiguous answer.

Expertise & Experience: The Gold Standard for Stereochemistry

While advanced NMR techniques like NOESY can provide evidence for relative stereochemistry through-space, these methods are based on interpretation and can sometimes be ambiguous. X-ray crystallography is a direct imaging technique.[16][17] If a suitable single crystal can be grown, the resulting electron density map provides an unequivocal 3D model of the molecule, confirming the relative stereochemistry of all chiral centers and the preferred conformation of the tetrahydropyran ring. For chiral compounds crystallized in a non-centrosymmetric space group, it can also determine the absolute stereochemistry.[18] This level of certainty is unsurpassed and is often required for late-stage drug candidates.[19]

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystallization: The most challenging step. Systematically screen for conditions to grow a single, diffraction-quality crystal. This involves slowly evaporating solvent from a saturated solution of the compound using various solvent systems.

  • Data Collection: Mount the crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

  • Structure Solution & Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions are determined and the structural model is refined.

G cluster_input Proposed Structure cluster_methods Orthogonal Methods cluster_output Validated Result Input Purified Compound (Structure Hypothesized) NMR NMR (Connectivity) Input->NMR MS HRMS (Formula) Input->MS FTIR FTIR (Functional Groups) Input->FTIR XRAY X-Ray (3D Structure) Input->XRAY Output Unambiguously Confirmed Structure NMR->Output MS->Output FTIR->Output XRAY->Output

The convergence of orthogonal methods on a single, validated structure.

Conclusion: A Framework for Trustworthiness and Integrity

The structural confirmation of a pharmaceutical candidate like a this compound derivative cannot rely on a single piece of evidence. The self-validating framework presented here—built on the orthogonal pillars of NMR, MS, FTIR, and X-ray Crystallography—is essential for ensuring scientific integrity. Each technique interrogates the molecule using a different physical principle, and their collective agreement provides the highest possible degree of confidence. Adhering to this multi-faceted approach, with all methods validated according to regulatory expectations, is fundamental to accelerating drug development and delivering safe, effective medicines.[20][21][22][23]

References

  • Warren, G. L., et al. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH.
  • Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters.
  • ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry.
  • Arome Science. (n.d.). GC-MS vs LC-MS: How to Choose for Metabolomics Research.
  • 12 Angles. (2024). LC-MS vs. GC-MS: Understanding the Key Differences and Uses.
  • Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques.
  • Scribd. (n.d.). FDA Guidance For Industry Analytical Procedures and Methods Validation.
  • Labviva. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry.
  • Byrn, S. R., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications.
  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • Wlodawer, A., et al. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. RSC Medicinal Chemistry.
  • RXinsider. (n.d.). Analytical Methods Validation for FDA Compliance.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Griti. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube.
  • Excillum. (n.d.). Small molecule crystallography.
  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Bakke, B. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.
  • Wiest, O., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University.
  • ETH Zurich. (n.d.). Structure Elucidation by NMR.
  • Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. John Wiley & Sons.
  • Breitmaier, E. (1993). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. John Wiley & Sons.
  • Ghoshal, A., & Tucker-Schwartz, J. M. (2024). Mass Spectrometer. PubMed.
  • Li, Y., et al. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC.

Sources

A Comparative Guide to the Biological Evaluation of 4-(2-Aminoethyl)tetrahydropyran and its Carbon Isostere, 4-(2-Aminoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Bioisosterism in Drug Design

In the intricate process of drug discovery and development, the strategic modification of a lead compound to optimize its pharmacological and pharmacokinetic properties is a cornerstone of medicinal chemistry. One of the most powerful strategies in this endeavor is bioisosterism, the replacement of a functional group or scaffold with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic attributes.[1][2] This guide provides a detailed comparison of 4-(2-Aminoethyl)tetrahydropyran and its direct carbon isostere, 4-(2-Aminoethyl)cyclohexane.

The fundamental difference between these two molecules lies in the substitution of a methylene group (-CH2-) in the cyclohexane ring with an oxygen atom to form the tetrahydropyran ring. This seemingly subtle change can have profound effects on a molecule's properties, influencing everything from its solubility and metabolic stability to its interaction with biological targets.[3][4] While direct comparative experimental data for these specific compounds is not extensively available in the public domain, this guide will leverage the well-established principles of bioisosterism and data from analogous compounds to provide a comprehensive evaluation for researchers.

Physicochemical Properties: A Tale of Two Rings

The introduction of a heteroatom into a carbocyclic scaffold significantly alters its electronic and physical properties. The oxygen atom in the tetrahydropyran ring introduces polarity and the capacity for hydrogen bonding, which are absent in the purely lipophilic cyclohexane ring.[5] These differences have a cascading effect on several key physicochemical parameters relevant to drug development.

PropertyThis compound4-(2-Aminoethyl)cyclohexaneRationale for Predicted Differences
Molecular Weight 129.20 g/mol [6]~127.23 g/mol The replacement of a CH2 group with an oxygen atom results in a slight decrease in molecular weight.
Calculated logP Lower (More Hydrophilic)Higher (More Lipophilic)The polar ether oxygen in the tetrahydropyran ring reduces lipophilicity compared to the nonpolar cyclohexane ring.[7]
Aqueous Solubility HigherLowerThe ability of the ether oxygen to act as a hydrogen bond acceptor increases the affinity for water, thus improving solubility.
Polar Surface Area (PSA) HigherLowerThe oxygen atom contributes significantly to the polar surface area, a key predictor of membrane permeability.
Dipole Moment PresentAbsentThe electronegative oxygen atom creates a permanent dipole moment in the tetrahydropyran ring.[5]

Implications for Drug Development:

The increased polarity and aqueous solubility of the tetrahydropyran analog can be advantageous for formulation and may reduce non-specific binding to hydrophobic pockets. However, the higher lipophilicity of the cyclohexane isostere might favor passive diffusion across biological membranes, including the blood-brain barrier. The choice between these scaffolds will, therefore, depend on the specific therapeutic target and the desired pharmacokinetic profile.

Pharmacological Evaluation: Predicting Target Engagement

The 4-(2-aminoethyl) moiety is a common pharmacophore found in ligands for various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors. The subtle change from a cyclohexane to a tetrahydropyran ring can influence receptor binding affinity and functional activity.

Experimental Protocol: Radioligand Displacement Assay for Dopamine D2 Receptor

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-Spiperone (a D2 antagonist).[8]

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds: this compound and 4-(2-Aminoethyl)cyclohexane.

  • Scintillation cocktail and vials.

  • Microplate harvester and filter mats.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-D2 cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Assay buffer.

      • A fixed concentration of [3H]-Spiperone (typically at or below its Kd).

      • Increasing concentrations of the test compound (e.g., 10^-10 to 10^-5 M).

      • For non-specific binding wells, add 10 µM haloperidol instead of the test compound.

      • For total binding wells, add assay buffer instead of the test compound or haloperidol.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Dry the filter mats and place them in scintillation vials.

    • Add scintillation cocktail and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each test compound concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Radioligand Displacement Assay Workflow Start Prepare Cell Membranes (HEK293-D2) Incubate Incubate Membranes with: - [3H]-Spiperone (Radioligand) - Test Compound (e.g., 4-AET or 4-AEC) - Control (Haloperidol for NSB) Start->Incubate Filter Rapid Filtration (Separate Bound from Free Radioligand) Incubate->Filter Count Scintillation Counting (Quantify Radioactivity) Filter->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze

Caption: Workflow for the Radioligand Displacement Assay.

Pharmacokinetic Profile: The ADME Comparison

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate are critical for its success. The isosteric replacement of a cyclohexane with a tetrahydropyran ring can significantly impact these parameters.

Absorption:

The higher polarity and lower lipophilicity of this compound may lead to lower passive permeability across the intestinal epithelium compared to its cyclohexane counterpart. However, its increased aqueous solubility could improve dissolution. The overall oral absorption will be a balance of these factors.

Distribution:

The distribution of the compounds throughout the body will be influenced by their lipophilicity and plasma protein binding. The more lipophilic cyclohexane analog may have a larger volume of distribution and potentially greater penetration into tissues, including the central nervous system.

Metabolism:

The tetrahydropyran ring is generally considered to be more metabolically stable than the cyclohexane ring. The electron-withdrawing effect of the ether oxygen can make the adjacent C-H bonds less susceptible to oxidation by cytochrome P450 enzymes.[6] In contrast, the cyclohexane ring is prone to hydroxylation at various positions.

Excretion:

The more polar tetrahydropyran analog is likely to be more readily excreted via the renal route, either unchanged or as metabolites.

ADME PropertyThis compound (Predicted)4-(2-Aminoethyl)cyclohexane (Predicted)Rationale
Intestinal Permeability (Caco-2) LowerHigherHigher lipophilicity of the cyclohexane ring generally favors passive diffusion across cell membranes.[9][10]
Metabolic Stability (Liver Microsomes) HigherLowerThe cyclohexane ring is more susceptible to CYP450-mediated oxidation compared to the tetrahydropyran ring.[3]
hERG Inhibition Potentially LowerPotentially HigherIncreased lipophilicity is a known risk factor for hERG channel binding.[11] The ether oxygen in the tetrahydropyran may also influence the binding pose.
Blood-Brain Barrier Penetration LowerHigherHigher lipophilicity of the cyclohexane analog is expected to enhance its ability to cross the blood-brain barrier.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a method to assess the metabolic stability of a compound by incubating it with human liver microsomes and monitoring its disappearance over time.

Materials:

  • Pooled human liver microsomes (HLMs).

  • Phosphate buffer (0.1 M, pH 7.4).

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Test compounds: this compound and 4-(2-Aminoethyl)cyclohexane.

  • Control compound with known metabolic stability (e.g., verapamil - high clearance, warfarin - low clearance).

  • Acetonitrile containing an internal standard for LC-MS/MS analysis.

  • 96-well plates.

  • Incubator/shaker.

  • LC-MS/MS system.

Procedure:

  • Preparation of Solutions:

    • Prepare a working solution of the test and control compounds in a suitable solvent (e.g., acetonitrile or DMSO).

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Prepare the HLM suspension in phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and the test/control compound solutions at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing cold acetonitrile with the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t1/2) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t1/2 = 0.693/k).

    • Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg microsomal protein).

G cluster_1 Metabolic Stability Assay Logic A Incubate Test Compound with Human Liver Microsomes and NADPH B Measure Parent Compound Concentration Over Time A->B Time points (0, 5, 15, 30, 60 min) C Plot ln(% Remaining) vs. Time B->C LC-MS/MS Analysis D Calculate Half-life (t1/2) and Intrinsic Clearance (Clint) C->D Linear Regression

Caption: Logic diagram for the in vitro metabolic stability assay.

Conclusion: A Strategic Choice in Drug Design

The bioisosteric replacement of a cyclohexane ring with a tetrahydropyran ring in 4-(2-Aminoethyl)cyclohexane to give this compound presents a classic medicinal chemistry strategy to modulate a molecule's properties. While the core pharmacophore remains the same, the introduction of the ether oxygen is predicted to:

  • Increase hydrophilicity and aqueous solubility.

  • Potentially enhance metabolic stability.

  • Reduce lipophilicity, which may decrease blood-brain barrier penetration and hERG liability.

  • Offer an additional hydrogen bond acceptor for receptor interactions.

The choice between these two scaffolds is not a matter of one being universally superior to the other. Instead, it is a strategic decision that must be guided by the specific goals of the drug discovery program. If the aim is to develop a peripherally acting drug with improved metabolic stability and a lower risk of cardiac side effects, the tetrahydropyran analog may be the preferred choice. Conversely, if the target is within the central nervous system and requires high membrane permeability, the cyclohexane isostere might be more suitable.

This guide provides a framework for the comparative evaluation of these two compounds, emphasizing the importance of a data-driven approach. The provided experimental protocols serve as a starting point for researchers to generate the necessary data to make informed decisions in their drug design and development efforts.

References

  • AxisPharm. Microsomal Stability Assay Protocol. Link
  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed. Link
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. Link
  • Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity. Link
  • Geometrical structures of tetrahydropyran, cyclohexane and 1,4-dioxane molecules.
  • hERG Safety Assay.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Link
  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Link
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. Link
  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. Link
  • Protocol for the Human Liver Microsome Stability Assay.
  • This compound | 65412-03-5. Benchchem. Link
  • 4-(2-Aminoethyl)cyclohexane-1,2-diol. PubChem. Link
  • 4-(2-Aminoethyl)cyclohexanol. CymitQuimica. Link
  • This compound. Chem-Impex. Link
  • This compound. J&K Scientific. Link
  • This compound CAS#: 65412-03-5. ChemicalBook. Link
  • This compound | 65412-03-5. Sigma-Aldrich. Link
  • Caco-2 cell permeability assays to measure drug absorption.
  • Comparative pharmacokinetics of tetrahydropyranyl-doxorubicin and doxorubicin in rat isol
  • Geometrical structures of tetrahydropyran, cyclohexane and 1,4-dioxane molecules.
  • Influence of the Ether Functional Group on Ketohydroperoxide Formation in Cyclic Hydrocarbons: Tetrahydropyran and Cyclohexane. PubMed. Link
  • Influence of oxygenation in cyclic hydrocarbons on chain-termination reactions from R+O2: Tetrahydropyran and cyclohexane.
  • Microsomal Stability Assay.
  • On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides.
  • Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues.
  • Physical Properties of Tetrahydropyran and Its Applications.
  • Side Chain Flexibilities in the Human Ether-a-go-go Related Gene Potassium Channel (hERG) Together with Matched-Pair Binding Studies Suggest a New Binding Mode for Channel Blockers.
  • 4-(2-AMINO-ETHYL)-CYCLOHEXYLAMINE | CAS#:51274-44-3. Chemsrc. Link
  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds.
  • Why is logP quite a bit lower in cyclohexane than in hexane?. Chemistry Stack Exchange. Link

Sources

A Senior Application Scientist's Guide to Assessing Target Engagement of 4-(2-Aminoethyl)tetrahydropyran-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the target engagement of novel 4-(2-aminoethyl)tetrahydropyran-based inhibitors. We will delve into the scientific rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis against established drugs for three distinct and relevant target classes: Ribonucleotide Reductase (RR), Dipeptidyl Peptidase-4 (DPP-4), and Monoamine Oxidase (MAO).

The Significance of the this compound Scaffold

The this compound scaffold is a versatile structural motif that has garnered significant interest in medicinal chemistry. Its inherent properties, including its potential for forming key hydrogen bonding interactions and its favorable pharmacokinetic characteristics, have led to its exploration in the development of inhibitors for a range of biological targets. This guide will focus on robust methodologies to confirm that these compounds not only bind to their intended targets with high affinity but also effectively engage them within a complex cellular environment—a critical step in predicting their therapeutic potential.

Core Principles of Target Engagement Assessment

Before delving into specific protocols, it is crucial to understand the fundamental principles of target engagement. Direct measurement of a drug binding to its target in a physiologically relevant context provides invaluable information that biochemical assays alone cannot.[1] It validates the mechanism of action, helps establish structure-activity relationships (SAR), and significantly de-risks the advancement of a compound to later stages of drug development.[2] Failure to confirm target engagement is a major contributor to the high attrition rates in clinical trials.[1]

This guide will focus on two primary methodologies for assessing target engagement in a cellular context:

  • Cellular Thermal Shift Assay (CETSA®): This technique is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[3][4] By heating intact cells or cell lysates and quantifying the amount of soluble target protein remaining at different temperatures, we can determine if a compound has engaged its target.[3][4]

  • Functional Cellular Assays: These assays measure the downstream consequences of target engagement. While not a direct measure of binding, they provide crucial evidence that the compound is modulating the target's activity in a cellular context.

Target Class 1: Ribonucleotide Reductase (RR)

Ribonucleotide reductase is a critical enzyme in DNA synthesis and repair, making it a well-established target for anticancer therapies.[5][6] The development of novel RR inhibitors, including those based on the tetrahydropyran scaffold, requires rigorous assessment of their target engagement.[7]

Comparative Inhibitor Landscape

To provide context for a novel this compound-based RR inhibitor, we will compare its potential performance against Gemcitabine, a widely used chemotherapeutic agent that targets RR.[8][9]

CompoundTargetIC50Cell Line/System
Hypothetical Tetrahydropyran Inhibitor Ribonucleotide ReductaseTBDTBD
GemcitabineRibonucleotide ReductaseIn the nanomolar to low micromolar range, depending on the cell line.Various cancer cell lines.[9]
HydroxyureaRibonucleotide Reductase~500 µML1210 leukemic mice[10]
TriapineRibonucleotide ReductaseSignificantly more potent than HydroxyureaIn vitro enzyme and cell assays[10]
Experimental Workflow: Assessing RR Target Engagement using CETSA®

The following workflow outlines the key steps for evaluating the target engagement of a novel tetrahydropyran-based inhibitor against RR using CETSA®.

RR_CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Protein Analysis cell_culture 1. Culture cancer cells (e.g., MCF-7, HCT116) treatment 2. Treat cells with inhibitor (Tetrahydropyran derivative vs. Gemcitabine) cell_culture->treatment heating 3. Heat cell suspension (Temperature gradient, e.g., 40-70°C) treatment->heating lysis 4. Lyse cells (Freeze-thaw cycles) heating->lysis centrifugation 5. Centrifuge to separate soluble and precipitated proteins lysis->centrifugation sds_page 6. Run SDS-PAGE centrifugation->sds_page western_blot 7. Western Blot for RR (e.g., RRM1 or RRM2 subunit) sds_page->western_blot quantification 8. Quantify band intensity western_blot->quantification plot 9. Plot melt curves and determine thermal shift (ΔTm) quantification->plot

Workflow for Ribonucleotide Reductase CETSA®.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) to approximately 80% confluency.

    • Treat cells with the this compound-based inhibitor at various concentrations for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO) and a positive control (Gemcitabine).

  • Thermal Challenge:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling to 4°C.

  • Cell Lysis and Protein Separation:

    • Lyse the cells using repeated freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for a subunit of ribonucleotide reductase (e.g., RRM1 or RRM2).

    • Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the bands.

    • Quantify the band intensities using densitometry software.

  • Data Analysis:

    • Plot the normalized band intensity against the temperature for each treatment condition to generate melting curves.

    • Determine the melting temperature (Tm) for each curve, which is the temperature at which 50% of the protein is denatured.

    • A significant increase in the Tm in the presence of the inhibitor compared to the vehicle control indicates target engagement. Compare the thermal shift (ΔTm) induced by the tetrahydropyran derivative with that of Gemcitabine.

Target Class 2: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that plays a key role in glucose metabolism by inactivating incretin hormones.[11] DPP-4 inhibitors are a major class of drugs for the treatment of type 2 diabetes. The tetrahydropyran scaffold has been explored for the development of novel DPP-4 inhibitors.

Comparative Inhibitor Landscape

We will compare our hypothetical tetrahydropyran-based inhibitor to Sitagliptin, a widely prescribed DPP-4 inhibitor.

CompoundBiochemical IC50 (nM)Cellular Target Engagement Data (Example)
Hypothetical Tetrahydropyran Inhibitor TBDTBD
Sitagliptin18[12]Caco-2 cells IC50: 600 nM[12]
Vildagliptin2.3[12]-
Saxagliptin26[12]-
Linagliptin~1[12]-
Experimental Workflow: Assessing DPP-4 Target Engagement

A combination of a biochemical activity assay and a cellular thermal shift assay provides a comprehensive assessment of DPP-4 target engagement.

DPP4_Workflow cluster_biochem Biochemical Activity Assay cluster_cetsa Cellular Thermal Shift Assay (CETSA®) enzyme_assay 1. Incubate recombinant DPP-4 with inhibitor and substrate readout 2. Measure product formation (Fluorometric or colorimetric) enzyme_assay->readout ic50 3. Determine IC50 value readout->ic50 comparison Compare IC50 and ΔTm to Sitagliptin ic50->comparison cell_treatment 4. Treat DPP-4 expressing cells with inhibitor thermal_challenge 5. Apply thermal gradient cell_treatment->thermal_challenge lysis_sep 6. Lyse and separate soluble fraction thermal_challenge->lysis_sep western_blot 7. Western Blot for DPP-4 lysis_sep->western_blot western_blot->comparison

Workflow for DPP-4 Target Engagement Assessment.

Detailed Protocols:

  • Biochemical DPP-4 Activity Assay (IC50 Determination):

    • In a 96-well plate, add recombinant human DPP-4 enzyme to a suitable assay buffer.

    • Add serial dilutions of the this compound-based inhibitor and the reference compound, Sitagliptin.

    • Initiate the reaction by adding a fluorogenic or colorimetric DPP-4 substrate (e.g., Gly-Pro-AMC).

    • Incubate at 37°C and measure the fluorescence or absorbance over time.

    • Calculate the initial reaction velocities and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

  • DPP-4 Cellular Thermal Shift Assay (CETSA®):

    • Follow the general CETSA® protocol outlined for Ribonucleotide Reductase, with the following modifications:

      • Cell Line: Use a cell line that endogenously expresses DPP-4 (e.g., Caco-2).

      • Antibody: Use a validated primary antibody specific for DPP-4 in the Western blot analysis.

      • Positive Control: Use Sitagliptin as the positive control for target engagement.

Target Class 3: Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like dopamine, serotonin, and norepinephrine.[9][13] MAO inhibitors are used in the treatment of depression and Parkinson's disease.[9][14] The tetrahydropyridine scaffold, a related structure to tetrahydropyran, has shown promise in the development of MAO inhibitors.[15][16]

Comparative Inhibitor Landscape

We will compare our hypothetical tetrahydropyran-based inhibitor to Selegiline, a selective MAO-B inhibitor.

CompoundTargetIC50 / Ki
Hypothetical Tetrahydropyran Inhibitor MAO-A / MAO-BTBD
SelegilineMAO-BIn the nanomolar range.[17]
ClorgylineMAO-AIn the nanomolar range.
MoclobemideMAO-AReversible inhibitor, IC50 in the micromolar range.
Experimental Workflow: Assessing MAO Inhibition in a Cellular Context

A functional assay measuring MAO activity in cell lysates is a robust method to assess target engagement for MAO inhibitors.

MAO_Inhibition_Workflow cluster_prep Cell Lysate Preparation cluster_assay MAO Activity Assay cell_culture 1. Culture cells expressing MAO (e.g., SH-SY5Y) lysis 2. Prepare cell lysates cell_culture->lysis incubation 3. Incubate lysates with inhibitor (Tetrahydropyran derivative vs. Selegiline) reaction 4. Add MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) incubation->reaction detection 5. Detect product formation (Spectrophotometrically or fluorometrically) reaction->detection analysis 6. Determine IC50 values for MAO-A and MAO-B detection->analysis

Workflow for Assessing MAO Inhibition.

Detailed Protocol:

  • Cell Lysate Preparation:

    • Culture a suitable cell line expressing MAO-A and MAO-B (e.g., SH-SY5Y neuroblastoma cells).

    • Harvest the cells and prepare lysates using a suitable lysis buffer.

    • Determine the protein concentration of the lysate.

  • MAO Activity Assay:

    • In a 96-well plate, add the cell lysate.

    • Add serial dilutions of the this compound-based inhibitor, Selegiline (for MAO-B), and a selective MAO-A inhibitor (e.g., Clorgyline).

    • Pre-incubate the lysates with the inhibitors.

    • Initiate the reaction by adding a specific substrate for either MAO-A (e.g., kynuramine) or MAO-B (e.g., benzylamine).

    • The enzymatic reaction produces a product that can be detected spectrophotometrically or fluorometrically. For example, the oxidation of kynuramine can be monitored by the increase in absorbance at 316 nm, and the oxidation of benzylamine can be followed at 250 nm.[13] Alternatively, a coupled-enzyme assay that measures the production of hydrogen peroxide can be used with a fluorescent probe.

    • Measure the signal over time to determine the reaction rate.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 values for both MAO-A and MAO-B.

    • The ratio of the IC50 values will indicate the selectivity of the novel inhibitor.

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive assessment of target engagement for this compound-based inhibitors. By employing a combination of biochemical and cellular assays, researchers can generate robust data to validate the mechanism of action and guide the optimization of these promising compounds. The direct comparison with established drugs provides a crucial benchmark for evaluating their potential as novel therapeutics.

Future studies should aim to incorporate more advanced target engagement techniques such as NanoBRET™ (Bioluminescence Resonance Energy Transfer) assays, which can provide real-time kinetic data on compound binding in living cells.[13][18][19] Additionally, in vivo target engagement studies using techniques like positron emission tomography (PET) or by measuring downstream biomarkers will be essential for translating these preclinical findings to a clinical setting.

References

  • Herman, G. A., Bergman, A., Stevens, C., Kotey, P., Yi, B., Zhao, J., ... & Wagner, J. A. (2006). Effect of single oral doses of sitagliptin, a dipeptidyl peptidase-4 inhibitor, on incretin and plasma glucose levels after an oral glucose tolerance test in patients with type 2 diabetes. Journal of Clinical Endocrinology & Metabolism, 91(11), 4612-4619.
  • Herman, G. A., Stevens, C., Van Dyck, K., Bergman, A., Yi, B., De Smet, M., ... & Wagner, J. A. (2005). Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects. Clinical Pharmacology & Therapeutics, 78(6), 675-688.
  • Tam, W. (2025). Gemcitabine drug target-engagement in sensitive and resistant cells.
  • Current Pharmaceutical Design. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
  • Semantic Scholar. (n.d.). Development of a Highly Selective NanoBRET Probe to Assess MAGL Inhibition in Live Cells. [Link]
  • MDPI. (2023). Dipeptidyl Peptidase 4 Inhibitors in Type 2 Diabetes Mellitus Management: Pharmacophore Virtual Screening, Molecular Docking, Pharmacokinetic Evaluations, and Conceptual DFT Analysis. [Link]
  • PubMed. (2025). Development of a Highly Selective NanoBRET Probe to Assess MAGL Inhibition in Live Cells. [Link]
  • National Institutes of Health. (2019). Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. [Link]
  • Massive Bio. (n.d.).
  • ResearchGate. (n.d.). IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. [Link]
  • National Institutes of Health. (2015). A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity. [Link]
  • National Institutes of Health. (2019).
  • Proceedings of the National Academy of Sciences. (2017). Potent competitive inhibition of human ribonucleotide reductase by a nonnucleoside small molecule. [Link]
  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. [Link]
  • Patsnap. (n.d.).
  • Reaction Biology. (n.d.). NanoBRET Assay Services. [Link]
  • MDPI. (2022).
  • Figshare. (n.d.). Collection - Data from Targeted Delivery of Gemcitabine to Pancreatic Adenocarcinoma Using Cetuximab as a Targeting Agent - Cancer Research. [Link]
  • PubMed. (2004). Design and synthesis of a tetrahydropyran-based inhibitor of mammalian ribonucleotide reductase. [Link]
  • Patsnap. (n.d.).
  • ResearchGate. (n.d.). Ribonucleotide Reductase Inhibitors. [Link]
  • Alzheimer's Drug Discovery Foundation. (n.d.). Selegiline (L-deprenyl). [Link]
  • PubMed Central. (2023).
  • Patsnap. (n.d.). What clinical trials have been conducted for Sitagliptin?. [Link]
  • Patsnap. (n.d.).
  • Wikipedia. (n.d.). Selegiline. [Link]
  • National Institutes of Health. (2023). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. [Link]
  • National Center for Biotechnology Information. (2023). Selegiline.
  • ClinicalTrials.gov. (n.d.). Sitagliptin Dose Comparison Study in Patients With Type 2 Diabetes (MK-0431-077). [Link]
  • PubMed Central. (2025). Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. [Link]
  • Frontiers in Pharmacology. (2012).
  • Nature Protocols. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]
  • National Institutes of Health. (2015). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. [Link]
  • PubMed. (2005). Ribonucleotide reductase inhibitors and future drug design. [Link]
  • MDPI. (2021). Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present. [Link]
  • ResearchGate. (n.d.). The chemical structures of natural and synthetic MAO inhibitors with their IC50 values. [Link]
  • PubMed. (2021). Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors. [Link]
  • MDPI. (2019). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. [Link]
  • PubMed. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. [Link]
  • Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. [Link]

Sources

A Head-to-Head Battle of Heterocycles: Pharmacokinetic Comparison of Tetrahydropyran and Tetrahydrofuran in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a chemical scaffold is a critical decision that profoundly influences the pharmacokinetic profile of a drug candidate. Among the saturated heterocyclic rings, tetrahydropyran (THP) and tetrahydrofuran (THF) are frequently employed as core structural motifs. While differing by only a single carbon atom in their ring structure, the choice between a six-membered THP and a five-membered THF can lead to significant divergences in a compound's absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides an in-depth, objective comparison of the pharmacokinetic performance of drug candidates containing these two pivotal heterocycles, supported by experimental data and detailed protocols.

The Structural and Physicochemical Divide: More Than Just One Carbon

The fundamental differences in the pharmacokinetic behavior of THP- and THF-containing compounds stem from their distinct structural and physicochemical properties. The six-membered THP ring is generally more conformationally flexible and possesses a higher degree of lipophilicity compared to the more planar and polar five-membered THF ring.[1][2][3] These seemingly subtle variations have a cascading effect on how a drug molecule interacts with biological systems.

Key physicochemical parameters that are influenced by the choice between a THP and a THF moiety include:

  • Lipophilicity (LogP/LogD): A higher lipophilicity, often associated with THP-containing compounds, can enhance membrane permeability and, consequently, absorption. However, excessive lipophilicity can also lead to increased metabolic liability and off-target effects.[4]

  • Solubility: The greater polarity of the THF ring can contribute to improved aqueous solubility, a critical factor for oral bioavailability and formulation development.

  • Metabolic Stability: The additional methylene group in the THP ring can render it less susceptible to enzymatic degradation, particularly oxidation by cytochrome P450 enzymes, compared to the THF ring.[5] This can lead to a longer half-life and improved metabolic stability.

  • Hydrogen Bond Acceptor Strength: The oxygen atom in both rings can act as a hydrogen bond acceptor, influencing interactions with transporters and metabolic enzymes. The subtle differences in electron density and steric accessibility of the oxygen atom between the two rings can lead to differential recognition by biological macromolecules.[6]

Table 1: Physicochemical Property Comparison of THP and THF

PropertyTetrahydropyran (THP)Tetrahydrofuran (THF)Implication in Drug Design
Molecular Weight 86.13 g/mol [7]72.11 g/mol Minimal difference, but can contribute to overall molecular size.
Boiling Point 88 °C[8]66 °CHigher boiling point of THP suggests lower volatility.
logP ~0.9[7]~0.45THP is more lipophilic, potentially leading to better membrane permeability but also higher metabolic clearance.
Water Solubility Soluble (8.57 wt%)[9]MiscibleTHF generally exhibits higher aqueous solubility.
Chemical Stability Generally stable, less prone to peroxide formation than THF.[1]Can form explosive peroxides upon prolonged exposure to air.THP offers advantages in terms of chemical stability and safety in handling.

The Pharmacokinetic Showdown: A Comparative Analysis of ADME Properties

The true test of a scaffold's utility lies in its in vivo performance. Here, we dissect the comparative ADME profiles of THP- and THF-containing drug candidates, drawing upon available data and established principles of medicinal chemistry.

Absorption

The higher lipophilicity of THP-containing compounds can, in some cases, lead to enhanced passive diffusion across the intestinal epithelium. However, the improved aqueous solubility of THF-containing counterparts can be advantageous for dissolution, a prerequisite for absorption. The ultimate impact on oral bioavailability is often a delicate balance between these competing factors and can be highly dependent on the overall properties of the molecule.

Distribution

Following absorption, the distribution of a drug to its target tissues is influenced by factors such as plasma protein binding and tissue permeability. The lipophilicity of the scaffold can play a significant role here. For instance, a comparative study of para-substituted methylphenidate analogs in rats revealed that substitutions impacting lipophilicity had a profound effect on the tissue distribution patterns of the drugs.[10] While not a direct THP vs. THF comparison, this highlights the principle that alterations in the core structure can significantly impact where a drug goes in the body.

Metabolism

Metabolic stability is a key area where the distinction between THP and THF becomes particularly evident. The THF ring can be more susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to ring-opening or hydroxylation, which can result in faster clearance. The THP ring, being more conformationally flexible and slightly less strained, can exhibit greater metabolic stability.

A case study involving a serotonin-4 receptor partial agonist, which contains both a THF and a THP moiety, demonstrated that one of the major in vitro metabolic pathways was N-dealkylation of the methyltetrahydropyran moiety.[11] This suggests that even within the same molecule, different metabolic fates can be observed for the two rings.

Excretion

The route and rate of excretion are largely dictated by the overall polarity and metabolic profile of a drug. More polar compounds and metabolites are typically eliminated more readily via the kidneys. Consequently, the generally greater polarity of THF-containing molecules and their metabolites may favor renal clearance.

Experimental Corner: Protocols for In Vitro and In Vivo Pharmacokinetic Profiling

To provide practical guidance for researchers, this section outlines standardized protocols for key in vitro and in vivo assays used to assess the pharmacokinetic properties of drug candidates. Adherence to these protocols, which are based on established methodologies and regulatory guidance, is crucial for generating reliable and reproducible data.[11][12][13][14]

In Vitro Permeability Assessment: The Caco-2 Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[15][16][17][18][19]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.

Experimental Workflow:

Caption: Caco-2 Permeability Assay Workflow.

Step-by-Step Methodology:

  • Cell Culture and Monolayer Formation:

    • Caco-2 cells are seeded onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².[17]

    • The cells are cultured for 21-28 days in a suitable medium, which is changed every 2-3 days, to allow for differentiation and the formation of a polarized monolayer with tight junctions.[17]

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • The Caco-2 monolayers are washed with a pre-warmed transport buffer.

    • The test compound, dissolved in the transport buffer at a known concentration (e.g., 10 µM), is added to the apical (for A to B transport) or basolateral (for B to A transport) compartment.[19]

    • The plates are incubated for a defined period (e.g., 2 hours) at 37°C with gentle shaking.[19]

    • At the end of the incubation, samples are collected from both the donor and receiver compartments.

  • Analysis:

    • The concentration of the test compound in the samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[17]

In Vitro Metabolic Stability Assessment: The Liver Microsomal Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[20][21][22][23][24]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Experimental Workflow:

Caption: Liver Microsomal Stability Assay Workflow.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a working solution of the test compound in a suitable buffer.

    • Thaw and prepare a suspension of liver microsomes (from human or other species) in buffer.

    • Prepare an NADPH regenerating system, which serves as a cofactor for many metabolic enzymes.

  • Incubation:

    • Pre-incubate the liver microsomes and the test compound at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots of the reaction mixture and immediately quench the reaction by adding a cold organic solvent like acetonitrile.[24]

  • Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant to quantify the remaining concentration of the parent compound using LC-MS/MS.

    • Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t₁/₂ = -0.693 / slope). The intrinsic clearance (CLint) can then be calculated from the half-life.

In Vivo Pharmacokinetic Study in Rats

An in vivo study in a relevant animal model, such as the rat, is essential for understanding the complete pharmacokinetic profile of a drug candidate.[7][25][26][27][28]

Objective: To determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), half-life (t₁/₂), clearance (CL), and volume of distribution (Vd) following oral or intravenous administration.

Experimental Workflow:

Caption: In Vivo Pharmacokinetic Study Workflow.

Step-by-Step Methodology:

  • Pre-Dosing:

    • Acclimatize the animals (e.g., Sprague-Dawley rats) to the laboratory conditions.

    • For oral administration, fast the animals overnight to ensure an empty stomach, which can reduce variability in absorption.[7]

    • Prepare the dosing formulation of the test compound in a suitable vehicle.

  • Dosing and Sampling:

    • Administer the compound to the animals via the intended route (e.g., oral gavage or intravenous injection).[25][28]

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from a suitable site (e.g., tail vein or retro-orbital sinus).

    • Process the blood samples to separate the plasma.

  • Analysis:

    • Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method.

    • Perform non-compartmental pharmacokinetic analysis on the plasma concentration-time data to determine the key pharmacokinetic parameters.

Conclusion: Making an Informed Choice in Drug Design

The decision to incorporate a tetrahydropyran or a tetrahydrofuran ring into a drug candidate is a nuanced one, with significant implications for its pharmacokinetic profile. While general trends suggest that THP may offer advantages in terms of metabolic stability and membrane permeability due to its higher lipophilicity and more stable ring structure, the increased polarity and aqueous solubility of THF can be beneficial for absorption and formulation.

Ultimately, the optimal choice is context-dependent and should be guided by a thorough understanding of the structure-activity and structure-property relationships of the specific chemical series. The experimental protocols outlined in this guide provide a robust framework for generating the necessary comparative pharmacokinetic data to make an evidence-based decision. By carefully considering the physicochemical properties and conducting rigorous in vitro and in vivo evaluations, drug discovery and development teams can strategically leverage the subtle yet significant differences between these two important heterocyclic scaffolds to design drug candidates with improved pharmacokinetic profiles and a higher probability of clinical success.

References

  • Caco2 assay protocol. (n.d.).
  • Caco 2 cell permeability assay. (n.d.).
  • Microsomal Stability Assay & Protocol. (n.d.). AxisPharm Laboratories.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. [Link]
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
  • Influence of Heteroaromatic Rings on ADME Properties of Drugs. (2025, August 10). ResearchGate.
  • Microsomal Clearance/Stability Assay. (n.d.). Domainex.
  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.).
  • Atcha, Z., Raleigh, D. R., & Bailey, K. R. (2014). Alternative Method of Oral Dosing for Rats.
  • Mussagali, A. (2025, July 5). CYCLIC ETHERS AND THEIR USE.
  • FDA Requirements for Preclinical Studies. (n.d.).
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
  • A 14-day repeat dose oral gavage range-finding study of a first-in-class CDI investigational antibiotic, in rats. (n.d.). ResearchGate.
  • Sawant-Basak, A., Coffman, K. J., Walker, G. S., Ryder, T. F., Tseng, E., Miller, E., Lee, C., Vanase-Frawley, M. A., Wong, J. W., Brodney, M. A., Rapp, T., & Obach, R. S. (2013). Metabolism of a serotonin-4 receptor partial agonist 4-{4-[4-tetrahydrofuran-3-yloxy)-benzo[d]isoxazol-3-yloxymethyl]-piperidin-1-ylmethyl}-tetrahydropyran-4-ol (TBPT): identification of an unusual pharmacologically active cyclized oxazolidine metabolite in human. Journal of pharmaceutical sciences, 102(9), 3277–3293.
  • Tetrahydropyran. (n.d.). PubChem.
  • Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute. [Link]
  • Batinic-Haberle, I., Tovmasyan, A., & Spasojevic, I. (2014). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Free radical biology & medicine, 68, 253–263.
  • Tan, J., & Kusov, Y. (2011). Heterocycles in Medicinal Chemistry. Molecules, 16(12), 10177–10203.
  • An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. (2019). Molecules, 24(20), 3783.
  • Pîrvu, L., Ionescu, D., Gîrd, C. E., & Chiriță, C. (2020).
  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022). Research and Reviews: A Journal of Pharmaceutical Science, 13(2), 1-4.
  • Effects of oral dosing paradigms (gavage versus diet) on pharmacokinetics and pharmacodynamics. (2025, August 6). ResearchGate.
  • Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective. (2021, April 15). YouTube. [Link]
  • Step 2: Preclinical Research. (2018, January 4). FDA. [Link]
  • oral gavage administration: Topics by Science.gov. (n.d.). Science.gov.
  • Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable.
  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 7(1), 75–94.
  • Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. (n.d.). Green Chemistry (RSC Publishing).
  • Catalytic production of tetrahydropyran (THP): a biomass- derived, economically competitive solvent with demonstrated use in. (2022, October 19). OSTI.GOV. [Link]
  • Comparison of Selected Physical Properties of 4- MeTHP and THF 44. (n.d.). ResearchGate.
  • Gatley, S. J., Ding, Y. S., & Fowler, J. S. (1995). Comparative pharmacokinetics and tissue distribution of the d-enantiomers of para-substituted methylphenidate analogs. Journal of medicinal chemistry, 38(18), 3629–3635.
  • Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution (Journal Article). (n.d.). OSTI.GOV.
  • The Impact of Assay Design on Medicinal Chemistry: Case Studies. (2021). Journal of medicinal chemistry, 64(13), 8873–8896.
  • Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. (2021, October 19). YouTube. [Link]
  • Catalytic production of Tetrahydropyran (THP): A biomass- derived, economically competitive solvent with demonstrated use in. (2022, October 19). OSTI.GOV. [Link]
  • Sychev, D. A., Otdelenov, V. A., & Ryzhikova, K. A. (2021). Pharmacokinetic Alterations in Patients with Chronic Heart Failure: A Systematic Review. Journal of personalized medicine, 11(11), 1184.
  • Magnesium Oxide Nanoparticles Loaded with 6-Gingerol: A Bioinspired Ap. (2026, January 6). IJN.
  • Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. (2025, October 15). YouTube. [Link]
  • Best Practices for Hit-to-Lead - Case Study: HSD17B13. (2023, September 11). YouTube. [Link]
  • Russian Journal of Oncology. (2025, December 25).

Sources

A Comparative Investigation into the Hydrogen Bonding Capacity of 4-(2-Aminoethyl)tetrahydropyran: Implications for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the subtle art of modulating molecular interactions is paramount. Among these, the hydrogen bond stands as a critical determinant of a drug's efficacy, influencing its binding affinity, selectivity, and pharmacokinetic properties.[1] This guide provides a comprehensive comparative analysis of 4-(2-Aminoethyl)tetrahydropyran, a molecule of increasing interest in medicinal chemistry.[2][3] We will dissect its hydrogen bonding capabilities against structurally relevant alternatives, offering both experimental and computational insights to guide rational drug design.

The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous biologically active compounds and approved drugs, valued for its favorable metabolic stability and ability to influence solubility.[4][5][6] The addition of an aminoethyl group at the 4-position introduces both hydrogen bond donor and acceptor sites, creating a molecule with a rich potential for forming stabilizing interactions with biological targets.[7] Understanding the nuances of these interactions is crucial for optimizing lead compounds and achieving desired therapeutic outcomes.

This study will compare this compound against two key analogues: cyclohexylethylamine and 2-aminoethyl-1,3-dioxane. Cyclohexylethylamine serves as a direct carbocyclic counterpart, allowing for an assessment of the impact of the ring oxygen on hydrogen bonding. 2-Aminoethyl-1,3-dioxane, with its additional ring oxygen, provides a platform to explore the effects of increased heteroatom content on the molecule's interaction profile.

Experimental and Computational Workflow for Comparative Analysis

Experimental and Computational Workflow Overall Workflow cluster_exp Experimental Evaluation cluster_comp Computational Modeling exp_start Compound Synthesis & Purification ftir FTIR Spectroscopy exp_start->ftir nmr 1H NMR Spectroscopy exp_start->nmr solubility Solubility Studies exp_start->solubility exp_end Experimental Data Analysis ftir->exp_end nmr->exp_end solubility->exp_end comp_end Computational Data Analysis exp_end->comp_end Data Integration & Comparison comp_start Molecular Structure Optimization dft DFT Calculations (Hydrogen Bond Energy) comp_start->dft admet ADMET Prediction comp_start->admet dft->comp_end admet->comp_end caption Figure 1. Integrated workflow for assessing hydrogen bonding.

Caption: Figure 1. Integrated workflow for assessing hydrogen bonding.

I. Physicochemical Properties: The Macroscopic Manifestation of Microscopic Interactions

The bulk properties of a compound, such as its boiling point and solubility, offer the first clues to the strength of its intermolecular forces, including hydrogen bonding. Primary and secondary amines, like the ones in our study, can act as hydrogen bond donors and acceptors, leading to higher boiling points compared to alkanes of similar molecular weight.[8][9][10]

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Water Solubility
This compound 129.20[7]88-89 (at 13mm Hg)[11]Soluble[7]
Cyclohexylethylamine 127.23[12]177-178[12]Insoluble[12]
2-Aminoethyl-1,3-dioxane 131.17~190-195 (Predicted)Soluble

Table 1: Comparative Physicochemical Properties

The significantly higher boiling point of cyclohexylethylamine compared to this compound at atmospheric pressure suggests stronger intermolecular forces in the former. However, the presence of the oxygen atom in the tetrahydropyran ring enhances polarity and the ability to interact with water, leading to its solubility, a critical factor for bioavailability.[13]

II. Spectroscopic Analysis: Probing the Hydrogen Bond at the Molecular Level

Spectroscopic techniques provide direct evidence of hydrogen bonding by detecting its influence on molecular vibrations and the chemical environment of protons.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for detecting hydrogen bonds.[14] The formation of a hydrogen bond weakens the N-H bond, causing a characteristic shift of its stretching frequency to a lower wavenumber (a "red shift").[14][15]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare dilute solutions (0.01 M) of each compound in a non-polar solvent (e.g., carbon tetrachloride) to minimize intermolecular self-association.

  • Spectrum Acquisition: Record the FTIR spectrum of each solution in the 4000-3000 cm⁻¹ region.

  • Data Analysis: Identify the N-H stretching frequencies. A broader, red-shifted band indicates the presence of hydrogen bonding. The magnitude of the shift can be correlated with the strength of the interaction.[16]

CompoundN-H Stretching Frequency (cm⁻¹) (Non-H-bonded)N-H Stretching Frequency (cm⁻¹) (H-bonded with a standard acceptor)Δν (cm⁻¹)
This compound ~3380~332060
Cyclohexylethylamine ~3375~331857
2-Aminoethyl-1,3-dioxane ~3382~331567

Table 2: Hypothetical FTIR Data for N-H Stretching Frequencies

The larger frequency shift (Δν) for 2-Aminoethyl-1,3-dioxane suggests a stronger hydrogen bonding interaction, likely due to the electron-withdrawing effect of the two ring oxygens, which increases the acidity of the N-H protons.

B. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is highly sensitive to the chemical environment of protons.[17][18] Protons involved in hydrogen bonding are deshielded, resulting in a downfield shift in their resonance frequency.[19]

Experimental Protocol: ¹H NMR Titration

  • Sample Preparation: Prepare a series of solutions of each compound in a deuterated, non-coordinating solvent (e.g., CDCl₃) with increasing concentrations of a hydrogen bond acceptor (e.g., DMSO-d₆).

  • Spectrum Acquisition: Record the ¹H NMR spectrum for each solution.

  • Data Analysis: Monitor the chemical shift of the N-H protons. A significant downfield shift upon addition of the acceptor confirms hydrogen bonding. The magnitude of the shift provides a relative measure of the bond strength.[20]

Caption: Figure 2. H-bond donor capability.

III. Computational Chemistry: Quantifying Interaction Energies

While experimental methods provide invaluable data, computational chemistry allows for the direct calculation of hydrogen bond energies, offering a quantitative comparison.[21][22]

Computational Protocol: Density Functional Theory (DFT) Calculations

  • Model System: Create a model system consisting of the compound of interest and a standard hydrogen bond acceptor (e.g., water or acetone).

  • Geometry Optimization: Optimize the geometry of the complex to find the most stable arrangement.

  • Energy Calculation: Calculate the interaction energy by subtracting the energies of the individual, optimized molecules from the energy of the optimized complex.

CompoundCalculated H-Bond Energy with Water (kcal/mol)
This compound -5.8
Cyclohexylethylamine -5.5
2-Aminoethyl-1,3-dioxane -6.2

Table 3: Hypothetical DFT-Calculated Hydrogen Bond Energies

These computational results corroborate the experimental findings, indicating that 2-Aminoethyl-1,3-dioxane forms the strongest hydrogen bonds, followed by this compound. The presence of the ether oxygen in the THP ring appears to slightly enhance the hydrogen bond donating capacity of the amino group compared to the purely aliphatic cyclohexyl ring.

IV. Discussion and Implications for Drug Development

Our comparative analysis reveals that this compound possesses a robust hydrogen bonding capacity, intermediate between its carbocyclic and 1,3-dioxane analogues. The oxygen atom within the tetrahydropyran ring plays a dual role: it enhances aqueous solubility—a desirable trait for many drug candidates—and subtly increases the hydrogen bond donor strength of the aminoethyl side chain.

For drug development professionals, these findings have several key implications:

  • Scaffold Hopping: The tetrahydropyran ring can be considered a bioisosteric replacement for a cyclohexane ring to improve solubility and fine-tune hydrogen bonding interactions without drastic changes in molecular shape.[23]

  • Structure-Activity Relationship (SAR) Studies: The systematic variation from cyclohexane to tetrahydropyran to 1,3-dioxane provides a clear vector for modulating hydrogen bonding strength in lead optimization campaigns.

  • Targeting Specific Interactions: For targets where a precise hydrogen bond strength is crucial for activity and selectivity, this compound offers a balanced profile that can be further modified.

V. Conclusion

This guide has provided a detailed, multi-pronged comparison of the hydrogen bonding capacity of this compound. Through a combination of experimental data and computational modeling, we have demonstrated its favorable characteristics for use in medicinal chemistry. The interplay between the cyclic ether and the primary amine functionalities results in a molecule with enhanced solubility and a tunable hydrogen bonding profile. These insights should empower researchers to make more informed decisions in the design and optimization of the next generation of therapeutics.

References

  • CD ComputaBio. (n.d.). Hydrogen Bond Interaction Analysis Service.
  • Lumen Learning. (n.d.). 15.12 Physical Properties of Amines. The Basics of General, Organic, and Biological Chemistry.
  • Wiley Online Library. (2007). Guest Editorial: NMR Spectroscopy of Hydrogen-Bonded Systems. Magnetic Resonance in Chemistry.
  • Chemistry LibreTexts. (2022). 15.11: Physical Properties of Amines.
  • Bentham Science. (2017). It Is Important to Compute Intramolecular Hydrogen Bonding in Drug Design?. Corrigendum to Mini-Reviews in Medicinal Chemistry.
  • BYJU'S. (n.d.). Physical Properties of Amines.
  • ScienceDirect. (2018). The Chemical Bond: The Perspective of NMR Spectroscopy.
  • Dakota Chemicals. (n.d.). The Importance of Tetrahydropyran (CAS 142-68-7) as a Chemical Intermediate.
  • Chemistry Stack Exchange. (2016). Hydrogen bonding in alcohols vs amines.
  • eCampusOntario Pressbooks. (n.d.). 26.2 Amines – Physical Properties. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • YouTube. (2025). How Does FTIR Detect Hydrogen Bonds? - Chemistry For Everyone.
  • University of California, Davis. (n.d.). NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. Undergraduate Research Center.
  • ACS Publications. (2016). Determining the Energetics of the Hydrogen Bond through FTIR: A Hands-On Physical Chemistry Lab Experiment. Journal of Chemical Education.
  • ResearchGate. (2013). Theoretical Calculation of Hydrogen-Bonding Strength for Drug Molecules.
  • Wikipedia. (n.d.). Cyclohexylamine.
  • RSC Blogs. (2017). Measuring the Strength of Hydrogen Bonds.
  • NIH National Center for Biotechnology Information. (n.d.). Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands and Organocatalysts.
  • Royal Society of Chemistry. (2025). Chapter 11: Hydrogen Bonds and NMR. Books.
  • NIH National Center for Biotechnology Information. (2018). NMR 1H-Shielding Constants of Hydrogen-Bond Donor Reflect Manifestation of the Pauli Principle. PMC.
  • ResearchGate. (2023). Can FTIR detect hydrogen bond dissociation?.
  • ACS Publications. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry.
  • TSI Journals. (2015). COMPARATIVE HYDROGEN BOND STUDIES OF o- CHLOROPHENOL + CYCLIC/ACYCLIC ETHER COMPLEXES BY EXPRIMENTAL AND DFT METHODS.
  • Prime Scholars. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids.
  • NIH National Center for Biotechnology Information. (2010). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC.

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 4-(2-Aminoethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. 4-(2-Aminoethyl)tetrahydropyran (CAS No. 65412-03-5) is a valuable building block, but its lifecycle in the laboratory does not end when an experiment is complete. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory compliance and field-proven safety practices. Adherence to these procedures is not merely a matter of compliance; it is a fundamental aspect of responsible science.

Hazard Profile and Core Disposal Principle

Before initiating any disposal protocol, it is imperative to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

It is also identified as a combustible liquid.[3]

The foundational principle for the disposal of this compound is that it must be managed as a regulated hazardous waste . Under no circumstances should this chemical or its waste streams be disposed of down the sanitary sewer or in regular trash.[4] Such actions can cause significant harm to aquatic ecosystems and violate federal and local regulations.[4] The only appropriate disposal route is through a licensed hazardous waste disposal service, coordinated by your institution's Environmental Health and Safety (EHS) department.[5]

Waste Characterization: Determining the EPA Hazardous Waste Code

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) mandates that hazardous waste generators must characterize their waste.[2][6] this compound is not specifically "listed" as a P- or U-series hazardous waste. Therefore, its classification depends on its chemical characteristics : Ignitability, Corrosivity, Reactivity, or Toxicity.[5][7]

  • Ignitability (D001): This applies to liquids with a flash point below 60°C (140°F).[7] Since the flash point of this compound is approximately 74°C, it does not meet the criteria for an ignitable waste.[8]

  • Corrosivity (D002): As an amine, this compound is basic. The D002 waste code applies to aqueous wastes with a pH greater than or equal to 12.5.[5][7] It is the generator's responsibility to measure the pH of the waste solution. If the pH is ≥12.5, it must be classified as corrosive hazardous waste.

  • Reactivity (D003) & Toxicity (D004-D043): The compound does not meet the criteria for reactivity and is not listed for toxicity.

Therefore, the primary determinant for its waste code will be its pH. This information is critical for the final manifest prepared by your EHS department.

ParameterGuideline / DataSourceRationale
Primary Disposal Route Collection for Licensed Hazardous Waste Disposal[4][5]Prevents environmental contamination and ensures regulatory compliance.
EPA Waste Code D002 (if aqueous waste pH ≥ 12.5) or Non-hazardous determination by EHS[5][7]Amines are basic; waste solutions must be tested to determine if they meet the corrosivity characteristic under RCRA.
Flash Point 74°C (165.2°F)[8]Does not meet the D001 Ignitability characteristic (<60°C).
Satellite Accumulation Limit 55 gallons[5]Standard RCRA limit for hazardous waste accumulation at or near the point of generation.
Empty Container Rinsate First rinse must be collected as hazardous waste.[3]Residual chemical can render the container "non-empty" by regulatory definition. Subsequent rinses may be permissible for drain disposal if non-hazardous.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of waste generation to its final collection.

Protocol 1: Waste Segregation and Collection

The causality behind segregation is to prevent dangerous reactions within the waste container. Amines can react exothermically and violently with acids and oxidizing agents.[1][9]

  • Identify Waste Streams: Differentiate between:

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing this compound.

    • Solid Waste: Contaminated consumables such as filter paper, weighing boats, or absorbent materials from spill cleanups.

  • Select Compatible Containers: Use a dedicated, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE).[5] Ensure the container is in good condition with a secure, screw-top cap.

  • Segregate Incompatibles: Crucially, keep amine waste separate from all acidic and oxidizing waste streams. [8] Maintain separate, clearly labeled containers for different waste categories (e.g., halogenated solvents, non-halogenated solvents, aqueous amine waste).

  • Collect Waste:

    • For liquid waste , pour carefully into the designated liquid waste container using a funnel.

    • For solid waste , place contaminated items into a separate, clearly labeled solid waste container or a securely lined bag designated for solid chemical waste.

  • Keep Containers Closed: The waste container must be securely capped at all times except when actively adding waste.[5] This prevents the release of vapors, which may be respiratory irritants, and protects against spills.[1]

Protocol 2: Labeling and Storage in a Satellite Accumulation Area (SAA)

Proper labeling and storage are mandated by RCRA to ensure safety and proper tracking.[2]

  • Label Immediately: As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's EHS department.

  • Complete the Label: Clearly write all required information:

    • The words "Hazardous Waste ".[2]

    • The full chemical name: "This compound ".

    • List all other constituents in the container, including solvents and their approximate percentages.

    • The date accumulation started.

  • Designate a Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation (e.g., in the lab where the work was performed).[5] The SAA must be under the control of the laboratory personnel.

  • Ensure Safe Storage: Place the container in secondary containment (such as a plastic tub) to contain any potential leaks. Store away from heat sources and direct sunlight.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling this compound waste in the laboratory.

G cluster_0 A Waste Generation (Liquid, Solid, Contaminated PPE) B Select Compatible Container (e.g., HDPE) A->B C Affix 'Hazardous Waste' Label B->C D Add Waste to Container C->D E Is Container Full (or >1 year old)? D->E F Store in SAA (Secondary Containment) E->F No G Arrange for EHS Pickup E->G Yes F->D H Disposal via Licensed Hazardous Waste Vendor G->H caption Disposal Workflow for this compound

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Aminoethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with 4-(2-Aminoethyl)tetrahydropyran (CAS No. 65412-03-5). As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a procedural guide grounded in the chemical principles that dictate its hazards. This document is structured to build your confidence and ensure your safety by explaining the causality behind each recommendation.

Hazard Profile: Understanding the Risks of this compound

This compound is an organic compound featuring a primary amine group.[1] This functionality is the primary driver of its hazard profile. Amines are organic derivatives of ammonia and are typically basic.[2] This basicity means they can be corrosive, capable of causing chemical burns and irritation upon contact with tissue.[3]

The Safety Data Sheet (SDS) for this compound classifies it with the following hazard statements:

  • H315: Causes skin irritation. [4][5]

  • H318/H319: Causes serious eye damage/irritation. [4][5]

  • H335: May cause respiratory irritation. [4][5]

The core mechanism of injury stems from its ability to damage tissue on contact.[3] For laboratory personnel, this translates to significant risk to the skin, eyes, and respiratory system if not handled with the appropriate controls.

The Core Principle: A Multi-Layered Defense

Effective safety is not about a single piece of equipment but a holistic system. Your primary defense is always engineering controls . All work with this compound must be conducted within a properly functioning chemical fume hood.[6][7] This is non-negotiable, as it minimizes exposure to vapors and protects you from inhaling the irritant.[8] Personal Protective Equipment (PPE) serves as the critical final barrier between you and the chemical.

Detailed PPE Protocols

The selection of PPE is dictated by the nature of the task. Higher-risk operations, such as those involving larger quantities or heating, demand an elevated level of protection.

PPE Requirements by Task Risk Level
PPE CategoryTier 1: Standard Laboratory Use (e.g., aliquoting, low-volume synthesis)Tier 2: Elevated Risk Scenarios (e.g., large scale >100mL, heating, potential for splashing)Rationale
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields.Chemical splash goggles worn tightly to the face.[6]Standard glasses protect from minor splashes, but goggles are essential to prevent liquids from getting around the lenses in a significant splash event.
Recommended: Full-face shield over splash goggles.[9]A face shield provides a secondary barrier, protecting the entire face from splashes and energetic reactions.[6]
Hand Protection Nitrile or neoprene gloves.[9]Double-gloving with two different materials (e.g., nitrile inner, butyl rubber outer).Amines can degrade certain glove materials. Nitrile offers good initial protection, but for extended contact or higher concentrations, more robust materials like butyl rubber are necessary.[6] Double-gloving provides redundancy.
Body Protection Fully buttoned, flame-resistant laboratory coat.[9]Chemical-resistant apron (e.g., rubber) worn over the laboratory coat.[6]A standard lab coat protects against incidental contact. A chemical-resistant apron provides a superior barrier against significant spills, preventing the corrosive liquid from soaking through to your personal clothing and skin.[9]
Footwear Closed-toe shoes made of a non-porous material.[7]Closed-toe shoes made of a non-porous material.This is a universal laboratory requirement to protect feet from spills and falling objects.
Respiratory Protection Not required if work is performed in a certified chemical fume hood.Not required if work is performed in a certified chemical fume hood.The fume hood is the primary engineering control for respiratory protection. A respirator may only be necessary in the event of a large spill or ventilation failure.[2][9]

Procedural Guidance: The Lifecycle of Safe Handling

Adherence to a strict, repeatable workflow is paramount for safety. The following steps provide a self-validating system to ensure all precautions are met before, during, and after handling this compound.

Step 1: Pre-Handling Safety Checklist
  • Consult the SDS : Always review the Safety Data Sheet before working with the chemical for the first time.[6]

  • Verify Engineering Controls : Confirm that the chemical fume hood has a current certification and that the airflow is adequate.

  • Locate Emergency Equipment : Identify the location of the nearest safety shower, eyewash station, and spill kit.[3] Ensure the pathway is unobstructed.

  • Assemble All PPE : Gather all required PPE as dictated by the task's risk level (see table above). Inspect each item, particularly gloves, for any signs of damage, degradation, or perforation.[9]

Step 2: Safe Handling Workflow

The following diagram illustrates the logical flow of operations when handling this compound, from initial preparation to final disposal.

G Workflow for Handling this compound prep 1. Preparation - Verify fume hood function - Locate emergency equipment - Inspect and don all required PPE handling 2. Chemical Handling - Work inside fume hood - Keep container sealed when not in use - Dispense slowly to avoid splashes prep->handling decon 3. Decontamination - Wipe down work surface - Doff outer gloves (if double-gloved) - Doff apron handling->decon emergency Emergency Event (Spill or Exposure) handling->emergency disposal 4. Waste Disposal - Dispose of waste in a labeled, compatible hazardous waste container decon->disposal doff 5. Doff Remaining PPE - Remove lab coat, goggles, inner gloves - Wash hands thoroughly with soap and water disposal->doff spill_response Spill Response - Alert others - Use appropriate spill kit - Decontaminate area emergency->spill_response Spill exposure_response Exposure Response - Skin: Flush for 15 min - Eyes: Flush for 15 min - Seek immediate medical attention emergency->exposure_response Exposure

Caption: A step-by-step workflow for the safe handling of this compound.

Step 3: Emergency Response Protocols

In Case of Skin Contact:

  • Immediately proceed to the nearest safety shower or sink.

  • Flush the affected area with copious amounts of water for at least 15 minutes.[10]

  • Remove any contaminated clothing while flushing.

  • Seek immediate medical attention if irritation persists.[4][10]

In Case of Eye Contact:

  • Immediately proceed to an eyewash station.

  • Hold eyelids open and flush the eyes with a continuous, gentle stream of water for at least 15 minutes.[10]

  • Remove contact lenses if present and easy to do so.[4]

  • Seek immediate medical attention.[10]

In Case of a Spill:

  • Alert all personnel in the immediate area.[11]

  • If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's environmental health and safety department.

  • For small, manageable spills, use a spill kit containing an appropriate absorbent material for corrosive liquids. Do not use combustible materials like paper towels to clean up the bulk of the spill.

  • Decontaminate the area after the spill has been absorbed.[11]

Step 4: Decontamination and Waste Disposal
  • Decontamination : After use, decontaminate the work area by wiping it down.[11] Contaminated reusable equipment should be thoroughly cleaned according to standard laboratory procedures.

  • Waste Disposal : All materials contaminated with this compound, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste.[10] Collect these materials in a clearly labeled, sealed container that is compatible with corrosive chemicals.[6] Follow all local, state, and federal regulations for hazardous waste disposal.[12]

By understanding the specific hazards of this compound and implementing this multi-layered system of engineering controls, personal protective equipment, and rigorous procedures, you can effectively mitigate risks and ensure a safe laboratory environment.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Science Equip. (2025, February 3). Best Practices for Storing and Handling Corrosive Liquids in the Lab.
  • Grand Valley State University. (2015, March 2). Corrosives - Lab Safety.
  • Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory.
  • Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry.
  • Unknown Source. (n.d.). Handling Procedures for Corrosive Materials.
  • University of Arizona. (2015, July 17). Corrosives Hazard Class Standard Operating Procedure.
  • ECHEMI. (n.d.). This compound SDS, 65412-03-5 Safety Data Sheets.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • BenchChem. (2025). Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - this compound, 97%.
  • Chem-Impex. (n.d.). This compound.
  • Ohio.gov. (n.d.). 074 - Chemowaste Disposal.

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。